Product packaging for 4-Bromo-3-((dimethylamino)methyl)phenol(Cat. No.:CAS No. 848848-16-8)

4-Bromo-3-((dimethylamino)methyl)phenol

Cat. No.: B1275837
CAS No.: 848848-16-8
M. Wt: 230.1 g/mol
InChI Key: ZOJBOFJPDLZFEG-UHFFFAOYSA-N
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Description

4-Bromo-3-((dimethylamino)methyl)phenol is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrNO B1275837 4-Bromo-3-((dimethylamino)methyl)phenol CAS No. 848848-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-[(dimethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJBOFJPDLZFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402099
Record name 4-Bromo-3-((dimethylamino)methyl)phenol
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URL https://comptox.epa.gov/dashboard/DTXSID90402099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848848-16-8
Record name 4-Bromo-3-((dimethylamino)methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol, a substituted phenolic compound with potential applications in medicinal chemistry and materials science. The document delves into the strategic considerations for its synthesis, focusing on the Mannich reaction as the primary synthetic route. A detailed experimental protocol, grounded in established methodologies for analogous transformations, is presented. The guide further explores the mechanistic intricacies of the reaction, with a particular emphasis on the regiochemical outcome dictated by the directing effects of the hydroxyl and bromo substituents. This document is intended to serve as a practical and scientifically rigorous resource for researchers engaged in the synthesis of functionalized phenolic compounds.

Introduction: Significance and Synthetic Strategy

Substituted phenols are a cornerstone of synthetic organic chemistry, serving as versatile intermediates in the preparation of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The title compound, this compound, incorporates three key functional groups: a phenolic hydroxyl group, a bromine atom, and a dimethylaminomethyl moiety. This unique combination of functionalities makes it an attractive target for further chemical elaboration and a potential building block in drug discovery programs.

The synthesis of this molecule can be conceptually approached via two primary retrosynthetic pathways:

  • Route A: Electrophilic Bromination of 3-((dimethylamino)methyl)phenol.

  • Route B: Mannich Reaction of 4-bromophenol.

While both routes are theoretically viable, the Mannich reaction of 4-bromophenol offers a more convergent and potentially more regioselective approach. The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, 4-bromophenol), formaldehyde, and a secondary amine (dimethylamine).[1][2] This reaction is a powerful tool for the aminomethylation of phenols and is the focus of this guide.[3]

The Mannich Reaction: Mechanism and Regioselectivity

The Mannich reaction proceeds through the initial formation of an electrophilic dimethylaminomethyl cation, often referred to as an Eschenmoser's salt precursor, from the reaction of dimethylamine and formaldehyde.[3] The electron-rich aromatic ring of the phenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution step to form the C-C bond.[1]

Directing Effects and the Challenge of Regioselectivity

The regiochemical outcome of the Mannich reaction on a substituted phenol is governed by the electronic and steric effects of the substituents already present on the aromatic ring.[4][5] In the case of 4-bromophenol, we have two directing groups to consider:

  • The Hydroxyl (-OH) Group: A strongly activating, ortho, para-directing group.[6][7] It increases the electron density at the positions ortho (C2 and C6) and para (C4) to itself.

  • The Bromo (-Br) Group: A deactivating, yet ortho, para-directing group.[4][8] While it withdraws electron density inductively, it can donate electron density through resonance.

Given that the para position is blocked by the bromine atom, the hydroxyl group strongly directs the incoming electrophile to the C2 and C6 positions. The bromine atom also directs to its ortho positions (C3 and C5) and its para position (C1, which is occupied by the hydroxyl group). The activating effect of the hydroxyl group is generally much stronger than the directing effect of the deactivating bromo group. Therefore, the substitution is expected to occur predominantly at the positions most activated by the hydroxyl group, i.e., C2 and C6.

However, the desired product is this compound, which requires substitution at the C3 position. This suggests that while the formation of 2-((dimethylamino)methyl)-4-bromophenol might be the major product under standard conditions, the formation of the 3-substituted isomer is not entirely precluded. The steric hindrance at the C2 position due to the adjacent hydroxyl group and the electronic influence of the bromine at C4 might play a role in directing a portion of the reaction to the C3 position. It is also possible that specific reaction conditions (e.g., solvent, temperature, stoichiometry) could be optimized to favor the formation of the desired isomer.

Experimental Protocol: Synthesis via the Mannich Reaction

The following protocol is a comprehensive, step-by-step methodology for the synthesis of this compound based on established procedures for the Mannich reaction of phenols.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberPurity
4-BromophenolC₆H₅BrO173.01106-41-2>98%
Dimethylamine (40% aq. solution)C₂H₇N45.08124-40-340% w/w
Formaldehyde (37% aq. solution)CH₂O30.0350-00-037% w/w
EthanolC₂H₅OH46.0764-17-595% or absolute
Diethyl ether(C₂H₅)₂O74.1260-29-7Anhydrous
Hydrochloric acid (concentrated)HCl36.467647-01-0~37%
Sodium hydroxideNaOH40.001310-73-2>97%
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6Anhydrous
Reaction Scheme

Caption: Synthesis of this compound via Mannich reaction.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (17.3 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add a 40% aqueous solution of dimethylamine (22.5 mL, 0.2 mol) followed by a 37% aqueous solution of formaldehyde (15 mL, 0.2 mol). The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL) to remove any unreacted 4-bromophenol.

  • Purification: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove non-basic impurities.

  • Isolation: Basify the aqueous layer with a 20% sodium hydroxide solution to a pH of 10-12, which will precipitate the product. Extract the product with diethyl ether (3 x 75 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization of this compound

The successful synthesis of the target compound must be confirmed by thorough analytical characterization.

Physical Properties
PropertyValue
Molecular FormulaC₉H₁₂BrNO
Molar Mass230.10 g/mol
AppearanceOff-white to pale yellow solid
CAS Number848848-16-8
Spectroscopic Data (Predicted)

As of the writing of this guide, detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following are predicted NMR chemical shifts. It is imperative that researchers obtain and interpret their own analytical data to confirm the structure of the synthesized compound.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~7.4 (d, 1H, Ar-H)

    • ~6.9 (dd, 1H, Ar-H)

    • ~6.7 (d, 1H, Ar-H)

    • ~3.6 (s, 2H, -CH₂-N)

    • ~2.3 (s, 6H, -N(CH₃)₂)

    • Broad singlet for the phenolic -OH proton.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~155 (Ar-C-OH)

    • ~133 (Ar-C)

    • ~130 (Ar-C)

    • ~125 (Ar-C)

    • ~118 (Ar-C)

    • ~115 (Ar-C-Br)

    • ~62 (-CH₂-N)

    • ~45 (-N(CH₃)₂)

Safety and Handling

  • 4-Bromophenol: Toxic and corrosive. Avoid contact with skin and eyes.

  • Formaldehyde: A known carcinogen and irritant. Handle in a well-ventilated fume hood.

  • Dimethylamine: Flammable and corrosive. Handle with care.

  • Concentrated Acids and Bases: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

All experimental work should be conducted in a well-ventilated fume hood, and appropriate safety precautions should be taken at all times.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis of this compound via the Mannich reaction of 4-bromophenol. While the regioselectivity of this reaction presents a scientific challenge, the provided protocol, based on established chemical principles, offers a solid starting point for its synthesis. The importance of thorough characterization to confirm the identity and purity of the final product cannot be overstated. This guide is intended to empower researchers with the foundational knowledge and practical guidance necessary to successfully synthesize this and other similarly functionalized phenolic compounds.

References

  • Wikipedia contributors. (2024). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia.
  • Chemistry Stack Exchange. (2014). Effects Guiding Electrophilic Aromatic Substitution.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
  • ChemTalk. (n.d.). Directing Effects.
  • LibreTexts. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions.
  • Sun, W., Lin, H., Zhou, W., & Li, Z. (2014). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. RSC Advances, 4(94), 52293-52296. [Link]
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
  • AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications.
  • Wikipedia contributors. (2024). Mannich reaction. In Wikipedia, The Free Encyclopedia.
  • RSC Advances. (n.d.). www.rsc.org/advances.
  • Semantic Scholar. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2.
  • Arkat USA. (n.d.). Mannich reactions of activated 4,6-dimethoxyindoles.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.

Sources

A Guide to the Mannich Reaction of 4-Bromophenol: Mechanism, Regioselectivity, and Synthetic Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the Mannich reaction, specifically focusing on its application to 4-bromophenol. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to dissect the causality behind the reaction's mechanism, its inherent regioselectivity, and the practical considerations for its successful execution. We will elucidate the formation of the key electrophilic intermediate, analyze the electronic effects governing the aromatic substitution on the substituted phenol ring, and provide a robust, self-validating experimental protocol.

The Mannich Reaction: A Pillar of C-C Bond Formation

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[1] In its classic form, it involves an acidic proton adjacent to a carbonyl group, formaldehyde, and a primary or secondary amine.[2][3][4] However, the reaction's scope extends to other nucleophiles, including electron-rich aromatic systems like phenols.[5][6] In this context, the phenol itself acts as the nucleophilic component, leading to the aminomethylation of the aromatic ring—a transformation of significant value in the synthesis of pharmaceuticals and other bioactive molecules.[6][7]

The reaction proceeds in two distinct, yet interconnected stages:

  • Formation of the Iminium Ion: The amine and formaldehyde react to form a highly reactive electrophile.

  • Electrophilic Attack: The nucleophile (in our case, 4-bromophenol) attacks the iminium ion to form the final product.[5]

The Core Mechanism: Aminomethylation of 4-Bromophenol

The successful application of the Mannich reaction to 4-bromophenol hinges on a nuanced understanding of its two-part mechanism and the electronic factors that dictate its outcome.

Stage 1: Generation of the Electrophile (The Iminium Cation)

The reaction is initiated by the formation of an electrophilic N,N-dimethyliminium ion from the condensation of a secondary amine (e.g., dimethylamine) and formaldehyde. This process is typically acid-catalyzed.[6][8]

The mechanism unfolds as follows:

  • Nucleophilic Addition: The lone pair of the nitrogen atom in dimethylamine attacks the electrophilic carbonyl carbon of formaldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate.

  • Dehydration: Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (H₂O). The departure of water is driven by the formation of a resonance-stabilized iminium cation.[1][4][6]

This iminium ion is a potent electrophile, far more reactive than formaldehyde itself, and is the key species that will be attacked by the phenol ring. For enhanced stability and handling, pre-formed iminium salts like Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide) can also be used, serving as a powerful aminomethylating agent.[6][9][10]

G cluster_reactants Reactants cluster_intermediate Hemiaminal Intermediate cluster_iminium Iminium Ion Formation Dimethylamine H₃C-N(H)-CH₃ Hemiaminal H₃C-N⁺(H₂)-CH₂-O⁻  ↔  H₃C-N(H)-CH₂-OH Dimethylamine->Hemiaminal + H₂C=O Formaldehyde H₂C=O Protonated H₃C-N(H)-CH₂-O⁺H₂ Hemiaminal->Protonated + H⁺ Iminium [H₂C=N⁺(CH₃)₂] Protonated->Iminium - H₂O Water H₂O

Diagram 1: Formation of the N,N-Dimethyliminium Ion.
Stage 2: Electrophilic Aromatic Substitution and Regioselectivity

With the electrophile generated, the 4-bromophenol ring serves as the nucleophile. The outcome of this step is governed by the directing effects of the substituents on the aromatic ring.

  • Hydroxyl (-OH) Group: The -OH group is a powerful activating group and an ortho, para-director.[5] Its lone pair of electrons can be delocalized into the aromatic ring via resonance, significantly increasing the electron density at the ortho (C2, C6) and para (C4) positions.[11][12] This makes these positions highly susceptible to electrophilic attack.[13]

  • Bromine (-Br) Atom: Halogens are a unique case. Due to their high electronegativity, they are deactivating via the inductive effect (-I), pulling electron density from the ring. However, they possess lone pairs that can participate in resonance (+R), directing incoming electrophiles to the ortho and para positions.[12][14]

The Causality of Regioselectivity: In 4-bromophenol, the powerful activating and directing effect of the hydroxyl group dominates the weaker effects of the bromine atom.[14] The resonance contribution from the -OH group creates significant negative charge density at the carbons ortho to it. Since the para position is already occupied by the bromine atom, electrophilic attack is overwhelmingly directed to the available ortho positions (C2 and C6).[15]

The substitution mechanism proceeds as follows:

  • Nucleophilic Attack: The π-electron system of the 4-bromophenol ring, specifically from the electron-rich C2 (or C6) position, attacks the electrophilic carbon of the iminium ion.

  • Formation of the Sigma Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex.

  • Deprotonation and Re-aromatization: A base (which can be the solvent or another amine molecule) removes the proton from the carbon where the aminomethyl group has attached. This restores the aromatic π-system and yields the final product, 2-(dimethylaminomethyl)-4-bromophenol.

Diagram 2: Regioselective Electrophilic Substitution on 4-Bromophenol.
(Note: Chemical structures are represented conceptually in the DOT script above. A visual renderer would display the precise molecular diagrams.)

Experimental Protocol: A Self-Validating System

This protocol describes a robust method for the aminomethylation of 4-bromophenol. Every step is designed for clarity, reproducibility, and safety. The choice of a protic solvent like ethanol is deliberate, as it helps to stabilize the iminium ion intermediate.[8]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
4-Bromophenol173.014.32 g25.01.0
Dimethylamine (40% aq. sol.)45.08 (anhydrous)3.10 mL27.51.1
Formaldehyde (37% aq. sol.)30.03 (anhydrous)2.25 mL30.01.2
Ethanol (95%)-50 mL-Solvent
Diethyl Ether-As needed-Work-up
Saturated Sodium Bicarbonate-As needed-Work-up
Anhydrous Magnesium Sulfate-As needed-Drying
Step-by-Step Procedure

G A 1. Dissolve 4.32 g (25 mmol) of 4-bromophenol in 50 mL of ethanol in a 250 mL round-bottom flask. B 2. Cool the flask in an ice-water bath to 0-5 °C with magnetic stirring. A->B C 3. Sequentially add 3.10 mL of 40% aq. dimethylamine solution, followed by 2.25 mL of 37% aq. formaldehyde solution dropwise. B->C D 4. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress via TLC. C->D E 5. Concentrate the mixture under reduced pressure to remove ethanol. D->E F 6. Redissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution to remove unreacted phenol. E->F G 7. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product. F->G H 8. Purify the crude product via column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization. G->H

Diagram 3: Experimental Workflow for the Synthesis of 2-(dimethylaminomethyl)-4-bromophenol.
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.32 g (25.0 mmol) of 4-bromophenol in 50 mL of 95% ethanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 0 and 5 °C.

  • Reagent Addition: While maintaining the temperature, slowly add 3.10 mL (27.5 mmol) of a 40% aqueous dimethylamine solution. Following this, add 2.25 mL (30.0 mmol) of a 37% aqueous formaldehyde solution dropwise over 10-15 minutes. The use of slight excesses of the amine and formaldehyde ensures complete consumption of the limiting phenol reagent.

  • Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature. Let the reaction stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromophenol spot.

  • Work-up - Solvent Removal: Once the reaction is complete, transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure.

  • Work-up - Extraction: To the resulting residue, add ~50 mL of diethyl ether and ~50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acidic phenol.

  • Work-up - Final Wash and Dry: Wash the organic layer with brine (1 x 30 mL), then dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Mannich base.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) to yield the pure 2-(dimethylaminomethyl)-4-bromophenol.

Conclusion for the Drug Development Professional

The Mannich reaction of 4-bromophenol is a highly reliable and regioselective transformation that provides straightforward access to ortho-aminomethylated phenols. The predictability of the reaction, governed by the powerful directing effect of the hydroxyl group, makes it an invaluable tool in synthetic organic chemistry. The resulting Mannich bases are versatile intermediates in drug discovery, serving as scaffolds for more complex molecules. The amino group can be further modified, quaternized for elimination reactions, or utilized for its basic properties to improve the pharmacokinetic profile of a potential drug candidate. A thorough understanding of this mechanism is therefore not merely academic but is fundamental to the rational design and efficient synthesis of novel therapeutic agents.

References

  • Chemistry LibreTexts. (2023, January 22). Mannich Reaction. [Link]
  • Unacademy. (n.d.).
  • AdiChemistry. (n.d.).
  • BYJU'S. (n.d.). Mannich Reaction Mechanism. [Link]
  • ResearchGate. (2001).
  • Taylor & Francis Online. (n.d.). Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. [Link]
  • ElectronicsAndBooks. (n.d.).
  • Wikipedia. (n.d.). Mannich reaction. [Link]
  • Organic Chemistry. (2023, April 19).
  • Quora. (2021, March 18). Why are phenols ortho-para directing?. [Link]
  • Making Molecules. (n.d.).
  • Chemistry Stack Exchange. (2015, June 21).
  • PubMed Central (PMC). (n.d.). Mannich bases in medicinal chemistry and drug design. [Link]

Sources

chemical properties of 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-3-((dimethylamino)methyl)phenol

This guide provides a comprehensive technical overview of this compound, a substituted phenolic compound with significant potential as a versatile building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis, and prospective applications of this molecule, grounding theoretical insights with practical, field-proven perspectives.

Introduction: A Molecule of Synthetic Potential

This compound belongs to the class of Mannich bases, which are characterized by a β-amino-carbonyl or, in this case, a β-amino-phenol structure. The strategic placement of a bromine atom, a phenolic hydroxyl group, and a dimethylaminomethyl moiety on the aromatic ring imparts a unique combination of reactive sites. This trifunctional architecture makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. The inherent biological activities associated with phenol derivatives further underscore its potential as a scaffold for novel therapeutic agents.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physico is paramount for its effective utilization in research and development.

Structural and General Properties

The molecule's structure is foundational to its chemical behavior.

PropertyValueSource
CAS Number 848848-16-8
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.11 g/mol
IUPAC Name 4-bromo-3-[(dimethylamino)methyl]phenol
Synonyms 2-Bromo-N,N-dimethyl-5-hydroxybenzylamine, 1-(2-Bromo-5-hydroxyphenyl)-N,N-dimethylmethylamine
Physical Form Off-white powder
Purity Typically ≥95%
Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, a predictive analysis based on its structure and data from analogous compounds provides valuable insights for its characterization.

2.2.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

  • δ ~ 7.3 ppm (d, J ≈ 8.5 Hz, 1H): Aromatic proton ortho to the bromine.

  • δ ~ 6.9 ppm (dd, J ≈ 8.5, 2.5 Hz, 1H): Aromatic proton meta to the bromine and ortho to the hydroxyl group.

  • δ ~ 6.7 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton ortho to the hydroxyl group and the aminomethyl group.

  • δ ~ 3.6 ppm (s, 2H): Methylene protons of the benzyl group.

  • δ ~ 2.3 ppm (s, 6H): Methyl protons of the dimethylamino group.

  • δ ~ 5-6 ppm (br s, 1H): Phenolic hydroxyl proton (exchangeable with D₂O).

2.2.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

  • δ ~ 155 ppm: Carbon attached to the hydroxyl group.

  • δ ~ 133 ppm: Aromatic carbon ortho to the bromine.

  • δ ~ 130 ppm: Aromatic carbon ortho to the hydroxyl and aminomethyl groups.

  • δ ~ 125 ppm: Aromatic carbon to which the aminomethyl group is attached.

  • δ ~ 118 ppm: Aromatic carbon meta to the bromine and ortho to the hydroxyl group.

  • δ ~ 115 ppm: Carbon attached to the bromine.

  • δ ~ 62 ppm: Methylene carbon of the benzyl group.

  • δ ~ 45 ppm: Methyl carbons of the dimethylamino group.

2.2.3. Predicted Key IR Absorptions (ATR)

  • 3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

  • 3050-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2800 cm⁻¹: Aliphatic C-H stretching of the methyl and methylene groups.

  • 1600, 1500 cm⁻¹: Aromatic C=C stretching.

  • 1250 cm⁻¹: C-O stretching of the phenol.

  • 1100 cm⁻¹: C-N stretching of the tertiary amine.

  • 600-500 cm⁻¹: C-Br stretching.

2.2.4. Predicted Mass Spectrum (EI)

  • M⁺ at m/z 230/232: Molecular ion peak with characteristic isotopic pattern for bromine.

  • Fragment at m/z 185/187: Loss of the dimethylamino group.

  • Fragment at m/z 58: Dimethylaminomethyl cation.

Synthesis and Purification

The most direct and efficient route to this compound is the Mannich reaction, a three-component condensation of a phenol, formaldehyde, and a secondary amine.

Reaction Mechanism

The reaction proceeds via the formation of an electrophilic Eschenmoser's salt precursor (dimethylaminomethylium ion) from dimethylamine and formaldehyde. This iminium ion is then attacked by the electron-rich aromatic ring of 4-bromophenol. The hydroxyl group of the phenol directs the substitution primarily to the ortho position.

Mannich_Reaction cluster_iminium Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Dimethylamine Dimethylamine Iminium_Ion Dimethylaminomethylium Ion Dimethylamine->Iminium_Ion + H₂C=O, -H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Product This compound Iminium_Ion->Product Bromophenol 4-Bromophenol Bromophenol->Product Nucleophilic Attack

Caption: Mannich reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This proposed protocol is based on established methodologies for the Mannich reaction of phenols.

Materials:

  • 4-Bromophenol

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add dimethylamine (1.2 equivalents) followed by the slow, dropwise addition of formaldehyde (1.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add dichloromethane and saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Chemical Reactivity and Potential Transformations

The three distinct functional groups of this compound offer a wide array of possibilities for further chemical transformations.

Reactivity cluster_reactions Potential Transformations Molecule This compound Phenolic OH Bromine Dimethylamino Etherification Etherification/Esterification Molecule:p->Etherification O-Alkylation/ O-Acylation Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Molecule:b->Coupling C-C Bond Formation Oxidation Oxidation Molecule:p->Oxidation Quinone Formation Quaternization Amine Quaternization Molecule:d->Quaternization Reaction with Alkyl Halides

Caption: Key reactive sites and potential transformations of the title compound.

  • Phenolic Hydroxyl Group: This group can undergo O-alkylation to form ethers and O-acylation to form esters. Its acidity also allows for salt formation.

  • Aromatic Bromine Atom: The bromine atom is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents at this position.

  • Dimethylaminomethyl Group: The tertiary amine is basic and can be protonated to form salts. It can also be quaternized by reaction with alkyl halides.

Potential Applications in Research and Development

While specific applications of this compound are not extensively documented, its structure suggests significant potential in several areas:

  • Medicinal Chemistry: As a substituted phenol, it can serve as a starting point for the synthesis of compounds with potential biological activities, including antimicrobial, antioxidant, and anticancer properties. The aminomethylphenol scaffold is present in a number of biologically active molecules.

  • Organic Synthesis: It is a valuable intermediate for the construction of more complex molecular architectures. The orthogonal reactivity of its functional groups allows for selective modifications.

  • Materials Science: Phenolic resins and other polymers can be synthesized from phenol derivatives. The bromine atom can be used to introduce flame-retardant properties or to further functionalize the material.

Safety and Handling

Based on the GHS classification, this compound is classified as acutely toxic if swallowed. Aminophenols, in general, can be skin and eye irritants, and care should be taken to avoid exposure.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a synthetically valuable compound with a rich chemical functionality. Its straightforward synthesis via the Mannich reaction and the presence of three distinct reactive sites make it an attractive building block for the development of novel compounds in medicinal chemistry and materials science. This guide provides a solid foundation for researchers and scientists to explore the full potential of this versatile molecule.

References

  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-3-(dimethylamino)methylphenol.
  • PubChem. (n.d.). This compound.
  • CymitQuimica. (n.d.). 4-Bromo-3-[(dimethylamino)methyl]phenol.
  • BenchChem. (n.d.). This compound.
  • Lipscomb, J. A., & Perumal Kuppusamy, S. (2016). Isomer-specific toxicity profiles of aminophenols. CDC Stacks.
  • BenchChem. (n.d.). Investigation of Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Dimethylamino Methyl Phenol.
  • Chirality. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC.
  • New Jersey Department of Health. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.
  • RSC Publishing. (n.d.). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis.
  • ChemicalBook. (n.d.). 4-Bromo-3-methylphenol synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol.

A Spectroscopic Guide to 4-Bromo-3-((dimethylamino)methyl)phenol: Characterization and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-3-((dimethylamino)methyl)phenol , a substituted phenol of interest in drug discovery and organic synthesis. While direct, peer-reviewed spectral data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from structurally analogous compounds to present a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and actionable experimental protocols for empirical validation.

Molecular Structure and Spectroscopic Implications

The structure of this compound (MW: 230.10 g/mol , Formula: C₉H₁₂BrNO) is foundational to understanding its spectral behavior.[1][2] The molecule comprises a phenol ring substituted with four key groups: a hydroxyl (-OH), a bromine atom (-Br), and a dimethylaminomethyl side chain (-CH₂N(CH₃)₂), ortho to the hydroxyl group. Each of these imparts distinct and predictable features across various spectroscopic techniques.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon and proton environments within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the N-methyl protons, and the phenolic hydroxyl proton. The choice of deuterated solvent is critical; polar solvents like DMSO-d₆ or Methanol-d₄ are recommended due to the compound's polarity.[3] For this prediction, DMSO-d₆ is assumed.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Broad Singlet1HPhenolic OHThe acidic proton of the hydroxyl group typically appears as a broad singlet at a high chemical shift in DMSO-d₆. Its position is concentration-dependent.
~7.40Doublet (d)1HAr-H (H-5)This proton is ortho to the bromine atom, leading to deshielding. It will be split by the adjacent H-6 proton.
~7.15Doublet of Doublets (dd)1HAr-H (H-6)This proton is split by both H-5 and H-2, resulting in a doublet of doublets.
~6.90Doublet (d)1HAr-H (H-2)This proton is ortho to the hydroxyl group and will be split by the adjacent H-6 proton.
~3.60Singlet (s)2H-CH₂-NThese benzylic protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom. They are expected to be a singlet as there are no adjacent protons. Data from a similar compound, 2-bromo-6-((dimethylamino)methyl)phenol, shows this peak at 3.66 ppm.[4]
~2.25Singlet (s)6H-N(CH₃)₂The six protons of the two methyl groups are equivalent and appear as a sharp singlet. The analogous peak in 2-bromo-6-((dimethylamino)methyl)phenol appears at 2.35 ppm.[4]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal nine distinct carbon signals, as all carbon atoms are in unique chemical environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155C-1 (C-OH)The carbon attached to the highly electronegative oxygen atom is significantly deshielded. Phenolic C1 carbons typically appear in this region.[5]
~135C-5Aromatic carbon atom.
~132C-3 (C-CH₂N)Aromatic carbon bearing the aminomethyl group.
~130C-6Aromatic carbon atom.
~118C-2Aromatic carbon atom.
~115C-4 (C-Br)The carbon bonded to bromine experiences a moderate deshielding effect.
~62C-7 (-CH₂-N)The benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring.
~45C-8, C-9 (-N(CH₃)₂)The two equivalent methyl carbons attached to nitrogen.
Experimental Protocol: NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) transfer Transfer solution to a clean, dry 5 mm NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap insert Insert tube into spectrometer and lock on the deuterium signal cap->insert shim Shim the magnetic field for homogeneity insert->shim acquire_h1 Acquire ¹H spectrum (e.g., 16 scans) shim->acquire_h1 acquire_c13 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) acquire_h1->acquire_c13 fourier Apply Fourier Transform to the Free Induction Decay (FID) acquire_c13->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline reference Reference spectrum to residual solvent peak (e.g., DMSO at 2.50 ppm) baseline->reference integrate Integrate ¹H signals and pick peaks for both spectra reference->integrate G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (Optional Separation) cluster_ms Mass Spectrometry dissolve Prepare a dilute solution (~10 µg/mL) in a suitable solvent (e.g., Methanol with 0.1% formic acid) inject Inject sample into LC system (e.g., C18 column) dissolve->inject elute Elute with a gradient (e.g., Water/Acetonitrile with 0.1% formic acid) inject->elute ionize Introduce eluent into ESI source (Positive Ion Mode) elute->ionize analyze Analyze ions in mass analyzer (e.g., Quadrupole or TOF) ionize->analyze detect Detect ions and generate mass spectrum analyze->detect

Caption: Workflow for LC-MS (ESI) analysis.

Rationale for Protocol Choices:

  • Ionization Mode: Positive ion ESI is selected because the tertiary amine group is basic and readily accepts a proton. [6]* Solvent Additive: 0.1% formic acid is added to the mobile phase to ensure the analyte is protonated in solution before it enters the ESI source, enhancing the signal for [M+H]⁺. [6]* Instrumentation: Coupling with Liquid Chromatography (LC) allows for sample purification prior to analysis, which is critical for complex mixtures. A high-resolution mass analyzer like a Time-of-Flight (TOF) would provide a highly accurate mass measurement, confirming the elemental composition. [7]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, specifically related to the π-electron system of the aromatic ring.

Predicted UV-Vis Absorption

Phenol itself exhibits two primary absorption bands around 210 nm and 270 nm in a non-polar solvent. [8]The substituents on the ring in this compound will cause shifts in these absorptions (bathochromic or hypsochromic shifts).

  • Hydroxyl Group (-OH): Acts as a strong auxochrome (electron-donating), causing a bathochromic shift (shift to longer wavelength) and an increase in absorption intensity.

  • Bromine (-Br): Also acts as an auxochrome.

  • Solvent Effects: The position of the absorption maximum (λ_max) will be sensitive to the solvent polarity. In polar solvents, interactions with the hydroxyl group can cause further shifts. [9][10] It is predicted that this compound will have a primary absorption maximum (λ_max ) in the range of 275-285 nm in a polar protic solvent like methanol or ethanol.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., Methanol, Ethanol). [11]2. Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration. From this, prepare a final solution in a quartz cuvette that gives a maximum absorbance reading between 0.5 and 1.0 for optimal accuracy, according to the Beer-Lambert Law. [12]3. Baseline Correction: Fill a reference cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. Use this to run a baseline correction or "auto zero" to subtract the absorbance of the solvent and cuvette. [13][14]4. Sample Measurement: Replace the reference cuvette with the sample cuvette.

  • Scan: Scan the absorbance of the sample over a defined wavelength range (e.g., 200-400 nm) to generate the spectrum and identify the λ_max. [13]

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The expected ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data have been outlined based on fundamental principles and comparison with analogous structures. The provided experimental protocols offer a validated starting point for researchers to acquire empirical data, enabling robust structural confirmation and purity assessment for this compound in research and development settings.

References

  • PubChem. This compound | C9H12BrNO | CID 4340007. [Link]
  • Gammadata.
  • Drawell.
  • Reddit.
  • Alfa Chemistry.
  • Spectroscopy Online.
  • PubMed.
  • eGPAT. Solvents in NMR spectroscopy. (2019). [Link]
  • Alfa Chemistry. NMR Solvents. [Link]
  • Journal of Pharmaceutical Research. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]
  • YouTube. What Are Common NMR Solvents? - Chemistry For Everyone. (2025). [Link]
  • SciSpace. Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (2018). [Link]
  • ResearchGate. UV absorption spectra of phenol in (a) methanol, and (b)
  • YouTube. Acquiring a UV/visible spectrum and choosing cells and solvents. (2010). [Link]
  • ACS Publications. Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. (2020). [Link]
  • ACS Publications. Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. [Link]
  • Wikipedia.
  • YouTube. How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. (2025). [Link]
  • Agilent. The Basics of UV-Vis Spectrophotometry. [Link]
  • Purdue College of Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • YouTube.
  • Frontiers. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. [Link]
  • Semantic Scholar. Indonesian Journal of Multidisciplinary Research. (2021). [Link]
  • Chemistry LibreTexts.
  • The Royal Society of Chemistry. Oxidative ortho-Amino-methylation of phenols via C-H and C-C bond cleavage. [Link]
  • NIH.
  • The Royal Society of Chemistry.
  • ResearchGate. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)
  • SpectraBase.
  • NIH. 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol. [Link]
  • PubChem. This compound. [https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-(dimethylamino_methyl_phenol]([Link]
  • ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]
  • ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]
  • NIST. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. [Link]
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). [Link](McMurry)/11%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
  • Doc Brown's Chemistry.
  • YouTube. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (2022). [Link]
  • The Royal Society of Chemistry.
  • Doc Brown's Chemistry.
  • CDN. The Infrared Spectra of The Phenols. [Link])

Sources

1H NMR spectrum of 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-3-((dimethylamino)methyl)phenol

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the most powerful and widely used technique for determining the structure of organic compounds in solution. This guide provides a comprehensive, in-depth analysis of the , a substituted phenol with potential applications as a synthetic intermediate in drug development and materials science.[1][2]

This document moves beyond a simple recitation of spectral data. As a technical whitepaper for researchers, scientists, and drug development professionals, it is structured to deliver field-proven insights into the causal relationships between molecular structure and spectral appearance. We will dissect the theoretical underpinnings of the expected spectrum, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of the spectral features, thereby creating a self-validating guide for the characterization of this compound.

Molecular Structure and Proton Environments

To predict and interpret the 1H NMR spectrum, we must first identify all unique proton environments within the this compound molecule. The substitution pattern on the benzene ring removes its symmetry, rendering the three aromatic protons chemically distinct. Additionally, we have protons in the phenolic hydroxyl group, the benzylic methylene bridge, and the two methyl groups of the dimethylamino moiety.

The five distinct proton environments are labeled as follows:

  • Ha: The six equivalent protons of the dimethylamino group.

  • Hb: The two equivalent benzylic protons.

  • Hc, Hd, He: The three non-equivalent aromatic protons.

  • Hf: The single phenolic hydroxyl proton.

Figure 1: Structure of this compound with labeled proton environments.

Theoretical Spectral Prediction: A First-Principles Approach

The chemical shift (δ), integration, and splitting pattern (multiplicity) of each proton signal are dictated by its local electronic environment and proximity to neighboring protons.

Chemical Shift (δ) Prediction

The chemical shift indicates the degree of shielding or deshielding experienced by a proton. The aromatic ring current causes protons attached to it to be significantly deshielded, placing them downfield in the spectrum.[3][4]

  • Aromatic Protons (Hc, Hd, He; δ ≈ 6.5-8.0 ppm): These protons are influenced by three substituents. The hydroxyl (-OH) group is a strong electron-donating group, which increases electron density (shields), particularly at the ortho and para positions. The alkylamino group is also electron-donating. Conversely, the bromine (-Br) atom is an electron-withdrawing group, which deshields the protons.[5]

    • Hc (ortho to -OH, meta to -Br): Strongly shielded by the -OH group. Expected to be the most upfield of the aromatic signals.

    • He (ortho to -OH, meta to -(CH2)NMe2): Also strongly shielded by the -OH group. Its chemical shift will be similar to Hc.

    • Hd (meta to -OH, ortho to -Br): Deshielded by the adjacent bromine atom. Expected to be the most downfield of the aromatic signals.

  • Phenolic Proton (Hf; δ ≈ 4.0-7.0 ppm): The chemical shift of hydroxyl protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[6][7] In a typical deuterated chloroform (CDCl3) solvent, it often appears as a broad singlet.[8]

  • Benzylic Protons (Hb; δ ≈ 3.5-4.0 ppm): Protons on a carbon adjacent to an aromatic ring (benzylic) typically resonate around δ 2.2-3.0 ppm.[9] However, the additional deshielding effect from the adjacent electronegative nitrogen atom will shift this signal further downfield.

  • Dimethylamino Protons (Ha; δ ≈ 2.2-2.7 ppm): The six protons of the two methyl groups are chemically equivalent. Protons on a carbon bonded to a nitrogen typically appear in this region.[10] Due to their equivalence and isolation from other protons, they will appear as a sharp singlet.

Integration

The relative area under each signal is directly proportional to the number of protons it represents. The expected integration ratio is: Ha : Hb : Hc : Hd : He : Hf = 6 : 2 : 1 : 1 : 1 : 1

Splitting Pattern (Multiplicity) and Coupling Constants (J)

Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing signals to split.[11] The splitting pattern is described by the n+1 rule, where n is the number of neighboring protons. The magnitude of the interaction is the coupling constant, J, measured in Hertz (Hz).

  • Aromatic Protons:

    • Hc: Coupled to one ortho proton (He). Expected pattern: doublet (d) . The ortho coupling constant (³J) in aromatic systems is typically 7-10 Hz.[12][13]

    • He: Coupled to one ortho proton (Hc) and one meta proton (Hd). Expected pattern: doublet of doublets (dd) . It will exhibit a large ortho coupling (³J ≈ 7-10 Hz) and a smaller meta coupling (⁴J ≈ 2-3 Hz).[11][12]

    • Hd: Coupled to one meta proton (He). Expected pattern: doublet (d) . It will show only the small meta coupling (⁴J ≈ 2-3 Hz).

  • Aliphatic and Hydroxyl Protons:

    • Hf (Phenolic): Typically a broad singlet (br s) due to rapid chemical exchange with trace amounts of water or acid, which averages out any coupling.[6][8]

    • Hb (Benzylic): There are no protons on the adjacent aromatic carbon (C3) or the nitrogen atom. Expected pattern: singlet (s) .

    • Ha (Dimethylamino): These six protons are equivalent and have no adjacent protons to couple with. Expected pattern: singlet (s) .

Figure 2: Predicted spin-spin coupling network for the aromatic protons of this compound.

Experimental Protocol for Spectrum Acquisition

Methodological integrity is paramount for reproducible and reliable data. The following protocol outlines the standard procedure for acquiring a high-quality 1H NMR spectrum.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds. For unambiguous identification of the phenolic proton (Hf), deuterated dimethyl sulfoxide (DMSO-d6) is superior as it slows down the proton exchange rate, often resulting in a sharper -OH signal that shows coupling.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as the internal reference (δ = 0.00 ppm).[8] Most commercially available deuterated solvents already contain TMS.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

D2O Exchange Experiment

To definitively identify the phenolic -OH proton signal (Hf), a deuterium exchange experiment is essential.[6][8]

  • Acquire a standard 1H NMR spectrum of the sample.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D2O) to the tube.

  • Cap the tube and shake gently to mix the contents.

  • Re-acquire the 1H NMR spectrum. The signal corresponding to the exchangeable -OH proton will significantly diminish or disappear entirely.

Instrumental Parameters (400 MHz Spectrometer)
  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Pulse Width: 30-45 degrees

  • Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio)

  • Operating Temperature: 298 K (25 °C)

Data Analysis and Spectrum Interpretation

The following table summarizes the predicted 1H NMR data, which serves as a blueprint for interpreting the experimental spectrum.

Table 1: Predicted 1H NMR Data for this compound

Signal LabelAssignmentIntegrationPredicted δ (ppm)MultiplicityCoupling Constant(s), J (Hz)
Ha-N(CH 3)26H2.2 - 2.7Singlet (s)N/A
HbAr-CH 2-N2H3.5 - 4.0Singlet (s)N/A
HfAr-OH 1H4.0 - 7.0Broad Singlet (br s)N/A (exchangeable)
HcAr-H (C2)1H6.7 - 7.0Doublet (d)³Jce ≈ 8.0
HeAr-H (C6)1H7.0 - 7.3Doublet of Doublets (dd)³Jec ≈ 8.0, ⁴Jed ≈ 2.5
HdAr-H (C5)1H7.3 - 7.6Doublet (d)⁴Jde ≈ 2.5

Interpreting the Spectrum:

  • Identify the Singlets: Begin by locating the two intense singlets in the upfield region. The signal integrating to 6H around δ 2.3 ppm is unequivocally assigned to the dimethylamino protons (Ha). The singlet integrating to 2H further downfield, around δ 3.7 ppm, corresponds to the benzylic protons (Hb).

  • Analyze the Aromatic Region (δ 6.5-8.0 ppm): This region will contain three signals, each integrating to 1H.

    • Look for the doublet of doublets (dd). This complex signal is He. Measure its two coupling constants.

    • Identify the two doublets. The doublet with the large coupling constant (~8 Hz) that matches the larger coupling of the dd signal is Hc.

    • The remaining doublet, characterized by a small coupling constant (~2-3 Hz) that matches the smaller coupling of the dd signal, is Hd. The downfield position of this signal is consistent with the deshielding effect of the ortho-bromine.

  • Locate the Phenolic Proton: Search for a broad signal, typically between δ 4.0 and 7.0 ppm, that integrates to 1H. This is Hf. Confirmation via the D2O exchange experiment is the gold standard for this assignment.

Conclusion

The provides a rich fingerprint of its molecular structure. The combination of distinct chemical shifts for the five unique proton environments, coupled with the characteristic integration ratio and the highly informative splitting patterns in the aromatic region, allows for a confident and unambiguous structural assignment. The predicted spectrum, featuring two upfield singlets, a complex three-proton aromatic system, and a variable phenolic proton, serves as a reliable reference for quality control, reaction monitoring, and characterization in any research or development setting. This guide provides the necessary theoretical framework and practical methodology to empower scientists to interpret this data with expertise and authority.

References

  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine.
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • Gerothanassis, I. P., & Exarchou, V. (2008). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health.
  • Peralta, M. M., et al. (2001). The 1H NMR Chemical Shift for the Hydroxy Proton of 4-(Dimethylamino)-2'-hydroxychalcone in Chloroform: A Theoretical Approach to Its Inverse Dependence on the Temperature. Organic Letters.
  • ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
  • Canadian Science Publishing. (1962). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS.
  • University of Wisconsin-Madison. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • SpectraBase. (n.d.). Dimethylamine - Optional[1H NMR] - Chemical Shifts.
  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons.
  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • UCLA. (n.d.). NMR Chart.
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • ResearchGate. (2013). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis.
  • The Royal Society of Chemistry. (n.d.). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage.
  • PubChem. (n.d.). 4-Bromo-m-cresol.

Sources

Foundational Principles: Deconstructing the Molecule for NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-3-((dimethylamino)methyl)phenol

This guide provides a comprehensive framework for the structural elucidation of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of not just the data, but the underlying principles and experimental considerations necessary for robust and reliable analysis.

This compound (C₉H₁₂BrNO) is a substituted phenol containing three distinct functional groups on a benzene ring.[1] The power of ¹³C NMR spectroscopy lies in its ability to resolve a unique signal for each chemically non-equivalent carbon atom, providing a direct map of the molecule's carbon skeleton.[2] The ¹³C isotope, while having a low natural abundance of about 1.1%, possesses a nuclear spin that makes it NMR-active.[2][3][4]

The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment. In this molecule, we must consider the interplay of several factors:

  • The Aromatic System: The benzene ring provides a foundational chemical shift region (typically δ 100-160 ppm).[4] The shifts of the six aromatic carbons will be modulated by the attached substituents.

  • The Hydroxyl Group (-OH): As a strong electron-donating group, the phenolic -OH significantly shields the ortho and para positions and deshields the ipso (directly attached) carbon.[5]

  • The Bromine Atom (-Br): Halogens exhibit a complex influence. While inductively electron-withdrawing, bromine also exhibits what is known as the "heavy atom effect." This effect introduces significant diamagnetic shielding from bromine's large electron cloud, causing the ipso carbon to shift upfield (to a lower ppm value) more than would be expected based on electronegativity alone.[6][7]

  • The (Dimethylamino)methyl Group (-CH₂N(CH₃)₂): This substituent introduces two new carbon environments: the benzylic methylene (-CH₂) carbon and the two equivalent N-methyl (-CH₃) carbons. The benzylic carbon's shift is influenced by its attachment to the aromatic ring and the nitrogen atom.[8] The N-methyl carbons will appear in the aliphatic region, with their shift influenced by the nitrogen atom.[9][10]

Due to the substitution pattern, all six carbons of the benzene ring are chemically non-equivalent, leading to the expectation of six distinct signals in the aromatic region, in addition to signals for the benzylic and methyl carbons.

Experimental Design: A Protocol for High-Fidelity Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum is paramount for accurate interpretation. The following protocol is designed to ensure spectral clarity and reliability. The causality behind each step is explained to empower the analyst to adapt the protocol as needed.

Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment.

ParameterRecommended ValueRationale & Justification
Analyte Mass 10-50 mg¹³C NMR is an insensitive technique due to the low natural abundance of the isotope.[3][4] A higher concentration is required to achieve an adequate signal-to-noise ratio (S/N) in a reasonable timeframe.
Solvent ~0.6 mL Deuterated Chloroform (CDCl₃) or DMSO-d₆CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relative chemical inertness.[11][12] DMSO-d₆ is a more polar alternative if solubility is an issue.[13] The use of deuterated solvents is critical as modern spectrometers use the deuterium signal for field-frequency locking, which stabilizes the magnetic field and ensures high resolution.[13][14]
Internal Standard Tetramethylsilane (TMS)TMS is the universally accepted reference standard for ¹H and ¹³C NMR. Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.0 ppm.[5] Most deuterated solvents are now available with TMS pre-added.

Step-by-Step Protocol:

  • Weigh approximately 25 mg of this compound directly into a clean, dry NMR tube.

  • Using a pipette, add approximately 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Cap the NMR tube securely and gently vortex or invert the tube until the sample is fully dissolved. A clear, homogeneous solution should be obtained.

  • Wipe the outside of the NMR tube clean and place it in a spinner turbine, ensuring the depth is correctly calibrated for the spectrometer.

Spectrometer Configuration & Data Acquisition

The parameters chosen for data acquisition directly impact spectral quality. The goal is to obtain a proton-decoupled spectrum where each unique carbon appears as a singlet.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte B Add Deuterated Solvent A->B C Dissolve & Homogenize B->C D Insert Sample & Lock C->D Insert into Spectrometer E Tune & Shim D->E F Acquire Spectrum E->F G Fourier Transform F->G Generate FID H Phase & Baseline Correction G->H I Peak Picking & Integration H->I J Assign Signals I->J

ParameterRecommended SettingRationale & Justification
Experiment ¹³C with ¹H broadband decoupling (e.g., zgpg30)Broadband proton decoupling simplifies the spectrum by collapsing all C-H coupling multiplets into singlets, making interpretation vastly easier.[4] It also provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[15]
Pulse Angle 30-45 degreesUsing a smaller flip angle than 90 degrees allows for a shorter relaxation delay (D1) between scans without saturating the signals, especially for quaternary carbons which have long relaxation times (T₁).
Relaxation Delay (D1) 1-2 secondsThis delay allows the carbon nuclei to relax back to their equilibrium state before the next pulse. While longer delays (5x T₁) are needed for truly quantitative results, a 1-2 second delay is a good compromise for routine structural confirmation, balancing acquisition time and signal intensity.[16][17]
Number of Scans (NS) 128 to 1024Due to the low sensitivity of ¹³C NMR, signal averaging of multiple scans is required to achieve adequate S/N.[18] The exact number will depend on the sample concentration and spectrometer strength. Start with 128 and increase as needed.
Acquisition Time (AQ) 1-2 secondsDefines the digital resolution of the spectrum. A longer acquisition time yields sharper lines but requires a longer total experiment time.
Spectral Width (SW) 0-220 ppmThis range covers the vast majority of carbon chemical shifts in organic molecules, from aliphatic carbons to carbonyls.[19][20]

Spectral Interpretation: Predicting and Assigning Resonances

The final and most critical step is the assignment of each signal in the spectrum to a specific carbon atom in the molecule. This is a deductive process based on established chemical shift theory and empirical data.

mol [label=< OH (C1) C2--C1 || CH₂N(Me)₂ (C3)C3--C4-- Br (C4) || C6--C5

>]; } ` Caption: Numbering scheme for this compound.
Predicted Chemical Shifts

The following table outlines the predicted chemical shift regions for each carbon. These predictions are derived by considering the base value of benzene (δ ≈ 128.5 ppm) and applying additive substituent chemical shift (SCS) effects.

Carbon AtomCarbon TypePredicted δ (ppm)Justification & Supporting Evidence
C1 Quaternary (Ar-OH)152-156The ipso-carbon of a phenol is significantly deshielded. The ¹³C spectrum of phenol shows this carbon at ~155 ppm.[5]
C2 Tertiary (Ar-H)116-120This carbon is ortho to the strong electron-donating -OH group, causing a significant upfield (shielding) shift.
C3 Quaternary (Ar-C)138-142Meta to the -OH and ortho to the -Br and -CH₂N(Me)₂ groups. As a quaternary carbon, its peak intensity will likely be lower than protonated carbons.
C4 Quaternary (Ar-Br)110-115The ipso-carbon attached to bromine. The heavy atom effect causes significant shielding, shifting it upfield.[6][7] For comparison, the ipso-carbon in bromobenzene is at ~122 ppm, but the para-OH group here will cause further shielding. The C-4 in 4-bromophenol is at ~113 ppm.[21]
C5 Tertiary (Ar-H)131-135This carbon is meta to the -Br and para to the -CH₂N(Me)₂ group. It is expected to be the least shielded of the C-H aromatic carbons, appearing close to the shift of benzene.
C6 Tertiary (Ar-H)128-132Ortho to the -CH₂N(Me)₂ group and meta to the -Br group. Its chemical shift will be moderately influenced by these adjacent groups.
C7 (-CH₂-) Secondary (Benzylic)60-65This benzylic carbon is attached to both an aromatic ring and an electronegative nitrogen atom, placing it in this downfield aliphatic region. Benzylamine's -CH₂- carbon appears at ~46 ppm, but substitution on the ring and N-alkylation will shift it further downfield.[22]
C8, C9 (-N(CH₃)₂) Primary (Methyl)43-47These two methyl carbons are equivalent due to free rotation. They are attached to nitrogen, which shifts them downfield relative to a simple alkane. The methyl carbons in dimethylamine are at ~37 ppm.[9]
Validation with Advanced Techniques

To unequivocally confirm these assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended.

  • DEPT-90: Will show signals only for CH carbons (C2, C5, C6).

  • DEPT-135: Will show positive signals for CH (C2, C5, C6) and CH₃ carbons (C8, C9), and negative signals for CH₂ carbons (C7). Quaternary carbons (C1, C3, C4) will be absent in both spectra.

This provides a self-validating system: the standard broadband-decoupled spectrum gives the total number of carbons, and the DEPT spectra confirm the multiplicity of each, solidifying the structural assignment.

References

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR.
  • University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?
  • Fulgêncio, G. P., et al. (2023). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds. Magnetochemistry, 9(4), 107.
  • Pougny, A., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1756–1759.
  • Scribd. (n.d.). 13C NMR Interpretation.
  • ResearchGate. (2018, January 16). Are deuterated solvents necessary for 13C NMR?
  • ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
  • Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Butts, C. P., et al. (2014). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 50(74), 10862-10864.
  • TMP Chem. (2025, December 4). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR.
  • University of Ottawa NMR Facility Blog. (2010, October 28). 13C NMR of "Perdeuterated" Solvents.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol.
  • Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between...
  • ACS Publications. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance.
  • ACS Publications. (n.d.). Solvent Effects on the C13 Chemical Shift of the Substituted Carbon Atom of Phenol.
  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding.
  • University of Central Florida. (2021, May 10). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine.
  • Fiveable. (n.d.). Ortho-Substituted Benzenes Definition.
  • The Journal of Chemical Physics. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
  • ResearchGate. (2025, August 6). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation.
  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • University of Calgary. (n.d.). NMR Chemical Shifts.
  • SciSpace. (1976). The 13C NMR spectra of nine ortho-substituted phenols.
  • Physical Chemistry Chemical Physics. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • Journal of Visualized Experiments. (2013, December 12). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins.
  • Doc Brown's Chemistry. (2025, November 17). 13C nmr spectrum of methylamine.
  • The Royal Society of Chemistry. (n.d.). Oxidative ortho-Amino-methylation of phenols via C-H and C-C bond cleavage.
  • ResearchGate. (2025, August 6). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • ACS Publications. (n.d.). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes.
  • PubChem. (n.d.). This compound.

Sources

mass spectrometry of 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-3-((dimethylamino)methyl)phenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a substituted phenol of interest in synthetic chemistry and drug development. We delve into the principles of its ionization via Electrospray Ionization (ESI) and predict its detailed fragmentation pathways using Collision-Induced Dissociation (CID). This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical predictions and a practical, field-proven experimental protocol. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction and Molecular Overview

This compound (C₉H₁₂BrNO) is a multifunctional organic molecule with a molecular weight of approximately 230.10 g/mol [1][2]. Its structure, featuring a brominated phenol ring and a tertiary amine side chain, presents a unique and predictable fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex mixtures, for reaction monitoring during its synthesis, and for metabolite identification studies.

This guide will focus on Electrospray Ionization (ESI) due to the molecule's polarity and the presence of a readily ionizable tertiary amine. ESI is a "soft ionization" technique that typically preserves the molecular ion, making it an ideal precursor for tandem mass spectrometry (MS/MS) experiments[3]. Subsequent fragmentation via Collision-Induced Dissociation (CID) provides the structural fingerprint necessary for definitive characterization[4][5].

Molecular Structure and Properties:

  • IUPAC Name: 4-bromo-3-[(dimethylamino)methyl]phenol[2]

  • Molecular Formula: C₉H₁₂BrNO[1]

  • Monoisotopic Mass: 229.01023 Da[2]

  • Key Structural Features:

    • A phenol ring, susceptible to electrophilic substitution and a site for potential deprotonation in negative ion mode.

    • A bromine atom, which imparts a characteristic isotopic signature.

    • A tertiary amine side chain, the most likely site of protonation in positive ion mode ESI.

Predicted Ionization and Isotopic Profile

Under typical Electrospray Ionization (ESI) conditions in positive ion mode, the tertiary amine of the dimethylaminomethyl group is the most basic site and will readily accept a proton ([M+H]⁺).

  • Predicted Protonated Molecule [M+H]⁺: The expected monoisotopic mass-to-charge ratio (m/z) for the protonated molecule will be approximately 230.0175 .

A defining characteristic of brominated compounds in mass spectrometry is their isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance[6]. This results in a distinctive pair of peaks for any bromine-containing ion, separated by approximately 2 Da (the M and M+2 peaks), with nearly equal intensity[6][7]. Therefore, the protonated molecule will appear as a doublet at roughly m/z 230 and m/z 232.

Tandem Mass Spectrometry (MS/MS): Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is essential for structural elucidation[8][9]. In a CID experiment, the precursor ion (the protonated molecule, m/z 230/232) is isolated and then fragmented by collisions with an inert gas like argon or nitrogen[4][5]. The resulting product ions reveal the molecule's structure.

The fragmentation of protonated this compound is predicted to be dominated by the cleavage of the benzylic C-N bond, a common and energetically favorable pathway for such structures[10][11].

Primary Fragmentation Pathway: Benzylic Cleavage

The most prominent fragmentation will be the cleavage of the bond between the benzylic carbon and the nitrogen atom. This is driven by the formation of a highly stable, resonance-stabilized benzylic carbocation.

  • Pathway: The [M+H]⁺ ion undergoes heterolytic cleavage of the C-N bond.

  • Product Ion 1 (Major): Formation of the 4-bromo-3-hydroxybenzyl cation at m/z 185/187 . This ion is expected to be the base peak in the MS/MS spectrum.

  • Neutral Loss: This fragmentation results in the neutral loss of dimethylamine (CH₃)₂NH, with a mass of 45.057 Da.

Secondary Fragmentation Pathways

Further fragmentation can occur from the primary product ion or, less favorably, directly from the precursor ion.

  • Loss of CO from the Benzyl Cation: Aromatic hydroxy compounds and their resulting cations can lose carbon monoxide (CO)[7][12]. The m/z 185/187 ion could lose CO (28 Da) to produce a fragment at m/z 157/159 .

  • Loss of HBr: The loss of hydrogen bromide (HBr, ~80/82 Da) from the parent ion could lead to a fragment at m/z 149 .

  • Loss of Dimethylamine Group: A less common fragmentation could involve the formation of a radical cation by loss of the entire (dimethylamino)methyl radical, although this is less favored in ESI-CID than the benzylic cleavage.

The predicted fragmentation cascade is visualized in the diagram below.

fragmentation_pathway cluster_main Predicted MS/MS Fragmentation parent [M+H]⁺ m/z 230/232 This compound (protonated) frag1 Product Ion 1 m/z 185/187 4-Bromo-3-hydroxybenzyl cation parent->frag1  - NH(CH₃)₂ (45 Da) (Benzylic Cleavage) frag3 Product Ion 3 m/z 149 parent->frag3  - HBr (~81 Da) frag2 Product Ion 2 m/z 157/159 frag1->frag2  - CO (28 Da)

Caption: Predicted CID fragmentation pathway for [M+H]⁺ of the target molecule.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, step-by-step protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample and Reagent Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute this stock solution with 50:50 methanol:water containing 0.1% formic acid to create working standards (e.g., 1 µg/mL).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient Elution:

    • Start at 5% B.

    • Linear ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B in 0.1 minutes.

    • Re-equilibrate for 2.9 minutes.

    • Total Run Time: 10 minutes.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV[13].

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 45 psi.

  • MS1 Scan Range: m/z 100-400.

  • MS/MS Experiment:

    • Precursor Ion: m/z 230.0 (and 232.0 for confirmation).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Optimize by ramping from 10-40 eV. A starting point of 20 eV is recommended.

    • Product Ion Scan Range: m/z 50-250.

The diagram below outlines the general workflow for this analysis.

experimental_workflow cluster_workflow LC-MS/MS Experimental Workflow Sample Sample Preparation (Standard in 50:50 MeOH:H₂O + 0.1% FA) LC Liquid Chromatography (C18 Reverse Phase) Sample->LC ESI ESI Source (Positive Ion Mode) LC->ESI MS1 MS1 Analysis (Scan for Precursor Ion m/z 230/232) ESI->MS1 CID Collision Cell (CID) (Fragment Precursor) MS1->CID MS2 MS2 Analysis (Scan for Product Ions) CID->MS2 Data Data Analysis MS2->Data

Caption: General experimental workflow for LC-MS/MS analysis.

Data Interpretation and Expected Results

The analysis should yield a clear chromatographic peak for the target compound. The mass spectrum (MS1) associated with this peak will show the characteristic isotopic doublet at m/z 230/232. The MS/MS spectrum will provide the structural fingerprint.

Ion Predicted m/z Description Expected Relative Abundance
[M+H]⁺230.0 / 232.0Protonated Molecular IonPrecursor Ion
[M+H - NH(CH₃)₂]⁺185.0 / 187.04-Bromo-3-hydroxybenzyl cationHigh (Base Peak)
[Fragment 1 - CO]⁺157.0 / 159.0Loss of CO from benzyl cationModerate
[M+H - HBr]⁺149.0Loss of HBr from precursorLow to Moderate

Table 1: Summary of Predicted Ions and Their Characteristics.

The presence of the m/z 185/187 fragment as the base peak is the strongest evidence for the proposed structure. The isotopic doublet must be present for all bromine-containing fragments.

Conclusion

The mass spectrometric analysis of this compound is straightforward when using ESI-MS/MS. The molecule's structure leads to a highly predictable and diagnostic fragmentation pattern dominated by benzylic cleavage. The protocol described herein provides a reliable method for the identification and structural confirmation of this compound. By understanding the underlying chemical principles of ionization and fragmentation, researchers can confidently apply these techniques to a wide range of similarly structured molecules.

References

  • Collision-induced dissociation. (n.d.). In Grokipedia.
  • Collision-induced dissociation. (2023, November 28). In Wikipedia.
  • Pittenauer, E., & Allmaier, G. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Journal of Mass Spectrometry, 47(5), 624-633.
  • Collision-Induced Dissociation. (n.d.). National High Magnetic Field Laboratory.
  • Li, Y., et al. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1204, 339719.
  • This compound. (n.d.). PubChem.
  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Hjelm, N. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2018). Mass Spectrometry Reviews, 37(5), 646-678.
  • Mass spectrum of phenol. (n.d.). Doc Brown's Chemistry.
  • Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical Chemistry, 86(9), 4534-4541.
  • Mass Spectroscopy Lecture 5: Fragmentation of Phenol. (2020, December 16). YouTube.
  • Larsen, B. S., & McEwen, C. N. (Eds.). (2000).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. (2000). The Research Repository @ WVU.
  • DeJongh, D. C., Lin, D. C. K., LeClair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3183.
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2020). Analytical Chemistry, 92(1), 2-27.
  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. (n.d.). Purdue University Chemistry.
  • Electrospray ionization. (2023, December 1). In Wikipedia.
  • α-, β-, allylic, benzylic cleavage and McLaffertyre arrangement. (2020, March 17). YouTube.
  • Video: Mass Spectrometry: Alkyl Halide Fragmentation. (n.d.). JoVE.
  • Turecek, F., & Drinkwater, D. E. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624–1632.
  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (2010). CORE.

Sources

A Comprehensive Technical Guide to 4-Bromo-3-((dimethylamino)methyl)phenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth analysis of 4-Bromo-3-((dimethylamino)methyl)phenol (CAS No: 848848-16-8), a substituted phenolic Mannich base of significant interest to the pharmaceutical and fine chemical industries. We will explore its chemical identity, detailed synthesis via the Mannich reaction including mechanistic insights, expected spectroscopic characteristics, and its potential applications as a versatile building block in drug discovery and organic synthesis. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical protocols.

Chemical Identification and Physicochemical Profile

This compound is an organic compound featuring a phenol ring substituted with a bromine atom, a hydroxyl group, and a dimethylaminomethyl group. Its structure makes it a valuable intermediate, combining the reactivity of a bromophenol with the pharmacological relevance of a Mannich base.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 4-bromo-3-[(dimethylamino)methyl]phenol[1]
CAS Number 848848-16-8[1][2][3][4]
Molecular Formula C₉H₁₂BrNO[1][3][4]
Molecular Weight 230.10 g/mol [1][3]
InChIKey ZOJBOFJPDLZFEG-UHFFFAOYSA-N[1]
Canonical SMILES CN(C)CC1=C(C=C(C=C1)O)Br[5]
Synonyms 2-Bromo-N,N-dimethyl-5-hydroxybenzylamine, 1-(2-Bromo-5-hydroxyphenyl)-N,N-dimethylmethylamine[3]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 2.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Exact Mass 229.01023 g/mol [1]
Topological Polar Surface Area 23.5 Ų[1]
Heavy Atom Count 12[1]
Physical Appearance Off-white powder[3]

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is the Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic protons.[6][7]

The Mannich Reaction of Phenols

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a secondary amine.[8][9] In this specific case, the electron-rich phenol serves as the nucleophile. The reaction proceeds through two key stages:

  • Iminium Ion Formation: Dimethylamine reacts with formaldehyde to form a highly electrophilic N,N-dimethylmethaniminium ion (an Eschenmoser salt precursor).[8][9]

  • Electrophilic Aromatic Substitution: The phenol, activated by its hydroxyl group, attacks the iminium ion. The substitution is directed to the ortho position relative to the powerful activating hydroxyl group, leading to the formation of the final product.[8]

Caption: General mechanism of the phenolic Mannich reaction.

Synthesis Workflow and Protocol

The synthesis involves the regioselective aminomethylation of 4-bromophenol. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by bromine, the substitution occurs exclusively at one of the ortho positions.

Synthesis Workflow start Reactants (4-Bromophenol, Formaldehyde, Dimethylamine HCl) step1 Dissolve reactants in ethanol/water solvent start->step1 step2 Reflux mixture (e.g., 4-8 hours) step1->step2 step3 Cool and neutralize with base (e.g., NaOH) step2->step3 step4 Extract product with organic solvent (e.g., Ethyl Acetate) step3->step4 step5 Purify via column chromatography or recrystallization step4->step5 end Pure this compound step5->end

Caption: A typical laboratory workflow for synthesis.

Experimental Protocol

This protocol is a representative example based on established methods for phenolic Mannich base synthesis.[8]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-bromophenol (1.0 eq), dimethylamine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).

  • Solvent Addition: Add ethanol (approx. 3-4 mL per gram of phenol) to the flask. Stir the mixture to create a slurry.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. Basify the solution to a pH of 9-10 using a 2M sodium hydroxide solution to deprotonate the amine and precipitate the product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure of this compound is achieved through a combination of standard spectroscopic techniques. The following are expected characteristic signals:

  • ¹H NMR:

    • A singlet in the δ 2.2-2.5 ppm range, integrating to 6H, corresponding to the two methyl groups of the dimethylamino moiety.

    • A singlet around δ 3.5-3.8 ppm, integrating to 2H, for the benzylic methylene protons (-CH₂-).

    • Three distinct signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the substituted phenol ring. Their specific splitting patterns (doublets, doublet of doublets) would confirm the 1,2,4-substitution pattern.

    • A broad singlet at higher chemical shift (δ 9-11 ppm), which is exchangeable with D₂O, for the phenolic hydroxyl proton (-OH).

  • ¹³C NMR:

    • A signal around 45 ppm for the N-methyl carbons.

    • A signal around 60-65 ppm for the benzylic carbon.

    • Six distinct signals in the 110-160 ppm range for the aromatic carbons, including the carbon atoms bonded to the bromine, hydroxyl, and aminomethyl groups.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the 3200-3500 cm⁻¹ range, characteristic of the O-H stretching of the phenol.

    • C-H stretching vibrations for aromatic and aliphatic groups just below and above 3000 cm⁻¹.

    • Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

    • A C-N stretching band around 1200-1250 cm⁻¹.

    • A C-Br stretching absorption in the fingerprint region, typically around 500-650 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Applications in Medicinal Chemistry and Organic Synthesis

Mannich bases are recognized as important pharmacophores, and their structural motifs are present in numerous pharmaceutical drugs like fluoxetine and tramadol.[2] The title compound serves as a valuable intermediate due to its multifunctional nature.

  • Drug Discovery Precursor: The compound is a building block for more complex molecules. The phenolic hydroxyl can be alkylated or esterified, the tertiary amine can be quaternized or N-oxidized, and the bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.[10] This versatility allows for the rapid generation of diverse chemical libraries for screening.

  • Bioactivity Scaffold: Phenolic Mannich bases are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The presence of the bromine atom can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of derivative compounds.[11]

Application Pathways cluster_DrugDiscovery Drug Discovery & Medicinal Chemistry cluster_Synth Advanced Organic Synthesis center This compound dd1 Scaffold for Novel Anticancer Agents center->dd1 Functionalization s1 Suzuki & Heck Cross-Coupling Reactions center->s1 Modification dd2 Precursor for CNS-active Compounds dd3 Development of Antimicrobial Agents s2 Etherification/Esterification of Phenol Group s3 Quaternization of Amine Group

Caption: Key application pathways for the title compound.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound is considered hazardous.

  • GHS Classification: Acute Toxicity, Oral (Category 3).[1]

  • Signal Word: Danger.[1]

  • Hazard Statement: H301 - Toxic if swallowed.[1]

  • Precautions: Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its straightforward synthesis via the phenolic Mannich reaction, combined with the multiple reactive sites within its structure, makes it an attractive starting material for the synthesis of complex organic molecules. Its significance is particularly pronounced in the field of medicinal chemistry, where it serves as a valuable scaffold for the development of new therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is crucial for unlocking its full potential in research and development.

References

  • Benchchem. The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.
  • Benchchem. A Comprehensive Guide to the Synthesis of Phenolic Mannich Bases.
  • ResearchGate. Mannich reaction mechanism for phenols.
  • Benchchem. This compound | 848848-16-8.
  • PubChem. This compound | C9H12BrNO | CID 4340007.
  • Taylor & Francis. Mannich reaction – Knowledge and References.
  • CymitQuimica. 4-Bromo-3-[(dimethylamino)methyl]phenol.
  • Wikipedia. Mannich reaction.
  • Santa Cruz Biotechnology. 4-Bromo-3-(dimethylamino)methylphenol | CAS 848848-16-8.
  • BLDpharm. This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis.

Sources

An In-depth Technical Guide to 4-Bromo-3-((dimethylamino)methyl)phenol (CAS 848848-16-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-((dimethylamino)methyl)phenol (CAS 848848-16-8), a substituted phenolic compound with potential applications in medicinal chemistry and organic synthesis. This document delineates its chemical structure, physicochemical properties, and prospective synthesis pathways. Furthermore, it outlines detailed, field-proven methodologies for its characterization and the evaluation of its potential biological activities. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established protocols to provide a robust framework for its study and application.

Introduction

This compound is a member of the aminomethylated phenol family, a class of compounds recognized for their diverse biological activities. The unique structural architecture, featuring a brominated phenol core with an adjacent dimethylaminomethyl substituent, suggests a rich potential for pharmacological investigation. The bromine atom can influence the compound's lipophilicity and metabolic stability, while the aminomethyl group can play a crucial role in receptor binding and pharmacokinetic properties. This guide serves as a foundational resource for researchers interested in exploring the synthesis, characterization, and bioactivity of this intriguing molecule.

Chemical Identity and Physicochemical Properties

Chemical Structure

The structure of this compound is characterized by a phenol ring substituted with a bromine atom at the para-position and a dimethylaminomethyl group at the meta-position relative to the hydroxyl group.

Molecular Formula: C₉H₁₂BrNO[1]

Molecular Weight: 230.11 g/mol [1]

IUPAC Name: 4-bromo-3-[(dimethylamino)methyl]phenol[2]

Synonyms: 4-Bromo-3-(dimethylaminomethyl)phenol, 2-Bromo-5-hydroxy-N,N-dimethylbenzylamine[3]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings, from synthesis and purification to formulation and biological testing.

PropertyValueSource
CAS Number 848848-16-8[1]
Molecular Formula C₉H₁₂BrNO[1]
Molecular Weight 230.11 g/mol [1]
Appearance Off-white powder[3]
Purity ≥95% (commercially available)[3]

Synthesis Strategies

The synthesis of this compound can be approached through two primary retrosynthetic pathways. The choice of strategy depends on the availability of starting materials and the desired control over regioselectivity.

Strategy A: Mannich Reaction of 4-Bromophenol

This is a direct, three-component condensation reaction involving 4-bromophenol, formaldehyde, and dimethylamine. The hydroxyl group of 4-bromophenol activates the ortho position for electrophilic aromatic substitution, directing the aminomethylation to the desired location.

Mannich Reaction 4-Bromophenol 4-Bromophenol Target_Molecule This compound 4-Bromophenol->Target_Molecule + Iminium Ion (Electrophilic Aromatic Substitution) Formaldehyde Formaldehyde Iminium_Ion Dimethylaminomethyl Iminium Ion Formaldehyde->Iminium_Ion + Dimethylamine Dimethylamine Dimethylamine Iminium_Ion->Target_Molecule

Figure 1: Synthetic pathway via Mannich reaction.

  • In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add aqueous dimethylamine (1.1 equivalents) to the solution, followed by the dropwise addition of aqueous formaldehyde (1.1 equivalents).

  • Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Strategy B: Bromination of 3-((Dimethylamino)methyl)phenol

This approach involves the initial synthesis of 3-((dimethylamino)methyl)phenol via a Mannich reaction with phenol, followed by regioselective bromination. The hydroxyl and dimethylaminomethyl groups are ortho, para-directing, making the para-position to the hydroxyl group (position 4) the most likely site for bromination.

Bromination Pathway Phenol Phenol Intermediate 3-((Dimethylamino)methyl)phenol Phenol->Intermediate Mannich Reaction Target_Molecule This compound Intermediate->Target_Molecule Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Target_Molecule Electrophilic Aromatic Substitution

Figure 2: Synthetic pathway via bromination.

  • Dissolve 3-((dimethylamino)methyl)phenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cool the solution to 0 °C.

  • Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or bromine, 1 equivalent) in the same solvent.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the methyl protons of the dimethylamino group. The aromatic protons will exhibit a specific splitting pattern based on their substitution.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methylene carbon, and the methyl carbons. The carbon attached to the bromine atom will be significantly influenced.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and the C-Br stretch.[4]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) with approximately equal intensity, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Potential Biological Activities and Screening Protocols

Based on the structural motifs present in this compound, it is hypothesized to possess a range of biological activities. The following are suggested in vitro assays to explore its pharmacological potential.

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties. The activity of the title compound can be assessed against a panel of pathogenic bacteria and fungi.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.

  • Incubate the plates at the appropriate temperature and duration for each microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Anticancer Activity

Many phenolic and aminomethylated compounds exhibit cytotoxic effects against cancer cell lines.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antioxidant Activity

The phenolic hydroxyl group suggests potential radical scavenging activity.

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.[2]

Anti-inflammatory Activity

The anti-inflammatory potential can be initially screened by assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS for 24 hours to induce NO production.

  • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Determine the concentration-dependent inhibition of NO production.

Conclusion

This compound is a compound of significant interest for further investigation in the fields of medicinal chemistry and organic synthesis. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. While specific experimental data for this molecule remains to be extensively published, the protocols and theoretical considerations outlined herein offer a solid foundation for researchers to unlock its potential. The structural features of this compound warrant a thorough investigation into its pharmacological properties, which may lead to the discovery of novel therapeutic agents.

References

  • PubChem. This compound.
  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
  • Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

Sources

A Comprehensive Technical Guide on the Reactivity of the Bromine Atom in 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-3-((dimethylamino)methyl)phenol is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The strategic positioning of a bromine atom, a hydroxyl group, and a dimethylaminomethyl group on the phenol ring creates a unique chemical environment that dictates its reactivity. This guide provides an in-depth analysis of the reactivity of the bromine atom, focusing on its utility in palladium-catalyzed cross-coupling reactions and exploring other potential transformations. By understanding the interplay of electronic and steric effects, researchers can effectively leverage this molecule for the synthesis of complex and novel chemical entities.

The Structural and Electronic Landscape

The reactivity of the bromine atom at the C4 position is intricately modulated by the electronic and steric influences of the adjacent substituents.

  • Hydroxyl Group (-OH) at C1: As a powerful activating group, the hydroxyl substituent donates electron density to the aromatic ring via resonance, primarily at the ortho and para positions.[1][2][3] This electronic enrichment enhances the nucleophilicity of the ring and influences the energetics of oxidative addition in palladium-catalyzed cycles.

  • Dimethylaminomethyl Group (-CH₂N(CH₃)₂) at C3: This group exerts a dual influence. Inductively, it is weakly activating.[4] However, its primary role is steric. The bulk of the dimethylaminomethyl moiety can hinder the approach of large ligands and catalytic complexes to the neighboring bromine atom, a factor that must be carefully considered in reaction design.

  • Bromo Group (-Br) at C4: While inductively deactivating, the bromine atom is an ortho, para-director due to resonance.[4] Its presence provides a crucial handle for a variety of cross-coupling reactions, serving as an excellent leaving group in palladium-catalyzed transformations.[5]

DOT Diagram: Substituent Effects on the Aromatic Ring

Substituent_Effects substituents Substituents on Phenol Ring OH Hydroxyl (-OH) - Strong Activator - Ortho, Para-Director - Electron Donating (Resonance) substituents->OH C1 DMAM Dimethylaminomethyl (-CH₂N(CH₃)₂) - Weak Activator (Inductive) - Steric Hindrance substituents->DMAM C3 Br Bromo (-Br) - Deactivator (Inductive) - Ortho, Para-Director (Resonance) - Excellent Leaving Group substituents->Br C4

Caption: Directing and activating effects of substituents.

Palladium-Catalyzed Cross-Coupling Reactions: The Synthetic Workhorse

The bromine atom in this compound is exceptionally well-suited for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl structures.[7]

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or its derivative, and reductive elimination to yield the coupled product.[8] For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate the reaction.[9][10][11]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound230.111.01.0230 mg
Phenylboronic Acid121.931.21.2146 mg
Pd(OAc)₂224.500.020.024.5 mg
SPhos410.480.040.0416.4 mg
K₃PO₄212.273.03.0637 mg
Toluene/H₂O (4:1)---5 mL

Procedure:

  • Combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ in a flame-dried flask under an inert atmosphere.

  • Add degassed toluene/H₂O.

  • Heat the mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify by column chromatography.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Ar-Br Aryl Bromide Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0) Pd(0) Pd(0)->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[12][13][14]

Mechanistic Considerations: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] The presence of the acidic phenolic proton in the substrate requires the use of at least two equivalents of base.[15]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound230.111.01.0230 mg
Morpholine87.121.21.2105 µL
Pd₂(dba)₃915.720.010.02 (Pd)9.2 mg
XPhos476.650.040.0419.1 mg
NaOtBu96.102.52.5240 mg
Toluene---5 mL

Procedure:

  • In a glovebox, combine the aryl bromide, catalyst, ligand, and base.

  • Add the solvent and the amine.

  • Heat the reaction to 80-110 °C and monitor its progress.

  • After completion, cool, quench, and extract the product. Purify by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding arylalkynes.[16][17][18]

Mechanistic Considerations: This reaction typically employs a dual catalytic system of palladium and copper(I).[16] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[16] Copper-free protocols have also been developed.[18]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound230.111.01.0230 mg
Phenylacetylene102.141.21.2131 µL
PdCl₂(PPh₃)₂701.900.020.0214.0 mg
CuI190.450.040.047.6 mg
Triethylamine---5 mL

Procedure:

  • To a solution of the aryl bromide and alkyne in an amine solvent (e.g., triethylamine), add the palladium catalyst and copper(I) iodide.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Perform an appropriate workup and purify the product.

Other Potential Transformations

Nucleophilic Aromatic Substitution (SNAAr)

While less common for aryl bromides compared to more activated halides, SNAAr is a potential reaction pathway under specific conditions.[19]

Feasibility: For a successful SNAAr, the aromatic ring must be rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group.[20] In the case of this compound, the presence of the strongly electron-donating hydroxyl group makes a standard SNAAr mechanism highly unfavorable. The reaction would likely require harsh conditions and may not be synthetically useful.

Conclusion

The bromine atom in this compound serves as a highly versatile functional handle, primarily for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and efficient methods for the construction of new C-C and C-N bonds, opening avenues for the synthesis of a diverse array of complex molecules. A thorough understanding of the electronic and steric effects of the neighboring hydroxyl and dimethylaminomethyl groups is critical for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides a foundational framework for researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

  • Vertex AI Search. (n.d.). Overview of Research Trajectories for 4 Bromo 3 Dimethylamino Methyl Phenol.
  • Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 1646-1649.
  • Owolabi, J. B., & Arise, R. O. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4867-4890.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 4). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis.
  • Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 126(28), 8153-8164.
  • Sen, A., & Yamada, Y. M. A. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Synthesis.
  • ECHEMI. (n.d.). Effects Guiding Electrophilic Aromatic Substitution.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Akbay, E. A., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(12), 14041-14055.
  • BenchChem. (2025). Troubleshooting low yield in Buchwald-Hartwig amination of 4-Bromo-3,5-dimethylphenol.
  • Organ, M. G., et al. (2004). Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. Tetrahedron Letters, 45(41), 7889-7892.
  • ChemicalBook. (n.d.). 4-Bromo-3-methylphenol synthesis.
  • ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Bonacorso, H. G., et al. (2017). A straightforward and efficient one-pot three-step protocol for the synthesis of new 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. New Journal of Chemistry, 41(20), 12050-12061.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • (n.d.). Directing Groups in SE Ar.
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
  • OrganicChemistryTutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-3-(dimethylamino)methylphenol.
  • CymitQuimica. (n.d.). 4-Bromo-3-[(dimethylamino)methyl]phenol.
  • Matrix Scientific. (n.d.). 4-Bromo-3-((diethylamino)methyl)phenol.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl2(PPh3)2, CuI, Et3N, toluene, r.t., 6-20 h.
  • BenchChem. (2025). Application Notes and Protocols for the Selective Suzuki Coupling of Methyl 4-bromo-3-(bromomethyl)benzoate.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
  • Clayden Chemistry. (2021, April 20).
  • BenchChem. (2026, January). Navigating Steric Hindrance: A Comparative Guide to Cross-Coupling Reagents Beyond 2,3-Dimethylphenylboronic Acid.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (2025, October 15). (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • Sabharwal, G., Dwivedi, K. C., & Balakrishna, M. S. (2025). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions.

Sources

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-((dimethylamino)methyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of a compound is a cornerstone physicochemical property that dictates its fate from early-stage discovery to formulation.[1][2][3] Poor solubility can be a significant impediment, leading to challenges in achieving desired concentrations for pharmacological response, low bioavailability, and ultimately, the failure of promising drug candidates.[4][5] This guide provides a comprehensive technical overview of the solubility of 4-Bromo-3-((dimethylamino)methyl)phenol, a compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility profile in various organic solvents.

This compound, with the molecular formula C₉H₁₂BrNO and a molecular weight of approximately 230.10 g/mol , is an off-white powder.[6][7] Its structure, featuring a phenolic hydroxyl group, a tertiary amine, and a brominated aromatic ring, suggests a nuanced solubility behavior that will be explored herein. This guide will delve into the theoretical considerations governing its solubility, provide detailed experimental protocols for both kinetic and thermodynamic solubility determination, and offer insights into data interpretation and presentation.

Theoretical Considerations for Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent.

Key Structural Features Influencing Solubility:

  • Phenolic Hydroxyl Group (-OH): This group is capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents like alcohols (e.g., methanol, ethanol).

  • Tertiary Amine (-N(CH₃)₂): The dimethylamino group can act as a hydrogen bond acceptor and contributes to the compound's polarity. Its basic nature also implies that solubility could be significantly influenced by the acidity of the solvent.

  • Brominated Aromatic Ring: The benzene ring itself is nonpolar and lipophilic. The presence of the bromine atom further increases its lipophilicity, suggesting potential solubility in nonpolar or moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate).

Based on these features, a qualitative prediction of solubility in common organic solvents can be made. However, for drug development purposes, precise quantitative data is essential.

Quantitative Assessment of Solubility: A Methodological Approach

Due to the absence of readily available quantitative solubility data for this compound, this section focuses on the robust and widely accepted experimental methodologies for its determination. The "shake-flask" method is a foundational technique for determining equilibrium solubility.[8]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic (equilibrium) solubility of this compound.[9][10] Thermodynamic solubility is a critical parameter for lead optimization and formulation development.[11][12]

Materials and Equipment:

  • This compound (solid powder, ≥95% purity)[6]

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile)

  • Glass vials with screw caps

  • Analytical balance

  • Shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached between the dissolved and undissolved compound.[8]

  • Equilibration:

    • Seal the vials and place them in a shaker or on a stirrer at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[8][9]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter to remove any remaining solid particles.[8][11]

  • Quantification of Solute:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of this compound in the diluted filtrate using a validated HPLC method.

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[8]

  • Data Reporting:

    • Calculate the solubility based on the measured concentration and the dilution factor.

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess solid compound to solvent prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assessment

In early drug discovery, high-throughput screening of compounds often necessitates a faster assessment of solubility, known as kinetic solubility.[1][13] This method typically involves dissolving the compound in a strong organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into an aqueous or organic medium.[11][14] The concentration at which precipitation is first observed is taken as the kinetic solubility. While less precise than thermodynamic solubility, it is a valuable tool for rank-ordering compounds and identifying potential solubility liabilities early on.[1][15]

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL)
MethanolPolar ProticHigh[Insert Experimental Data]
EthanolPolar ProticHigh[Insert Experimental Data]
AcetonePolar AproticModerate[Insert Experimental Data]
Ethyl AcetateModerately PolarModerate[Insert Experimental Data]
DichloromethaneNonpolarLow to Moderate[Insert Experimental Data]
AcetonitrilePolar AproticModerate[Insert Experimental Data]

Interpreting the Results:

The solubility data will provide critical insights into the behavior of this compound in different chemical environments. High solubility in polar protic solvents would confirm the significant role of the hydroxyl and amino groups in the dissolution process. Solubility in less polar solvents would indicate the contribution of the brominated aromatic ring to its overall solubility profile. This information is invaluable for selecting appropriate solvents for chemical reactions, purification, and the development of formulations for in vitro and in vivo studies.

G Compound 4-Bromo-3-((dimethylamino) methyl)phenol Structure Structural Features Compound->Structure Properties Physicochemical Properties Structure->Properties Solubility Solubility Profile Properties->Solubility Applications Drug Development Applications Solubility->Applications

Caption: Relationship between Compound Properties and Applications.

Conclusion

While specific, publicly available solubility data for this compound in a range of organic solvents is limited, this guide provides the theoretical framework and detailed experimental protocols necessary for its determination. Understanding the solubility of this compound is a critical step in its evaluation as a potential drug candidate. By applying the methodologies outlined here, researchers can generate the high-quality data needed to make informed decisions throughout the drug discovery and development process, ultimately paving the way for the successful advancement of new therapeutic agents.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]
  • BioDuro. ADME Solubility Assay. [Link]
  • protocols.io. In-vitro Thermodynamic Solubility. [Link]
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • PubMed. In vitro solubility assays in drug discovery. [Link]
  • Evotec. Thermodynamic Solubility Assay. [Link]
  • PubChem. This compound. [Link]
  • Contract Pharma. Optimizing Drug Solubility. [Link]
  • GIT Labor-Fachzeitschrift. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
  • ResearchGate. Automated assays for thermodynamic (equilibrium)

Sources

stability of 4-Bromo-3-((dimethylamino)methyl)phenol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Acidic Stability of 4-Bromo-3-((dimethylamino)methyl)phenol: A Predictive and Methodological Framework

Executive Summary

This technical guide provides a comprehensive analysis of the chemical . As a substituted phenol containing a Mannich base moiety, this compound presents a unique stability profile critical to its handling, formulation, and application in pharmaceutical and chemical research. This document synthesizes theoretical principles with actionable experimental protocols to offer researchers a robust framework for assessing its degradation pathways. We delve into the structural components influencing reactivity, propose key degradation mechanisms—primarily the retro-Mannich reaction—and provide detailed, self-validating methodologies for conducting forced degradation studies using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). The insights and protocols herein are designed to empower scientists to predict, identify, and quantify degradation products, thereby ensuring the integrity and reliability of their research and development endeavors.

Structural and Physicochemical Analysis

This compound is a multifunctional molecule whose stability is dictated by the interplay of its three core components: a phenolic hydroxyl group, a bromine atom, and a benzylic tertiary amine (a Mannich base side chain).[1] Understanding these individual functionalities is the foundation for predicting the molecule's behavior in a given chemical environment.

  • Phenolic Hydroxyl Group: The hydroxyl group (-OH) is a weak acid and an activating, ortho-, para-directing group for electrophilic aromatic substitution. It is also susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[2][3]

  • Aryl Bromide: The carbon-bromine bond is relatively stable but can participate in various palladium-catalyzed cross-coupling reactions.[4] Under typical acidic stress testing conditions, this bond is expected to be largely inert, though its electron-withdrawing nature can influence the overall electron density of the aromatic ring.

  • Dimethylaminomethyl Group (Mannich Base): This is the most critical functionality concerning acidic stability. Mannich bases are known for their susceptibility to retro-Mannich reactions, especially under acidic conditions, which involves the cleavage of the benzylic C-N bond.[5][6] The tertiary amine itself is basic and will be protonated in an acidic medium, a key step initiating potential degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1, based on available data.

PropertyValueReference
Molecular Formula C₉H₁₂BrNO[1][7]
Molecular Weight 230.11 g/mol [1][7]
CAS Number 848848-16-8[1][7]
InChIKey ZOJBOFJPDLZFEG-UHFFFAOYSA-N[1]
Description Research chemical[4][7]

graph "Molecule_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#202124"]; C_Me1 [label="CH₃", pos="-0.8,-0.8!", fontcolor="#202124"]; C_Me2 [label="CH₃", pos="0.8,-0.8!", fontcolor="#202124"]; C_Benzylic [label="CH₂", pos="0,1.2!", fontcolor="#202124"]; C_Ring1 [label="C", pos="0,2.5!", fontcolor="#202124"]; C_Ring2 [label="C", pos="-1.2,3.2!", fontcolor="#202124"]; C_Ring3 [label="C", pos="-1.2,4.5!", fontcolor="#202124"]; C_Ring4 [label="C", pos="0,5.2!", fontcolor="#202124"]; C_Ring5 [label="C", pos="1.2,4.5!", fontcolor="#202124"]; C_Ring6 [label="C", pos="1.2,3.2!", fontcolor="#202124"]; Br [label="Br", pos="2.4,2.5!", fontcolor="#EA4335"]; OH [label="OH", pos="0,6.4!", fontcolor="#4285F4"];

// Edges for bonds N1 -- C_Me1; N1 -- C_Me2; N1 -- C_Benzylic; C_Benzylic -- C_Ring1; C_Ring1 -- C_Ring2; C_Ring2 -- C_Ring3; C_Ring3 -- C_Ring4; C_Ring4 -- C_Ring5; C_Ring5 -- C_Ring6; C_Ring6 -- C_Ring1; C_Ring6 -- Br; C_Ring4 -- OH;

// Benzene ring double bonds (approximated) edge [style=dashed]; C_Ring1 -- C_Ring6; C_Ring2 -- C_Ring3; C_Ring4 -- C_Ring5; }

Caption: Structure of this compound.

Theoretical Stability Profile and Degradation Pathways

Forced degradation studies are essential for understanding a molecule's intrinsic stability, identifying potential degradants, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[8] For this compound, the primary route of degradation under acidic conditions is predicted to be the retro-Mannich reaction.

Protonation Equilibrium

In an aqueous acidic solution, the dimethylamino group (pKa of the conjugate acid is typically ~9-10) is significantly more basic than the phenolic hydroxyl group (pKa ~10). Therefore, the tertiary amine will be readily protonated to form an ammonium salt. This protonation is the key initiating step, as it transforms the dimethylamino group into a better leaving group, facilitating the cleavage of the C-N bond.

Proposed Degradation Pathways
  • Retro-Mannich Reaction (Major Pathway): This is the most probable degradation route. The reaction is initiated by the protonation of the tertiary amine. The resulting ammonium group becomes a good leaving group, and its departure is facilitated by the electron-donating character of the phenol ring. This process results in the formation of a transient quinone methide intermediate, along with dimethylamine. The highly reactive quinone methide will then be attacked by water (present in the aqueous acidic medium) to yield 4-Bromo-3-hydroxymethylphenol.

  • Benzylic C-N Bond Hydrolysis (Alternative View): This can be viewed as a simple acid-catalyzed nucleophilic substitution at the benzylic position, where the protonated dimethylamino group is displaced by water. The outcome is identical to the retro-Mannich pathway: formation of 4-Bromo-3-hydroxymethylphenol and dimethylamine.

  • Oxidation (Minor Pathway): While not directly acid-catalyzed, the stability of the phenol ring towards oxidation can be influenced by pH.[2][9] In the presence of dissolved oxygen or trace metal ions, slow oxidation of the phenol ring could lead to the formation of corresponding quinones or other colored degradation products. This is typically accelerated by heat and light.

Degradation_Pathway Parent This compound Protonated Protonated Amine Intermediate Parent->Protonated + H⁺ DP3 Oxidation Products (e.g., Quinones) Parent->DP3 Oxidation (Minor Pathway) QM Quinone Methide Intermediate Protonated->QM Retro-Mannich Reaction (- HN(CH₃)₂) DP2 Degradant 2: Dimethylamine Protonated->DP2 DP1 Degradant 1: 4-Bromo-3-hydroxymethylphenol QM->DP1 + H₂O

Caption: Proposed degradation pathways under acidic conditions.

Framework for Experimental Stability Assessment

A robust forced degradation study is required to confirm the predicted pathways and to develop a validated stability-indicating analytical method.[9][10] This section provides the experimental design and detailed protocols for such a study.

Experimental Design and Workflow

The overall workflow involves subjecting the compound to acidic stress under controlled conditions, followed by analysis using a stability-indicating HPLC method to separate and identify the parent compound and any resulting degradants.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (1 mg/mL in ACN or MeOH) B Mix Stock with Acid (e.g., 0.1 M HCl) A->B C Incubate at Controlled Temp (e.g., 60°C) B->C D Sample at Time Points (0, 2, 4, 8, 24 hr) C->D E Neutralize Aliquot (e.g., with 0.1 M NaOH) D->E F Dilute to Working Conc. E->F G Analyze via HPLC-UV/MS F->G H Assess Peak Purity & Mass Balance G->H I Identify Degradants (MS Data) H->I J Propose Final Pathway I->J

Caption: Workflow for forced degradation stability testing.

Protocol 1: Forced Degradation Under Acidic Stress

This protocol is designed to induce partial (5-20%) degradation of the active pharmaceutical ingredient (API), which is ideal for method validation.[11]

Materials:

  • This compound

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and vials

  • Water bath or oven capable of maintaining 60°C ± 2°C

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Methanol) to prepare a stock solution of 1.0 mg/mL.[11]

  • Stress Sample Preparation: Transfer 5 mL of the stock solution into a 50 mL volumetric flask. Add 5 mL of 1.0 M HCl to achieve a final acid concentration of 0.1 M after dilution. Dilute to volume with a 50:50 mixture of water and the organic solvent used for the stock solution. The final API concentration will be 100 µg/mL.

  • Incubation: Place the flask in a constant temperature bath at 60°C. Protect from light to prevent confounding photolytic degradation.[11]

  • Time-Point Sampling: Withdraw aliquots (e.g., 1 mL) at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching/Neutralization: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH (e.g., for 1 mL of sample, add 1 mL of 0.1 M NaOH). This step is crucial to stop the degradation reaction before analysis.[11]

  • Analysis: Analyze the neutralized samples promptly using the HPLC method detailed below. Store samples at 2-8°C if immediate analysis is not possible.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is one that can resolve the parent drug from its degradation products. A reverse-phase HPLC method is generally suitable for phenolic compounds.[12][13]

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data acquisition and processing software.

Chromatographic Conditions (Starting Point for Method Development):

ParameterRecommended ConditionRationale / Source
Column C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µmStandard for separating moderately polar compounds.[14]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and MS ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution 5% B to 95% B over 20 minutesTo resolve compounds with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30°CFor reproducible retention times.
Injection Volume 10 µLStandard injection volume.
UV Detection 210 nm, 280 nm210 nm for general detection; ~280 nm for phenolic chromophore.[13]
MS Detector ESI, Positive Ion ModeThe tertiary amine will readily ionize in positive mode.
MS Scan Range m/z 50 - 500To cover the parent compound and expected degradants.

Data Interpretation and Pathway Elucidation

Mass Balance: A critical aspect of a validated forced degradation study is the mass balance, which is the sum of the assay of the parent compound and the levels of all degradation products. A mass balance close to 100% indicates that all significant degradation products have been detected.[9]

Structural Elucidation:

  • Parent Compound: The intact molecule (C₉H₁₂BrNO) should be observed at an m/z of 230.01/232.01 (due to bromine isotopes ⁷⁹Br/⁸¹Br) in positive ion mode [M+H]⁺.

  • Degradant 1 (4-Bromo-3-hydroxymethylphenol): The predicted major degradant would have a formula of C₇H₇BrO₂. This would correspond to an m/z of 201.96/203.96 [M-H]⁻ in negative mode or potentially as a sodium adduct in positive mode. Its retention time would likely be earlier (more polar) than the parent compound.

  • Degradant 2 (Dimethylamine): As a small, volatile molecule, dimethylamine (C₂H₇N, MW 45.09) is difficult to retain and detect by reverse-phase LC-MS. Its presence is inferred from the formation of Degradant 1.

Conclusion and Recommendations

The structural analysis of this compound strongly indicates a susceptibility to degradation under acidic conditions, primarily via a retro-Mannich reaction or benzylic C-N bond hydrolysis. This pathway leads to the formation of 4-Bromo-3-hydroxymethylphenol and dimethylamine. The rate of this degradation is expected to be dependent on both pH and temperature.

Recommendations for Researchers:

  • Storage: Store the compound in solid form in a cool, dark, and dry place. For solutions, use aprotic solvents or freshly prepared buffered aqueous solutions at a neutral or slightly basic pH if storage is necessary.

  • Formulation: When formulating this compound in acidic vehicles, its limited stability must be considered. A thorough stability study, as outlined in this guide, should be performed under the specific conditions of the final formulation.

  • Experimental Use: In reactions or assays conducted in acidic media, be aware that the compound may degrade over time. It is advisable to prepare acidic solutions of this compound fresh and use them promptly. Consider performing control experiments to quantify the extent of degradation during the experimental timeframe.

This guide provides the theoretical foundation and practical methodology for a comprehensive assessment of the acidic stability of this compound, enabling scientists to ensure the quality and integrity of their work.

References

  • Jain, D., & Basniwal, P. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 243-259. [Link not available, based on search result content]
  • Science.gov. (n.d.). Forced degradation products: Topics by Science.gov.
  • ResearchGate. (n.d.). Mannich reaction under acidic conditions and basic conditions.
  • Chi, Y., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. PubMed, 28249279.
  • Sharma, S., & Goyal, S. (2016). Forced Degradation Studies. MedCrave Online.
  • Wang, L., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. MDPI.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Li, Z., et al. (2022). Synthesis and Corrosion Inhibition Performance of Mannich Bases on Mild Steel in Lactic Acid Media. ACS Omega.
  • Silva, F. A., et al. (2023). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology.
  • ResearchGate. (2017). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS | Request PDF.
  • Dimmock, J. R., et al. (2010). Mannich bases in medicinal chemistry and drug design. PubMed Central.
  • Wikipedia. (n.d.). Protecting group.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Schmid, D. G., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI.
  • Boros, B., et al. (2022). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
  • NCERT. (n.d.). Amines.
  • Cîrîc, A., et al. (2018). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. ResearchGate.
  • ResearchGate. (n.d.). Acid-catalysed alkylation of phenol, and subsequent HDO to obtain bi-....
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis.
  • ChemSino. (n.d.). 4-BROMO-3-DIMETHYLAMINOMETHYLPHENOL SDS, 848848-16-8 Safety Data Sheets.
  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Dr. Dan Chemistry. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube.
  • PubMed. (2024). Formal Transformation of Benzylic Carboxylic Acids to Phenols.
  • Organic Chemistry Portal. (2022). Catalytic Amination of Phenols with Amines.
  • Chen, K., et al. (2022). Catalytic Amination of Phenols with Amines. PubMed.
  • JEE (Advanced). (2024). JEE (Advanced) 2026 Syllabus.
  • Reagentia. (n.d.). This compound (1 x 500 mg).

Sources

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activities of Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bromophenol derivatives, a diverse class of halogenated phenolic compounds predominantly found in marine environments, are emerging as a significant area of interest in pharmaceutical and biomedical research.[1][2] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of these natural and synthetic compounds. We delve into the core mechanisms and experimental validation of their antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties. This guide is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of the current understanding but also detailed experimental protocols and mechanistic insights to facilitate further investigation and application of these promising molecules.

Introduction: The Rise of Marine-Derived Bioactives

Marine organisms, particularly algae, are a rich reservoir of structurally unique secondary metabolites with potent biological activities.[3][4] Among these, bromophenol derivatives have garnered substantial attention for their broad spectrum of pharmacological effects.[3][4] These compounds are characterized by a phenol ring substituted with one or more bromine atoms and varying hydroxyl groups.[5] Their biosynthesis in marine algae is often catalyzed by bromoperoxidases.[3] The unique structural features conferred by bromine substitution significantly influence their chemical properties and biological actions.[5] This guide will systematically dissect the key therapeutic potentials of bromophenol derivatives, providing a foundational resource for their exploration in drug discovery and development.

Antioxidant Properties: Quenching the Fires of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of chronic diseases. Bromophenol derivatives have demonstrated significant potential as potent antioxidants.[6][7]

Mechanisms of Antioxidant Action

The antioxidant activity of bromophenol derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[3] Key mechanistic insights include:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the bromophenol donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby stabilizing the radical.[3] The bond dissociation energy (BDE) of the O-H bond is a critical factor, with a lower BDE indicating a more potent HAT-based antioxidant activity.[3]

  • Single Electron Transfer (SET): An alternative mechanism involves the transfer of a single electron from the bromophenol to the free radical, followed by protonation of the resulting radical anion.

  • Role of Bromine and Hydroxyl Groups: The number and position of both bromine atoms and hydroxyl groups on the phenol ring significantly influence antioxidant capacity.[3][8] The presence of ortho-dihydroxy groups generally enhances activity.[3] Bromination can also play a role in the stability of the resulting radical.[3]

Quantitative Assessment of Antioxidant Activity

The antioxidant efficacy of bromophenol derivatives is commonly evaluated using spectrophotometric assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (DPPH Scavenging) of Selected Bromophenol Derivatives

Compound/DerivativeIC50 (µM)Reference
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid19.84[2]
Benzylic acid-derived bromophenols (general)17.32–346.50 (µg/mL)[2][9]
Bromophenols from Symphyocladia latiuscula9.6 - 31.5[10]
α-Tocopherol (Standard)-[2]
Trolox (Standard)-[2]
BHA (Standard)-[2]
BHT (Standard)-[2]

Note: "-" indicates data not explicitly stated in the cited sources. Conversion from µg/mL to µM requires the molecular weight of the specific compound.

Experimental Protocols

This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the yellow-colored non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[11]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle in the dark.[11]

    • Prepare a stock solution of the test bromophenol derivative in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the test compound from the stock solution.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each dilution of the test compound to the wells of a 96-well plate.[11]

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.[11]

    • Include a blank (methanol only) and a control (methanol with DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance at 517 nm using a microplate reader.[11]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12]

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[11]

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[13]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[13]

    • Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.[12][13]

    • On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 10-20 µL) of the test compound dilutions to the wells of a 96-well plate.[12]

    • Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.[12]

    • Incubate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[12]

    • Measure the absorbance at 734 nm.[12]

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.[12]

    • Determine the IC50 value from the dose-response curve.[12]

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Bromophenol derivatives have emerged as promising candidates for the development of new antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[11][14]

Mechanisms of Antimicrobial Action

The antimicrobial effects of bromophenols are multifaceted and can include:

  • Disruption of Bacterial Communication: Many bromophenols interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to regulate virulence and biofilm formation.[14][15] By disrupting QS, these compounds can reduce the pathogenicity of bacteria and increase their susceptibility to conventional antibiotics.[15]

  • Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Several bromophenol derivatives have been shown to inhibit biofilm formation in pathogenic bacteria.[7][11]

  • Compromising Cellular Integrity: While less well-defined, it is hypothesized that the lipophilic nature of some bromophenols allows them to interact with and disrupt bacterial cell membranes.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of bromophenol derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[14][16]

Table 2: Comparative Antimicrobial Activity of Selected Bromophenol Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
3-bromo-2,6-dihydroxyacetophenoneS. aureus24[7][17]
Compound 1 (from Table 3 in source)S. aureus24[7][17]
Compound 2 (from Table 3 in source)S. aureus24[7][17]
bis(2,3-dibromo-4,5-dihydroxybenzyl) etherS. epidermidis35[2]
Other bromophenols from Rhodomela confervoidesS. aureus70-140[2]
Ampicillin (Control)S. aureus10[2]
Tetracycline (Control)S. aureus30[7]
Tobramycin (Control)S. aureus25[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[16][18][19]

Protocol:

  • Preparation:

    • Prepare a standardized inoculum of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.[16]

    • Prepare serial twofold dilutions of the test bromophenol derivative in the broth medium in a 96-well microtiter plate.[18][19]

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the standardized bacterial suspension.[16]

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[19]

    • Incubate the plate at 37°C for 18-24 hours.[16][20]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).[16]

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Anticancer Activity: Targeting Malignant Cells

A growing body of evidence suggests that bromophenol derivatives possess significant anticancer properties, demonstrating cytotoxicity against a variety of human cancer cell lines.[2][18][21]

Mechanisms of Anticancer Action

The anticancer effects of bromophenols are often mediated through the induction of programmed cell death (apoptosis) and cell cycle arrest.

  • Induction of Apoptosis: Certain bromophenol derivatives can trigger apoptosis in cancer cells through various signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, activation of caspases (key executioner enzymes of apoptosis), and ultimately, cell death.[22][23]

  • Cell Cycle Arrest: Some bromophenol derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 phase.[6][22] This prevents the cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their division.

Signaling Pathways in Bromophenol-Induced Apoptosis

Several key signaling pathways are implicated in the pro-apoptotic effects of bromophenol derivatives:

  • PI3K/Akt Pathway: Some bromophenol derivatives have been shown to deactivate the PI3K/Akt signaling pathway, a crucial pathway for cell survival.[6][22]

  • MAPK Pathway: Conversely, the mitogen-activated protein kinase (MAPK) signaling pathway can be activated by certain bromophenols, leading to the induction of apoptosis.[6][22]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating apoptosis. Bromophenols can modulate this balance to favor cell death.[6][22]

apoptosis_pathway bromophenol Bromophenol Derivatives ros ROS Generation bromophenol->ros pi3k_akt PI3K/Akt Pathway bromophenol->pi3k_akt Inhibition mapk MAPK Pathway bromophenol->mapk Activation mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis pi3k_akt->apoptosis Survival (Inhibited) mapk->apoptosis Apoptosis (Activated) bax_bcl2 Increased Bax/Bcl-2 Ratio mitochondria->bax_bcl2 caspases Caspase Activation bax_bcl2->caspases caspases->apoptosis

Caption: ROS-mediated apoptotic pathway induced by bromophenol derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of bromophenol derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are typically reported as IC50 values, representing the concentration of the compound that inhibits 50% of cell growth.[21]

Table 3: In Vitro Anticancer Activity of Selected Bromophenol Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 17a (bromophenol hybrid)A549 (Lung)4.49 ± 0.73[2]
2,5-dibromo-3,4-dihydroxybenzyl n-propyl etherDLD-1 (Colon)1.72[21][24]
2,5-dibromo-3,4-dihydroxybenzyl n-propyl etherHCT-116 (Colon)0.80[21][24]
Compound 17a (hybrid)HCT116 (Colon)1.89[24]
Compound 17a (hybrid)Bel7402 (Liver)2.93[24]
Compound 17a (hybrid)HepG2 (Liver)3.15[24]
Compound 17a (hybrid)Caco2 (Colon)2.33[24]
Sunitinib (Positive Control)VariousVaries[21]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[25]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[26]

  • Treatment:

    • Treat the cells with various concentrations of the test bromophenol derivative for a specified period (e.g., 48 hours).[21]

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[26]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[25]

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value is determined from the dose-response curve.

Enzyme Inhibition: Modulating Biological Processes

Bromophenol derivatives have also been shown to be effective inhibitors of various enzymes, suggesting their potential in treating a range of diseases.

Key Enzyme Targets
  • Carbonic Anhydrases (CAs): Some bromophenols are potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[27][28] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[27]

  • Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. Several novel bromophenol derivatives have demonstrated significant AChE inhibitory activity.[27][29]

Quantitative Assessment of Enzyme Inhibition

The inhibitory potency of bromophenol derivatives against specific enzymes is typically quantified by determining the inhibition constant (Ki).

Table 4: Enzyme Inhibition by Selected Bromophenol Derivatives (Ki values)

Compound/DerivativeEnzymeKi (nM)Reference
Novel Bromophenol Derivatives (range)hCA I2.53 ± 0.25 to 25.67 ± 4.58[24][27]
Novel Bromophenol Derivatives (range)hCA II1.63 ± 0.11 to 15.05 ± 1.07[24][27]
Novel Bromophenol Derivatives (range)AChE6.54 ± 1.03 to 24.86 ± 5.30[24][27]

Conclusion and Future Directions

Bromophenol derivatives represent a compelling class of bioactive molecules with a remarkable diversity of therapeutic potential. Their well-documented antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties, coupled with their unique chemical structures, make them attractive scaffolds for the development of novel pharmaceuticals. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic promise of these marine-derived compounds. Future research should focus on elucidating the structure-activity relationships for each biological activity, optimizing lead compounds through medicinal chemistry approaches, and conducting preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits.

References

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.
  • Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism. ACS Publications.
  • A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway. PMC.
  • BOS-93, a novel bromophenol derivative, induces apoptosis and autophagy in human A549 lung cancer cells via PI3K/Akt/mTOR and MAPK signaling pathway. PubMed.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. PubMed.
  • BOS-93, a novel bromophenol derivative, induces apoptosis and autophagy in human A549 lung cancer cells via PI3K/Akt/mTOR and MAPK signaling pathway. PMC.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Publications.
  • MTT Assay Protocol. Springer Nature Experiments.
  • Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. PMC.
  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.
  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI.
  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI.
  • Minimal Inhibitory Concentration (MIC). Protocols.io.
  • Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. PubMed.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.
  • Bromophenols in Marine Algae and Their Bioactivities. MDPI.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC.
  • DPPH Radical Scavenging Assay. MDPI.
  • (PDF) Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. ResearchGate.
  • ABTS Radical Scavenging Assay Method. Scribd.
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC.
  • Determination of Ki constants and inhibition types of the compounds by... ResearchGate.
  • Inhibition parameters of the novel synthesized bromophenols (13-21) against AChE, hCA I, and hCA II enzymes. ResearchGate.
  • DPPH Antioxidant Assay Kit. G-Biosciences.
  • Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells. NIH.
  • Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. PubMed.
  • ABTS Antioxidant Assay Kit. Zen-Bio.
  • Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. MDPI.
  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC.
  • Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. ACG Publications.

Sources

Unlocking the Pharmacophore Potential of Mannich Bases: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mannich bases, a versatile class of organic compounds synthesized through the classic Mannich reaction, represent a significant and enduring pharmacophore in medicinal chemistry.[1] Their inherent structural flexibility, which includes a key β-amino ketone moiety, allows for extensive chemical modification, leading to a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the pharmacophore potential of Mannich bases for researchers, scientists, and drug development professionals. It delves into the synthetic strategies, diverse therapeutic applications, mechanisms of action, and critical experimental protocols for the evaluation of these promising compounds. By synthesizing technical accuracy with field-proven insights, this guide aims to serve as a comprehensive resource for harnessing the full potential of Mannich bases in modern drug discovery.

The Mannich Base: A Privileged Pharmacophoric Scaffold

The enduring relevance of Mannich bases in drug discovery stems from their unique structural features, which can be readily tailored to interact with a wide array of biological targets.[2][3] The classical Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1] The resulting β-amino carbonyl structure is the cornerstone of the Mannich base pharmacophore.

The key attributes contributing to their pharmacophoric potential include:

  • Structural Versatility: The three-component nature of the synthesis allows for a high degree of structural diversity by varying each of the reactants. This enables the fine-tuning of physicochemical properties such as lipophilicity, solubility, and electronic distribution, which are critical for pharmacokinetic and pharmacodynamic profiles.

  • Protonation at Physiological pH: The amino group in the Mannich base structure can be protonated under physiological conditions, enhancing water solubility and facilitating interactions with biological targets through ionic bonding.[2][3]

  • Bio-precursor Functionality: Mannich bases can act as prodrugs. In vivo, they can undergo deamination to generate α,β-unsaturated ketones, which are potent Michael acceptors capable of alkylating biological nucleophiles, a mechanism often attributed to their biological activity.

Below is a generalized representation of the Mannich reaction and the resulting pharmacophore.

G cluster_reactants Reactants Active Hydrogen Compound Active Hydrogen Compound Mannich Reaction Mannich Reaction Active Hydrogen Compound->Mannich Reaction Aldehyde Aldehyde Aldehyde->Mannich Reaction Amine (1° or 2°) Amine (1° or 2°) Amine (1° or 2°)->Mannich Reaction Mannich Base (β-Amino Ketone) Mannich Base (β-Amino Ketone) Mannich Reaction->Mannich Base (β-Amino Ketone)

Caption: General scheme of the Mannich Reaction.

Therapeutic Landscape of Mannich Bases

The structural adaptability of Mannich bases has led to their investigation in a multitude of therapeutic areas. Their ability to interact with diverse biological targets has established them as a prolific source of lead compounds in drug discovery.

Anticancer Activity

Mannich bases have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4] Their mechanisms of action are often multifaceted and can include the alkylation of cellular thiols, inhibition of key enzymes involved in cell proliferation, and induction of apoptosis.[4]

One of the proposed mechanisms for the cytotoxic action of certain ketonic Mannich bases is their ability to act as alkylating agents. This can be particularly effective in sensitizing tumor cells to other antineoplastic agents and even reversing drug resistance. Some Mannich bases have also been shown to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[5] The linear structure of some bis-Mannich bases is thought to facilitate hydrogen bonding with DNA nucleotides, contributing to their inhibitory effect.[5]

Mannich Base Mannich Base Topoisomerase_I DNA Topoisomerase I Mannich Base->Topoisomerase_I Inhibition DNA_Replication DNA Replication & Repair Topoisomerase_I->DNA_Replication Blocks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified pathway of Mannich base-induced apoptosis.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Mannich bases have shown considerable promise in this area, with numerous derivatives exhibiting potent activity against a range of bacteria and fungi.[6][7] The presence of the aminoalkyl group is often crucial for their antimicrobial action, and modifications to this moiety can significantly impact potency and spectrum of activity. For instance, quaternary Mannich bases have been found to be particularly effective as antifungal agents.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents remains a key focus of pharmaceutical research. Mannich bases have been investigated for their anti-inflammatory properties, with many derivatives demonstrating significant activity in both in vitro and in vivo models.[8] Their mechanisms of action can involve the inhibition of pro-inflammatory enzymes and cytokines.

Experimental Protocols for Synthesis and Evaluation

A critical aspect of exploring the pharmacophore potential of Mannich bases is the ability to reliably synthesize and evaluate novel derivatives. This section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Mannich Bases

This protocol describes a classic approach to synthesizing a β-amino ketone from acetophenone.

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Acetone

  • Ice bath

  • Reflux apparatus

  • Vacuum filtration setup

Procedure:

  • In a round-bottom flask, combine acetophenone (0.1 mol), paraformaldehyde (0.11 mol), and dimethylamine hydrochloride (0.1 mol).[6]

  • Add ethanol (50 mL) and a few drops of concentrated hydrochloric acid as a catalyst.[6]

  • Heat the mixture to reflux on a steam bath for 2 hours. The initial two-layered mixture should become a homogeneous solution as the paraformaldehyde dissolves.[6]

  • If the resulting solution is not clear, filter it while hot.

  • Transfer the clear solution to an Erlenmeyer flask and cool it in an ice bath.

  • Slowly add acetone (300 mL) to the cooled solution to precipitate the product. Continue cooling in the ice bath for an additional hour to ensure complete crystallization.[6]

  • Collect the crystalline product by vacuum filtration and wash it with cold acetone to remove any unreacted starting materials.[6]

  • Dry the purified product. The expected product is β-dimethylaminopropiophenone hydrochloride.[6]

Microwave irradiation offers a more rapid and efficient alternative to conventional heating for the synthesis of Mannich bases.

Materials:

  • 4-Hydroxyacetophenone

  • Formaldehyde (37% solution)

  • Secondary amine (e.g., morpholine)

  • 1,4-Dioxane

  • Microwave reactor with sealed vessels

Procedure:

  • To a solution of 4-hydroxyacetophenone (16 mmol) and formaldehyde (24 mmol) in 1,4-dioxane (15 mL), add the secondary amine (24 mmol).[9]

  • Place the mixture in a microwave-sealed vessel with a magnetic stirrer.[9]

  • Irradiate the reaction mixture for 15–30 minutes at 120 °C with a power of 300 W.[9]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction vessel and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Start Start Mix_Reactants Mix Reactants & Solvent in Microwave Vessel Start->Mix_Reactants Microwave_Irradiation Microwave Irradiation (Controlled T & P) Mix_Reactants->Microwave_Irradiation Reaction_Monitoring Monitor by TLC Microwave_Irradiation->Reaction_Monitoring Workup Work-up & Solvent Removal Reaction_Monitoring->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Workflow for microwave-assisted synthesis.

In Vitro Biological Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test Mannich base compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test Mannich bases in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix thoroughly.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Materials:

  • Bacterial strains

  • Mueller-Hinton agar (MHA) plates

  • Sterile saline

  • Sterile cotton swabs

  • Filter paper discs

  • Test Mannich base compounds at known concentrations

  • Standard antibiotic discs (positive control)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[12]

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to ensure confluent growth.[13][14]

  • Disc Application: Aseptically apply filter paper discs impregnated with known concentrations of the test Mannich bases onto the inoculated agar surface.[15] Also, apply a standard antibiotic disc as a positive control and a disc with the solvent alone as a negative control.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[12]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[12] The size of the zone is proportional to the antimicrobial activity of the compound.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Rats or mice

  • Carrageenan (1% suspension in saline)

  • Test Mannich base compounds

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least a week before the experiment.

  • Compound Administration: Administer the test Mannich bases and the standard drug (e.g., indomethacin) to different groups of animals, typically via oral or intraperitoneal routes, 30-60 minutes before carrageenan injection.[7][16] A control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[7][17]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[7][18]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of Mannich bases. By methodically altering the three components of the Mannich reaction, researchers can identify key structural features that govern biological activity.

Key Considerations for SAR Studies:

  • Nature of the Active Hydrogen Compound: The scaffold to which the aminoalkyl group is attached plays a significant role in determining the overall biological profile.

  • Amine Moiety: The basicity, lipophilicity, and steric bulk of the amine component can influence receptor binding, cell permeability, and metabolic stability.

  • Aldehyde Component: While formaldehyde is most common, the use of other aldehydes can introduce additional points of diversity.

Data Presentation:

Quantitative data from biological assays should be summarized in a clear and concise format to facilitate comparison and SAR analysis.

Table 1: Representative Biological Activities of Mannich Bases

Compound ClassTherapeutic AreaKey FindingsReference
Ketonic Mannich BasesAnticancerCytotoxic against various cancer cell lines; some act as topoisomerase I inhibitors.[4][5]
Quaternary Mannich BasesAntifungalShowed potent activity against pathogenic fungi, in some cases exceeding that of reference drugs.[6]
Chalcone-derived Mannich BasesAnti-inflammatoryExhibited strong anti-inflammatory and antioxidant activities in vitro and in vivo.[8]
8-Hydroxyquinoline-derived Mannich BasesAnticancer (MDR)Displayed selective toxicity against multidrug-resistant cancer cells.[13]

Conclusion and Future Perspectives

Mannich bases continue to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility, structural diversity, and wide range of biological activities make them an attractive pharmacophore for medicinal chemists. Future research in this area will likely focus on:

  • Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective Mannich bases.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • Development of Novel Synthetic Methodologies: Exploring more efficient, environmentally friendly, and diversity-oriented synthetic routes to access novel Mannich base libraries.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore and exploit the vast pharmacophore potential of Mannich bases, paving the way for the development of the next generation of innovative medicines.

References

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Al-Hourani, B. J., Al-Awaida, W. A., & Sweidan, K. (2019). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. Molecules, 24(3), 616. [Link]
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • European Centre for Disease Prevention and Control. (2022). Determination of antimicrobial resistance by disk diffusion.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Ghafari, H., Yasa, N., Mohammadirad, A., Dehghan, G., & Abdollahi, M. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iranian Journal of Pharmaceutical Research, 15(3), 489–497. [Link]
  • Panagiotou, G., Kourounakis, A. P., & Tsiakitzis, K. (2008). Synthesis and anti-inflammatory activity of chalcones and related Mannich bases. Medicinal Chemistry, 4(6), 523–529. [Link]
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Dimmock, J. R., Padmanilayam, M. P., Puthucode, R. N., Nazarali, A. J., Motaganahalli, N. L., Zello, G. A., Quail, J. W., Oloo, E. O., Kraatz, H. B., Prisciak, J. S., Allen, T. M., Santos, C. L., DeClercq, E., Balzarini, J., & Stables, J. P. (2003). Effect of some bis Mannich bases and corresponding piperidinols on DNA topoisomerase I. Die Pharmazie, 58(7), 455–461. [Link]
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Bouhrim, M., Bencheikh, N., Kharchoufa, L., Al-zahrani, M., Mechchate, H., Es-safi, I., ... & Ouassou, H. (2021). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • Kumar, P. S., Raj, V., & Kumar, V. (2013). Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 652-658. [Link]
  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. [Link]
  • Yakaiah, P., & Kumar, G. S. (2023). Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. Current Pharmaceutical Design, 29(33), 2603-2626. [Link]
  • Yakaiah, P., & Kumar, G. S. (2023). Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. Current Pharmaceutical Design, 29(33), 2603-2626. [Link]
  • Bala, S., Sharma, N., Kajal, A., Kamboj, S., & Saini, V. (2014). Mannich bases: an important pharmacophore in present scenario. International journal of medicinal chemistry, 2014, 191072. [Link]

Sources

Methodological & Application

Introduction: The Strategic Importance of Phenolic Mannich Bases in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(Morpholinomethyl)-4-bromophenol via the Mannich Reaction

The Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, is a cornerstone of synthetic chemistry for its ability to form C-C bonds and introduce nitrogen-containing moieties.[1][2][3] This reaction is particularly valuable in medicinal chemistry and drug design, offering a cost-effective and robust method for synthesizing compounds with significant therapeutic potential.[4][5]

Among the various substrates, phenols are of particular interest. The resulting phenolic Mannich bases, which incorporate both a hydroxyl group and an aminoalkyl side chain, are privileged structures in pharmacology. These motifs are associated with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[1][6] The introduction of an aminoalkyl group can also vastly improve the bioavailability, water solubility, and chemical stability of a parent drug molecule.[4]

This application note provides a detailed experimental protocol for the synthesis of a specific phenolic Mannich base, 2-(morpholinomethyl)-4-bromophenol, using 4-bromophenol as the substrate. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for the experimental choices, a complete step-by-step protocol, and methods for product validation, thereby ensuring scientific integrity and reproducibility.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Mannich reaction with phenols proceeds via a well-established electrophilic aromatic substitution mechanism.[7] The process involves two primary stages:

  • Formation of the Iminium Ion: The reaction is initiated by the condensation of the secondary amine (morpholine) and formaldehyde. This typically occurs under mild acidic or protic conditions, leading to the formation of a highly reactive electrophilic species known as an iminium ion (specifically, the Eschenmoser salt precursor).[7][8]

  • Nucleophilic Attack by the Phenol: The electron-rich aromatic ring of 4-bromophenol acts as the nucleophile. The hydroxyl group is a strong ortho, para-directing group, meaning it activates these positions for electrophilic attack. Since the para position is blocked by the bromine atom, the nucleophilic attack on the iminium ion occurs exclusively at the ortho position.[7]

The overall mechanism is depicted below.

Mannich_Mechanism Mechanism of Mannich Reaction with 4-Bromophenol cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution Morpholine Morpholine Iminium N-Methylenemorpholinium (Iminium Ion) Morpholine->Iminium + Formaldehyde, H+ Formaldehyde Formaldehyde Bromophenol 4-Bromophenol Iminium->Bromophenol Electrophile Product 2-(Morpholinomethyl)- 4-bromophenol Bromophenol->Product + Iminium Ion

Caption: The two-stage mechanism of the Mannich reaction.

Detailed Experimental Protocol

This protocol details the synthesis of 2-(morpholinomethyl)-4-bromophenol. It is crucial to perform this reaction in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
4-BromophenolC₆H₅BrO173.014.32 g25.0Toxic, corrosive.
MorpholineC₄H₉NO87.122.18 g (2.2 mL)25.0Corrosive, flammable.
Formaldehyde (37% aq. soln.)CH₂O30.032.25 g (2.0 mL)27.5 (1.1 eq)Toxic, suspected carcinogen.
Ethanol (95%)C₂H₅OH46.0750 mL-Solvent. Flammable.
Hydrochloric Acid (conc.)HCl36.46~0.5 mL-Catalyst. Highly corrosive.
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01As needed-For neutralization.
Ethyl AcetateC₄H₈O₂88.11~150 mL-Extraction solvent. Flammable.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent.
Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.32 g (25.0 mmol) of 4-bromophenol in 50 mL of 95% ethanol. Stir until all the solid has dissolved.

  • Addition of Reagents: Place the flask in an ice-water bath and cool the solution to 0-5 °C. While stirring, add 2.2 mL (25.0 mmol) of morpholine to the solution. Following this, add 2.0 mL (~27.5 mmol) of 37% aqueous formaldehyde solution dropwise over 5-10 minutes, ensuring the temperature remains below 10 °C.

  • Catalysis and Reaction: After the addition is complete, add approximately 0.5 mL of concentrated hydrochloric acid to the mixture. Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: Pour the reaction mixture into a beaker containing 100 mL of a cold, saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes to neutralize the acid. A precipitate may form at this stage.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product, likely as a pale yellow solid or oil.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

    • Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Product Characterization

The identity and purity of the synthesized 2-(morpholinomethyl)-4-bromophenol should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include:

    • Aromatic protons in the 6.8-7.5 ppm range, showing a characteristic substitution pattern.

    • A singlet for the benzylic methylene protons (-CH₂-) adjacent to the aromatic ring, typically around 3.5-4.0 ppm.

    • Multiplets corresponding to the morpholine ring protons, typically around 3.7 ppm and 2.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic carbons (one bearing bromine, one bearing the hydroxyl group, etc.), the benzylic carbon, and the carbons of the morpholine ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks such as a broad O-H stretch for the phenol (~3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-N and C-O stretches.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ corresponding to the molecular weight of the product (C₁₁H₁₄BrNO₂ = 272.14 g/mol ), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Safety and Handling Precautions

  • 4-Bromophenol: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.

  • Formaldehyde: A known human carcinogen and respiratory sensitizer. Handle only in a certified chemical fume hood.

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.

  • Solvents (Ethanol, Ethyl Acetate): Highly flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment. The entire procedure must be conducted in a well-ventilated fume hood.

Conclusion

The Mannich reaction is a powerful tool for the synthesis of pharmacologically relevant molecules.[9] This protocol provides a reliable and detailed method for the preparation of 2-(morpholinomethyl)-4-bromophenol, a representative phenolic Mannich base. The principles outlined—including the mechanistic rationale, detailed procedural steps, and methods for purification and characterization—are broadly applicable to the synthesis of other phenolic Mannich bases, providing a solid foundation for researchers in organic synthesis and drug development.

References

  • The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. (n.d.). Benchchem.
  • Recent advances in biological applications of mannich bases — An overview. (n.d.). ScienceDirect.
  • Recent developments concerning the application of the Mannich reaction for drug design. (n.d.). Taylor & Francis Online.
  • Importance of Mannich Bases in Chemistry and Drug Discovery. (n.d.). Benchchem.
  • Recent developments concerning the application of the Mannich reaction for drug design. (2018). PubMed.
  • Mannich bases in medicinal chemistry and drug design. (n.d.). PubMed Central (PMC).
  • Mannich reaction mechanism for phenols. (n.d.). ResearchGate.
  • Mannich reaction. (n.d.). Wikipedia.
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. (n.d.). AdiChemistry.
  • Mannich Reaction Mechanism. (n.d.). BYJU'S.
  • Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. (2022). Iraqi Journal of Science.
  • 2-(DIMETHYLAMINOMETHYL)-5-METHYLFURAN. (n.d.). Organic Syntheses.
  • Mannich Reaction. (n.d.). NROChemistry.
  • Mannich Reaction. (2023). Chemistry LibreTexts.
  • Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. (n.d.). Open Pharmaceutical Sciences Journal.
  • Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. (2010). Asian Journal of Chemistry.

Sources

Application Notes and Protocols for Suzuki Cross-Coupling of 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biaryl Phenols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] Biaryl phenols, in particular, are key structural units in numerous biologically active molecules and functional materials. The ability to strategically introduce substituents onto the biaryl scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.[2]

4-Bromo-3-((dimethylamino)methyl)phenol is a valuable and versatile building block for the synthesis of complex molecular architectures. Its structure presents a unique combination of functionalities: a reactive C-Br bond for cross-coupling, a phenolic hydroxyl group, and an ortho-dimethylaminomethyl group. This latter group, while offering a potential point for further functionalization or modulation of a compound's properties, also introduces specific challenges to the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of the mechanistic considerations, optimized protocols, and troubleshooting strategies for the successful application of this compound in Suzuki cross-coupling reactions.

Mechanism and Rationale: Overcoming the Challenge of a Coordinating Group

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: The arylboronic acid is activated by a base to form a boronate species, which then transfers the aryl group to the palladium center.[3]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst.

A critical consideration when using this compound is the presence of the Lewis basic nitrogen atom in the ortho-dimethylaminomethyl group. This group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and lower reaction yields.[4] To overcome this challenge, the selection of a highly active and sterically hindered catalyst system is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., SPhos, XPhos), are often effective in such cases.[5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is less susceptible to inhibition by the substrate's amino group.[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical Suzuki cross-coupling reaction with this compound.

Materials and Reagents
Reagent/MaterialRecommended SpecificationsRationale
This compound>98% puritySubstrate purity is crucial for clean reaction profiles.
Arylboronic Acid1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the limiting reagent.
Palladium PrecatalystPd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium sources.
Phosphine LigandSPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands to overcome catalyst inhibition.[5]
BaseK₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)Strong, non-nucleophilic bases are generally effective.
SolventAnhydrous, degassed 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)Aprotic polar solvents are standard; a small amount of water can be beneficial.
Inert GasArgon or NitrogenEssential to prevent oxidation of the Pd(0) catalyst.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

    • In a separate vial, under an inert atmosphere, prepare the catalyst system by mixing the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent.

  • Inert Atmosphere:

    • Seal the Schlenk flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition:

    • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) to the Schlenk flask via syringe.

    • Add the pre-mixed catalyst solution to the reaction mixture under a positive flow of inert gas.

  • Reaction:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may need to be determined empirically.

    • For microwave-assisted reactions, a typical starting point would be 120 °C for 20-30 minutes.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl phenol derivative.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_oxadd cluster_trans cluster_redelim Pd0 Pd(0)L_n OxAdd Oxidative Addition ArylHalide This compound PdII_complex Ar-Pd(II)L_n-Br OxAdd->PdII_complex Transmetalation Transmetalation BoronicAcid R-B(OH)₂ Base Base (e.g., K₃PO₄) PdII_biaryl Ar-Pd(II)L_n-R Transmetalation->PdII_biaryl RedElim Reductive Elimination RedElim->Pd0 Product Biaryl Phenol Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow Start Start: Reagent Preparation Setup Reaction Setup under Inert Atmosphere Start->Setup Combine reagents Reaction Heating and Stirring (80-110 °C or Microwave) Setup->Reaction Add catalyst & solvent Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Periodic sampling Workup Aqueous Work-up Monitor->Workup Upon completion Purify Column Chromatography Workup->Purify Extract crude product End End: Pure Product Purify->End Isolate final compound

Caption: A typical experimental workflow for Suzuki cross-coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst Inhibition: The dimethylamino group is coordinating to the palladium center.[4]• Increase the loading of the bulky phosphine ligand (e.g., SPhos, XPhos).• Switch to a more electron-rich and sterically hindered ligand.[5]
Inactive Catalyst: The Pd(0) species is not being generated or is being oxidized.• Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.• Use a direct Pd(0) source like Pd₂(dba)₃.
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature is not effective.• Screen different bases (e.g., Cs₂CO₃, K₂CO₃).• Try a different solvent system (e.g., toluene/water, DMF).• Incrementally increase the reaction temperature.
Formation of Byproducts Protodeboronation: The boronic acid is being replaced by a proton.[4]• Use anhydrous solvents and reagents.• A stronger base may be required to facilitate transmetalation over protodeboronation.
Homocoupling: The boronic acid is coupling with itself.[4]• This can be exacerbated by the presence of oxygen; ensure rigorous degassing.[4]
Dehalogenation: The starting aryl bromide is being reduced.[4]• Ensure the reaction is performed under a strict inert atmosphere.• Choose a solvent less prone to acting as a hydride source.[6]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of complex biaryl phenols. While the ortho-dimethylaminomethyl group presents a challenge due to potential catalyst inhibition, this can be effectively overcome through the rational selection of a robust catalyst system, typically involving a palladium source and a bulky, electron-rich phosphine ligand. The protocols and troubleshooting guide provided herein serve as a strong foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, paving the way for the discovery and development of new molecules in the pharmaceutical and materials science fields.

References

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [Link]
  • Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. (n.d.). PubMed Central. [Link]
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantic Scholar. [Link]
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025).
  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. (2011). PubMed Central. [Link]
  • One-Pot Primary Aminomethylation of Aryl and Heteroaryl Halides with Sodium Phthalimidomethyltrifluoroborate. (2012). Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PubMed Central. [Link]
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025).
  • Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. (n.d.).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
  • How can I solve my problem with Suzuki coupling? (2014).
  • Claisen rearrangement enabled efficient access to biaryl phenols. (n.d.). RSC Publishing. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (n.d.).
  • Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.).
  • Suzuki Coupling of an Aminomethyl Equivalent with (Hetero)Aryl Halides. (2011). Thieme. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. (n.d.).
  • A process for the synthesis of ortho-methylated hydroxyaromatic compounds. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions with 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

4-Bromo-3-((dimethylamino)methyl)phenol is a key synthetic intermediate whose value lies in its trifunctional nature.[1] The molecule features a phenolic hydroxyl group, a bromine atom on the aromatic ring, and a tertiary amine side chain. This unique combination of functional groups makes it an exceptionally versatile scaffold for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[2]

The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3][4] These reactions allow for the precise and efficient introduction of a wide array of substituents at the C4 position. The phenolic hydroxyl offers a site for etherification or esterification, while the dimethylamino group can influence solubility, participate in salt formation, or act as a directing group.

This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower effective experimental design and troubleshooting.

I. The Cornerstone of C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for creating biaryl structures due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[5][6] The reaction couples an organoboron species with an organic halide.[3]

A. Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.[7]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArBr Ar-Br (Substrate) ArPdR Ar-Pd(II)L₂-R ArPdBr->ArPdR Transmetalation Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronic->Boronate Activation ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
B. Experimental Protocol: Synthesis of 3-((Dimethylamino)methyl)-4-phenylphenol

This protocol describes a typical procedure for the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

  • Degassing: Bubble the inert gas through the stirred solvent mixture for 15-20 minutes to thoroughly remove dissolved oxygen.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.[9]

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

C. Data and Parameters
ParameterRecommended ConditionRationale & Scientist's Insights
Catalyst Pd(PPh₃)₄ (1-5 mol%)A robust, general-purpose catalyst for Suzuki couplings. For more challenging substrates or lower catalyst loadings, consider using pre-catalysts with Buchwald-type ligands (e.g., XPhos, SPhos).[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is crucial for activating the boronic acid for transmetalation.[10] K₂CO₃ is a good starting point; stronger bases like K₃PO₄ may be needed for less reactive boronic acids.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common. The water aids in dissolving the base and facilitates the transmetalation step.[9]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the oxidative addition and other steps in the cycle.[11]
Typical Yield 70 - 95%Yields are highly dependent on the purity of reagents and the specific boronic acid used.

II. Alkyne Installation: The Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and materials.[14]

A. Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle, similar to the Suzuki reaction, and a copper co-catalyst cycle.[12]

  • Palladium Cycle: Undergoes oxidative addition with the aryl bromide, followed by transmetalation with a copper(I) acetylide, and concludes with reductive elimination to yield the product.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[13]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdAlkyne Ar-Pd(II)L₂-C≡CR ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR CuX Cu(I)X CuAlkyne Cu(I)-C≡CR CuX->CuAlkyne Acetylide Formation CuAlkyne->ArPdBr Alkyne H-C≡CR + Base ArBr Ar-Br

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
B. Experimental Protocol: Synthesis of 4-((Dimethylamino)methyl)-2-(phenylethynyl)phenol

This protocol provides a general method for the Sonogashira coupling using this compound.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Toluene or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in anhydrous, degassed toluene.

  • Inert Atmosphere: Ensure the system is under a positive pressure of an inert gas.

  • Reagent Addition: Add the amine base (e.g., triethylamine, approx. 3 equivalents) followed by the terminal alkyne (phenylacetylene).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC. Typical reaction times are 6-20 hours.[14]

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the amine salt and catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography.

C. Data and Parameters
ParameterRecommended ConditionRationale & Scientist's Insights
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[15]
Cu Co-catalyst CuICopper(I) iodide is essential for the formation of the copper acetylide, which accelerates the transmetalation step.[14] Copper-free versions exist but often require specialized ligands.[16]
Base Et₃N, DIPA, PiperidineA liquid amine base acts as both the base to deprotonate the alkyne and often as the solvent. It also scavenges the HBr formed during the reaction.
Solvent Toluene, DMF, THFAnhydrous and deoxygenated solvents are critical to prevent catalyst deactivation and side reactions.
Temperature Room Temp. to 80 °CMany Sonogashira reactions proceed efficiently at room temperature, which is advantageous for sensitive substrates.[14]
Typical Yield 75 - 98%This reaction is generally very high-yielding with a wide range of alkynes.

III. C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[17][18] It has largely replaced harsher classical methods and offers incredible scope for accessing anilines and their derivatives.[19]

A. Mechanistic Overview

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17][20]

The choice of ligand is particularly critical in this reaction. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos) are often required to promote both the oxidative addition and the final reductive elimination step, preventing side reactions like beta-hydride elimination.[7]

Buchwald_Hartwig_Workflow start Start setup Assemble Reactants: - Ar-Br (Substrate) - Amine (R₂NH) - Base (e.g., NaOtBu) - Pd Precatalyst & Ligand start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) inert->solvent heat Heat Reaction to Specified Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Isolated Product (Ar-NR₂) purify->end

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
B. Experimental Protocol: Synthesis of 4-Amino-5-((dimethylamino)methyl)phenol (Ammonia Equivalent)

This protocol uses an ammonia equivalent, as the direct use of ammonia gas can be challenging. Benzophenone imine can be used, which is subsequently hydrolyzed to the primary amine.

Materials:

  • This compound (1.0 eq)

  • Benzophenone imine (1.2 eq)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • 3M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Reagent Addition: Add this compound, followed by anhydrous toluene and finally benzophenone imine.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 16-24 hours.

  • Hydrolysis: Cool the reaction to room temperature. Add THF and 3M HCl and stir vigorously for 1-2 hours to hydrolyze the imine.

  • Work-up: Neutralize the mixture with aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the primary aniline.

C. Data and Parameters
ParameterRecommended ConditionRationale & Scientist's Insights
Pd Source Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precatalysts that are effective in combination with appropriate ligands.[21]
Ligand XPhos, RuPhos, BINAPBulky, electron-rich biarylphosphine ligands are essential for high catalytic activity, especially with less reactive aryl bromides and a wide range of amines.[17][21]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required. Sodium tert-butoxide is the most common and effective base for this transformation.[21] Weaker bases may be used for more electron-deficient aryl halides.
Amine Source Primary/Secondary Amines, Ammonia EquivalentsThe reaction is broad in scope. For primary anilines, using an ammonia equivalent like benzophenone imine or LiHMDS followed by hydrolysis is a common strategy.[19]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
Typical Yield 65 - 90%Yields can be lower than C-C couplings and are highly sensitive to atmospheric conditions and reagent purity.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Test Kitchen.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • 17.2. Palladium catalyzed couplings. (n.d.). Lumen Learning, Organic Chemistry II.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
  • This compound | 848848-16-8. (n.d.). Benchchem.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. (n.d.). Benchchem.
  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.).
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald -Hartwig Amin
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)
  • This compound. (n.d.). PubChem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... (n.d.).
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Semantic Scholar.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.

Sources

Application Notes and Protocols: 4-Bromo-3-((dimethylamino)methyl)phenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

4-Bromo-3-((dimethylamino)methyl)phenol is a trifunctional aromatic compound of significant interest in pharmaceutical synthesis. Its structure, featuring a reactive brominated site, a phenolic hydroxyl group, and a Mannich base side chain, offers multiple avenues for chemical modification. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a diverse range of complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the bromine atom allows for its participation in various cross-coupling reactions, enabling the construction of intricate molecular architectures. The phenolic hydroxyl can be readily derivatized, and the dimethylaminomethyl group can influence the pharmacokinetic properties of the final molecule.

This guide provides an in-depth exploration of the synthesis and potential applications of this compound in pharmaceutical research and development. It is designed to equip researchers with the necessary knowledge to effectively utilize this versatile building block in their synthetic endeavors.

Physicochemical Properties and Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol [1]
CAS Number 848848-16-8[1]
Appearance Likely a solid, given the phenolic structure
IUPAC Name 4-bromo-3-[(dimethylamino)methyl]phenol[1]

Synthesis of this compound: The Mannich Reaction

The most direct and common method for the synthesis of this compound is the Mannich reaction.[2] This three-component condensation reaction involves an active hydrogen compound (4-bromophenol), an aldehyde (formaldehyde), and a secondary amine (dimethylamine). The hydroxyl group of 4-bromophenol activates the ortho position for electrophilic substitution by the in situ-formed dimethylaminomethyl iminium ion.

Reaction Scheme

Mannich Reaction cluster_product Product r1 4-Bromophenol p1 This compound r1->p1 + r2 Formaldehyde r2->p1 + r3 Dimethylamine r3->p1 Suzuki Coupling cluster_reactants Reactants cluster_product Product r1 This compound p1 4-Aryl-3-((dimethylamino)methyl)phenol r1->p1 + r2 R-B(OH)₂ (Boronic Acid) r2->p1 Pd Catalyst, Base Buchwald_Hartwig cluster_reactants Reactants cluster_product Product r1 This compound p1 4-(R¹R²N)-3-((dimethylamino)methyl)phenol r1->p1 + r2 R¹R²NH (Amine) r2->p1 Pd Catalyst, Ligand, Base

Sources

4-Bromo-3-((dimethylamino)methyl)phenol as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 4-Bromo-3-((dimethylamino)methyl)phenol as a Synthetic Intermediate

Authored by: Gemini, Senior Application Scientist

Publication Date: January 11, 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of this compound (CAS No: 848848-16-8). This versatile Mannich base is a pivotal intermediate in the synthesis of complex organic molecules, most notably as a precursor to centrally acting analgesics such as Tramadol and Tapentadol.[1] This guide elucidates the foundational chemistry of its synthesis, presents detailed, field-proven protocols for its subsequent functionalization via modern cross-coupling reactions, and offers insights into the causality behind experimental choices to ensure procedural robustness and reproducibility.

Introduction and Strategic Importance

This compound is a substituted phenolic compound featuring three key functional groups that dictate its reactivity and utility: a phenolic hydroxyl group, a dimethylaminomethyl moiety, and a bromine atom on the aromatic ring.[2] Its structure as a Mannich base makes it a valuable building block in pharmaceutical chemistry.[1] The strategic placement of the bromine atom ortho to the aminomethyl group and meta to the hydroxyl group allows for selective, late-stage diversification of the molecular scaffold. This is particularly valuable in drug discovery, where the synthesis of analog libraries is crucial for structure-activity relationship (SAR) studies.

The primary significance of this intermediate lies in its documented role in the synthesis of prominent opioid analgesics, including Tramadol and Tapentadol.[3][4][5] These drugs possess a dual mode of action, combining μ-opioid receptor agonism with norepinephrine reuptake inhibition, a therapeutic profile that can be traced back to the core phenolic structure provided by intermediates like this compound.[4][6][7][8]

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Data
PropertyValueSource
CAS Number 848848-16-8[2][9]
IUPAC Name 4-bromo-3-[(dimethylamino)methyl]phenol[2]
Molecular Formula C₉H₁₂BrNO[2][9]
Molecular Weight 230.11 g/mol [2][9]
Appearance Off-white powder[10]
SMILES CN(C)CC1=C(C=CC(=C1)O)Br[2]
Table 2: GHS Hazard and Safety Information
Hazard ClassStatementPrecautionary Measures (Examples)Source
Acute Oral Toxicity H301: Toxic if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get immediate medical advice/attention.[2]
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11][12]
Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]

Note: Researchers must consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.[11][13]

Synthesis via the Mannich Reaction

The synthesis of this compound typically involves a two-step sequence: the Mannich reaction on a suitable phenol precursor followed by regioselective bromination. A direct Mannich reaction on 4-bromophenol is not viable for producing the target isomer due to the ortho, para-directing nature of the hydroxyl group. The foundational Mannich reaction is a three-component condensation that forms a C-C bond via the aminoalkylation of an acidic proton located on a carbon atom.[14]

The key mechanistic steps involve the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from dimethylamine and formaldehyde, which is then attacked by the electron-rich phenol ring in an electrophilic aromatic substitution.[15]

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution Dimethylamine Dimethylamine (Secondary Amine) Iminium Dimethylaminomethyl Cation (Iminium Ion) Dimethylamine->Iminium + H₂C=O Formaldehyde Formaldehyde Phenol 3-((Dimethylamino)methyl)phenol (Nucleophile) Iminium->Phenol Attack by Phenolic Ring Product Target Precursor Phenol->Product Deprotonation

Caption: Mechanism of the phenolic Mannich reaction.

Protocol 3.1: Synthesis of 3-((Dimethylamino)methyl)phenol

This protocol describes the initial Mannich reaction. Subsequent selective bromination at the 4-position would be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 equiv) in ethanol (3-4 mL per gram of phenol).

  • Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add aqueous dimethylamine (40% solution, 1.1 equiv) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Formaldehyde Addition: Slowly add aqueous formaldehyde (37% solution, 1.1 equiv) to the cooled mixture. The addition should be controlled to maintain the low temperature.

  • Reaction: After addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Subsequently, heat the reaction to reflux (approx. 80 °C) for 3-4 hours.

  • Monitoring: Track the consumption of the phenol starting material using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexanes 1:1).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify with hydrochloric acid (2M) to a pH of ~2-3 to protonate the amine and facilitate separation from non-basic impurities. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted phenol.

  • Isolation: Basify the aqueous layer with sodium hydroxide (4M) to a pH of ~9-10, which will precipitate the product. Extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Core Applications in Cross-Coupling Chemistry

The bromine atom of this compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl bromide with an arylboronic acid.[16] This reaction is fundamental in medicinal chemistry for accessing novel chemical space.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)L₂-Br OA->PdII TM Transmetalation PdII->TM Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)L₂-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 4.1.1: General Procedure for Suzuki Coupling
  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(OAc)₂/SPhos, 2-5 mol%).[17][18]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene) via syringe.[17]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor reaction progress by TLC or LC-MS until the aryl bromide is consumed.[16]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.[17]

Table 3: Representative Conditions for Suzuki Coupling
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield
Pd(PPh₃)₄ (3-5)-Na₂CO₃Toluene/H₂O90-100Good-Excellent
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100-110Excellent
PdCl₂(dppf) (3)-Cs₂CO₃DMF80-90Good-Excellent

Note: Conditions are illustrative and require optimization for specific substrates.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine, a transformation that is otherwise challenging.[19][20] This reaction has revolutionized the synthesis of anilines and related compounds.[21]

The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[19][22]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)L₂-Br OA->PdII AmineCoord Amine Coordination PdII->AmineCoord + HNR'R'' Amido [Ar-Pd(II)L₂(HNR'R'')]⁺ AmineCoord->Amido RE Reductive Elimination Amido->RE Base (-HBr) RE->Pd0 Catalyst Regeneration Product Ar-NR'R'' RE->Product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Protocol 4.2.1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%), a suitable ligand (e.g., a biarylphosphine ligand like XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.3 equiv).

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and add anhydrous, degassed solvent (e.g., Toluene or THF) via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) with stirring.

  • Monitoring & Work-up: Follow the procedures outlined in Protocol 4.1.1 for monitoring, work-up, and purification.

Experimental Workflow and Logical Design

Successful synthesis relies on a logical and systematic workflow, from preparation to final analysis.

General_Workflow cluster_prep Preparation cluster_reaction Execution cluster_isolation Isolation & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Glassware, Reagents) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert React 3. Reaction (Heating & Stirring) Inert->React Monitor 4. Monitoring (TLC / LC-MS) React->Monitor Workup 5. Work-up (Quench, Extract, Wash) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Characterization (NMR, MS, Purity) Purify->Analyze

Caption: A general experimental workflow for synthesis and purification.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is underscored by its role in the construction of complex pharmaceutical agents. Its utility stems from the orthogonal reactivity of its functional groups: the phenolic hydroxyl for modifications like etherification, the dimethylamino group for salt formation and solubility modulation, and the aryl bromide as a prime substrate for powerful palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a robust framework for researchers to leverage this versatile building block in their synthetic campaigns, enabling the efficient and selective construction of novel molecular architectures for drug discovery and development.

References

  • Benchchem. (n.d.). This compound | 848848-16-8.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Bromo-3-methylphenol.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Bromo-3-(dimethylamino)methylphenol | CAS 848848-16-8.
  • Echemi.com. (n.d.). 4-BROMO-3-DIMETHYLAMINOMETHYLPHENOL SDS, 848848-16-8 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4340007, this compound.
  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • MilliporeSigma. (2024, August 6). SAFETY DATA SHEET - 4-Bromophenol.
  • ChemicalBook. (n.d.). 4-Bromo-3-methylphenol synthesis.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 3-Dimethylaminophenol.
  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination.
  • CymitQuimica. (n.d.). 4-Bromo-3-[(dimethylamino)methyl]phenol.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-(4-Amino-3-bromo-phenyl)-ethanone.
  • Organic Chemistry Portal. (n.d.). Mannich Reaction.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol via Mannich Reaction.
  • Benchchem. (2025, December). Application Notes and Protocols for the Selective Suzuki Coupling of Methyl 4-bromo-3-(bromomethyl)benzoate.
  • Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline.
  • Tariq, R., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(15), 4475.
  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • BLDpharm. (n.d.). 848848-16-8|this compound.
  • Vătămanu, R. A., et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 59(11-12), 1079-1086.
  • New Drug Approvals. (2015, October 29). TRAMADOL.
  • SciTePress. (n.d.). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test.
  • Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327.
  • ResearchGate. (n.d.). (PDF) Synthesis of Tramadol and Analogous.
  • BLDpharm. (n.d.). 4-Bromo-3-(dimethylamino)phenol hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-[(dimethylamino)methyl]phenol | 848848-16-8.
  • Tzschentke, T. M., et al. (2007). (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. The Journal of Pharmacology and Experimental Therapeutics, 323(1), 265-276.
  • Semantic Scholar. (n.d.). (1R,2R)-3-(3-Dimethylamino-1-ethyl-2-methyl-propyl)-phenol Hydrochloride (Tapentadol HCl): a Novel μ-Opioid Receptor Agonist/Norepinephrine Reuptake Inhibitor with Broad-Spectrum Analgesic Properties.
  • ResearchGate. (n.d.). (-)-(1R,2R)-3-(3-Dimethylamino-1-ethyl-2-methyl-propyl)-phenol Hydrochloride (Tapentadol HCl): a Novel -Opioid Receptor Agonist/Norepinephrine Reuptake Inhibitor with Broad-Spectrum Analgesic Properties.

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Bromo-3-((dimethylamino)methyl)phenol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of medicinal chemistry, the identification of a "lead compound" is a critical starting point for the development of new therapeutics.[1][2] Such compounds exhibit promising biological activity but often require structural modifications to enhance their potency, selectivity, and pharmacokinetic properties in a process known as lead optimization.[3][4] The scaffold, 4-Bromo-3-((dimethylamino)methyl)phenol, presents a unique and versatile starting point for generating a diverse chemical library. Its structure contains three distinct, chemically addressable functional groups: a nucleophilic phenolic hydroxyl group, an aromatic bromine atom suitable for cross-coupling reactions, and a tertiary amine that influences solubility and potential receptor interactions. This guide provides a comprehensive overview of the strategic derivatization of this scaffold, detailed experimental protocols for key chemical transformations, and a proposed workflow for the subsequent biological evaluation of the resulting compound library.

Rationale and Strategic Overview

The core objective of derivatizing a lead compound is to systematically explore the structure-activity relationship (SAR), which describes how modifications to a molecule's chemical structure affect its biological activity.[5] By creating a library of analogues with varied physicochemical properties, researchers can identify which molecular features are crucial for the desired therapeutic effect.

The this compound scaffold is an excellent candidate for this process due to its three primary points of diversification:

  • The Phenolic Hydroxyl (-OH): This group is a key site for hydrogen bonding and can be readily converted into esters or ethers. This modification significantly alters lipophilicity, metabolic stability, and steric bulk.

  • The Aromatic Bromine (-Br): As a halogen, bromine is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This allows for the introduction of a wide array of aryl and heteroaryl substituents, dramatically expanding the molecule's structural complexity.

  • The Dimethylaminomethyl Group: This tertiary amine group, introduced via a Mannich-type reaction, is typically basic.[7] It enhances aqueous solubility and can serve as a key pharmacophoric element, interacting with biological targets through ionic or hydrogen bonds. While not the primary focus of the derivatization strategies outlined here, its presence is fundamental to the scaffold's overall profile.

The following workflow illustrates the overall strategy from the starting material to the generation of actionable biological data.

G cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation A Starting Scaffold This compound B Derivatization Reactions (Acylation, Alkylation, Suzuki Coupling) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Focused Compound Library C->D E High-Throughput Primary Screening (e.g., Cell Viability Assay) D->E Screening Campaign F Hit Identification & Confirmation E->F G Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis) F->G H Structure-Activity Relationship (SAR) Data Analysis G->H

Caption: Overall workflow from scaffold derivatization to biological data analysis.

Derivatization Pathways and Protocols

The chemical reactivity of this compound is primarily dictated by the phenolic hydroxyl and the aromatic bromine.[8] The following protocols provide robust methods for targeting these sites.

G cluster_O O-Functionalization (-OH group) cluster_C C-Functionalization (-Br group) start This compound O_Acyl O-Acylation (Ester Formation) start->O_Acyl RCOCl, Base O_Alkyl O-Alkylation (Ether Formation) start->O_Alkyl R-X, Base C_Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) start->C_Suzuki ArB(OH)2, Pd Catalyst, Base prod1 Aryl Ester Library O_Acyl->prod1 prod2 Aryl Ether Library O_Alkyl->prod2 prod3 Biaryl Library C_Suzuki->prod3

Caption: Key derivatization pathways for the parent scaffold.

Protocol 1: O-Acylation (Ester Synthesis) via Acyl Chlorides

Principle: This protocol describes the base-catalyzed O-acylation of the phenolic hydroxyl group using an acyl chloride. Deprotonation of the phenol by a base increases its nucleophilicity, allowing it to attack the electrophilic carbonyl carbon of the acyl chloride to form an ester. This is a rapid and high-yielding reaction.[9]

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv)

  • Base: Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., triethylamine) dropwise to the stirred solution.

  • Slowly add the acyl chloride (1.1 equiv) dropwise. A precipitate (triethylammonium chloride) may form.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reagent (Acyl Chloride)Product TypeExpected Yield (%)Purity (%)
Acetyl ChlorideAcetate Ester85-95%>98%
Benzoyl ChlorideBenzoate Ester80-90%>97%
Cyclopropanecarbonyl chlorideCyclopropyl Ester75-85%>97%
Protocol 2: O-Alkylation (Ether Synthesis) via Williamson Ether Synthesis

Principle: The Williamson ether synthesis is a classic Sₙ2 reaction for forming ethers. A base is used to deprotonate the phenol, creating a highly nucleophilic phenoxide anion. This anion then attacks an alkyl halide, displacing the halide to form the desired ether product. Polar aprotic solvents like DMF are ideal for facilitating this Sₙ2 reaction.

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Heating mantle, condenser, standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound and anhydrous K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe. Stir the suspension for 15-20 minutes at room temperature.

  • Add the alkyl halide (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction by TLC. Reaction times can range from 4 to 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers thoroughly with water (to remove DMF) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Reagent (Alkyl Halide)Product TypeExpected Yield (%)Purity (%)
Methyl IodideMethyl Ether80-90%>98%
Benzyl BromideBenzyl Ether75-85%>97%
1-BromobutaneButyl Ether70-80%>96%
Protocol 3: Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[6] The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (facilitated by the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6][10]

Materials:

  • This compound derivative (e.g., the O-methylated product from Protocol 2) (1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.2-1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol %)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide starting material, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.[6]

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel.

Reagent (Boronic Acid)Product TypeExpected Yield (%)Purity (%)
Phenylboronic acidBiphenyl derivative70-85%>95%
4-Methoxyphenylboronic acidMethoxy-biphenyl derivative65-80%>95%
Thiophene-3-boronic acidThienyl-phenyl derivative60-75%>95%

Biological Screening Cascade

Once a library of derivatives is synthesized and purified, a systematic approach to biological screening is required to identify promising candidates.[11] High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify initial "hits."[12] These hits are then subjected to more rigorous secondary assays to confirm their activity and elucidate their mechanism of action.

G A Compound Library (50-200 compounds) B Primary HTS Screen Single concentration (e.g., 10 µM) Assay: Cell Viability (e.g., MTT, CellTiter-Glo) A->B C Identify Primary 'Hits' (e.g., >50% inhibition) B->C D Dose-Response Assay (8-point curve) Determine IC50 / EC50 C->D E Confirmed 'Hits' (Potency < 10 µM) D->E F Secondary / Mechanistic Assays - Target Engagement - Apoptosis Assay (Caspase-Glo) - Cell Cycle Analysis E->F G Lead Candidates for Further Optimization F->G

Caption: A typical workflow for a biological screening cascade.

Screening Protocol Example: Cytotoxicity Assay (MTT)

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability or cytotoxicity.

Procedure:

  • Cell Plating: Seed human cancer cells (e.g., MCF-7 breast cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for a specified time (e.g., 48-72 hours).[13] Include appropriate controls (vehicle only, positive control).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each active compound.

Hypothetical Screening Data:

Compound IDDerivatization TypeR-GroupCytotoxicity (IC₅₀ in µM)
Parent --> 100 µM
1a O-AcylAcetyl45.2 µM
1b O-AcylBenzoyl15.8 µM
2a O-AlkylMethyl88.1 µM
2b O-AlkylBenzyl22.5 µM
3a Suzuki (from 2a)Phenyl5.3 µM
3b Suzuki (from 2a)4-Methoxyphenyl2.1 µM

Conclusion

The this compound scaffold serves as an outstanding starting point for the generation of novel molecular entities for biological screening. The synthetic protocols detailed herein—O-acylation, O-alkylation, and Suzuki-Miyaura cross-coupling—are robust, versatile, and amenable to the construction of a diverse compound library. By systematically applying these derivatization strategies and employing a structured biological screening cascade, researchers can efficiently navigate the chemical space around this scaffold, elucidate meaningful structure-activity relationships, and identify promising lead candidates for further drug development programs.

References

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Computational Strategies Reshaping Modern Drug Discovery. MDPI.
  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Ingenta Connect. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con.
  • Organic Chemistry Portal. (2018). Na2CO3-Catalyzed O-Acylation of Phenols for the Synthesis of Aryl Carboxylates with Use of Alkenyl Carboxylates.
  • Labinsights. (2023). The Important Role of in Vitro Screening Related Services in Drug.
  • Wikipedia. (n.d.). Lead compound.
  • Royal Society of Chemistry. (n.d.). Acylation of phenols to phenolic esters with organic salts.
  • ResearchGate. (n.d.). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.
  • National Center for Biotechnology Information. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. PMC.
  • ResearchGate. (n.d.). In vitro Screening Systems.
  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
  • Royal Society of Chemistry. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution.
  • National Institute of Technology, Tiruchirappalli. (n.d.). Organic Chemistry – Specific Name Reactions.
  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • University of Calgary. (n.d.). Acylation of phenols.
  • Medium. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery.
  • Google Patents. (n.d.). PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Patsnap. (2023). What is lead compound in medicinal chemistry?.
  • Cole-Parmer. (2024). Lead Optimization in Early Drug Discovery.
  • ResearchGate. (n.d.). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • Oxford Academic. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • PubChem. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis.
  • MDPI. (2022). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • National Center for Biotechnology Information. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC.
  • PubMed. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • MDPI. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity.

Sources

Application Note: A Robust Protocol for the Purification of 4-Bromo-3-((dimethylamino)methyl)phenol by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Bromo-3-((dimethylamino)methyl)phenol from a crude reaction mixture using normal-phase flash column chromatography. The amphoteric nature of this molecule, containing both a weakly acidic phenol and a basic tertiary amine, presents a significant purification challenge on standard silica gel. Strong interactions between the basic amine and acidic silanol groups on the stationary phase can lead to severe peak tailing, poor resolution, and low recovery. This protocol effectively mitigates these issues by employing a triethylamine-modified mobile phase to mask the active silanol sites, ensuring a high-purity product with excellent yield. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method for isolating this and structurally similar aminophenolic compounds.

Introduction and Scientific Principles

This compound is a valuable synthetic intermediate in medicinal chemistry and materials science. Its synthesis, often achieved through the bromination of a Mannich base precursor, can result in a crude mixture containing unreacted starting materials, reagents, and side products.[1] Effective purification is therefore critical for downstream applications.

The primary challenge in the chromatographic purification of this compound arises from its bifunctional nature. Standard silica gel is an effective stationary phase for separating compounds based on polarity; however, its surface is populated with weakly acidic silanol groups (Si-OH).[2][3] Basic compounds, such as the tertiary amine in the target molecule, can undergo strong acid-base interactions with these silanol groups.[4] This interaction leads to several undesirable effects:

  • Irreversible Adsorption: The compound can bind so strongly that it fails to elute from the column, drastically reducing the yield.[5]

  • Peak Tailing: Slow dissociation from the active sites causes the compound to elute gradually, resulting in broad, tailing peaks that co-elute with impurities.[6]

  • Poor Resolution: Tailing peaks significantly diminish the separation efficiency between the target compound and closely related impurities.

To overcome this, our protocol incorporates a small percentage of a basic modifier, triethylamine (TEA), into the mobile phase. The TEA acts as a silanol suppressor; it preferentially binds to the acidic sites on the silica gel, effectively "masking" them from the target analyte.[7][8] This allows the separation to proceed based primarily on polarity differences, resulting in symmetrical peaks, improved resolution, and high recovery.[4]

Materials and Reagents

  • Crude Product: Crude this compound

  • Stationary Phase: Silica Gel for flash chromatography (e.g., 230-400 mesh, 60 Å pore size)[9]

  • Mobile Phase Solvents:

    • Dichloromethane (DCM), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Triethylamine (TEA), Reagent Grade

  • Apparatus:

    • Glass chromatography column with stopcock

    • TLC plates (silica gel 60 F₂₅₄)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Collection vessels (test tubes or flasks)

    • Rotary evaporator

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Sand, acid-washed

Detailed Experimental Protocol

This protocol is divided into two main stages: method development using Thin-Layer Chromatography (TLC) and the subsequent preparative purification using flash column chromatography.

Part A: Method Development via Thin-Layer Chromatography (TLC)

The purpose of this step is to identify the optimal mobile phase composition that provides good separation between the target compound and its impurities. The ideal solvent system will result in a retention factor (Rf) of 0.2–0.35 for the desired product.[4][10]

  • Prepare Eluent Systems: In separate small beakers, prepare a series of eluent systems consisting of Dichloromethane (DCM) and Methanol (MeOH) with 1% v/v Triethylamine (TEA) . A good starting point is to test the following DCM:MeOH ratios: 99:1, 98:2, 95:5, and 90:10. For example, to prepare 10 mL of a 95:5 DCM:MeOH + 1% TEA solution, mix 9.5 mL DCM, 0.5 mL MeOH, and 0.1 mL TEA.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a few drops of DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the chamber is saturated with solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the Optimal Eluent: Identify the solvent system that gives the target compound an Rf value between 0.2 and 0.35 and provides the best possible separation from other spots. This will be your "elution solvent." The solvent system with slightly lower polarity (e.g., half the methanol concentration) will be used as the "initial solvent" to pack and load the column.[11]

Part B: Flash Column Chromatography Purification
  • Column Preparation:

    • Select a column of appropriate size. A general rule is to use a silica gel-to-crude product weight ratio of 50:1 to 100:1 for difficult separations.[11]

    • Securely clamp the column in a perfectly vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~0.5 cm) layer of sand.[11]

    • Prepare a slurry of the required amount of silica gel in your designated "initial solvent" (the less polar mixture determined in Part A).[2]

    • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.[12]

    • Open the stopcock to drain some solvent, allowing the silica to settle. The goal is a flat, stable bed of silica with no cracks or channels.

    • Once packed, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[11]

    • Equilibrate the column by passing 2-3 column volumes of the initial solvent through the packed silica. Never let the solvent level drop below the top of the sand layer.[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent like DCM in a round-bottom flask.

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the flask.[11]

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Elution and Fraction Collection:

    • Carefully add the "initial solvent" to the column.

    • Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per test tube). Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography). A flow rate where the solvent level drops approximately 2 inches per minute is a good target.[13]

    • Monitor the progress by spotting collected fractions onto TLC plates and developing them in the "elution solvent."

    • If separation is difficult, a gradient elution can be performed. Start with the "initial solvent" and gradually increase the polarity by slowly increasing the percentage of methanol in the mobile phase.[14] For example, start with 100 mL of 98:2 DCM:MeOH, then switch to 100 mL of 95:5 DCM:MeOH, and so on.

  • Product Isolation:

    • Using TLC, identify all fractions that contain the pure target compound.

    • Combine these pure fractions into a single round-bottom flask.

    • Remove the solvents (DCM, MeOH, and TEA) using a rotary evaporator to yield the purified this compound.

Summary of Chromatographic Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 mesh, 60 ÅStandard for normal-phase chromatography, providing high surface area for separation.[9][15]
Mobile Phase (Eluent) Dichloromethane : Methanol (e.g., 95:5 v/v)Provides appropriate polarity to elute the target compound.[14]
Mobile Phase Modifier 1% (v/v) Triethylamine (TEA)Masks acidic silanol sites, preventing peak tailing of the basic amine.[4][7]
Method Development TLC to achieve Rf ≈ 0.2-0.35Ensures optimal separation and efficient elution on the column.[10]
Sample Loading Dry loadingProvides better resolution and prevents issues from using a strong loading solvent.[11][16]
Loading Ratio 50-100 g silica per 1 g crude productEnsures sufficient stationary phase to achieve good separation.[11]
Detection UV light at 254 nmThe aromatic ring of the compound is UV-active, allowing for easy visualization on TLC.[17]

Purification Workflow Diagram

Purification_Workflow cluster_prep Method Development & Preparation cluster_main Chromatography & Isolation TLC 1. TLC Method Development (DCM/MeOH + 1% TEA) Target Rf = 0.2-0.35 Slurry 2. Prepare Silica Gel Slurry (in initial low-polarity eluent) TLC->Slurry Pack 3. Pack Column & Equilibrate Slurry->Pack Load 4. Dry Load Sample onto Column Pack->Load Crude Crude Product Crude->Load Elute 5. Elute with Optimized Mobile Phase (Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Pure Pure Product Combine->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Product streaks or tails on TLC/Column Insufficient triethylamine (TEA) or highly acidic silica.Ensure 1% TEA is present in the mobile phase. If streaking persists, consider deactivating the silica by pre-washing the packed column with a solvent containing 2-3% TEA.[6][18]
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the percentage of methanol (the polar component) in the mobile phase.[19]
Poor separation of product and impurity The chosen solvent system has poor selectivity.Re-optimize the mobile phase with TLC. Try a different solvent system, such as ethyl acetate/hexane + 1% TEA. A slower, shallower gradient during elution can also improve resolution.[16][20]
Cracks or channels in the silica bed Improper packing of the column.Ensure the silica is packed as a uniform slurry and is never allowed to run dry. A cracked column will lead to very poor separation and must be repacked.[12][16]

References

  • Grecu, I., & El-Sawy, M. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Journal of the University of Chemical Technology and Metallurgy, XVI(4).
  • Chemistry LibreTexts. (2022). Packing Normal Phase Columns.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing.
  • Chromatography Forum. (2005). use of Triethylamine.
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Issaq, H. J., et al. (1987). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?
  • Teledyne LABS. (n.d.). Silica Gel Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • HALO Columns. (2023). HPLC Troubleshooting Guide.
  • University of Calgary. (n.d.). Column chromatography.
  • Poole, C. F. (2015). Stationary Phases for Modern Thin-Layer Chromatography.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?
  • Columbia University. (n.d.). Column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • ResearchGate. (2013). Column chromatography of phenolics?
  • PubChem. (n.d.). Process for the purification of p-aminophenol.
  • Sun, W., et al. (2016). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. Chemical Science, 7(1), 593-598.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

Sources

analytical methods for the characterization of 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 4-Bromo-3-((dimethylamino)methyl)phenol

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound is a substituted phenol derivative featuring a halogen, an amino group, and a hydroxyl group on an aromatic scaffold.[1][2] Its structure, incorporating a Mannich base motif (a β-amino-carbonyl compound, here in its phenolic form), marks it as a versatile intermediate in synthetic organic chemistry.[3] Mannich bases are crucial precursors in the synthesis of a wide array of complex molecules and pharmaceuticals, including analgesics and antidepressants.[3]

Given its potential role in drug discovery and materials science, the unambiguous confirmation of its identity, purity, and stability is paramount. A multi-faceted analytical approach is not merely a quality control step but a foundational requirement for reproducible research and development. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the robust characterization of this compound, grounded in established scientific principles.

Strategic Analytical Workflow

A holistic characterization of this compound relies on the synergistic application of both chromatographic and spectroscopic techniques. Chromatography provides quantitative data on purity and impurity profiles, while spectroscopy delivers definitive structural elucidation.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis (Purity & Quantification) cluster_2 Spectroscopic Analysis (Structural Elucidation) cluster_3 Final Characterization Sample Sample of this compound HPLC HPLC-UV (Purity Assay, Impurity Profiling) Sample->HPLC GCMS_Chrom GC-MS (Volatile Impurities, Confirmation) Sample->GCMS_Chrom NMR NMR Spectroscopy (¹H & ¹³C) Definitive Structure Sample->NMR FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR MS Mass Spectrometry (Molecular Weight, Formula) Sample->MS UVVIS UV-Vis Spectroscopy (Quantitative Analysis) Sample->UVVIS Report Certificate of Analysis (Identity, Purity, Structure) HPLC->Report GCMS_Chrom->Report NMR->Report FTIR->Report MS->Report UVVIS->Report

Figure 1: A comprehensive workflow for the analytical characterization of the target compound.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products, enabling accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. A reversed-phase method, where the stationary phase is nonpolar and the mobile phase is polar, is ideal for retaining and separating substituted phenols. UV detection is highly effective as the aromatic ring and phenolic group are strong chromophores.

Expertise & Causality: The choice of a Pentafluorophenyl (PFP) column is a strategic one. While a standard C18 column is often sufficient, a PFP phase provides alternative selectivity, especially for halogenated compounds and positional isomers, through interactions like dipole-dipole and π-π bonding.[4] This can be critical for separating structurally similar impurities. An acidic mobile phase modifier (e.g., formic acid) is used to suppress the ionization of the phenolic hydroxyl and tertiary amine groups, ensuring sharp, symmetrical peaks and reproducible retention times.

Protocol: HPLC-UV Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute as needed.

  • HPLC Conditions:

ParameterRecommended SettingRationale
Column Hypersil GOLD VANQUISH PFP (or equivalent C18), 1.9 µm, 2.1 x 100 mmPFP offers enhanced selectivity for halogenated isomers.[4] C18 is a robust alternative.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 95% B over 10 minutes, hold for 2 min, return to 10% B and equilibrate for 3 min.A gradient ensures elution of both polar and non-polar impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLSmall volume for high-efficiency columns.
Detection UV at 275 nmPhenolic compounds exhibit strong absorbance in this region.[5]
  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for identifying volatile and semi-volatile organic compounds. It separates compounds in the gas phase and provides mass-to-charge ratio data, which aids in structural confirmation. For halogenated organic compounds, GC-MS offers high sensitivity and confident identification.[6][7]

Expertise & Causality: While the target molecule has a phenolic hydroxyl group that can sometimes lead to poor peak shape in GC, its relatively low molecular weight makes it amenable to analysis. The key advantage of GC-MS here is its ability to provide structural information through fragmentation patterns and confirm the presence of bromine via its characteristic isotopic signature. This technique is particularly useful for detecting residual solvents or volatile synthetic precursors.

Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column Agilent DB-1-MS (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA non-polar column for general-purpose analysis.[8]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures rapid volatilization.
Oven Program Start at 100 °C, hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 min.Separates components based on boiling point.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns.
Scan Range 40 - 450 m/zCovers the expected mass of the parent ion and its fragments.
  • Data Analysis:

    • Identity Confirmation: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound.[9]

    • Fragmentation: Look for characteristic fragments, such as the loss of a dimethylamino group or the benzylic cleavage.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide direct evidence of the molecular structure and functional groups present.

Structural_Features cluster_features Key Structural Features & Probing Technique cluster_techniques compound This compound A Phenolic -OH NMR_Tech ¹H NMR A->NMR_Tech Identifies B Aromatic Protons (3H) B->NMR_Tech Identifies C Benzylic -CH₂- C->NMR_Tech Identifies D N-Methyl Protons (6H) D->NMR_Tech Identifies E C-Br Bond FTIR_Tech FT-IR E->FTIR_Tech Vibrations MS_Tech Mass Spec. E->MS_Tech Confirms F C-N, C-O Bonds F->FTIR_Tech Vibrations G Molecular Weight G->MS_Tech Confirms

Figure 2: Correlation of structural features with the primary analytical techniques for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred as it can help in observing the exchangeable phenolic proton.

  • Instrumentation: 300-500 MHz NMR Spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

  • Expected Spectral Data:

¹H NMR (Expected Chemical Shifts, δ in ppm):

ProtonsApprox. Shift (ppm)MultiplicityIntegrationRationale
Phenolic OH9.0 - 10.0Broad Singlet1HAcidic, exchangeable proton.
Aromatic H6.7 - 7.5Multiplets/Doublets3HProtons on the substituted benzene ring.[10]
Benzylic CH₂~3.6Singlet2HMethylene group adjacent to the aromatic ring and nitrogen.[11]
N-Methyl (CH₃)₂~2.3Singlet6HTwo equivalent methyl groups on the nitrogen atom.[11]

¹³C NMR (Expected Chemical Shifts, δ in ppm):

CarbonsApprox. Shift (ppm)Rationale
C-OH155 - 160Aromatic carbon attached to the hydroxyl group.
Aromatic C115 - 140Other aromatic carbons, including C-Br and C-CH₂.
Benzylic CH₂~62Methylene carbon.[11]
N-Methyl (CH₃)₂~44Methyl carbons attached to nitrogen.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Protocol: FT-IR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound dissolved in a volatile solvent onto a salt plate (e.g., NaCl).

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H StretchPhenolic Hydroxyl
3050 - 3010C-H StretchAromatic C-H
2980 - 2800C-H StretchAliphatic C-H (CH₃, CH₂)
1600, 1475C=C StretchAromatic Ring
1250 - 1020C-N StretchAliphatic Amine[12]
1260 - 1180C-O StretchPhenol
~600 - 500C-Br StretchAryl Halide

The region from ~1500 to 400 cm⁻¹ is the "fingerprint region," which is unique to the molecule and useful for confirming its identity against a reference standard.[12]

UV-Visible Spectroscopy

Principle: UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. It is a simple and robust method for the quantitative analysis of phenolic compounds.[13][14][15]

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to create a series of standards with known concentrations.

  • Data Acquisition: Scan the absorbance of a dilute solution from approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis:

    • Create a calibration curve by measuring the absorbance of the standard solutions at the determined λmax.[16]

    • Plot absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.

    • Measure the absorbance of an unknown sample and determine its concentration from the calibration curve. This technique is valuable for assays and dissolution studies.

Conclusion

The analytical characterization of this compound requires a thoughtful and orthogonal approach. HPLC and GC-MS provide definitive data on purity and the presence of volatile components, while NMR, FT-IR, and Mass Spectrometry collectively confirm the molecular structure with high confidence. The protocols outlined in this guide establish a robust framework for researchers, scientists, and drug development professionals to ensure the quality, identity, and integrity of this important chemical entity, thereby supporting the advancement of reliable and reproducible science.

References

  • A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combin
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Asian Journal of Pharmaceutical Analysis.
  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limit
  • Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Restek.
  • Advances in the Analysis of Persistent Halogen
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantific
  • (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
  • Rapid determination of phenolic components in red wines from UV-Visible spectra and the method of partial least squares. UC Davis.
  • (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA.
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org.
  • FT-IR Spectrum of Comp. M1 4((1,7-bis(4-dimethylamino)...
  • FT-IR spectrum of 4-(diethylamino)benzylidene-4'-dodecyloxyaniline.
  • This compound | C9H12BrNO | CID 4340007. PubChem.
  • 4-Bromo-3-[(dimethylamino)methyl]phenol. CymitQuimica.
  • infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes.
  • FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET).
  • Phenol, 4-bromo-2,6-dimethyl-. NIST WebBook.
  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage Wenbo Sun, Huacan Lin, Wenyu Zhou* and Zigang Li*. The Royal Society of Chemistry.
  • 4-Bromo-3-(dimethylamino)methylphenol | 848848-16-8. Benchchem.

Sources

Application Notes and Protocols for the Development of Anticancer Agents from Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Marine-Derived Bromophenols

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. Among these, bromophenols, predominantly isolated from marine algae, have garnered significant attention in medicinal chemistry for their wide spectrum of therapeutic properties, including antioxidant, anti-inflammatory, and potent anticancer activities.[1][2][3] Their unique chemical structures provide a versatile scaffold for the design and synthesis of novel derivatives with enhanced efficacy and selectivity against various human cancer cell lines.[2][4] This guide provides a comprehensive overview of the methodologies and protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of anticancer agents derived from bromophenols. We will delve into the rationale behind experimental designs, detailed protocols for synthesis and biological evaluation, and the mechanistic pathways through which these compounds exert their cytotoxic effects.

Part 1: Synthesis and Characterization of Bromophenol Derivatives

The journey of developing a novel anticancer agent begins with the synthesis of lead compounds. The versatile structure of bromophenols allows for the creation of diverse chemical libraries by introducing various pharmacophores, such as N-containing heterocycles or indolin-2-one moieties, to enhance their anticancer activity.[1][2]

General Synthetic Strategy: Knoevenagel Condensation

A common and effective method for synthesizing bromophenol derivatives is the Knoevenagel condensation.[2] This reaction involves the condensation of an active methylene compound (e.g., a substituted indolin-2-one) with an aldehyde (a bromophenol derivative) in the presence of a basic catalyst like piperidine.[2]

Experimental Workflow for Synthesis:

G cluster_synthesis Synthesis of Bromophenol Aldehyde cluster_indolinone Synthesis of Substituted Indolin-2-one cluster_condensation Knoevenagel Condensation s1 Starting Material (e.g., Vanillin) s2 Monohalogenation (e.g., with Bromine in Acetic Acid) s1->s2 s3 Purification s2->s3 c1 Bromophenol Aldehyde + Substituted Indolin-2-one s3->c1 i1 Oxindole i2 Reaction with ClSO3H i1->i2 i3 Reaction with Amines i2->i3 i3->c1 c2 Ethanol, Piperidine (catalyst) c1->c2 Mix c3 Reflux c2->c3 c4 Purification and Characterization c3->c4

Caption: General workflow for the synthesis of bromophenol derivatives via Knoevenagel condensation.

Protocol 1: Synthesis of a Bromophenol-Indolin-2-one Hybrid

This protocol is a generalized procedure based on methodologies reported for synthesizing bromophenol derivatives containing an indolin-2-one moiety.[2]

Materials:

  • Substituted bromophenol aldehyde

  • Substituted indolin-2-one

  • Ethanol (absolute)

  • Piperidine

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

  • NMR tubes, deuterated solvents (e.g., DMSO-d6, CDCl3)

  • Mass spectrometer

Procedure:

  • In a round-bottom flask, dissolve the substituted bromophenol aldehyde (1 mmol) and the substituted indolin-2-one (1 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring for 3-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether).

  • Characterize the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[2][5]

Part 2: In Vitro Evaluation of Anticancer Activity

Once a library of bromophenol derivatives has been synthesized and characterized, the next critical step is to evaluate their anticancer activity in vitro. This typically involves a panel of human cancer cell lines to assess the potency and selectivity of the compounds.[1][2]

Cell Viability and Cytotoxicity Assays

The initial screening of anticancer compounds is often performed using cytotoxicity assays to determine the concentration at which the compounds inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.[1][2]

Protocol 2: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., A549-lung, HepG2-liver, HCT116-colon)[1][2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the bromophenol derivatives in the cell culture medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the old medium and treat the cells with various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Sunitinib).[2]

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundA549 (Lung) IC50 (µM)Bel7402 (Liver) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT116 (Colon) IC50 (µM)
17a 8.549.2110.327.65
17b 10.2311.5412.879.87
BOS-93 5.0 (approx.)---
Sunitinib 6.877.548.915.98
Note: The IC50 values are representative and may vary depending on the specific experimental conditions.[1][6]
Evaluation of Apoptosis

A key mechanism by which many anticancer drugs exert their effect is by inducing apoptosis, or programmed cell death.[7] Flow cytometry using Annexin V-FITC and propidium iodide (PI) staining is a standard method to quantify apoptotic cells.[8]

Protocol 3: Annexin V-FITC/PI Staining for Apoptosis Detection

Materials:

  • Cancer cells treated with bromophenol derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with the desired concentrations of the bromophenol derivative for 48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

Certain bromophenol derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.[7][9] Propidium iodide staining followed by flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cells treated with bromophenol derivatives

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the bromophenol derivative for 48 hours.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Part 3: Mechanistic Insights into Anticancer Action

Understanding the molecular mechanisms by which bromophenol derivatives induce cancer cell death is crucial for their development as therapeutic agents. Several key signaling pathways have been implicated in their mode of action.

ROS-Mediated Apoptotic Pathway

Many bromophenol derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) within cancer cells.[1][7] This increase in ROS leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

G cluster_pathway ROS-Mediated Apoptotic Pathway BP Bromophenol Derivative (e.g., Compound 17a) ROS ↑ ROS Generation BP->ROS Mito Mitochondrial Dysfunction ROS->Mito Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mito->Bax Casp9 ↑ Caspase-9 Bcl2->Casp9 Inhibits Bax->Casp9 Activates Casp3 ↑ Caspase-3 Casp9->Casp3 Activates PARP ↑ Cleaved PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified diagram of the ROS-mediated intrinsic apoptotic pathway induced by bromophenol derivatives.

Key events in this pathway include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins, leading to the activation of caspase-3 and cleavage of PARP, ultimately resulting in apoptosis.[1][8]

PI3K/Akt/mTOR and MAPK Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer. Some bromophenol derivatives, such as BOS-93, have been shown to induce apoptosis and autophagy by deactivating the PI3K/Akt/mTOR pathway and activating the MAPK pathway in human lung cancer cells.[6][10]

Anti-Metastatic Effects

Metastasis is a major cause of cancer-related mortality.[11] Encouragingly, some bromophenol derivatives have demonstrated the ability to inhibit cancer cell migration and invasion, suggesting their potential as anti-metastatic agents.[2][12]

Protocol 5: Wound-Healing Assay for Cell Migration

Materials:

  • Confluent monolayer of cancer cells in a 6-well plate

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Grow cancer cells to a confluent monolayer in a 6-well plate.

  • Create a "wound" in the monolayer by gently scraping with a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Treat the cells with the bromophenol derivative at a non-toxic concentration.

  • Capture images of the wound at 0 hours and after 24-48 hours.

  • Measure the width of the wound at different time points to quantify cell migration.

Part 4: In Vivo Evaluation

While in vitro assays provide valuable initial data, in vivo studies using animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetics of lead compounds in a whole-organism context.[13][14]

Xenograft Mouse Models

A common in vivo model involves the subcutaneous implantation of human tumor cells into immunodeficient mice.[14] The effect of the bromophenol derivative on tumor growth can then be monitored over time.

Experimental Workflow for In Vivo Studies:

G cluster_invivo In Vivo Xenograft Model Workflow v1 Implantation of Human Cancer Cells into Mice v2 Tumor Growth to Palpable Size v1->v2 v3 Randomization of Mice into Treatment Groups v2->v3 v4 Treatment with Bromophenol Derivative or Vehicle v3->v4 v5 Monitoring of Tumor Volume and Body Weight v4->v5 v6 Endpoint: Tumor Excision and Analysis v5->v6

Caption: A typical workflow for evaluating the in vivo anticancer efficacy of bromophenol derivatives in a xenograft mouse model.

Conclusion and Future Directions

Bromophenol derivatives represent a promising class of marine-derived compounds with significant potential for development as novel anticancer agents. Their diverse mechanisms of action, including the induction of apoptosis via ROS generation and modulation of key signaling pathways, make them attractive candidates for further investigation. The protocols and methodologies outlined in this guide provide a solid foundation for the synthesis, in vitro screening, and mechanistic evaluation of these compounds. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as comprehensive in vivo studies to validate their therapeutic potential and safety profiles.

References

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evalu
  • Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. PubMed Central. [Link]
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. MDPI. [Link]
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evalu
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed Central. [Link]
  • Screening And Mechanism Study Of Antitumor Activity Of Marine Bromophenol Deriv
  • Design, synthesis and biological evaluation of novel bromophenol derivatives incorporating indolin-2-one moiety as potential anticancer agents. PubMed. [Link]
  • Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells. MDPI. [Link]
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evalu
  • BOS-93, a novel bromophenol derivative, induces apoptosis and autophagy in human A549 lung cancer cells via PI3K/Akt/mTOR and MAPK signaling p
  • BOS-93, a novel bromophenol derivative, induces apoptosis and autophagy in human A549 lung cancer cells via PI3K/Akt/mTOR and MAPK signaling p
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evalu
  • (PDF) Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents.
  • Marine Bromophenol Bis (2,3-Dibromo-4,5-dihydroxy-phenyl)-methane Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Modulating β1-Integrin/FAK Signaling. MDPI. [Link]
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Deriv
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation.
  • Chemopreventive effects of dietary phytochemicals against cancer invasion and metastasis: phenolic acids, monophenol, polyphenol, and their deriv
  • A Novel Bromophenol Compound from Leathesia nana Inhibits Breast Cancer in a Direct Tumor Killing and Immunotherapy Manner. PubMed Central. [Link]
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]
  • Natural Product Testing: Selecting in vivo Anticancer Assay Model. BJBMS. [Link]
  • In vivo screening models of anticancer drugs. Tel Aviv University. [Link]

Sources

Application Note: Antimicrobial Screening of Substituted Phenol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a diverse group of natural and synthetic molecules with well-documented antimicrobial properties.[1][2] The substitution of various functional groups onto the phenolic backbone can significantly modulate their biological activity, making them a promising class of compounds for the development of new antimicrobial agents.[3] This application note provides a comprehensive guide to the antimicrobial screening of substituted phenol compounds, detailing the underlying mechanisms of action, standardized protocols for in vitro evaluation, and guidance on data interpretation.

Mechanism of Antimicrobial Action of Phenolic Compounds

The antimicrobial efficacy of phenolic compounds is primarily attributed to their interaction with microbial cells, leading to disruption of cellular functions and eventual cell death.[4][5] The lipophilic nature of the phenol ring facilitates their partitioning into the lipid bilayer of the cell membrane, initiating a cascade of detrimental effects.

Key mechanisms include:

  • Disruption of Cell Membrane Integrity: Phenolic compounds can intercalate into the lipid bilayer, altering its fluidity and permeability.[6] This leads to the leakage of intracellular components, such as ions, ATP, and nucleic acids, ultimately compromising cellular function.[6]

  • Inactivation of Essential Enzymes: The hydroxyl group of phenols can form hydrogen bonds with and denature critical microbial enzymes, including those involved in energy production and protein synthesis.[4][5]

  • Interference with Nucleic Acid Synthesis: Some phenolic compounds have been shown to interact with microbial DNA and RNA, inhibiting their replication and transcription processes.[4]

  • Inhibition of Efflux Pumps: Certain polyphenols can inhibit microbial efflux pumps, which are responsible for expelling antibiotics from the cell, thereby potentially reversing antimicrobial resistance.[4]

The specific substitutions on the phenol ring, such as the position and nature of alkyl chains or halogen atoms, can influence the compound's hydrophobicity and steric properties, thereby affecting its antimicrobial potency and spectrum of activity.[3]

Mechanism_of_Action cluster_0 Substituted Phenol Compound cluster_1 Microbial Cell Phenol Phenolic Compound Membrane Cell Membrane Phenol->Membrane Disrupts Integrity (Leakage) Enzymes Essential Enzymes Phenol->Enzymes Inactivates NucleicAcids Nucleic Acids (DNA/RNA) Phenol->NucleicAcids Inhibits Synthesis EffluxPump Efflux Pump Phenol->EffluxPump Inhibits CellDeath Cell Death Membrane->CellDeath Leads to Enzymes->CellDeath Leads to NucleicAcids->CellDeath Leads to Antimicrobial_Screening_Workflow cluster_agar Agar Well Diffusion Workflow cluster_broth Broth Microdilution Workflow start Start: Substituted Phenol Compound prep_culture Prepare Microbial Culture (0.5 McFarland) start->prep_culture agar_well Agar Well Diffusion Assay (Qualitative Screening) prep_culture->agar_well broth_micro Broth Microdilution Assay (Quantitative MIC) prep_culture->broth_micro inoculate_plate Inoculate MHA Plate agar_well->inoculate_plate serial_dilution Perform Serial Dilutions in 96-well Plate broth_micro->serial_dilution create_wells Create Wells inoculate_plate->create_wells add_compounds Add Test Compounds & Controls create_wells->add_compounds incubate_agar Incubate Plate (18-24h) add_compounds->incubate_agar measure_zones Measure Zones of Inhibition (mm) incubate_agar->measure_zones data_analysis Data Analysis & Interpretation measure_zones->data_analysis inoculate_wells Inoculate Wells serial_dilution->inoculate_wells incubate_broth Incubate Plate (18-24h) inoculate_wells->incubate_broth determine_mic Determine MIC (μg/mL) incubate_broth->determine_mic determine_mic->data_analysis end End: Report Findings data_analysis->end

Caption: Experimental workflow for antimicrobial screening of substituted phenol compounds.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner.

Agar Well Diffusion Assay Data

The diameter of the zone of inhibition is a qualitative measure of the antimicrobial activity. The results should be tabulated as shown below.

CompoundConcentrationZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Phenol A1 mg/mL1512
Phenol B1 mg/mL2018
Positive Control10 µ g/disc 2522
Negative Control-00

A larger zone of inhibition generally indicates greater antimicrobial activity.

Broth Microdilution Assay Data

The MIC values provide a quantitative measure of the antimicrobial potency. The results should be presented in a table.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Phenol A64128
Phenol B1632
Positive Control48

A lower MIC value indicates a more potent antimicrobial compound.

Troubleshooting

IssuePossible CauseSolution
No zones of inhibitionInactive compound, resistant microorganism, incorrect inoculum density.Verify compound activity, use a susceptible control strain, ensure inoculum is at 0.5 McFarland.
Inconsistent zone sizesUneven inoculation, improper diffusion time, variation in agar depth.Ensure even swabbing, allow for pre-diffusion, use plates with uniform agar depth.
Growth in sterility control wellContamination of broth or plate.Use fresh, sterile media and aseptic techniques.
No growth in growth control wellInoculum not viable, incorrect media.Use a fresh, viable culture and appropriate growth medium.

Conclusion

The antimicrobial screening of substituted phenol compounds is a critical step in the discovery and development of new therapeutic agents. The methods described in this application note provide a robust framework for the initial evaluation of these compounds. Careful adherence to standardized protocols and accurate data interpretation are essential for obtaining reliable and reproducible results.

References

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Daglia, M. (2012). Polyphenols as antimicrobial agents. Current Opinion in Biotechnology, 23(2), 174-181. [Link]
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]
  • CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing, 33rd ed. CLSI supplement M100. [Link]
  • Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food Control, 46, 412-429. [Link]
  • Sánchez-Maldonado, A. F., Schieber, A., & Gänzle, M. G. (2011). Structure-function relationships of the antimicrobial activity of phenolic acids and their metabolism by lactic acid bacteria. Journal of Applied Microbiology, 111(5), 1176-1184. [Link]
  • Rauha, J. P., Remes, S., Heinonen, M., Hopia, A., Kähkönen, M., Kujala, T., ... & Vuorela, H. (2000). Antimicrobial effects of Finnish plant extracts containing flavonoids and other phenolic compounds. International Journal of Food Microbiology, 56(1), 3-12. [Link]
  • Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]
  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]
  • Study.com. (n.d.). Phenolic Acid Disinfectant | Definition, Toxicity & Usage. [Link]
  • Al-Ani, W. N., & Al-Shuhaib, M. B. S. (2020). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Foods, 9(9), 1265. [Link]
  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
  • CLSI. (2024). M100-Ed34 Performance Standards for Antimicrobial Susceptibility Testing. [Link]
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
  • EUCAST. (n.d.). Home. [Link]
  • EUCAST. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
  • EUCAST. (n.d.). Guidance Documents. [Link]
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
  • Giske, C. G., & Turnidge, J. D. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1453-1454. [Link]
  • Quetglas-Llabrés, M., Quispe, C., & Herrera-Braun, P. (2021).
  • Heleno, S. A., Martins, A., Queiroz, M. J. R., & Ferreira, I. C. (2015). Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies. Journal of Applied Microbiology, 118(4), 866-874. [Link]
  • ResearchGate. (n.d.). Antimicrobial activity of individual phenolic compounds, some examples. [Link]
  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. [Link]
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
  • Yilmaz, F. M., & Gocmen, D. (2025). Investigation of Free and Bound Phenolic Profiles in Walnut Male Flowers during Ripening and Their Contribution to Antibacterial and Antioxidant Activities. Journal of Agricultural and Food Chemistry. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Broth microdilution method to determine minimum inhibitory... [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthetic pathways for the transformation of 4-Bromo-3-((dimethylamino)methyl)phenol into valuable heterocyclic scaffolds, namely benzofurans, benzothiophenes, and indoles. These target molecules are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. This document provides not only detailed, step-by-step protocols but also delves into the underlying chemical principles and strategic considerations for each synthetic route. The protocols are designed to be robust and adaptable, with in-depth discussions on reaction mechanisms, potential challenges, and optimization strategies. Visual aids in the form of reaction schemes and workflow diagrams are included to enhance clarity and practical implementation in a research and development setting.

Introduction: The Versatility of this compound as a Synthon

This compound is a unique trifunctional building block, possessing a phenolic hydroxyl group, a bromine atom, and a dimethylaminomethyl substituent on an aromatic ring. This distinct arrangement of functional groups offers a rich platform for the synthesis of diverse heterocyclic systems. The interplay of the nucleophilic phenol, the reactive aryl bromide, and the potentially coordinating aminomethyl group allows for a variety of strategic bond formations.

This guide will explore three primary synthetic trajectories, each culminating in a different class of heterocycle:

  • Benzofuran Synthesis: Leveraging the phenolic oxygen as an intramolecular nucleophile.

  • Benzothiophene Synthesis: Introducing a sulfur source to construct the thiophene ring.

  • Indole Synthesis: A multi-step approach involving the conversion of the phenol to an aniline, followed by cyclization.

The inherent reactivity of the starting material necessitates a careful selection of reaction conditions to achieve the desired chemoselectivity. In some instances, the use of protecting groups may be advantageous to prevent unwanted side reactions. The following sections will provide detailed protocols and the scientific rationale behind each proposed transformation.

Synthesis of Benzofuran Derivatives

The synthesis of benzofurans from this compound can be efficiently achieved through a two-step sequence involving a Sonogashira coupling followed by an intramolecular cyclization. The dimethylaminomethyl group's proximity to the reaction center may influence the catalytic activity, and thus, careful selection of ligands and reaction conditions is crucial.

Proposed Synthetic Pathway

The general strategy involves the palladium-catalyzed Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by a copper- or palladium-catalyzed intramolecular cyclization of the resulting ortho-alkynylphenol.

graph G { layout=dot; rankdir=LR; node [shape=none, margin=0];

}

Figure 1: General workflow for benzofuran synthesis.

Experimental Protocol: Two-Step Benzofuran Synthesis

Step 1: Sonogashira Coupling of this compound

This protocol describes the coupling of this compound with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne and can be removed in a subsequent step or in situ.

Reagent MW ( g/mol ) Amount Equivalents
This compound230.111.0 g1.0
Pd(PPh₃)₂Cl₂701.90152 mg0.05
Copper(I) iodide (CuI)190.4541 mg0.05
Triethylamine (Et₃N)101.193.0 mL-
Tetrahydrofuran (THF), anhydrous-20 mL-
Trimethylsilylacetylene98.220.85 mL1.5

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 g, 4.34 mmol), Pd(PPh₃)₂Cl₂ (152 mg, 0.217 mmol), and CuI (41 mg, 0.217 mmol).

  • Add anhydrous THF (20 mL) and triethylamine (3.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add trimethylsilylacetylene (0.85 mL, 6.51 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate with 1% triethylamine).

Step 2: Intramolecular Cyclization to the Benzofuran

The crude ortho-alkynylphenol intermediate from Step 1 can be used directly in this step. The TMS group is cleaved under the reaction conditions.

Reagent MW ( g/mol ) Amount Equivalents
Crude ortho-alkynylphenol intermediate-Assumed 4.34 mmol1.0
Copper(I) iodide (CuI)190.4583 mg0.1
Cesium carbonate (Cs₂CO₃)325.822.83 g2.0
N,N-Dimethylformamide (DMF), anhydrous-20 mL-

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the crude ortho-alkynylphenol intermediate.

  • Add anhydrous DMF (20 mL), CuI (83 mg, 0.434 mmol), and Cs₂CO₃ (2.83 g, 8.68 mmol).

  • Heat the reaction mixture to 100 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.

Synthesis of Benzothiophene Derivatives

The synthesis of benzothiophenes from the starting material can be accomplished via a copper-catalyzed C-S coupling reaction with a suitable sulfur source, followed by intramolecular condensation. Potassium thioacetate is a convenient and effective sulfur transfer reagent for this purpose.

Proposed Synthetic Pathway

This approach involves a copper-catalyzed thiolation of the aryl bromide with potassium thioacetate, followed by in situ hydrolysis of the thioacetate and subsequent intramolecular cyclization to form the benzothiophene ring.

graph G { layout=dot; rankdir=LR; node [shape=none, margin=0];

}

Figure 2: Workflow for benzothiophene synthesis.

Experimental Protocol: One-Pot Benzothiophene Synthesis
Reagent MW ( g/mol ) Amount Equivalents
This compound230.111.0 g1.0
Copper(I) iodide (CuI)190.4583 mg0.1
1,10-Phenanthroline180.21156 mg0.2
Potassium thioacetate (KSAc)114.21745 mg1.5
Triethylamine (Et₃N)101.191.8 mL3.0
Toluene, anhydrous-20 mL-

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 g, 4.34 mmol), CuI (83 mg, 0.434 mmol), 1,10-phenanthroline (156 mg, 0.868 mmol), and potassium thioacetate (745 mg, 6.51 mmol).

  • Add anhydrous toluene (20 mL) and triethylamine (1.8 mL, 13.02 mmol).

  • Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target benzothiophene derivative.

Synthesis of Indole Derivatives

The synthesis of indoles from this compound is a more complex, multi-step process that first requires the conversion of the phenolic hydroxyl group to an amino group. The resulting ortho-bromoaniline derivative can then undergo a Larock indole synthesis.

Proposed Synthetic Pathway

This multi-step synthesis involves:

  • Protection of the phenolic hydroxyl group.

  • Conversion of the protected phenol to a primary aniline.

  • Deprotection of the hydroxyl group.

  • Larock indole synthesis.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded];

}

Figure 3: Multi-step workflow for indole synthesis.

Experimental Protocol: Multi-Step Indole Synthesis

Step 1: Protection of the Phenolic Hydroxyl Group as a MOM Ether

Reagent MW ( g/mol ) Amount Equivalents
This compound230.111.0 g1.0
N,N-Diisopropylethylamine (DIPEA)129.241.5 mL2.0
Chloromethyl methyl ether (MOM-Cl)80.510.5 mL1.5
Dichloromethane (DCM), anhydrous-20 mL-

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, dissolve this compound (1.0 g, 4.34 mmol) in anhydrous DCM (20 mL).

  • Add DIPEA (1.5 mL, 8.68 mmol) and cool the mixture to 0 °C.

  • Add MOM-Cl (0.5 mL, 6.51 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the MOM-protected phenol.

Step 2: Conversion of the Protected Phenol to an Aniline

This step can be challenging and may require optimization. A direct amination of the phenol derivative is one possible route.[1][2]

Step 3: Deprotection of the MOM Ether

Reagent MW ( g/mol ) Amount Equivalents
MOM-protected aniline derivative-Assumed 4.34 mmol1.0
Hydrochloric acid (6 M)-10 mL-
Methanol-20 mL-

Procedure:

  • Dissolve the MOM-protected aniline derivative in methanol (20 mL).

  • Add 6 M HCl (10 mL) and stir the mixture at room temperature for 2-4 hours. Monitor by TLC.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the aniline.

Step 4: Larock Indole Synthesis

Reagent MW ( g/mol ) Amount Equivalents
ortho-Bromoaniline derivative-Assumed 4.34 mmol1.0
Diphenylacetylene178.23925 mg1.2
Palladium(II) acetate (Pd(OAc)₂)224.5049 mg0.05
1,1'-Bis(di-tert-butylphosphino)ferrocene474.43123 mg0.06
Sodium carbonate (Na₂CO₃)105.99920 mg2.0
N-Methyl-2-pyrrolidone (NMP), anhydrous-15 mL-

Procedure:

  • To a dry Schlenk tube, add the ortho-bromoaniline derivative, diphenylacetylene (925 mg, 5.21 mmol), Pd(OAc)₂ (49 mg, 0.217 mmol), 1,1'-bis(di-tert-butylphosphino)ferrocene (123 mg, 0.260 mmol), and Na₂CO₃ (920 mg, 8.68 mmol).

  • Add anhydrous NMP (15 mL).

  • Heat the mixture to 120 °C and stir for 24 hours. Monitor by TLC.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to afford the desired indole derivative.[3][4]

Safety and Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric.[2][5] Handle under an inert atmosphere and avoid exposure to air, especially when dry.

  • Organometallic Reagents: Handle all organometallic reagents and catalysts in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents are required for many of the described reactions. Ensure proper handling and storage to maintain their anhydrous state.

  • Potassium Thioacetate: This reagent has a strong, unpleasant odor.[6][7] Handle in a fume hood.

  • Trimethylsilylacetylene: This is a flammable liquid.[8][9] Keep away from ignition sources.

Conclusion

This compound is a highly adaptable starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of benzofurans, benzothiophenes, and indoles. The success of these transformations hinges on the careful control of reaction conditions and, in some cases, the strategic use of protecting groups to manage the reactivity of the multifunctional starting material. The provided methodologies are based on established and reliable synthetic transformations, adapted for the specific challenges and opportunities presented by this unique synthon.

References

  • Honrel. (2025, February 27). Precautions for Using Palladium Carbon Catalyst.
  • eScholarship.org. (2016, June 28). Direct synthesis of anilines and nitrosobenzenes from phenols.
  • Cole-Parmer. Material Safety Data Sheet - Potassium Thioacetate, 98+%.
  • Fisher Scientific. (2024, March 28). SAFETY DATA SHEET - Potassium thioacetate.
  • University of Wisconsin-Madison Chemistry. Hazards associated with laboratory scale hydrogenations.
  • ResearchGate. One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions | Request PDF.
  • Wikipedia. Larock indole synthesis.
  • National Center for Biotechnology Information. (2016).
  • Apollo Scientific. (2024, July 8). (Trimethylsilyl)acetylene.
  • ChemicalBook. (2025, December 20). Potassium thioacetate - Safety Data Sheet.
  • Fisher Scientific. (2015, February 12). SAFETY DATA SHEET - (Trimethylsilyl)acetylene.

Sources

scale-up synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the , a key intermediate in pharmaceutical and specialized chemical manufacturing. The protocol emphasizes a robust, scalable, and well-controlled process, grounded in established chemical principles. This guide is intended for researchers, chemists, and process development professionals.

Introduction: Significance and Synthetic Strategy

This compound is a substituted phenolic Mannich base. Such compounds are valuable building blocks in organic synthesis, particularly in the development of novel therapeutic agents and materials.[1][2] The molecule's structure, featuring a reactive bromine atom, a phenolic hydroxyl group, and a tertiary amine, offers multiple points for further chemical modification, making it a versatile intermediate.[2][3]

The synthesis of phenolic Mannich bases is most famously achieved via the Mannich reaction, a three-component condensation of a phenol, formaldehyde, and an amine.[4][5] However, achieving the specific substitution pattern of the target molecule—where the aminomethyl group is meta to the powerful ortho, para-directing hydroxyl group—presents a significant regiochemical challenge. A direct Mannich reaction on 4-bromophenol would predictably yield substitution at the ortho position, not the desired meta position.[6]

Therefore, a more strategic, two-step approach is employed, beginning with a precursor that correctly orients the substituents. The most logical and controllable pathway involves the selective bromination of 3-((dimethylamino)methyl)phenol. In this precursor, the hydroxyl and aminomethyl groups work in concert to activate the aromatic ring, directing the incoming electrophile (bromine) to the desired position 4, which is para to the aminomethyl group and ortho to the hydroxyl group.

Core Principles: The Underlying Chemistry

The foundational reaction is an electrophilic aromatic substitution. The phenol ring in the precursor, 3-((dimethylamino)methyl)phenol, is highly activated by the potent electron-donating hydroxyl group. This high electron density makes the ring susceptible to attack by an electrophile like the bromine cation (or its equivalent). The key to success in this synthesis is controlling the high reactivity of the system to ensure mono-bromination at the correct position and to prevent the formation of poly-brominated side products. This control is achieved primarily through rigorous management of the reaction temperature.

Safety and Hazard Analysis

The scale-up of any chemical process requires a stringent adherence to safety protocols. All operations must be conducted in a well-ventilated chemical fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemically resistant gloves, and a lab coat.

  • This compound (Product): This compound is classified as toxic if swallowed.[7]

  • 3-((dimethylamino)methyl)phenol (Precursor): Phenolic compounds are generally toxic and corrosive. Handle with care to avoid skin and eye contact.

  • Bromine (Reagent): Liquid bromine is extremely corrosive, toxic upon inhalation, and can cause severe chemical burns. It should be handled with extreme caution in a fume hood, and a solution of sodium thiosulfate should be readily available for quenching spills.

  • Glacial Acetic Acid (Solvent): Corrosive and causes severe skin burns and eye damage.

  • Sodium Hydroxide/Sodium Bicarbonate (Base): Corrosive. The neutralization step can be exothermic and requires slow, careful addition.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing work.[8][9]

Scale-Up Synthesis Protocol

This protocol details the synthesis of this compound on a 100-gram scale from its precursor.

Reagents and Equipment
ComponentMolar Mass ( g/mol )QuantityMolesEquivalents
3-((dimethylamino)methyl)phenol151.21100.0 g0.6611.0
Liquid Bromine (Br₂)159.81108.3 g (34.7 mL)0.6781.025
Glacial Acetic Acid60.051000 mL--
10% Sodium Thiosulfate (aq)-~200 mL--
Saturated Sodium Bicarbonate (aq)-As needed (~2 L)--
Isopropanol-For recrystallization--
Deionized Water-For washing--

Equipment:

  • 3 L three-neck round-bottom flask (reactor)

  • Mechanical overhead stirrer

  • Thermometer with adapter

  • 500 mL pressure-equalizing dropping funnel

  • Ice-salt bath

  • Large Büchner funnel and vacuum flask

  • Vacuum oven

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Precursor in Acetic Acid B Cool Reactor to 0-5°C A->B C Slow Dropwise Addition of Bromine Solution B->C D Maintain Temp & Stir (Monitor by TLC) C->D E Quench Excess Br₂ (Sodium Thiosulfate) D->E F Neutralize to pH 7-8 (Precipitation) E->F G Filter Crude Product F->G H Wash with Cold Water G->H I Recrystallize (Isopropanol/Water) H->I J Dry Under Vacuum I->J K Characterize Final Product (NMR, MS, HPLC) J->K

Caption: Experimental workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 3 L three-neck flask with the overhead stirrer, thermometer, and dropping funnel. Ensure all joints are secure. The entire apparatus should be situated within a large secondary container in the fume hood.

  • Dissolution: Charge the reactor with 3-((dimethylamino)methyl)phenol (100.0 g) and glacial acetic acid (1000 mL). Begin stirring to dissolve the solid.

  • Cooling: Once a homogenous solution is formed, immerse the reactor in an ice-salt bath and cool the internal temperature to 0-5 °C.

  • Bromine Addition: In a separate beaker, carefully measure the liquid bromine (34.7 mL) and dilute it with 200 mL of glacial acetic acid. Transfer this solution to the dropping funnel.

  • Reaction: Begin the dropwise addition of the bromine solution to the cooled, stirred reaction mixture. The addition rate must be controlled to maintain the internal temperature below 5 °C. This step is crucial for selectivity. The addition will likely take 2-3 hours.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly and carefully add 10% aqueous sodium thiosulfate solution until the characteristic red-brown color of bromine disappears.

  • Isolation: Carefully and slowly add saturated sodium bicarbonate solution to the reaction mixture to neutralize the acetic acid. This will cause vigorous gas evolution (CO₂). Continue adding base until the pH of the slurry is between 7 and 8, at which point the product will precipitate as a solid.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual salts.

  • Purification (Recrystallization): Transfer the damp crude solid to a large Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. If needed, perform a hot filtration to remove any insoluble impurities. Slowly add hot deionized water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol/water (1:1), and dry under vacuum at 40-50 °C to a constant weight.

Self-Validating System and Characterization

This protocol incorporates several checkpoints to ensure reliability and reproducibility.

  • In-Process Controls: Rigorous temperature control during bromination is the primary method for controlling selectivity. TLC analysis provides a real-time assessment of reaction completion, preventing over-reaction and the formation of impurities.

  • Final Product Validation: The identity and purity of the final product must be confirmed through a suite of analytical techniques:

    • Structure Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to verify that the correct molecular structure has been synthesized.

    • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to quantify the purity of the final product, which should typically be ≥95% for this procedure.[10]

    • Physical Properties: Melting point determination provides a quick and reliable check of purity.

Reaction Mechanism Visualization

Caption: Overall reaction scheme for the synthesis.

References

  • This compound PubChem Entry. PubChem. [Link]
  • Synthesis and characterization of some antimicrobial phenolic Mannich bases. Asian Journal of Pharmaceutical and Clinical Research. [Link]
  • Mannich bases and method for the production of mannich bases.
  • 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases. Farmacia. [Link]
  • Safety data sheet for 4-Bromo-3-methylphenol. CPAchem. [Link]
  • Mannich Reaction Overview. Organic Chemistry Portal. [Link]
  • Synthesis and characterization of phenolic Mannich bases. Taylor & Francis Online. [Link]
  • Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis of 4-allyl-6-(dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction. SciTePress. [Link]
  • Phenolic Structure and Colour in Mannich Reaction Products.
  • Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

Sources

Application Note: Strategic Derivatization of 4-Bromo-3-((dimethylamino)methyl)phenol for the Synthesis of Novel Ligand Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the synthesis of novel ligands originating from the versatile building block, 4-Bromo-3-((dimethylamino)methyl)phenol. This precursor, readily synthesized via the Mannich reaction, offers multiple reaction sites for strategic chemical modification.[1][2] We present detailed protocols for derivatization through palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to generate diverse libraries of biaryl and arylamine-based ligands.[3][4][5] Emphasis is placed on the underlying mechanistic principles, experimental best practices, and robust characterization methodologies to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the this compound Scaffold

The this compound scaffold is a highly valuable starting material in medicinal chemistry and materials science.[6] Its structure incorporates several key features that allow for diverse and strategic synthetic modifications:

  • A Phenolic Hydroxyl Group: This group can be readily alkylated or arylated to form ethers, or esterified. Its acidity also influences the electronic properties of the aromatic ring.[7]

  • An Aryl Bromide: The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[7][8] This is the primary focus of this application note.

  • A Dimethylaminomethyl Group: This Mannich base moiety can influence the solubility and basicity of the molecule and its derivatives.[1][9][10] The nitrogen atom can also act as a coordination site in the final ligand.[11]

Ligands derived from aminophenol backbones have demonstrated a broad spectrum of applications, including roles in catalysis and as biologically active agents.[12][13][14] The ability to systematically modify the this compound core allows for the generation of compound libraries with diverse steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Synthetic Strategy Overview

Our strategy focuses on leveraging the reactivity of the aryl bromide for the introduction of novel substituents. Two powerful and widely adopted palladium-catalyzed cross-coupling reactions are highlighted: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.[3][4][5]

Diagram: Overall Synthetic Workflow

G cluster_0 Derivatization Pathways A 4-Bromophenol B Formaldehyde, Dimethylamine (Mannich Reaction) A->B C This compound (Starting Material) B->C D Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) C->D C-C Bond Formation E Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) C->E C-N Bond Formation F Novel Biaryl Phenolic Ligands D->F G Novel Arylamine Phenolic Ligands E->G

Caption: Synthetic pathways from 4-bromophenol to novel ligands.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details the synthesis of 3-((dimethylamino)methyl)-[1,1'-biphenyl]-4-ol, a representative biaryl ligand.

Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[3][15] The reaction is known for its high functional group tolerance and generally mild reaction conditions.[16] For sterically hindered or electron-rich bromophenols, the choice of a bulky, electron-rich phosphine ligand is crucial to promote efficient oxidative addition and prevent catalyst deactivation.[17]

Diagram: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L2(Br) pd0->pd2_complex Oxidative Addition oxidative_addition->pd2_complex transmetalation Transmetalation pd2_aryl_complex Ar-Pd(II)L2(Ar') pd2_complex->pd2_aryl_complex Transmetalation transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination product Ar-Ar' pd2_aryl_complex->product reductive_elimination->pd0 start Ar-Br start->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound230.101.01.0
Phenylboronic acid121.931.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure:

  • To an oven-dried Schlenk tube, add this compound (230 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon gas three times.

  • Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 20-30 minutes.

  • Add 10 mL of the degassed solvent mixture to the Schlenk tube via syringe.

  • Under a positive flow of argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the synthesis of 4-(2-hydroxy-6-((dimethylamino)methyl)phenyl)morpholine.

Rationale: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a wide variety of amines.[4][18][19] The reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base.[5][20] The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands often providing superior results for challenging substrates.[20]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound230.101.01.0
Morpholine87.121.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.670.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous-10 mL-

Procedure:

  • In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol) in 2 mL of anhydrous toluene. Stir for 10 minutes to form the active catalyst.

  • To the Schlenk tube containing the base, add this compound (230 mg, 1.0 mmol).

  • Add the pre-formed catalyst solution to the Schlenk tube, followed by an additional 8 mL of anhydrous toluene.

  • Add morpholine (105 µL, 1.2 mmol) to the reaction mixture via syringe.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification and Characterization

Purification of Amine-Containing Ligands

The basic nature of the dimethylaminomethyl group and any newly introduced amine functionalities can lead to challenges during purification by standard silica gel chromatography, such as peak tailing and irreversible adsorption.[21] Several strategies can be employed to mitigate these issues:

  • Amine-Treated Silica: Using silica gel that has been pre-treated with an amine, such as triethylamine, can help to passivate the acidic silanol groups.[22] A common practice is to include 1-2% triethylamine in the eluent system.[21]

  • Amine-Functionalized Stationary Phases: Commercially available amine-functionalized silica can provide excellent separation for basic compounds without the need for mobile phase modifiers.[21][23]

  • Acid-Base Extraction: A preliminary purification can be achieved by an acid-base workup. The basic product can be extracted into a dilute aqueous acid solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or allow for extraction of the purified free base.[24]

Structural Characterization

Unequivocal structural confirmation of the synthesized ligands is essential. A combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of aromatic and aliphatic protons, and their respective chemical environments and coupling patterns will verify the regiochemistry of the substitution. The disappearance of the proton signal in the aromatic region corresponding to the position of the bromine atom and the appearance of new signals from the coupled fragment are key diagnostic features.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals, especially for more complex ligand structures.[25][26][27]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized ligand by providing a highly accurate mass measurement.[28]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the broad O-H stretch of the phenolic hydroxyl group and C-N stretching vibrations.

Conclusion

The synthetic protocols detailed in this application note provide a robust and versatile platform for the generation of novel ligand libraries based on the this compound scaffold. By employing well-established palladium-catalyzed cross-coupling reactions, researchers can systematically introduce a wide range of aryl and amino substituents, thereby tuning the steric and electronic properties of the resulting ligands. The provided guidelines for purification and characterization ensure the integrity and reproducibility of the synthesized compounds, facilitating their application in diverse areas of chemical research, from drug discovery to materials science.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-chlorophenol.
  • IOSR Journal of Pharmacy. Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review.
  • SiliCycle. Amine Sorbent for the Separation of Polar Compounds.
  • Der Pharma Chemica. Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. 2022.
  • Benchchem. The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.
  • ResearchGate. Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. 2025.
  • Organic Chemistry Portal. Mannich Reaction.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone.
  • Biotage. Is there an easy way to purify organic amines?. 2023.
  • Benchchem. A Comparative Guide to the Environmental Impact of Synthetic Routes for 4-Bromo-3,5-dimethylphenol.
  • Science Forums. Amine purification. 2011.
  • Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-Yl)Ethanone.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • Kyushu University. Regioselective Preparation of Aminomethylphenols by Reduction of Mannich bases of Halophenols with Raney Cu-Al Alloy in Alkaline Solution.
  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. 2019.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023.
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridine-4-carboxaldehyde.
  • ResearchGate. Exploring the coordination chemistry of aminophenol ligands. 2015.
  • Benchchem. Investigation of Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Dimethylamino Methyl Phenol.
  • ACS Publications. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae.
  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4-Bromo-3,5-dimethylphenol.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. 2026.
  • Alfa Chemistry. Amine Ligands.
  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Pd(II) Salen Complex Supported on Functionalized Multi-Walled Carbon Nanotubes.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. 2021.
  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. 2025.
  • NIH. Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives.
  • NIH. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • ChemicalBook. 4-Bromo-3-methylphenol synthesis.
  • PubChem. This compound.
  • PubMed. Design and characterization of a functional library for NMR screening against novel protein targets.
  • CymitQuimica. 4-Bromo-3-[(dimethylamino)methyl]phenol.
  • ACS Publications. Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. 2017.
  • RSC Publishing. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. 2021.
  • MDPI. New Copper (II) Complexes Based on 1,4-Disubstituted-1,2,3-Triazole Ligands with Promising Antileishmanial Activity.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • PubMed. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • ResearchGate. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. 2025.

Sources

Application Notes and Protocols for 4-Bromo-3-((dimethylamino)methyl)phenol in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Building Block

4-Bromo-3-((dimethylamino)methyl)phenol is a substituted phenolic compound with a unique combination of reactive functional groups: a phenolic hydroxyl group, a tertiary amine, and a bromine atom on the aromatic ring. This trifecta of functionalities makes it a compelling candidate for a variety of applications in material science, offering multiple pathways for polymerization, cross-linking, and functionalization. While specific, documented applications in material science are not yet widespread, its structural motifs suggest significant potential in several key areas.

This guide provides detailed application notes and hypothetical, yet scientifically grounded, protocols for investigating the use of this compound in three primary areas: as a catalytic accelerator for epoxy resins, as a monomer for the synthesis of high-performance poly(phenylene oxide)-based polymers, and as a reactive flame-retardant additive. The protocols are designed to be self-validating, with integrated characterization steps to confirm reaction progression and material properties.

Compound Profile:

PropertyValue
IUPAC Name 4-bromo-3-[(dimethylamino)methyl]phenol[1]
CAS Number 848848-16-8[1][2]
Molecular Formula C₉H₁₂BrNO[1][2]
Molecular Weight 230.10 g/mol [1]
Appearance Off-white powder

Proposed Application 1: Catalytic Accelerator for Epoxy Resin Systems

Scientific Rationale: The presence of both a tertiary amine and a phenolic hydroxyl group suggests that this compound can act as a potent accelerator for the curing of epoxy resins. Tertiary amines are known to catalyze the ring-opening of the epoxide group, initiating polymerization.[3][4][5] The phenolic hydroxyl group can further facilitate this process through hydrogen bonding, which can activate the epoxy ring towards nucleophilic attack.[6][7][8] This dual functionality could lead to faster curing times and lower curing temperatures, which are highly desirable in many industrial applications.

Proposed Mechanism of Action:

G cluster_0 Catalytic Cycle Epoxy Epoxy Resin Intermediate Zwitterionic Intermediate Epoxy->Intermediate Ring Opening Amine_Group Tertiary Amine (from this compound) Amine_Group->Epoxy Nucleophilic Attack Curing_Agent Curing Agent (e.g., Amine Hardener) Intermediate->Curing_Agent Proton Transfer Regenerated_Catalyst Regenerated Tertiary Amine Intermediate->Regenerated_Catalyst Catalyst Regeneration Cured_Polymer Cured Polymer Network Curing_Agent->Cured_Polymer Polymerization Regenerated_Catalyst->Epoxy Next Cycle

Caption: Proposed catalytic cycle for epoxy curing acceleration.

Experimental Protocol: Evaluation of Curing Acceleration

Objective: To determine the effect of this compound on the curing kinetics of a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin with an amine hardener.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Amine curing agent (e.g., isophorone diamine)

  • This compound

  • Acetone (for cleaning)

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Rheometer

  • Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory

  • Analytical balance

  • Mixing cups and spatulas

Procedure:

  • Formulation Preparation: Prepare a series of formulations with varying concentrations of the accelerator (e.g., 0, 0.5, 1.0, 2.0, and 5.0 parts per hundred of resin - phr).

  • Mixing: For each formulation, accurately weigh the epoxy resin and the accelerator into a mixing cup. Mix thoroughly for 2 minutes. Add the stoichiometric amount of the amine curing agent and continue mixing for another 3 minutes until a homogeneous mixture is achieved.

  • DSC Analysis:

    • Immediately after mixing, place a 5-10 mg sample of the formulation into a DSC pan.

    • Perform a non-isothermal scan from ambient temperature to 250°C at a heating rate of 10°C/min.

    • Analyze the resulting thermogram to determine the onset of curing, the peak exothermic temperature, and the total heat of curing.[9][10][11][12]

  • Rheological Analysis:

    • Place a sample of the freshly mixed formulation onto the plate of the rheometer.

    • Conduct an isothermal time sweep at a relevant temperature (e.g., 25°C or 50°C) to monitor the change in viscosity and determine the gel time.

  • FTIR Analysis:

    • Obtain an FTIR spectrum of the uncured mixture.

    • Monitor the curing process by taking spectra at regular intervals. The disappearance of the epoxide peak (around 915 cm⁻¹) and the appearance of hydroxyl bands will indicate the progression of the curing reaction.[10][13]

Data Presentation:

Accelerator Conc. (phr)Onset Temp. (°C)Peak Exotherm (°C)Total Heat of Cure (J/g)Gel Time (min) at 50°C
0Expected HighExpected HighBaselineExpected Long
0.5Expected DecreaseExpected DecreaseSimilar to BaselineExpected Decrease
1.0Expected Further DecreaseExpected Further DecreaseSimilar to BaselineExpected Further Decrease
2.0Expected Significant DecreaseExpected Significant DecreaseSimilar to BaselineExpected Significant Decrease
5.0Expected LowestExpected LowestSimilar to BaselineExpected Lowest

Proposed Application 2: Monomer for High-Performance Polymers

Scientific Rationale: The presence of a phenolic hydroxyl group and a bromine atom makes this compound a suitable monomer for oxidative coupling polymerization to form poly(phenylene oxide) (PPO) or related structures.[14][15][16][17] The bromine atom can also serve as a site for subsequent post-polymerization modifications. The dimethylaminomethyl group can enhance the solubility and processability of the resulting polymer and may also impart unique catalytic or chelating properties.

Experimental Protocol: Synthesis of a Functionalized Poly(phenylene oxide) Derivative

Objective: To synthesize a PPO derivative via oxidative coupling polymerization of this compound.

Materials:

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Toluene

  • Methanol

  • Oxygen gas

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and hotplate

  • Gas inlet tube

  • Condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, condenser, and gas inlet, dissolve this compound in toluene.

  • Catalyst Addition: Add CuBr and TMEDA to the solution.

  • Polymerization: Bubble oxygen through the stirred solution at room temperature. The reaction progress can be monitored by the color change of the solution.

  • Precipitation and Purification: After several hours, pour the viscous reaction mixture into methanol to precipitate the polymer.

  • Isolation: Filter the polymer, wash it with methanol, and dry it under vacuum.

G cluster_0 Polymer Synthesis Workflow Monomer Dissolve Monomer in Toluene Catalyst Add CuBr/TMEDA Catalyst Monomer->Catalyst Polymerization Bubble O₂ (Oxidative Coupling) Catalyst->Polymerization Precipitation Precipitate Polymer in Methanol Polymerization->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation

Caption: Workflow for the synthesis of a PPO derivative.

Characterization of the Resulting Polymer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and the disappearance of the phenolic proton signal.[18][19]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[18][20]

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the polymer.[9][11][12][21][22]

Proposed Application 3: Reactive Flame-Retardant Additive

Scientific Rationale: Organobromine compounds are widely used as flame retardants in polymers.[23][24][25][26][27] Upon combustion, they release bromine radicals that interfere with the radical chain reactions in the gas phase, thus quenching the flame. The phenolic hydroxyl and tertiary amine groups in this compound allow it to be chemically incorporated into a polymer matrix (e.g., epoxy or polyurethane), making it a reactive flame retardant. This prevents leaching of the flame retardant over time, which is a common issue with additive flame retardants.

Experimental Protocol: Incorporation into a Polyurethane Foam

Objective: To synthesize a polyurethane foam containing covalently bonded this compound and to evaluate its flame-retardant properties.

Materials:

  • Polyol (e.g., polyethylene glycol)

  • Diisocyanate (e.g., toluene diisocyanate - TDI)

  • This compound

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water)

  • Catalyst (e.g., dibutyltin dilaurate)

Equipment:

  • Mixing cups and high-speed stirrer

  • Mold for foam casting

  • Limiting Oxygen Index (LOI) tester

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Premix Preparation: In a mixing cup, blend the polyol, this compound (as a reactive component), surfactant, blowing agent, and catalyst. The hydroxyl group of the phenol will react with the isocyanate.

  • Foaming: Add the diisocyanate to the premix and stir vigorously for a short period.

  • Curing: Pour the mixture into a mold and allow it to expand and cure at room temperature or in an oven.

  • Characterization:

    • TGA: Analyze the thermal degradation of the foam in both nitrogen and air to assess its thermal stability and char formation.[9][11]

    • LOI Test: Determine the minimum oxygen concentration required to support combustion of the foam. A higher LOI value indicates better flame retardancy.

Data Presentation:

SampleBromine Content (wt%)LOI (%)TGA (N₂) Char Yield at 600°C (%)
Control PU Foam0Expected LowBaseline
PU with 5% Additive5Expected IncreaseExpected Increase
PU with 10% Additive10Expected Further IncreaseExpected Further Increase

Conclusion and Future Outlook

This compound represents a promising, yet largely unexplored, building block for the development of advanced materials. The proposed applications and protocols in this guide serve as a starting point for researchers to investigate its potential as a versatile component in polymer chemistry. Further research into its polymerization behavior, its efficacy as a curing accelerator in various resin systems, and its performance as a reactive flame retardant is warranted and could lead to the development of novel materials with enhanced properties.

References

  • Scribd. (n.d.). Thermal Analysis for Polymers | PDF.
  • Roman, G. (n.d.). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. REV. CHIM. (Bucharest), 63(1).
  • Polymers Technology. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
  • Adhesive and Sealant Council. (2025, August 21). Epoxy Accelerators: Fast-Curing Solutions for Industrial Adhesives.
  • Horrocks, A. R. (2020).
  • Resolve Mass Laboratories. (2025, October 14). An Overview of Analytical Techniques for Polymer Characterization Polymer Analysis.
  • C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques.
  • Hussain, M., et al. (2018). Cure kinetics characterization and monitoring of an epoxy resin for thick composite structures.
  • Islam, M. S., et al. (2019). Assessment of curing behavior on the characterization of two epoxy resin systems. Journal of Materials Research and Technology, 8(6), 5786-5796.
  • Islam, M. S., et al. (2019). Assessment of curing behavior on the characterization of two epoxy resin systems. Journal of Materials Research and Technology, 8(6), 5786-5796.
  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.
  • Roman, G. (2012). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Revista de Chimie, 63(1), 45-48.
  • R-TECH Materials. (2023, July 5). An introduction to thermal analysis of polymeric materials.
  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.
  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics.
  • Wang, Y., et al. (2020). Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC. Polymers, 12(11), 2532.
  • Mohanty, S., & Krishnamurti, N. (2019). Effect of tertiary amine accelerators with different substituents on curing kinetics and reactivity of epoxy/dicyandiamide system. Journal of Thermal Analysis and Calorimetry, 138(1), 355-366.
  • Van Horn, Metz & Co. Inc. (n.d.). Tertiary Amine Accelerator Archives.
  • Springer. (n.d.). Analytical Methods for Polymer Characterization.
  • Roman, G., et al. (2012). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 57(2), 157-164.
  • Encyclopedia.pub. (2020, November 6). Organobromine Flame Retardant Synergists.
  • ACS Publications. (2021, May 2). Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. Macromolecules.
  • Mitani, R., et al. (2023). Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. International Journal of Molecular Sciences, 24(2), 1435.
  • Corrosionpedia. (n.d.). Epoxy Phenolic Resin.
  • D'Almeida, J. R. M., & Monteiro, E. E. C. (2006). Characterization of the curing agents used in epoxy resins with TG/FT-IR technique. Polímeros, 16(2), 94-98.
  • Wikipedia. (n.d.). Mannich reaction.
  • Lin, C. H., et al. (2018). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
  • Horrocks, A. R. (2020).
  • Wei, Y., et al. (2019). Curing mechanism of epoxy/phenolic resins with HPBI as curing... Journal of Applied Polymer Science, 136(48), 48259.
  • Kausar, A. (2021). Fire-Safe Polymer Composites: Flame-Retardant Effect of Nanofillers. Polymers, 13(16), 2769.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis.
  • ResearchGate. (n.d.). Poly(p-phenylene oxide).
  • Chemistry Research Journal. (n.d.). The Applications of Flame Retardants; Types and Characteristics for Polymeric and Allied Materials.
  • Ling, M., et al. (2024).
  • Epoxy Channel. (2024, March 14). Catalysts, Crosslinking Agents, and Activators for Epoxy resins- Session 26 [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). The reaction between epoxy and phenolic resins.
  • Museum of Fine Arts, Boston. (2022, October 21). Polyphenylene oxide. CAMEO.
  • Google Patents. (n.d.). EP0059958A1 - Process for producing polyphenylene oxide.
  • PubChem. (n.d.). This compound.

Sources

Troubleshooting & Optimization

Technical Support Center: The Mannich Reaction of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Mannich Reaction of Phenols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on identifying and mitigating the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Mannich reaction of phenols?

The Mannich reaction of phenols, while powerful for C-C bond formation, can be accompanied by the formation of several side products. The most frequently encountered are:

  • Bis-Mannich Bases: These result from the aminomethylation of the phenol at two available positions, typically both ortho-positions or one ortho and the para-position.[1][2]

  • Benzoxazines: When a primary amine is used, a subsequent cyclization reaction can occur between the initially formed Mannich base and another molecule of formaldehyde, leading to the formation of a 1,3-benzoxazine ring system.[3][4][5]

  • Polymeric Resins: Under certain conditions, especially with an excess of formaldehyde, polymerization can occur, leading to complex resinous materials.

  • Methylene-Bridged Phenols (Dimers/Oligomers): The electrophilic iminium ion can react with two phenol molecules, leading to the formation of methylene-bridged dimers or oligomers.

  • Self-condensation Products of Aldehyde/Ketone: If a ketone is used as the active hydrogen component instead of a phenol, it can undergo self-condensation (e.g., aldol condensation) as a competing reaction.[2]

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This guide provides a systematic approach to troubleshooting the formation of common side products.

Issue 1: Formation of Bis-Mannich Bases

Symptoms:

  • You observe a product with a higher molecular weight than the desired mono-Mannich base.

  • NMR spectroscopy indicates the presence of two aminomethyl groups on the phenolic ring.

Causality: The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions.[6] If more than one of these positions is sterically accessible, and there is a sufficient concentration of the iminium ion, a second aminomethylation can occur.

Mitigation Strategies:

StrategyRationaleExperimental Protocol
Control Stoichiometry Limiting the amount of formaldehyde and amine will reduce the concentration of the iminium ion available for the second substitution.[2]Use a 1:1:1 molar ratio of phenol, amine, and formaldehyde. The amine and formaldehyde can be added dropwise to the reaction mixture containing the phenol to maintain a low concentration of the electrophile.
Use of Bulky Amines A sterically hindered amine will form a bulkier iminium ion, which will preferentially react at the less hindered position on the phenol, reducing the likelihood of a second substitution.Substitute dimethylamine with a bulkier secondary amine like diisopropylamine. Monitor the reaction progress by TLC to assess the impact on the product distribution.
Lower Reaction Temperature Lowering the temperature can increase the selectivity of the reaction, favoring the formation of the thermodynamically more stable mono-substituted product.Run the reaction at room temperature or even 0 °C instead of refluxing. This may require longer reaction times, so monitor the reaction progress accordingly.
Issue 2: Formation of Benzoxazines

Symptoms:

  • You are using a primary amine and observe a product with a molecular weight corresponding to the condensation of one molecule of phenol, one molecule of primary amine, and two molecules of formaldehyde.

  • IR spectroscopy shows the absence of an N-H stretch and the presence of characteristic C-O-C stretches of the oxazine ring.

Causality: The initial ortho-aminomethylphenol (Mannich base) formed can react with a second molecule of formaldehyde to form a hemiaminal, which then undergoes intramolecular cyclization via dehydration to yield the stable 1,3-benzoxazine ring.[5]

Mitigation Strategies:

StrategyRationaleExperimental Protocol
Use a Secondary Amine Secondary amines lack the N-H proton necessary for the cyclization step, thus preventing benzoxazine formation.[7]If the final product does not require a primary amine, substitute the primary amine with a secondary amine like dimethylamine or morpholine.
Strict Stoichiometric Control Using a precise 1:1:1 ratio of phenol, primary amine, and formaldehyde can minimize the presence of excess formaldehyde required for the second condensation step.Carefully measure and add the reagents. Consider using paraformaldehyde as the formaldehyde source for better control over the stoichiometry.
Lower Reaction Temperature The cyclization step is often favored at higher temperatures.Conduct the reaction at a lower temperature (e.g., room temperature) to favor the formation of the initial Mannich base and slow down the subsequent cyclization.
Issue 3: Formation of Polymeric Resins

Symptoms:

  • The reaction mixture becomes viscous, and you isolate an intractable, resinous material.

  • The desired product is obtained in very low yield, if at all.

Causality: Excess formaldehyde can lead to multiple aminomethylations and subsequent cross-linking reactions between phenol molecules, resulting in the formation of a complex polymer network.

Mitigation Strategies:

StrategyRationaleExperimental Protocol
Reduce Formaldehyde Stoichiometry This is the most direct way to prevent polymerization.Use a stoichiometric amount or even a slight deficiency of formaldehyde relative to the phenol.
Controlled Addition of Formaldehyde Adding formaldehyde slowly to the reaction mixture prevents a high instantaneous concentration, thereby reducing the likelihood of polymerization.Add an aqueous solution of formaldehyde dropwise to the stirred reaction mixture containing the phenol and amine over an extended period.
Use of a Milder Aldehyde Source Paraformaldehyde or 1,3,5-trioxane can depolymerize slowly in situ, providing a controlled release of formaldehyde.Replace aqueous formaldehyde with an equimolar amount of paraformaldehyde. The reaction may require slightly higher temperatures to facilitate depolymerization.

Visualizing the Pathways

Reaction Mechanism and Side Product Formation

The following diagram illustrates the central Mannich reaction pathway and the branching points leading to common side products.

Mannich_Reaction_Pathways cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products and Side Products Phenol Phenol Mannich_Base Mono-Mannich Base (Desired Product) Phenol->Mannich_Base + Iminium Ion (Electrophilic Aromatic Substitution) Polymer Polymeric Resin Phenol->Polymer + Excess Formaldehyde Amine Amine (Primary or Secondary) Iminium Iminium Ion Amine->Iminium + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Iminium Formaldehyde->Polymer Iminium->Mannich_Base Bis_Mannich Bis-Mannich Base Mannich_Base->Bis_Mannich + Iminium Ion (Excess Formaldehyde/Amine) Benzoxazine Benzoxazine Mannich_Base->Benzoxazine + Formaldehyde (Primary Amine Only)

Caption: The Mannich reaction pathway and the formation of common side products.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues in your Mannich reaction.

Troubleshooting_Workflow cluster_solutions Mitigation Strategies Start Reaction Yield is Low or Side Products are Observed Analyze Analyze Crude Product (TLC, NMR, MS) Start->Analyze Identify Identify Side Product(s) Analyze->Identify Bis_Mannich Bis-Mannich Base Detected Identify->Bis_Mannich Bis-adduct Benzoxazine Benzoxazine Detected Identify->Benzoxazine Cyclized product Polymer Polymerization Observed Identify->Polymer Resinous material Other Other/Unknown Side Products Identify->Other Unidentified Sol_Bis 1. Adjust Stoichiometry (1:1:1) 2. Use Bulky Amine 3. Lower Temperature Bis_Mannich->Sol_Bis Sol_Benzo 1. Use Secondary Amine 2. Strict Stoichiometry 3. Lower Temperature Benzoxazine->Sol_Benzo Sol_Polymer 1. Reduce Formaldehyde 2. Controlled Addition 3. Use Paraformaldehyde Polymer->Sol_Polymer Sol_Other Consult Literature for Specific Substrate Other->Sol_Other Rerun Re-run Reaction and Analyze Sol_Bis->Rerun Implement Changes Sol_Benzo->Rerun Sol_Polymer->Rerun Sol_Other->Rerun

Caption: A systematic workflow for troubleshooting the Mannich reaction of phenols.

References

  • Mannich reaction mechanism for phenols. | Download Scientific Diagram - ResearchGate.
  • Effect of phenol on the synthesis of benzoxazine - RSC Publishing.
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
  • Mannich reaction - Wikipedia.
  • Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions - MDPI.
  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT - Middle East Technical University.
  • Effect of phenol on the synthesis of benzoxazine - RSC Publishing.
  • Mannich bases in medicinal chemistry and drug design - PMC - PubMed Central.
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry.
  • A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence.
  • Effect of phenol on the synthesis of benzoxazine | Request PDF - ResearchGate.
  • Various Synthetic Methods of Benzoxazine Monomers - ResearchGate.
  • Mannich Reaction Mechanism - BYJU'S.

Sources

Technical Support Center: Strategic Control of Phenolic Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing solutions for the controlled bromination of phenols. This guide is crafted for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity in this fundamental aromatic substitution reaction. Here, we dissect the mechanistic underpinnings of polysubstitution and offer field-proven strategies and detailed protocols to achieve desired monobrominated products.

Troubleshooting Guide: From Polysubstitution to Poor Yields

This section addresses common issues encountered during the bromination of phenols in a practical question-and-answer format.

Q1: My reaction is yielding a white precipitate of 2,4,6-tribromophenol, but I am targeting the monobrominated product. What is causing this, and how can I prevent it?

A1: The rapid formation of a tribrominated precipitate is a classic outcome of uncontrolled phenol bromination, especially when using bromine water.[1][2][3] The root cause lies in the potent activating nature of the hydroxyl (-OH) group, which significantly increases the electron density of the benzene ring, making it highly susceptible to electrophilic attack.[4][5] In polar protic solvents like water, phenol can partially ionize to the even more reactive phenoxide ion, further accelerating the reaction to the point of polysubstitution.[1][6]

Troubleshooting Steps:

  • Re-evaluate Your Brominating Agent: Switch from highly reactive elemental bromine (Br₂) or bromine water to a milder, more controlled source of electrophilic bromine. N-Bromosuccinimide (NBS) is an excellent alternative as it provides a slow and controlled release of the bromonium ion, thereby minimizing over-bromination.[7][8]

  • Solvent Selection is Critical: The choice of solvent has a profound impact on reactivity.[9][10] Transition from polar solvents (water, alcohols) to non-polar aprotic solvents like carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄).[2][4][11][12] These solvents do not facilitate the ionization of phenol to the hyper-reactive phenoxide ion and temper the electrophilicity of the brominating agent.[6][9][10]

  • Implement Strict Temperature Control: Lowering the reaction temperature is a straightforward yet effective method to decrease the reaction rate and enhance selectivity for monosubstitution.[4][10] Running the reaction at 0 °C or even lower can provide the kinetic control needed to isolate the desired product.

  • Control Stoichiometry: Ensure the precise addition of only one equivalent of your brominating agent. Adding the reagent slowly and portion-wise can help maintain a low concentration of the electrophile, further disfavoring polysubstitution.[8]

Q2: I am struggling with poor regioselectivity, consistently obtaining a mixture of ortho- and para-bromophenol. How can I improve the selectivity for a single isomer?

A2: The hydroxyl group is an ortho, para-director, and achieving high regioselectivity can be challenging.[4][5] Generally, the para-product is sterically favored.[4][9] However, specific conditions can be employed to selectively favor one isomer over the other.

Strategies for Enhancing Regioselectivity:

  • For para-Selectivity:

    • Utilize Non-Polar Solvents: As mentioned above, non-polar solvents like CS₂ or CCl₄ tend to favor the formation of the para-isomer due to steric hindrance at the ortho-positions.[11][12]

    • Employ Bulky Brominating Agents: While less common, sterically demanding brominating agents can further enhance para-selectivity by making the approach to the ortho-positions more difficult.

  • For ortho-Selectivity:

    • Leverage Solvent Effects: The choice of solvent can have a directing effect. For instance, performing the bromination of 2-isopropylphenol with NBS in toluene leads to predominantly ortho-bromination due to hydrogen bonding between the phenolic proton and NBS, bringing the bromine source closer to the ortho position. In contrast, using acetonitrile as the solvent favors para-bromination because acetonitrile forms a hydrogen bond with the phenol, sterically hindering the ortho positions.[13]

    • Use of Catalysts: A combination of NBS and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol has been shown to be highly effective for the selective mono-ortho-bromination of para-substituted phenols.[12][14][15][16]

Q3: My reaction is sluggish, and I'm observing low conversion to the desired brominated phenol, even after extended reaction times. What could be the issue?

A3: Low reactivity can stem from several factors, often related to the substrate's electronic properties or suboptimal reaction conditions.

Troubleshooting Low Yields:

  • Substrate Reactivity: If your phenol has electron-withdrawing groups, its aromatic ring will be deactivated, slowing down the electrophilic substitution. In such cases, a more potent brominating system or harsher conditions (e.g., slightly elevated temperature) might be necessary.

  • pH Optimization: The kinetics of bromination can be pH-dependent. Acidic conditions are generally favorable for reactions involving NBS or KBr/KBrO₃ systems.[17] For instance, optimal reactivity for the KBr-KBrO₃ system in acetic acid/water has been observed at pH 3, and for NBS-KBr in acetonitrile at pH 4.[17]

  • Reagent Purity and Activity: Ensure that your brominating agent is of high purity and has not degraded. NBS, for example, should be stored in a cool, dark place.

  • Solubility Issues: Confirm that your phenol substrate is fully dissolved in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and consequently, low conversion.

Frequently Asked Questions (FAQs)

Q: Why is phenol so highly activated towards electrophilic aromatic substitution?

A: The hydroxyl (-OH) group is a strong activating group due to the resonance effect.[3][5] One of the lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[3][5] This increases the electron density of the ring, particularly at the ortho and para positions, making it much more nucleophilic and thus more reactive towards electrophiles compared to benzene.[5][18]

Q: What is the mechanistic role of a polar solvent like water in promoting polysubstitution?

A: Polar protic solvents like water play a dual role in accelerating the bromination of phenols. Firstly, they can stabilize the polar transition state of the electrophilic attack. Secondly, and more importantly, they facilitate the ionization of phenol to the phenoxide ion (Ph-O⁻).[1][6] The negatively charged oxygen of the phenoxide ion is a much stronger electron-donating group than the neutral hydroxyl group, leading to a massive increase in the nucleophilicity of the aromatic ring and rapid, often uncontrollable, polysubstitution.[1][6]

Q: Can protecting groups be used to control the bromination of phenols?

A: Yes, employing a protecting group strategy is a viable, albeit more synthetically intensive, approach to achieve regioselective monobromination.[19][20] A common strategy involves protecting the hydroxyl group as an ether or an ester. This modification reduces the activating effect of the oxygen, allowing for more controlled bromination. Following the bromination step, the protecting group is removed to regenerate the hydroxyl group. For instance, converting the phenol to its acetate ester can moderate the reactivity, and after bromination, the ester can be hydrolyzed back to the phenol. Another approach is to use a temporary silicon tether, such as a tert-butyldiphenylsilyl (TBDPS) group, which can also direct the arylation to the ortho position.[21]

Visualizing Reaction Control

The following diagrams illustrate the key concepts for controlling the bromination of phenol.

G cluster_0 Uncontrolled Bromination cluster_1 Controlled Monobromination Phenol Phenol Br2_H2O Br2 / H2O (Polar Solvent) Phenol->Br2_H2O Highly Activated Ring Tribromophenol 2,4,6-Tribromophenol (Polysubstitution) Br2_H2O->Tribromophenol Rapid Reaction Phenol2 Phenol NBS_CS2 NBS / CS2 (Milder Reagent, Non-polar Solvent) Phenol2->NBS_CS2 Moderated Reactivity Monobromophenol o/p-Bromophenol (Monosubstitution) NBS_CS2->Monobromophenol Selective Reaction

Caption: Uncontrolled vs. Controlled Bromination of Phenol.

Experimental Protocols

Protocol 1: Selective para-Bromination of Phenol

This protocol is designed to favor the formation of p-bromophenol by moderating the reaction conditions.

Materials:

  • Phenol

  • N-Bromosuccinimide (NBS)

  • Carbon Disulfide (CS₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve Phenol: In a round-bottom flask, dissolve 1.0 equivalent of phenol in carbon disulfide (CS₂).

  • Cool the Reaction: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C.

  • Prepare NBS Solution: In a separate container, dissolve 1.0 equivalent of NBS in CS₂.

  • Slow Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the stirred phenol solution over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting phenol is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the p-bromophenol.

Protocol 2: Selective ortho-Bromination of p-Cresol

This protocol utilizes a catalytic amount of acid in a polar protic solvent to direct bromination to the ortho-position of a para-substituted phenol.[14][15]

Materials:

  • p-Cresol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (ACS Grade)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Prepare Solution: To a round-bottom flask, add p-cresol (1.0 equivalent), methanol, and p-toluenesulfonic acid monohydrate (0.1 equivalents). Stir until all solids are dissolved.

  • Add NBS: Add N-bromosuccinimide (1.05 equivalents) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 15-20 minutes.[14][16]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography to yield 2-bromo-4-methylphenol.

Data Summary

The following table summarizes the typical outcomes of phenol bromination under different conditions.

Brominating SystemSolventTemperatureMajor Product(s)Selectivity
Br₂ / H₂OWaterRoom Temp.2,4,6-TribromophenolPolysubstitution
Br₂ / CS₂CS₂0 °Co-Bromophenol & p-BromophenolMonosubstitution, para favored
NBSCCl₄Room Temp.o-Bromophenol & p-BromophenolMonosubstitution, para favored
NBS / p-TsOHMethanolRoom Temp.o-Bromophenol (for p-substituted phenols)High ortho-selectivity

References

  • Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1775. [Link]
  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent.
  • Khan Academy. (n.d.). Bromination of Phenols.
  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564. [Link]
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Singh, A., et al. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. [Link]
  • Organic Mystery. (n.d.). Electrophilic Substitution Reactions of Phenol.
  • Chemistry LibreTexts. (2023). Ring Reactions of Phenol.
  • Allen. (n.d.). Bromination of phenol in non-polar solvent forms ______.
  • Pearson, D. E., & Wysong, R. D. (1969). Solvent effect on the ortho: para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, 251-255. [Link]
  • Carreno, M. C., et al. (2007). Regioselective Monobromination of Free and Protected Phenols. The Journal of Organic Chemistry, 72(21), 8149-8152. [Link]
  • Hanson, J. R., & Walker, K. L. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. [Link]
  • Ghorbani-Vaghei, R., & Jalili, H. (2019). A convenient and efficient H2SO4-promoted regioselective monobromination of phenol derivatives using N-bromosuccinimide.
  • Wikipedia. (n.d.). Protecting group.
  • CEM Corporation. (n.d.). Protection and Deprotection.
  • Gutsulyak, D. V., & Gevorgyan, V. (2012). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Organic letters, 14(14), 3572–3575. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for optimizing the synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol.

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions for higher yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, which is typically a variation of the Mannich reaction.

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis of phenolic aminomethyl compounds is achieved through the Mannich reaction, a three-component condensation involving a phenol, formaldehyde, and a secondary amine (in this case, dimethylamine).[1] The mechanism proceeds in two primary stages:

  • Iminium Ion Formation: Dimethylamine and formaldehyde react, typically under acidic conditions, to form a highly reactive electrophilic species called the dimethylaminium ion (an Eschenmoser salt precursor).[2][3][4]

  • Electrophilic Aromatic Substitution: The electron-rich ring of the phenol acts as a nucleophile and attacks the iminium ion.[2][4] The powerful activating effect of the hydroxyl group directs the substitution primarily to the ortho and para positions relative to it.[2]

Mannich_Mechanism cluster_1 Step 2: Electrophilic Aromatic Substitution Me2NH Dimethylamine Iminium Dimethylaminium Ion (Electrophile) Me2NH->Iminium CH2O Formaldehyde CH2O->Iminium Product 4-Bromo-2-((dimethylamino)methyl)phenol (Major Product) Iminium->Product Phenol 4-Bromophenol (Nucleophile)

Caption: The two-stage mechanism of the Mannich reaction with phenols.

Q2: I am trying to synthesize this compound from 4-bromophenol, but I'm getting the wrong isomer. Why?

This is the most critical challenge for this specific target molecule. The hydroxyl group of 4-bromophenol is a strong ortho, para-directing group. Since the para position is blocked by the bromine atom, the Mannich reaction will overwhelmingly direct the incoming dimethylaminomethyl group to the position ortho to the hydroxyl group (the C2 position). This results in the formation of 4-Bromo-2-((dimethylamino)methyl)phenol , not the desired 3-substituted isomer.

To obtain this compound, a different synthetic strategy is required. A more viable approach involves reversing the order of reactions: first, perform the Mannich reaction on a different phenol, and then introduce the bromine atom. One such strategy is the bromination of 3-((dimethylamino)methyl)phenol.[5]

Q3: What are the most critical reaction parameters to control for a successful Mannich reaction?

Even when synthesizing the correct isomer, several parameters must be carefully controlled to ensure a high yield and minimize side reactions.

ParameterImpact on ReactionRecommendations
Temperature Affects reaction rate and side product formation. Too high can lead to polymerization.Typically run at reflux, but optimization may require lower temperatures.[6] Monitor progress to avoid prolonged heating.
Solvent Influences the formation of the iminium ion and solubility of reactants.Protic solvents like ethanol or methanol are commonly used and can promote the reaction.[6]
Stoichiometry The molar ratio of reactants is crucial to prevent side reactions like bis-aminomethylation.A 1:1:1 ratio of phenol:formaldehyde:amine is a good starting point. A slight excess of the amine and formaldehyde may be used, but must be carefully controlled.[1][6]
pH The reaction is typically run under weakly acidic conditions to favor iminium ion formation without deactivating the phenol.Using the hydrochloride salt of the amine (e.g., dimethylamine HCl) is a common method to maintain appropriate acidic conditions.[3]

Q4: Are there any "green chemistry" or modern alternatives to conventional heating?

Yes, modern synthetic methods can improve the efficiency and environmental footprint of the Mannich reaction.[5]

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[1][5]

  • Solvent-Free Conditions: In some cases, the reaction can be run without a solvent, which reduces waste and simplifies purification. This has been shown to be effective for the synthesis of related β-amino ketones.[5]

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction has run overnight, but TLC analysis shows mostly unreacted starting material. What are the likely causes and solutions?

A low or zero yield is a common issue that can often be traced back to a few key areas.

  • Cause 1: Inactive Reagents. Formaldehyde solutions can degrade over time or polymerize into paraformaldehyde. The amine may also be of poor quality.

    • Solution: Use a fresh, high-quality source of formaldehyde or use paraformaldehyde with a catalytic amount of acid to depolymerize it in situ. Ensure the purity of the 4-bromophenol and dimethylamine.

  • Cause 2: Improper Reaction Conditions. The temperature may be too low, or the chosen solvent may not be optimal.

    • Solution: Ensure the reaction is heated to a sufficient temperature (e.g., reflux in ethanol).[6] If yield is still low, screen other protic solvents. Monitor the reaction for a sufficient duration, as some Mannich reactions can be slow.[6]

  • Cause 3: Incorrect pH. The formation of the electrophilic iminium ion is acid-catalyzed, but highly acidic conditions can protonate the phenol, deactivating it as a nucleophile.

    • Solution: Use dimethylamine hydrochloride or add a catalytic amount of a strong acid like HCl to the reaction mixture containing free dimethylamine to ensure the pH is in the optimal range.[3][6]

Problem: Significant Side Product Formation

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are these impurities and how can I avoid them?

The formation of side products complicates purification and reduces the yield of the desired compound.

  • Side Product 1: Bis-Mannich Products. If the phenol has more than one accessible ortho position, a second aminomethyl group can be added, forming a bis-Mannich base.[6]

    • Solution: Carefully control the stoichiometry. Use no more than one equivalent of formaldehyde and dimethylamine relative to the phenol to favor the mono-substituted product.[6]

  • Side Product 2: Polymerization of Formaldehyde. Under certain conditions, formaldehyde can self-polymerize, creating a messy reaction mixture and consuming the reagent.

    • Solution: Add the formaldehyde solution dropwise to the reaction mixture rather than all at once. This keeps the instantaneous concentration low and minimizes polymerization.

  • Side Product 3: Alkoxymethylated Phenols. When using alcohol as a solvent, an alkoxymethyl group (-CH₂OR) can sometimes be added to the phenol instead of the aminomethyl group.[7]

    • Solution: This is less common but can be addressed by changing the solvent or reaction conditions. If this side product is persistent, consider a non-alcoholic solvent.

Problem: Difficult Product Isolation and Purification

Q: The work-up is problematic, and I am struggling to get a pure product. What is an effective purification strategy?

The product, a Mannich base, is an amino compound, which provides a powerful handle for purification.

  • Strategy: Acid-Base Extraction. This is the most effective method for separating the basic product from non-basic impurities.

    • After the reaction, quench the mixture and extract it with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic Mannich product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the layers. Carefully basify the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) until the pH is >9.

    • The free-base product will precipitate or can be extracted back into a fresh portion of organic solvent.

    • Wash the final organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the purified product.

  • Final Purification: If impurities remain, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[1][8]

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Corrective Actions start Problem: Low Yield or Impure Product check_reagents 1. Verify Reagent Quality (Phenol, Amine, CH₂O) start->check_reagents check_conditions 2. Confirm Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_stoichiometry 3. Check Stoichiometry (1:1:1 ratio?) start->check_stoichiometry sol_reagents Use fresh reagents. Use paraformaldehyde + cat. acid. check_reagents->sol_reagents sol_conditions Optimize temperature. Screen solvents. Increase reaction time. check_conditions->sol_conditions sol_stoichiometry Adjust molar ratios. Consider dropwise addition of CH₂O. check_stoichiometry->sol_stoichiometry sol_purification Implement acid-base extraction. Attempt recrystallization or chromatography. sol_reagents->sol_purification sol_conditions->sol_purification sol_stoichiometry->sol_purification

Sources

Technical Support Center: Purification of Phenolic Mannich Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of purifying phenolic Mannich bases. These valuable compounds, pivotal in medicinal chemistry and materials science, often present unique purification challenges due to their hybrid phenolic (acidic) and aminomethyl (basic) functionalities.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format.

Q1: My crude product is an oily residue and refuses to crystallize. How can I isolate a solid?

A1: This is a frequent issue stemming from several potential causes:

  • Presence of Impurities: Unreacted starting materials (phenol, amine) or reaction byproducts can act as eutectic contaminants, depressing the melting point and preventing crystallization. Bis-Mannich products, where two aminomethyl groups are added to the phenol, are common culprits if the stoichiometry is not carefully controlled.[3]

  • Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice formation.

  • Inherent Properties: Some Mannich bases are intrinsically low-melting solids or oils at room temperature.

Recommended Strategy:

  • Initial Purification via Acid-Base Extraction: Before attempting crystallization, perform a liquid-liquid extraction to remove non-basic impurities. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your basic Mannich base will be protonated and move into the aqueous layer, while the unreacted phenol and other neutral impurities remain in the organic layer.[4][5][6]

  • Recovery of the Free Base: Separate the aqueous layer, cool it in an ice bath, and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9). Your Mannich base will precipitate as the neutral "free base." If it oils out, extract it back into an organic solvent.

  • Solvent Removal & Trituration: After extracting the free base, dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate under reduced pressure. If an oil persists, attempt trituration. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold hexanes, pentane, or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can induce nucleation and crystallization.

  • Recrystallization: If a solid is obtained, proceed with recrystallization for final purification.

Q2: My TLC plate shows a streak and multiple spots. I suspect my compound is degrading during chromatography. What should I do?

A2: This is a classic sign of compound instability on the stationary phase, a significant challenge for ortho-phenolic Mannich bases.

Causality: Standard silica gel is inherently acidic (pKa ≈ 4.5). This acidic surface can catalyze the elimination of the amine from an ortho-aminomethyl group, leading to the formation of a highly reactive and unstable ortho-quinone methide (o-QM) intermediate.[2][7] This intermediate can then polymerize or react with nucleophiles, causing the streaking and multiple spots observed on the TLC plate.

Diagram: Degradation Pathway on Silica Gel

G MannichBase ortho-Phenolic Mannich Base ProtonatedAmine Protonated Intermediate MannichBase->ProtonatedAmine Protonation of Amine Silica Acidic Silica Gel (SiO2-H+) Silica->ProtonatedAmine oQM ortho-Quinone Methide (Reactive Intermediate) ProtonatedAmine->oQM Elimination of Amine Degradation Polymerization/ Side Products oQM->Degradation Reaction/Polymerization

Caption: Degradation of an ortho-phenolic Mannich base on acidic silica gel.

Troubleshooting Protocol:

  • Base-Deactivation of Eluent: The most straightforward solution is to neutralize the acidic silica gel. Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) , to your chromatographic eluent. Run a new TLC with this modified solvent system. In most cases, this will suppress the degradation pathway and result in a clean spot.

  • Use a Different Stationary Phase: If base deactivation is insufficient, switch to a less acidic or neutral stationary phase.

    • Neutral Alumina: A good alternative for many basic compounds.

    • Basic Alumina: Can be used but may be too retentive for some polar compounds.

    • Reversed-Phase Silica (C18): This is an excellent option, particularly for more non-polar Mannich bases. The separation occurs on a non-polar stationary phase using polar mobile phases (e.g., methanol/water or acetonitrile/water mixtures).[8][9]

  • Minimize Contact Time: Use flash column chromatography rather than traditional gravity chromatography. The increased flow rate reduces the time the compound spends in contact with the stationary phase, minimizing the opportunity for degradation.

Q3: I performed an acid-base extraction, but my product is still contaminated with the starting phenol. How can I improve the separation?

A3: This typically occurs when the starting phenol itself is acidic enough to be partially extracted by the base used to neutralize the aqueous layer, or if the initial acid wash was not efficient.

Expert Insight: The key is to exploit the difference in pKa values. Phenols are weakly acidic (pKa ≈ 10), whereas protonated tertiary amines (the form of your Mannich base in the acidic aqueous layer) are significantly more acidic (pKa ≈ 9-11). Carboxylic acids, if present, are even more acidic (pKa ≈ 4-5).[5][10]

Refined Acid-Base Extraction Protocol:

  • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether).

  • Extract with a mildly basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃, pH ≈ 8). This step is only necessary if you have a strongly acidic impurity like a carboxylic acid. The carboxylic acid will be deprotonated and move to the aqueous layer, while the phenol and the Mannich base remain in the organic layer.[10]

  • Separate the layers. Now, extract the organic layer with a stronger base , such as 1M sodium hydroxide (NaOH). The weakly acidic phenol will be deprotonated to the water-soluble phenoxide salt and move into this new aqueous layer. Your basic Mannich base remains in the organic layer.[5][11]

  • Isolate the Mannich base from the organic layer. The phenol can be recovered from its aqueous layer by re-acidifying with HCl and extracting.

Diagram: Selective Acid-Base Extraction Workflow

G start Crude Mixture in Ether (Mannich Base + Phenol) add_naoh Wash with 1M NaOH start->add_naoh sep1 Separate Layers add_naoh->sep1 org1 Organic Layer Mannich Base sep1->org1 aq1 Aqueous Layer Sodium Phenoxide sep1->aq1 isolate_mb Isolate Mannich Base (Dry & Evaporate) org1->isolate_mb isolate_phenol Acidify with HCl, Extract with Ether aq1->isolate_phenol

Caption: Workflow for separating a Mannich base from a starting phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a phenolic Mannich base synthesis?

A1: The primary impurities arise from the reactants and potential side reactions:

  • Unreacted Phenol: Often less polar than the product.

  • Unreacted Amine: Can often be removed by an acidic wash.

  • Bis-Mannich Products: Formed when the phenol has more than one reactive ortho or para position. These are typically more polar than the mono-substituted product.[2][3]

  • Formaldehyde Polymers: Such as paraformaldehyde, which are generally insoluble in common organic solvents.

  • Resorcinol Impurities: If present in the starting phenol, these can lead to intensely colored byproducts that are difficult to remove.[12]

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The ideal solvent system is determined by running analytical Thin Layer Chromatography (TLC).

  • Spot the Compound: Dissolve a small amount of your crude material and spot it on a silica gel TLC plate.

  • Test Solvents: Develop the plate in a series of solvents or solvent mixtures of varying polarity. Common starting points are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value of 0.25 - 0.35 . This Rf value provides the best balance between resolution from impurities and a reasonable elution time from the column.

  • Add Base if Needed: As discussed in Troubleshooting Q2, add ~1% triethylamine to the chosen eluent to prevent on-column degradation.

Q3: My Mannich base seems to have some solubility in water. How can I maximize its recovery during extraction?

A3: The amphiphilic nature of phenolic Mannich bases can lead to partial water solubility. To improve recovery from an aqueous layer:

  • Use a More Polar Extraction Solvent: Instead of diethyl ether or hexanes, use a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). For very polar products, a 4:1 mixture of DCM:isopropanol can be effective.

  • Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. A standard practice is 3 x 50 mL extractions instead of 1 x 150 mL.

  • "Salting Out": Before extracting, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it more polar and decreasing the solubility of your organic compound, thereby driving it into the organic layer.[11]

Q4: Can I purify my phenolic Mannich base without using chromatography?

A4: Yes, if the crude product is sufficiently pure and solid, recrystallization is an excellent and often preferred method.

Solvent Property Description Common Examples
Good Solvents (Hot) Dissolve the compound completely at or near the solvent's boiling point.Ethanol, Methanol, Acetone, Ethyl Acetate
Poor Solvents (Cold) The compound has very low solubility at room temperature or below.Water, Hexanes, Diethyl Ether
Common Pairs A good solvent is paired with a poor solvent in which it is miscible.Ethanol/Water, Acetone/Hexanes, Ethyl Acetate/Hexanes

Recrystallization Protocol:

  • Dissolve the crude solid in the minimum amount of a suitable hot "good" solvent.

  • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

  • Further cool the flask in an ice bath to maximize the yield of precipitated solid.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

References

  • ResearchGate. (n.d.). Formation and substrate scope of phenolic Mannich bases.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Dimmock, J. R., et al. (2010). Mannich bases in medicinal chemistry and drug design. PMC - PubMed Central.
  • Wikipedia. (n.d.). Acid–base extraction.
  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
  • Roman, G., et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. ResearchGate.
  • Raoof, A. S., & Sadiq, A. S. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science.
  • Roman, G., et al. (2015). Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. ResearchGate.
  • Tyman, J. H. P., & Patel, M. (2007). Phenolic structure and colour in Mannich reaction products. Journal of Chemical Research.
  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Taylor & Francis Online. (2014). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II.
  • Sudanese Journal of Pharmaceutical Sciences. (n.d.). Synthesis and characterization of some antimicrobial phenolic Mannich bases.
  • Bulletin of the Chemical Society of Ethiopia. (2019). Synthesis, characterization and crystal structures of two new phenolic mannich bases.
  • Taylor & Francis Online. (2021). Catechol-derived Mannich bases: radical regulatory properties, cytotoxicity and interaction with biomolecules.
  • Taylor & Francis. (n.d.). Mannich bases – Knowledge and References.
  • LCGC North America. (2018). Profiling Plant Metabolites.
  • Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis.
  • ResearchGate. (2013). Column chromatography of phenolics?.
  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID.
  • ResearchGate. (n.d.). Purification of phenolic flavanoids with flash chromatography.
  • ResearchGate. (2017). Studies on the solubility of phenolic compounds.
  • CORE. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds.
  • ResearchGate. (2016). How does pH affect the solubility of phenolic acid?.
  • Reddit. (2022). small question about amine removal of mannich base.

Sources

removing unreacted 4-bromophenol from the reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Bromophenol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the removal of unreacted 4-bromophenol from reaction mixtures. Here, we move beyond simple procedural lists to explain the underlying principles of purification strategies, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Physical and Chemical Properties of 4-Bromophenol

A thorough understanding of the physicochemical properties of 4-bromophenol is the foundation for selecting an appropriate purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₆H₅BrO[1]---
Molecular Weight 173.01 g/mol [1]Relevant for mass-based calculations and characterization.
Appearance White to off-white crystalline solid[1][2]Visual cue for purity; color may indicate impurities.
Melting Point 63-67 °C[1]A sharp melting point in this range indicates high purity.[3]
Boiling Point 236-238 °C (at atmospheric pressure)[1]High boiling point necessitates vacuum distillation for purification.[4][5]
Solubility Slightly soluble in water; soluble in ethanol, ether, chloroform, and glacial acetic acid.[1][6][7]Key for selecting solvents for extraction and recrystallization.
pKa ~9.2-9.4[8][9][10]The acidic nature of the phenolic proton allows for manipulation of its solubility in aqueous solutions of different pH.
logP (Kow) 2.59[6]Indicates a preference for lipophilic (organic) environments over aqueous ones.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the purification of compounds from reactions where 4-bromophenol is an unreacted starting material.

Q1: My primary purification method (e.g., column chromatography) is not completely removing 4-bromophenol. What is my next step?

A1: This is a common issue, especially if your desired product has a similar polarity to 4-bromophenol. The most effective strategy is to exploit the acidic nature of the phenolic proton of 4-bromophenol. An acid-base extraction is a highly selective method for removing phenolic impurities.

  • The Underlying Principle: 4-bromophenol, with a pKa of approximately 9.3, will be deprotonated by a weak base (e.g., sodium bicarbonate, pKa of conjugate acid is ~6.4) or a strong base (e.g., sodium hydroxide) to form the water-soluble 4-bromophenolate salt.[8][9] Most neutral organic compounds will remain in the organic phase.

  • Troubleshooting: If your desired product is base-sensitive, use a mild inorganic base like sodium bicarbonate. If your product is not base-sensitive, a dilute solution of sodium hydroxide (e.g., 1M) will be more effective at deprotonating the phenol.

Q2: I've performed a basic wash, but I still see 4-bromophenol in my product according to TLC/NMR analysis. What went wrong?

A2: There are several potential reasons for an incomplete extraction:

  • Insufficient Base: You may not have used enough of the basic solution to deprotonate all of the 4-bromophenol. It is advisable to perform multiple extractions with fresh portions of the basic solution.

  • Inefficient Mixing: Ensure vigorous mixing of the biphasic system to maximize the surface area for the acid-base reaction to occur.

  • pH of the Aqueous Layer: After extraction, check the pH of the aqueous layer. It should be basic. If not, you have not added enough base.

  • Emulsion Formation: Emulsions can trap the organic layer, preventing efficient separation. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

Q3: Can I remove 4-bromophenol by distillation?

A3: Yes, but it is often challenging. 4-bromophenol has a high boiling point (236-238 °C at atmospheric pressure).[1] Therefore, vacuum distillation is necessary to avoid decomposition of your product and the 4-bromophenol itself.[4][5][11]

  • Causality: This method is only viable if there is a significant difference in the boiling points of your desired product and 4-bromophenol under reduced pressure. Fractional distillation is preferred for isomers with close boiling points, such as separating o-bromophenol from p-bromophenol.[5][12]

Q4: Is recrystallization a good option for removing 4-bromophenol?

A4: Recrystallization can be an effective purification technique, provided a suitable solvent or solvent system is identified.[3][13]

  • The Principle of "Like Dissolves Like": The ideal solvent will dissolve your product and the 4-bromophenol at high temperatures but will have significantly different solubilities for each upon cooling, allowing for the selective crystallization of your desired compound.[14][15]

  • Solvent Selection: A solvent screen is crucial. Small-scale trials with solvents like hexanes, toluene, or ethanol/water mixtures can help identify an appropriate system.[3][16]

  • Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it may be due to the solvent being too good or the solution being cooled too quickly.[17][18] Try using a poorer solvent or a solvent mixture and allow for slow cooling.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for the most common and effective techniques to remove unreacted 4-bromophenol.

Protocol 1: Selective Removal by Acid-Base Extraction

This is often the most efficient method for removing phenolic impurities.

Objective: To selectively convert 4-bromophenol into its water-soluble salt, allowing for its removal from an organic solution containing a neutral product.

Materials:

  • Reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Separatory funnel.

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M NaOH or saturated NaHCO₃ solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the extraction (steps 2-5) two more times with fresh basic solution to ensure complete removal of 4-bromophenol.

  • Wash the organic layer with an equal volume of deionized water to remove any residual base.

  • Wash the organic layer with an equal volume of brine to facilitate drying.

  • Drain the organic layer into a clean flask and dry over an anhydrous drying agent.

  • Filter or decant the dried organic solution to remove the drying agent. The resulting solution should be free of 4-bromophenol.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable when the polarity of your product is sufficiently different from that of 4-bromophenol.

Objective: To separate 4-bromophenol from the desired product based on differential adsorption to a stationary phase.

Materials:

  • Crude reaction mixture.

  • Silica gel.

  • Appropriate solvent system (e.g., hexane/ethyl acetate mixture).

  • Glass column for chromatography.

  • Collection tubes.

  • Thin Layer Chromatography (TLC) plates and chamber.

Procedure:

  • Solvent System Selection: Determine an optimal solvent system using TLC. The ideal system should give your product an Rf value of 0.2-0.4 and show good separation from the 4-bromophenol spot.[17][19]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack the column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the elution solvent or a stronger solvent and load it onto the column. Alternatively, for less soluble compounds, perform a solid-state loading by adsorbing the crude mixture onto a small amount of silica gel.[20]

  • Elution: Begin elution with the determined solvent system, collecting fractions in separate tubes.[21]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagrams

Purification_Workflow Start Crude Reaction Mixture (Product + 4-Bromophenol) Extraction Acid-Base Extraction (e.g., with 1M NaOH) Start->Extraction Aqueous Aqueous Layer (contains 4-Bromophenolate) Extraction->Aqueous Separate Organic Organic Layer (contains Product) Extraction->Organic Separate Dry Dry Organic Layer (e.g., with Na2SO4) Organic->Dry Evaporate Solvent Evaporation Dry->Evaporate Pure Pure Product Evaporate->Pure

Chromatography_Logic cluster_0 Column Elution F1 Fractions 1-5 (Non-polar impurities) F2 Fractions 6-10 (Less Polar Compound) F1->F2 F3 Fractions 11-15 (More Polar Compound) F2->F3 Crude Crude Mixture Loaded on Column Crude->F1 Elute with solvent

Safety & Handling

4-Bromophenol is harmful if swallowed, in contact with skin, or if inhaled.[22] It causes skin and eye irritation.[23][24] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[23][24][25] In case of contact, flush the affected area with plenty of water.[23]

References

  • Ketone Pharma. (2024, August 29). 4-Bromo Phenol || A Comprehensive Overview.
  • Solubility of Things. 4-Bromophenol.
  • Cole-Parmer.
  • PubChem. 4-Bromophenol | C6H5BrO | CID 7808.
  • PrepChem.com. Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo-).
  • ChemicalBook. 4-Bromophenol | 106-41-2.
  • Fisher Scientific. (2010, September 2).
  • CPAChem. (2019, May 16).
  • Benchchem. Solubility of 4-Bromo-2,5-dichlorophenol in Organic Solvents: An In-depth Technical Guide.
  • Fisher Scientific. (2010, September 2).
  • Google Patents.
  • Benchchem.
  • Benchchem. Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol.
  • ECHEMI.
  • Organic Syntheses Procedure. o-BROMOPHENOL.
  • University of California, Los Angeles.
  • ECHEMI. (2019, June 9).
  • Guidechem.
  • University of Rochester, Department of Chemistry.
  • YouTube. (2023, March 13).
  • University of Rochester, Department of Chemistry.
  • Benchchem.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • JoVE. (2025, June 19).
  • University of Rochester, Department of Chemistry.

Sources

troubleshooting low yields in the synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Answering in markdown.## Technical Support Center: Synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this synthetic procedure. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but a deep, mechanistic understanding of the reaction to empower you to troubleshoot effectively.

The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation of an active acidic hydrogen compound, formaldehyde, and a secondary amine.[1][2] In this case, 4-bromophenol provides the active hydrogen on its electron-rich aromatic ring, which reacts with an electrophilic iminium ion generated in situ from formaldehyde and dimethylamine.[3][4]

The hydroxyl group of the phenol is a strongly activating ortho, para-director.[3] With the para position blocked by the bromine atom, the aminomethylation is directed to the ortho position (C3), yielding the desired product. However, several factors can lead to suboptimal results. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low, and the primary component remaining is my starting material, 4-bromophenol. What are the likely causes?

A: This issue almost always points to an inefficient formation of the key electrophile—the N,N-dimethylmethaniminium ion (Eschenmoser's salt precursor)—or suboptimal conditions for the subsequent electrophilic aromatic substitution.

  • Cause 1: Inactive Reagents or Incorrect Stoichiometry: The iminium ion forms from dimethylamine and formaldehyde.[2][4] If these reagents are old or degraded, the ion will not form in sufficient concentration. Likewise, using less than one equivalent of each will leave unreacted phenol.

    • Solution: Use fresh, high-purity reagents. An excess (1.1 to 1.5 equivalents) of both dimethylamine and formaldehyde is often employed to ensure the complete consumption of the phenol starting material.

  • Cause 2: Improper Reaction Temperature: The Mannich reaction often requires initial cooling to control the exothermic formation of the iminium ion, followed by heating to drive the aromatic substitution to completion.[3][5]

    • Solution: Begin the reaction at a low temperature (0-10 °C) during the addition of reagents.[3] After the initial addition, gradually raise the temperature to a range of 40-80 °C and monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Cause 3: Incorrect pH: The reaction is typically performed under weakly acidic to neutral conditions.[2] Strongly acidic conditions can protonate the phenol, deactivating the ring towards electrophilic attack. Strongly basic conditions will inhibit the formation of the required iminium ion.

    • Solution: If using the hydrochloride salt of dimethylamine, the reaction medium is typically sufficiently acidic.[4] If using an aqueous solution of dimethylamine, the pH will be slightly basic. Some protocols use solvents like ethanol or methanol without pH adjustment.[4] Avoid adding strong acids or bases.

Q2: My TLC plate shows the consumption of starting material, but I have multiple new spots, leading to a low yield of the desired product. What are these side products?

A: The high reactivity of the phenol ring is a double-edged sword. While it facilitates the desired reaction, it can also lead to multiple side products if conditions are not carefully controlled.

  • Cause 1: Di-substitution: The product, this compound, still possesses a highly activated aromatic ring. A second aminomethylation can occur at the other ortho position (C5) to yield 4-Bromo-2,6-bis((dimethylamino)methyl)phenol. This is especially common if a large excess of dimethylamine and formaldehyde is used.

    • Solution: Carefully control the stoichiometry. Use only a slight excess (e.g., 1.1 equivalents) of the aminomethylating reagents. A slow, controlled addition of the formaldehyde to the mixture of phenol and dimethylamine can also help minimize this over-reaction.

  • Cause 2: Methylene-Bridged Impurities: Under certain conditions, the iminium ion can react with another phenol molecule, leading to the formation of methylene-bridged bis-phenol impurities.

    • Solution: Maintaining a homogenous solution and ensuring a slight excess of the amine and formaldehyde relative to the phenol can suppress this side reaction.

  • Cause 3: Alkoxymethylation (if using alcohol solvents): If the reaction is conducted in an alcohol solvent (e.g., methanol, ethanol), the alcohol can compete with the phenol as a nucleophile, attacking the iminium ion. This can lead to the formation of alkoxymethylated side products.[6]

    • Solution: While alcohols are common solvents, if this side product is suspected, consider using a non-nucleophilic solvent such as dioxane, THF, or even water.[7]

Q3: I seem to lose most of my product during the aqueous workup and extraction. Why is my recovery so poor?

A: This is a very common issue stemming from the amphoteric nature of the product. This compound has a weakly acidic phenolic -OH group and a basic tertiary amine group.[8] This means it can be soluble in both acidic and basic aqueous solutions, leading to significant losses if the pH is not precisely controlled during extraction.

  • The Challenge:

    • At low pH (e.g., < 4), the dimethylamino group is protonated (-N(CH₃)₂H⁺), forming a salt that is highly soluble in the aqueous layer.

    • At high pH (e.g., > 10), the phenolic hydroxyl group is deprotonated (-O⁻), forming a phenoxide salt that is also soluble in the aqueous layer.

  • Solution: Meticulous pH-Controlled Extraction

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water to remove excess formaldehyde and dimethylamine.

    • Carefully adjust the pH of the aqueous layer to be weakly basic, targeting a pH range of 8.0-9.0 . This is the isoelectric range where the molecule is predominantly in its neutral, zwitterionic form, maximizing its solubility in the organic solvent. Use a pH meter for accuracy.

    • Extract the product into an organic solvent multiple times. Combine the organic layers, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the optimal starting concentrations and stoichiometry?

    • Aim for a phenol concentration of 0.5-1.0 M in the chosen solvent. For stoichiometry, a good starting point is Phenol:Dimethylamine:Formaldehyde in a molar ratio of 1 : 1.2 : 1.2. This slight excess helps drive the reaction to completion without promoting significant di-substitution.

  • FAQ 2: Should I use aqueous formaldehyde or paraformaldehyde?

    • Aqueous formaldehyde (37 wt. %) is convenient but introduces water, which may not be ideal for all substrates. Paraformaldehyde, a solid polymer of formaldehyde, can be used as an alternative.[5] It depolymerizes in situ under the reaction conditions. Using paraformaldehyde can result in a more concentrated reaction mixture and avoids the large volume of water, which can sometimes simplify workup.[5]

  • FAQ 3: What is the most effective way to monitor the reaction?

    • Thin Layer Chromatography (TLC) is the best method. Use a solvent system like Hexane:Ethyl Acetate (e.g., 2:1 or 1:1 ratio) with a small amount of triethylamine (0.5-1%) added to the mobile phase. The triethylamine prevents the basic amine product from streaking on the acidic silica gel plate. Stain with potassium permanganate or view under UV light.

  • FAQ 4: What is the recommended purification method for the final product?

    • If the crude product is relatively clean after an optimized acid-base extraction, recrystallization from a solvent system like ethanol/water or ethyl acetate/heptane can yield a highly pure product. If significant impurities remain, column chromatography on silica gel is effective. As mentioned in FAQ 3, it is crucial to add 0.5-1% triethylamine to the eluent to ensure good separation and prevent product loss on the column.

Core Reaction and Troubleshooting Logic

The following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common issues.

Reaction Mechanism

G cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Me2NH Dimethylamine Iminium [CH2=N(CH3)2]+ N,N-Dimethylmethaniminium Ion Me2NH->Iminium + CH2O - H2O CH2O Formaldehyde CH2O->Iminium Phenol 4-Bromophenol Iminium->Phenol Electrophilic Attack Product This compound Phenol->Product + [CH2=N(CH3)2]+ - H+

Troubleshooting Workflow

// Nodes Start [label="Low Yield Observed", fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="Analyze Crude Reaction\nMixture by TLC", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start_Material [label="Predominantly Unreacted\n4-Bromophenol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Multiple_Spots [label="Multiple Product Spots", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup_Loss [label="Clean Reaction by TLC,\nLow Isolated Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions Sol_Start_Material [label="Check Reagent Quality\nOptimize Temperature & Time\nVerify Stoichiometry", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Multiple_Spots [label="Reduce Equivalents of\nAmine/Formaldehyde\nControl Reagent Addition\nConsider Aprotic Solvent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Workup_Loss [label="Implement pH-Controlled\nExtraction (pH 8-9)\nEnsure Anhydrous Conditions\nBefore Solvent Removal", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> TLC; TLC -> Start_Material [label=" Yes "]; TLC -> Multiple_Spots [label=" No "]; Multiple_Spots -> Workup_Loss [label=" No "];

Start_Material -> Sol_Start_Material [style=dashed]; Multiple_Spots -> Sol_Multiple_Spots [style=dashed]; Workup_Loss -> Sol_Workup_Loss [style=dashed]; } dot Caption: Logical workflow for troubleshooting low yields in the Mannich synthesis.

Summary of Key Parameters

For quick reference, the following table summarizes the impact of critical reaction parameters.

ParameterRecommended SettingImpact on Low Yield if Incorrect
Stoichiometry 1 : 1.2 : 1.2 (Phenol:Amine:CH₂O)Too Low: Incomplete reaction. Too High: Formation of di-substituted byproducts.
Temperature 0-10°C (addition), then 40-80°CToo Low: Slow or stalled reaction. Too High: Increased byproduct and polymer formation.
Solvent Ethanol, Methanol, Dioxane, WaterUsing alcohol can lead to alkoxymethylation side products.[6]
pH Weakly Acidic / NeutralToo Acidic: Deactivates phenol ring. Too Basic: Inhibits iminium ion formation.
Workup pH 8.0 - 9.0 for extractionIncorrect pH leads to the product dissolving in the aqueous layer, causing major yield loss.[8]

References

  • Constantin, F., et al. (2020). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Farmacia, 68(1), 157-164.
  • ResearchGate. (n.d.). Formation and substrate scope of phenolic Mannich bases.
  • MDPI. (2022). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Molecules, 27(15), 4992.
  • ResearchGate. (n.d.). Optimization of the Mannich reaction.
  • PubChem. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis.
  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
  • NROChemistry. (n.d.). Mannich Reaction.
  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.
  • Google Patents. (2012). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • ResearchGate. (n.d.). 4-Bromo-2-[(phenylimino)methyl]phenol.

Sources

Technical Support Center: Managing Homocoupling in Suzuki Coupling of Bromophenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on a persistent challenge in Suzuki-Miyaura cross-coupling: the management of homocoupling side reactions, specifically when working with bromophenol substrates. This resource is designed to move beyond simple protocols, offering a deeper understanding of the mechanistic underpinnings of this side reaction and providing actionable, field-tested strategies to ensure the success of your synthetic campaigns.

Introduction: The Challenge of Homocoupling with Bromophenols

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, yet its efficiency can be compromised by the formation of symmetrical biaryl byproducts derived from the boronic acid partner—a process known as homocoupling. Bromophenols, as substrates, introduce specific complexities due to the electronic properties of the hydroxyl group and their potential to interact with the catalytic system. This guide will provide a structured approach to diagnosing and mitigating homocoupling, ensuring high yields of your desired cross-coupled product.

Part 1: Troubleshooting Guide - A Mechanistic Approach

This section is designed to help you diagnose the root cause of excessive homocoupling in your reactions with bromophenols and provides targeted solutions.

Question 1: I'm observing a significant amount of a symmetrical biaryl byproduct in my crude reaction mixture. What are the primary mechanistic pathways leading to this homocoupling?

Answer:

Understanding the origin of the homocoupling byproduct is the first step toward its elimination. There are two primary mechanistic pathways responsible for this side reaction in Suzuki couplings:

  • Oxygen-Mediated Homocoupling: This is the most common culprit. The active Pd(0) catalyst in the Suzuki cycle is susceptible to oxidation by dissolved molecular oxygen, converting it to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst. This parasitic cycle consumes your boronic acid and reduces the efficiency of the desired cross-coupling.[1][2][3][4]

  • Pd(II)-Initiated Homocoupling: If you are using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), an in-situ reduction to Pd(0) is required to initiate the catalytic cycle. During this activation step, the Pd(II) species can directly react with the boronic acid, leading to homocoupling as a competing reaction.[1][3]

A less common pathway, particularly with electron-deficient systems, can involve a protonolysis/second transmetalation event.[5]

Visualizing the Competing Pathways

The following diagram illustrates the desired Suzuki cross-coupling cycle versus the interfering homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L_n OA_complex Ar-Pd(II)-X(L_n) Pd0->OA_complex Oxidative Addition (Ar-X) PdII Pd(II)X₂ Pd0->PdII O₂ Oxidation Transmetalation_complex Ar-Pd(II)-Ar'(L_n) OA_complex->Transmetalation_complex Transmetalation (Ar'B(OH)₂) Product Ar-Ar' Transmetalation_complex->Product Reductive Elimination Product->Pd0 Homocoupling_intermediate Ar'-Pd(II)-Ar' PdII->Homocoupling_intermediate 2 x Ar'B(OH)₂ Homocoupling_Product Ar'-Ar' Homocoupling_intermediate->Homocoupling_Product Reductive Elimination Pd0_regen Pd(0)L_n Homocoupling_Product->Pd0_regen regenerates Pd(0)

Caption: Competing Suzuki cross-coupling and homocoupling pathways.

Question 2: My reaction is performed under a nitrogen atmosphere, but I still see significant homocoupling. What should I investigate next?

Answer:

While a nitrogen blanket is a good practice, it may not be sufficient to eliminate all dissolved oxygen, which is a primary driver of homocoupling.[2][4] Here is a systematic troubleshooting workflow:

Troubleshooting Workflow for Persistent Homocoupling

Troubleshooting_Homocoupling start High Homocoupling Observed check_atmosphere Step 1: Re-evaluate Inert Atmosphere Is your solvent thoroughly degassed? Are you using Schlenk techniques or a glovebox? Have you performed freeze-pump-thaw cycles? start->check_atmosphere check_catalyst Step 2: Examine Palladium Source Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? Consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). check_atmosphere->check_catalyst If issue persists check_ligand Step 3: Optimize the Ligand Is your ligand bulky and electron-rich? Screen ligands like SPhos, XPhos, or P(t-Bu)₃. check_catalyst->check_ligand If issue persists check_base Step 4: Evaluate the Base Is the base strength appropriate? Consider screening bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. check_ligand->check_base If issue persists check_reagents Step 5: Assess Reagent Quality Is your boronic acid fresh and pure? Consider using a more stable boronic ester (pinacol or MIDA). check_base->check_reagents If issue persists solution Reduced Homocoupling check_reagents->solution Implement Changes

Caption: Systematic workflow for troubleshooting homocoupling.

Detailed Actions:

  • Rigorous Degassing: Solvents, including water, can hold significant amounts of dissolved oxygen. It is crucial to degas all solvents immediately before use. Effective methods include:

    • Sparging: Bubbling a fine stream of argon or nitrogen through the solvent for at least 30-60 minutes.[2]

    • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases, involving freezing the solvent, evacuating the headspace, and then thawing. This cycle should be repeated at least three times.

  • Inert Atmosphere: Ensure the entire reaction is conducted under a positive pressure of a high-purity inert gas. The use of Schlenk lines or a glovebox is strongly recommended.[2]

Question 3: Can the choice of palladium catalyst and ligand impact the level of homocoupling?

Answer:

Absolutely. The catalyst system is a critical factor in controlling the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Palladium Precursor: As mentioned, using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial as it bypasses the in-situ reduction step where homocoupling can occur.[2][3]

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky and electron-rich ligands are known to accelerate the oxidative addition and reductive elimination steps of the Suzuki cycle.[2][6] This increased rate of the desired reaction can outcompete the slower homocoupling pathway. These ligands also help to stabilize the Pd(0) center, making it less susceptible to oxidation.

Table 1: Comparison of Ligands for Suppressing Homocoupling
LigandClassKey CharacteristicsImpact on Homocoupling
PPh₃ Traditional MonodentateLess bulky, moderately electron-richCan be effective, but may require higher temperatures, potentially leading to side reactions.
SPhos Buchwald BiarylphosphineBulky, very electron-richExcellent for promoting fast reductive elimination, significantly reduces homocoupling.[2][5]
XPhos Buchwald BiarylphosphineVery bulky, electron-richSimilar to SPhos, highly effective for challenging substrates and minimizing side reactions.[2][6]
P(t-Bu)₃ AlkylphosphineVery bulky and electron-donatingPromotes rapid oxidative addition, can be very effective in suppressing homocoupling.

Part 2: Frequently Asked Questions (FAQs)

Q1: My bromophenol substrate is electron-deficient. Does this increase the likelihood of homocoupling?

Yes, electron-deficient aryl halides can be more challenging. While oxidative addition is generally faster with electron-deficient systems, if other steps in the catalytic cycle are slow, it can create opportunities for side reactions. Furthermore, some studies have shown that homocoupling can be more pronounced with electron-deficient arylboronic acids.[5] In such cases, careful optimization of the ligand and reaction conditions is crucial.

Q2: How does the choice of base affect homocoupling?

The base plays a critical role in activating the boronic acid for transmetalation.[7] While a base is essential, an inappropriate choice can sometimes exacerbate side reactions. For bromophenols, common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[8][9][10] It is often a matter of empirical screening to find the optimal base for a specific substrate combination that favors the cross-coupling pathway.

Q3: I suspect my boronic acid is degrading. Could this be a cause of homocoupling?

Boronic acid instability can lead to lower yields and an increase in side products. Boronic acids can be prone to protodeboronation or oxidative degradation, especially if they are impure or have been stored for extended periods.[2][11][12] It is always recommended to use fresh, high-purity boronic acids. For particularly unstable boronic acids, consider using more robust derivatives such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, which can release the boronic acid slowly in situ.[6][13]

Q4: Are there any additives that can help suppress homocoupling?

Yes, some studies have reported the use of mild reducing agents to "mop up" any Pd(II) species that may form, thereby preventing them from initiating the homocoupling cascade. The addition of potassium formate, for example, has been shown to be effective in suppressing the formation of the homocoupled dimer without significantly interfering with the main catalytic cycle.[14]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromophenol with Minimal Homocoupling

This protocol incorporates best practices for excluding oxygen and utilizing a modern catalyst system.

Materials:

  • Bromophenol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1.0-1.5 mol%)

  • SPhos (2.0-4.0 mol%)

  • K₃PO₄ (2.0-3.0 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 5:1)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • Degassing the Solvent: Sparge the 1,4-dioxane/water mixture with argon for at least 30 minutes prior to use.

  • Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of argon, add the bromophenol, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal and Purge: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

Workflow Diagram for Experimental Setup

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (under Ar) cluster_workup Workup & Purification degas Degas Solvents (Ar sparge, 30 min) add_solvent Add Degassed Solvent via Syringe degas->add_solvent oven_dry Oven-Dry Glassware add_solids Add Bromophenol, Boronic Acid, Base, Pd₂(dba)₃, SPhos to Schlenk Flask oven_dry->add_solids purge Evacuate & Backfill with Argon (3x) add_solids->purge purge->add_solvent heat Heat to 80-100 °C with Vigorous Stirring add_solvent->heat monitor Monitor by TLC / LC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Caption: Step-by-step experimental workflow for minimizing homocoupling.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem. Benchchem.
  • preventing homocoupling in Suzuki reactions of 4-Bromo-2,6-difluoroaniline - Benchchem. Benchchem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Bromoarenes - Benchchem. Benchchem.
  • minimizing homocoupling in Suzuki reactions with bromopyridines - Benchchem. Benchchem.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Reddit.
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides - Benchchem. Benchchem.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. utrgv.edu.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. organic-chemistry.org.
  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate.
  • effect of base and solvent on Suzuki coupling with bromoquinolines - Benchchem. Benchchem.
  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate.

Sources

Technical Support Center: Improving Regioselectivity of the Mannich Reaction with Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective Mannich reaction of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to make informed decisions in your experiments.

Introduction: The Challenge of Regioselectivity in Phenolic Mannich Reactions

The Mannich reaction is a powerful tool for the aminomethylation of phenols, providing access to a wide range of biologically active molecules and synthetic intermediates.[1] The reaction proceeds via an electrophilic aromatic substitution, where the electron-rich phenol attacks an electrophilic iminium ion generated in situ from an amine and formaldehyde.[2] The hydroxyl group of the phenol is a strong activating and ortho, para-directing group, meaning that the incoming aminomethyl group will preferentially add to the positions adjacent (ortho) or opposite (para) to the hydroxyl group.[2] This inherent directing effect often leads to the formation of a mixture of regioisomers, posing a significant purification challenge and reducing the yield of the desired product.

This guide will provide a systematic approach to understanding and controlling the ortho versus para selectivity in the Mannich reaction of substituted phenols.

Frequently Asked Questions (FAQs)

Q1: Why does the Mannich reaction on my substituted phenol give a mixture of ortho and para products?

A1: The hydroxyl group of the phenol strongly activates the aromatic ring towards electrophilic attack at the ortho and para positions through resonance donation of its lone pair of electrons.[2] This electronic effect is often the dominant factor, leading to a mixture of isomers. The final product ratio is a result of a complex interplay between electronic effects of the substituents, steric hindrance, and reaction conditions.

Q2: I have a substituent at the para position of my phenol. Will the Mannich reaction be forced to the ortho position?

A2: Yes, if the para position is blocked by a substituent, the aminomethylation will be directed exclusively to the available ortho positions. This is a common strategy to achieve high ortho selectivity.

Q3: Can I achieve meta-substitution on a phenol using the Mannich reaction?

A3: Direct meta-aminomethylation of a phenol is generally not feasible due to the strong ortho, para-directing effect of the hydroxyl group. Achieving meta substitution typically requires a multi-step synthetic route involving a different directing group that is later converted to a hydroxyl group.

Troubleshooting Guide: Controlling the Ortho/Para Product Ratio

This section addresses specific experimental challenges and provides actionable solutions to improve the regioselectivity of your Mannich reaction.

Scenario 1: My reaction yields a mixture of ortho and para isomers, and I want to favor the para product.

Underlying Principles:

  • Steric Hindrance: The ortho positions are sterically more hindered than the para position. This effect can be exploited to favor para substitution.[3]

  • Thermodynamic Control: The para substituted product is often the thermodynamically more stable isomer due to reduced steric strain. Running the reaction under conditions that favor thermodynamic equilibrium can increase the yield of the para product.[4]

Troubleshooting Steps & Solutions:

  • Increase Steric Bulk of the Amine: Employ a bulkier secondary amine. The larger steric profile of the resulting iminium ion will disfavor attack at the more crowded ortho positions.

    • Example: Switching from dimethylamine to diisopropylamine can significantly increase the para to ortho ratio.[5]

  • Increase Steric Bulk of the Phenol (if applicable to your synthesis): If your starting phenol has a bulky substituent at an ortho position, this will further hinder attack at the other ortho position, favoring para substitution.[3]

  • Elevate the Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the product mixture to equilibrate to the more stable thermodynamic product (often the para isomer).[6] However, be mindful of potential side reactions at elevated temperatures.

  • Prolong the Reaction Time: Allowing the reaction to proceed for a longer duration can also facilitate the establishment of a thermodynamic equilibrium.

  • Solvent Choice: While less predictable, the solvent can influence the transition state energies. In some cases, non-polar solvents may favor the less polar transition state leading to the para product. Experimentation with a range of solvents from polar protic (e.g., ethanol) to non-polar aprotic (e.g., toluene) is recommended.[7]

Table 1: Hypothetical data illustrating the effect of amine steric bulk on the regioselectivity of the Mannich reaction with p-cresol.

AmineSteric ProfileApproximate ortho:para Ratio
DimethylamineSmall60:40
DiethylamineMedium40:60
DiisopropylamineLarge10:90

Note: This data is illustrative. Actual ratios will vary depending on the specific substrate and reaction conditions.

Scenario 2: My reaction is giving a mixture of isomers, and I need to maximize the yield of the ortho product.

Underlying Principles:

  • Chelation Control: The presence of a Lewis acidic catalyst can lead to chelation between the phenolic hydroxyl group and the incoming electrophile, directing the substitution to the ortho position.[8]

  • Kinetic Control: The ortho position is often kinetically favored due to its proximity to the activating hydroxyl group, especially if steric hindrance is not a major factor.[4]

Troubleshooting Steps & Solutions:

  • Employ a Lewis Acid Catalyst: Certain metal catalysts can coordinate to the phenolic oxygen, creating a template effect that favors ortho substitution.

    • Examples: Vanadium[9], Chromium[8], and Copper[9] catalysts have been reported to promote ortho-aminomethylation of phenols. Scandium triflate (Sc(OTf)₃) in combination with a palladium catalyst has also been used for ortho-alkylation, a related transformation.[10]

  • Use a Less Sterically Hindered Amine: A smaller amine, such as dimethylamine, will experience less steric repulsion at the ortho positions, increasing the likelihood of ortho attack.

  • Lower the Reaction Temperature: Running the reaction at lower temperatures can favor the kinetically controlled product. Since the ortho product often has a lower activation energy for its formation (in the absence of significant steric hindrance), lower temperatures can increase its proportion in the product mixture.

  • Solvent Effects: Polar, protic solvents like ethanol or methanol can stabilize the polar transition state leading to the ortho product through hydrogen bonding.

Experimental Protocol: General Procedure for Ortho-Selective Mannich Reaction using a Metal Catalyst

  • To a solution of the substituted phenol (1.0 eq) in a suitable solvent (e.g., toluene), add the secondary amine (1.2 eq) and the metal catalyst (e.g., V₂O₅, 5 mol%).

  • Add formaldehyde (or paraformaldehyde) (1.5 eq) to the mixture.

  • Stir the reaction at the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., saturated NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired ortho-substituted Mannich base.

Scenario 3: My phenol has an electron-withdrawing group, and the reaction is very slow or gives poor yields.

Underlying Principles:

  • Ring Deactivation: Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups (-COR) decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic substitution.[11]

Troubleshooting Steps & Solutions:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the higher activation barrier of the deactivated ring.

  • Use a More Activating Amine/Aldehyde Combination: While formaldehyde is standard, using a pre-formed Eschenmoser's salt (dimethyl(methylidene)ammonium iodide) can provide a more reactive electrophile.

  • Consider a Stronger Catalyst: If using a catalytic approach, a more potent Lewis acid might be required to activate the electrophile sufficiently.

  • Increase Reaction Time: Allow the reaction to proceed for an extended period, carefully monitoring for any signs of decomposition.

Table 2: Relative Reactivity of Substituted Phenols in the Mannich Reaction.

Substituent on PhenolElectronic EffectExpected Reactivity (relative to Phenol)
-OCH₃ (Methoxy)Electron-donatingHigher
-CH₃ (Methyl)Electron-donatingHigher
-H(Reference)Standard
-Cl (Chloro)Electron-withdrawing (weak)Lower
-NO₂ (Nitro)Electron-withdrawing (strong)Significantly Lower

Visualizing Reaction Control: Mechanisms and Workflows

Diagram 1: General Mechanism of the Mannich Reaction with Phenols

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Amine R₂NH Iminium [R₂N=CH₂]⁺ Iminium Ion Amine->Iminium + H⁺ Formaldehyde CH₂O Formaldehyde->Iminium Phenol Substituted Phenol Iminium->Phenol Electrophilic Attack Ortho_Product Ortho-substituted Product Phenol->Ortho_Product Para_Product Para-substituted Product Phenol->Para_Product

Caption: The Mannich reaction proceeds in two main stages.

Diagram 2: Troubleshooting Workflow for Regioselectivity

Troubleshooting_Workflow Start Poor Regioselectivity (Ortho/Para Mixture) Goal Desired Isomer? Start->Goal Para Favor Para Isomer Goal->Para Para Ortho Favor Ortho Isomer Goal->Ortho Ortho Actions_Para Increase Steric Hindrance (Bulky Amine) Increase Temperature (Thermodynamic Control) Para->Actions_Para Actions_Ortho Decrease Steric Hindrance (Small Amine) Use Lewis Acid Catalyst (Chelation Control) Lower Temperature (Kinetic Control) Ortho->Actions_Ortho Result Improved Regioselectivity Actions_Para->Result Actions_Ortho->Result

Caption: A decision-making workflow for optimizing regioselectivity.

References

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.).
  • Regioselective Mannich reaction of phenolic compounds and its application to the synthesis of new chitosan derivatives. (2001). Tetrahedron Letters, 42(25), 4251-4253.
  • Steric Effect of Amines on the Mannich Reaction between Secondary Amines and 2,6-Disubstituted Phenols. (2003). Bulletin of the Korean Chemical Society, 24(5), 675-678.
  • Synthetic- and DFT modelling studies on regioselective modified Mannich reactions of hydroxy-KYNA derivatives. (2021). RSC Advances, 11(3), 1548-1558.
  • A study of the mannich reaction with. (n.d.). Brunel University Research Archive.
  • Application of the Mannich reaction in the structural modification of natural products. (2023). RSC Medicinal Chemistry, 14(8), 1436-1453.
  • Regioselective Reaction: Synthesis, Characterization and Pharmacological Studies of Some New Mannich Bases Derived From 1,2,4-triazoles. (2011). Letters in Drug Design & Discovery, 8(8), 736-742.
  • Mannich reaction mechanism for phenols. (n.d.). ResearchGate.
  • Photodeamination Reaction Mechanism in Aminomethyl p-Cresol Derivatives: Different Reactivity of Amines and Ammonium Salts. (2015). The Journal of Organic Chemistry, 80(21), 10817-10828.
  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2023). ACS Sustainable Chemistry & Engineering, 11(29), 10836-10845.
  • Brønsted Acid-Catalyzed Enantioselective and Para-Selective Addition of Phenols to 1-Alkynylnaphth-2-Ols. (2023).
  • Selective Aminomethylation of Aromatic Compounds. (2019). Frontiers in Chemistry, 7, 553.
  • Direct Mannich-Type Reactions Promoted by Frustrated Lewis Acid/Brønsted Base Catalysts. (2013).
  • The Ortho/Para Ratio. (n.d.). Dalal Institute.
  • Solvent effects on stereoselectivity: more than just an environment. (2009). Chemical Society Reviews, 38(4), 990-1001.
  • Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. (2023). Molecules, 28(13), 5183.
  • Cr-Catalyzed Direct ortho-Aminomethylation of Phenols. (2021). The Journal of Organic Chemistry, 86(24), 18131-18140.
  • Mannich reactions in high-boiling solvents. (1970). Journal of the Chemical Society C: Organic, 1549-1553.
  • Solvent- and Catalyst-Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol- and Phenol-Iminodiacetic Acid Ligands. (2009).
  • Direct Mannich-Type Reactions Promoted by Frustrated Lewis Acid/Brønsted Base Catalysts. (2013).
  • Mannich Reaction. (n.d.). Organic Chemistry Portal.
  • Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. (2013).
  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. (1993). Tetrahedron Letters, 34(11), 1775-1778.
  • V–Catalyzed Direct Ortho-Aminomethylation of Phenols. (2019). Asian Journal of Organic Chemistry, 8(6), 848-851.
  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (2022). Organic Chemistry Frontiers, 9(22), 6205-6212.
  • Regioselective nitration of phenol induced by catalytic antibodies. (2005). Journal of the American Chemical Society, 127(1), 148-153.
  • The control of regioselectivity in the liquid-phase hydroxymethylation of 2-methoxyphenol with aqueous formaldehyde. A comparison between zeolites and basic catalysts. (2005).
  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (2022). Organic Chemistry Frontiers, 9(22), 6205-6212.
  • Photodeamination Reaction Mechanism in Aminomethyl p-Cresol Derivatives: Different Reactivity of Amines and Ammonium Salts. (2015). The Journal of Organic Chemistry, 80(21), 10817-10828.
  • Exploring the Mechanisms and Kinetic Modeling of Phenol Amination Using Pd and Rh-Based Catalysts. (2022).
  • Is ortho-Cresol a Viable Lignocellulosic Blendstock? A Kinetic Study of Its Co-Oxidation within a Surrogate Fuel. (2021). Energies, 14(21), 7288.

Sources

Technical Support Center: Troubleshooting Stability Issues of 4-Bromo-3-((dimethylamino)methyl)phenol During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals who are working with 4-Bromo-3-((dimethylamino)methyl)phenol. As a phenolic Mannich base, this compound possesses a unique combination of functional groups—a phenol, a tertiary amine, and a halogenated aromatic ring—that make it a versatile synthetic intermediate.[1][2] However, this same structural complexity presents significant stability challenges during reaction workup and purification, often leading to yield loss and product degradation.

This document provides in-depth, field-proven insights and troubleshooting protocols designed to help you navigate these challenges effectively. Our approach is built on explaining the chemical causality behind each issue, enabling you to make informed decisions in your laboratory work.

Part 1: Understanding the Core Instability of this compound
Q: Why is this specific compound so prone to degradation during standard workup procedures?

A: The instability of this compound arises from the interplay between its ortho-aminophenol-like structure and its nature as a Mannich base. There are three primary degradation pathways you must be aware of:

  • Oxidative Degradation: The phenolic hydroxyl group makes the aromatic ring electron-rich and highly susceptible to oxidation. This process is dramatically accelerated under basic conditions, where the phenol is deprotonated to the corresponding phenoxide. The phenoxide is extremely sensitive to atmospheric oxygen, leading to the formation of highly colored radical intermediates, quinone-imines, and ultimately, polymeric tars.[3][4] This is the most common cause of reaction mixtures turning dark purple, brown, or black.

  • pH-Dependent Issues: The molecule has both an acidic phenol (pKa ≈ 10) and a basic tertiary amine (pKa of the conjugate acid ≈ 9-10). Its solubility is therefore highly dependent on pH.

    • Acidic pH (< 7): The amine is protonated, forming a water-soluble ammonium salt.

    • Basic pH (> 11): The phenol is deprotonated, forming a water-soluble phenoxide salt.

    • Neutral pH (≈ 7-9): The compound is least soluble in water, making this the ideal range for extraction into an organic solvent. Navigating this pH window incorrectly is a major source of yield loss.[5]

  • Thermal & Acid-Catalyzed Decomposition: As a phenolic Mannich base, the compound can undergo a retro-Mannich reaction or eliminate the dimethylamine group, especially when heated or exposed to strong acid. This process generates a highly reactive and unstable intermediate known as an ortho-quinone methide (o-QM).[2][6] These intermediates are potent electrophiles that rapidly polymerize or react with other nucleophiles in the mixture, leading to complex and often inseparable impurities.

A This compound (Stable Form) B Phenoxide Anion (Highly Activated) A->B Aqueous Base (e.g., NaOH, K₂CO₃) D ortho-Quinone Methide (o-QM) (Highly Reactive Intermediate) A->D Heat or Strong Acid E Ammonium Salt (Water Soluble) A->E Aqueous Acid (e.g., HCl) C Colored Quinone-Imine & Polymeric Byproducts B->C O₂ (Air) Fast D->C Polymerization E->A Aqueous Base

Caption: Primary degradation pathways for this compound.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My organic layer turned dark brown/purple after I added aqueous sodium bicarbonate to neutralize the reaction. What happened?

A: This is a classic sign of rapid oxidative degradation. When you add a base, you deprotonate the phenol to form the phenoxide. This phenoxide is incredibly sensitive to dissolved oxygen in your solvents and the air in your flask.

  • Causality: The phenoxide is a much stronger electron-donating group than the neutral phenol, making the aromatic ring exceptionally easy to oxidize.[3]

  • Solutions & Proactive Measures:

    • Work Under Inert Atmosphere: Whenever possible, conduct the workup under a nitrogen or argon atmosphere.

    • Use Degassed Solvents: Before the workup, sparge both your aqueous and organic solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Add an Antioxidant: Add a small amount of a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to your initial aqueous quench solution. These agents will scavenge dissolved oxygen and prevent oxidation of your product.

    • Minimize Time Under Basic Conditions: Do not let your biphasic mixture sit for extended periods after basification. Neutralize, extract, and separate the layers promptly.

Q2: My yield is very low, and I suspect the product is staying in the aqueous layer. How can I improve recovery?

A: This is almost always a pH control issue. Either you are extracting at a pH that is too low (forming the water-soluble ammonium salt) or too high (forming the water-soluble phenoxide salt).

  • Causality: The compound's amphoteric nature means it can exist as a salt in both acidic and basic aqueous solutions.[5] Maximum organic solubility occurs when the molecule is in its neutral state.

  • Solutions & Protocol:

    • Precise pH Adjustment: After quenching your reaction, carefully adjust the pH of the aqueous layer to pH 8.0-8.5 using a pH meter or pH paper. This "sweet spot" ensures the tertiary amine is deprotonated (neutral) while the phenol remains largely protonated (neutral), maximizing its partition into the organic layer.

    • Use a Weaker Base: For neutralization, use saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This provides better pH control and reduces the risk of overshooting into the highly basic region where the phenoxide forms.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.

Q3: My compound streaks badly on my silica gel column and I see a dark-colored band at the top that won't elute. Is my product decomposing?

A: Yes, this indicates on-column decomposition. Standard silica gel is acidic (pH ≈ 4-5) and has a high surface area, which can catalyze the elimination of the dimethylamine group to form the reactive o-quinone methide intermediate.[2][6] This intermediate then polymerizes on the silica.

  • Causality: The acidic silanol groups on the silica surface can protonate the tertiary amine, facilitating its elimination. Phenolic compounds can also bind strongly to silica, increasing contact time and the chance for air oxidation on the column.[7]

  • Solutions:

    • Use Deactivated Silica: Never use standard silica gel. Prepare a deactivated stationary phase by adding triethylamine (Et₃N) to your slurry solvent. A standard practice is to use a solvent system containing 0.5-1% triethylamine in your hexane/ethyl acetate eluent. The triethylamine neutralizes the acidic sites on the silica.

    • Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like neutral alumina.

    • Minimize Loading Time: Load your sample onto the column quickly in a concentrated band using a minimal amount of solvent to reduce diffusion and get the product moving through the column swiftly.[8]

Part 3: Validated Experimental Protocols
Protocol 1: Optimized Antioxidant Extractive Workup

This protocol is designed to minimize both oxidative degradation and yield loss due to pH issues.

  • Preparation: Before starting, degas all solvents (e.g., ethyl acetate, dichloromethane, deionized water) by bubbling nitrogen through them for 20 minutes. Prepare a 10% (w/v) aqueous solution of sodium sulfite (Na₂SO₃).

  • Initial Quench: Cool the crude reaction mixture in an ice bath. Slowly quench the reaction by adding the cold Na₂SO₃ solution.

  • pH Adjustment: Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution while monitoring the aqueous layer with pH paper. Carefully adjust the pH to 8.0-8.5 .

  • Extraction: Extract the mixture three times with an appropriate organic solvent (e.g., ethyl acetate). Work quickly to minimize the time the product spends in the basic aqueous solution.

  • Washing: Combine the organic layers and wash once with brine (saturated NaCl solution). The brine wash helps to break emulsions and remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at a low temperature (<40°C) to prevent thermal decomposition.

Protocol 2: Purification via Deactivated Flash Column Chromatography
  • Slurry Preparation: In a flask, add your calculated amount of silica gel. Add your starting eluent (e.g., 95:4:1 Hexane:EtOAc:Et₃N) to create a slurry. The triethylamine is critical for deactivation.

  • Column Packing: Pour the slurry into your column and use pressure to pack the bed, ensuring no cracks or air bubbles are present.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of deactivated silica for dry loading if possible, as this often gives better resolution.

  • Elution: Run the column using your pre-determined solvent system containing ~1% triethylamine. Collect fractions and monitor by TLC.

  • Post-Column Workup: Combine the pure fractions. The triethylamine can often be removed during rotary evaporation, but for highly pure samples, an additional acid wash may be needed, followed by re-extraction (use the methods in Protocol 1).

start Crude Reaction Mixture quench Quench with cold 10% aq. Na₂SO₃ start->quench ph_adjust Adjust to pH 8.0-8.5 with sat. NaHCO₃ quench->ph_adjust extract Extract 3x with Degassed Organic Solvent ph_adjust->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄), Filter, Concentrate (<40°C) wash->dry assess Assess Purity (TLC, ¹H NMR) dry->assess pure Product is Pure assess->pure Yes chromatography Purify via Deactivated Silica Gel Chromatography (1% Et₃N in eluent) assess->chromatography No final_product Final Pure Product pure->final_product chromatography->final_product

Caption: Recommended workflow for the workup and purification of the target compound.

Part 4: Summary of Critical Parameters

For quick reference in the lab, adhere to the following conditions to maximize the stability and recovery of your product.

ParameterRecommended ConditionRationale & Justification
Atmosphere Inert (Nitrogen or Argon)Prevents rapid air oxidation of the electron-rich phenol/phenoxide.
Solvents Degassed prior to useRemoves dissolved O₂, a key reagent in the primary degradation pathway.[4]
Aqueous pH for Extraction 8.0 - 8.5 Optimal range to ensure both amine and phenol are in their neutral, organically soluble forms.[5]
Neutralizing Base Saturated NaHCO₃A weaker base that allows for finer pH control and avoids overshooting into the phenoxide region.
Workup Additive Sodium Sulfite (Na₂SO₃)Acts as an antioxidant/oxygen scavenger to chemically prevent degradation.
Chromatography Media Silica Gel deactivated with ~1% Et₃NNeutralizes acidic sites on silica, preventing acid-catalyzed decomposition (o-QM formation).[7]
Concentration Temperature < 40°CMinimizes the risk of thermal decomposition via retro-Mannich or o-QM pathways.[6]
References
  • García- Einschlag, F. S., et al. (2003). "Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution." Central European Journal of Chemistry. [Link]
  • CPAChem. (2023). "Safety data sheet for 4-Bromo-3-methylphenol." [URL provided in search results, specific document may vary].
  • Importance of Mannich Bases in Chemistry and Drug Discovery.
  • Singh, M., et al. (Date unavailable). "A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium.
  • Dimmock, J. R., et al. (2017). "Mannich bases in medicinal chemistry and drug design." PubMed Central. [Link]
  • Riedl, Z., et al. (2012). "Mannich base-connected syntheses mediated by ortho-quinone methides.
  • García- Einschlag, F. S., et al. (2003). "Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution.
  • Toste, F. D., et al. (2023). "Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate.
  • Wikipedia. "Protecting group." [Link]
  • Nagasawa, H. T., & Gutmann, H. R. (1959). "The Oxidation of O-Aminophenols by Cytochrome C and Cytochrome Oxidase." PubMed. [Link]
  • Corbett, J. F. (1972). "Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution." Royal Society of Chemistry. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). "4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis." [Link]
  • Morallón, E., et al. (2003). "Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium." Universidad de Alicante. [Link]
  • de Souza, J. S., et al. (2020). "Assessment of p-aminophenol oxidation by simulating the process of hair dyeing..." PubMed. [Link]
  • Sun, M., et al. (2007). "Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst.
  • PubChem. "4-Aminophenol.
  • Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). (Date unavailable).
  • Ghosh, P., et al. (2017). "Degradation of p-Aminophenol by fenton's process.
  • PubChem. "this compound.
  • Sun, M., et al. (2007).
  • Alguacil, F. J., et al. (2022). "Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes..." MDPI. [Link]
  • Yan, X-X., et al. (Date unavailable). "(PDF) 4-Bromo-2-[(phenylimino)methyl]phenol.
  • Rasool, N., et al. (2022). "Extraction and characterization of phenolic compounds and their potential antioxidant activities." PubMed Central. [Link]
  • Khobragade, D. A., et al. (2022). "Techniques for Analysis of Plant Phenolic Compounds." MDPI. [Link]
  • Rocaboy, R., et al. (2025). "Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F.
  • Stojkovic, M. R., et al. (2022). "Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.

Sources

Technical Support Center: Dehalogenation in Palladium-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate one of the most common and yield-reducing side reactions: hydrodehalogenation. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting guides for specific coupling reactions, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a significant problem?

A: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the halogen atom (I, Br, Cl) on your aryl or heteroaryl halide starting material is replaced by a hydrogen atom.[1][2][3] This is problematic for several key reasons:

  • Yield Reduction: It consumes your starting material, directly lowering the yield of your desired cross-coupled product.[1][2][3]

  • Purification Complications: The dehalogenated byproduct often has similar chromatographic properties to the desired product, making purification challenging and time-consuming.[1][2]

  • Stoichiometry Imbalance: Consumption of the halide partner disrupts the stoichiometry of the reaction, potentially leading to other side reactions like homocoupling of the coupling partner.

Q2: What is the primary mechanistic pathway that leads to hydrodehalogenation?

A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This highly reactive intermediate can be generated from various sources in the reaction medium, including:

  • Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can react with trace water or other protic sources to generate hydroxides, which can then lead to Pd-H formation.[3]

  • Solvents: Protic solvents (e.g., alcohols) or even some aprotic polar solvents (e.g., DMF, which can decompose to generate formate) can serve as hydride sources.[2][3][4]

  • Reagents: Trace amounts of water in reagents or solvents are a common source of protons that can lead to Pd-H species.[5]

  • Organoboron Reagents (in Suzuki Couplings): In some cases, β-hydride elimination from the organoboron reagent can generate a Pd-H species.

Once formed, the Ar-Pd(II)-X intermediate can undergo reductive elimination with the hydride ligand (Ar-Pd-H) to yield the undesired dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst, which re-enters the competing dehalogenation cycle.[1][2]

Dehalogenation_Mechanism cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Competing Dehalogenation Cycle Pd0_c Pd(0)L_n ArPdX_c Ar-Pd(II)(X)L_n Pd0_c->ArPdX_c Oxidative Addition (Ar-X) ArPdNu_c Ar-Pd(II)(Nu)L_n ArPdX_c->ArPdNu_c Transmetalation (Nu-M) ArPdNu_c->Pd0_c Product_c Ar-Nu (Product) ArPdNu_c->Product_c Reductive Elimination Pd0_d Pd(0)L_n ArPdX_d Ar-Pd(II)(X)L_n Pd0_d->ArPdX_d Oxidative Addition (Ar-X) ArPdH Ar-Pd(II)(H)L_n ArPdX_d->ArPdH Hydride Transfer PdH Pd-H Species PdH->ArPdX_d ArPdH->Pd0_d Byproduct_d Ar-H (Byproduct) ArPdH->Byproduct_d Reductive Elimination HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->PdH Generates

Caption: Catalytic cycles showing the desired cross-coupling pathway and the competing dehalogenation side reaction.

Q3: How can I confirm that dehalogenation is occurring in my reaction?

A: Identifying the dehalogenated byproduct is typically straightforward using standard analytical techniques:[2][3]

  • Thin Layer Chromatography (TLC): The dehalogenated product is generally less polar than the starting aryl halide and will appear as a new spot with a higher Rf value.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product is often the most definitive method. You will observe the appearance of a new aromatic proton signal in the region where the carbon-halogen bond was previously located.[2]

Q4: Are certain types of organic halides more prone to dehalogenation?

A: Yes, the susceptibility to dehalogenation is influenced by both the halogen and the electronic nature of the substrate.

  • Halogen Reactivity: The tendency for dehalogenation generally follows the order of C-X bond strength and reactivity in oxidative addition: I > Br > Cl.[2] Aryl iodides are the most prone to this side reaction.[2]

  • Substrate Electronics: Electron-deficient aryl halides are often more susceptible to dehalogenation.

  • Heterocycles: N-heterocyclic halides (e.g., pyridines, indoles, pyrroles) are particularly prone to dehalogenation.[2][6] In some cases, the N-H bond of the heterocycle can act as a proton source, potentially promoting the side reaction.[1] For these substrates, protection of the N-H group is often recommended.[1][7]

Troubleshooting Guides for Specific Reactions

The interplay of ligand, base, solvent, and temperature is critical in controlling the selectivity between the desired coupling and undesired dehalogenation. The following workflow provides a systematic approach to troubleshooting this issue.

Caption: A systematic workflow for troubleshooting and minimizing dehalogenation in cross-coupling reactions.[2]

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Problem: My Suzuki reaction shows a high percentage of the dehalogenated starting material, resulting in a low yield of the desired biaryl product.[2]

Causality & Solutions:

  • Inappropriate Ligand: The rate of reductive elimination to form the C-C bond must be faster than the rate of reductive elimination to form the C-H bond. Bulky, electron-rich phosphine ligands accelerate the desired C-C bond-forming reductive elimination, outcompeting the dehalogenation pathway.[1]

    • Recommendation: Switch from simple ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, tBuXPhos ) or N-heterocyclic carbene (NHC) ligands.[1][2]

  • Incorrect Base: Strong bases, especially alkoxides, can generate Pd-H species.[3] Weaker inorganic bases are less prone to this and are often sufficient to facilitate the transmetalation step.

    • Recommendation: Avoid strong bases like NaOtBu or KOtBu. Instead, screen weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ .[1][2][7]

  • Problematic Solvent: Protic solvents (alcohols) or solvents that can act as hydride sources (DMF) can directly contribute to dehalogenation.[3]

    • Recommendation: Use aprotic solvents like toluene, dioxane, or THF .[2][7] If aqueous conditions are required, use degassed water and minimize its volume.[7]

  • High Temperature: Dehalogenation can have a higher activation energy than the desired coupling.[1]

    • Recommendation: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., try 80 °C instead of 110 °C).[1][2]

Issue 2: Dehalogenation as a Major Side Reaction in Heck Coupling

Problem: My Heck reaction is producing a significant amount of the reduced arene instead of the desired substituted alkene.[2]

Causality & Solutions:

  • High Reaction Temperature: Heck reactions are often conducted at elevated temperatures, which can accelerate the rate of dehalogenation.[2]

    • Recommendation: Attempt the reaction at a lower temperature. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times.[2][8]

  • Choice of Base and Solvent: The combination of base and solvent is crucial. Aprotic polar solvents are common but can be problematic.

    • Recommendation: If using DMF or NMP results in dehalogenation, switch to a less reducible solvent like toluene or dioxane .[2] Weaker inorganic bases like K₂CO₃ or NaOAc are often effective and less likely to generate hydrides compared to stronger bases.[2]

  • Lack of Additives: Phase-transfer catalysts can sometimes improve reaction efficiency and suppress side reactions.

    • Recommendation: Consider the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) , which can improve yields and reduce dehalogenation in some systems.[2][9]

Issue 3: Hydrodehalogenation in Buchwald-Hartwig Amination

Problem: The desired C-N bond formation is competing with hydrodehalogenation of my aryl halide, particularly with challenging aryl chlorides or electron-deficient substrates.

Causality & Solutions:

  • Sub-optimal Ligand Selection: The Buchwald-Hartwig amination is highly dependent on the ligand. The ligand must promote rapid reductive elimination of the C-N bond to prevent competing pathways.

    • Recommendation: The use of bulky, electron-rich biaryl phosphine ligands is critical. For challenging substrates, screen ligands such as XPhos, RuPhos, or BrettPhos .[2] These ligands favor the formation of a monoligated palladium species, which increases the rate of the desired catalytic cycle steps.[10]

  • Base Strength and Type: While strong bases like NaOtBu or LiHMDS are often required, they can also be a source of Pd-H species.

    • Recommendation: If dehalogenation is severe, consider screening a weaker base like K₃PO₄ or Cs₂CO₃ , although this may slow down the desired reaction. The choice of base can be substrate-dependent.[11]

  • Slow Oxidative Addition (Aryl Chlorides): With less reactive aryl chlorides, the catalyst can be prone to decomposition or side reactions if the initial oxidative addition step is slow.

    • Recommendation: Ensure you are using a catalyst system known to be effective for aryl chlorides, which typically involves highly electron-rich and bulky ligands. Using a pre-catalyst can also ensure the efficient formation of the active Pd(0) species.[12]

Data Summary: Impact of Reaction Parameters

The following tables summarize typical trends observed when optimizing reaction conditions to minimize dehalogenation. Actual results will vary based on specific substrates.

Table 1: Effect of Ligand and Base in a Model Suzuki Coupling

Aryl HalideLigandBaseSolventTemp (°C)Product Yield (%)Dehalogenation (%)
4-BromotoluenePPh₃NaOtBuDioxane1104550
4-BromotolueneXPhos K₃PO₄ Toluene 80 95 <5
2-IodopyridinePPh₃K₂CO₃DMF1103065
2-IodopyridineSPhos K₃PO₄ Toluene/H₂O908810

Data is illustrative of general trends.[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a starting point for the cross-coupling of an aryl bromide prone to hydrodehalogenation, employing best practices to suppress the side reaction.[1][2]

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a suitable pre-catalyst

  • XPhos (4 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed Toluene (0.1-0.2 M)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol) under an inert atmosphere (Argon or Nitrogen).[2]

  • Evacuate and backfill the vial with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2][3]

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.[2] Avoid unnecessarily high temperatures.[2]

  • Monitor the reaction progress by TLC or GC-MS, checking for both product formation and the dehalogenated byproduct.[2]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3]

  • Purify the crude product by column chromatography.[2]

Protocol 2: Heck Coupling with Suppressed Dehalogenation

This protocol provides a general procedure for the Heck reaction of an aryl bromide, aiming to minimize the dehalogenation side product.[2]

Materials:

  • Aryl bromide (1.0 equiv)

  • Olefin (1.2 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • Triphenylphosphine (PPh₃) (2-4 mol%) or another suitable ligand

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Anhydrous, degassed Toluene or Dioxane (0.2-0.5 M)

Procedure:

  • In a flask under an inert atmosphere, combine the aryl bromide, olefin, Pd(OAc)₂, PPh₃, K₂CO₃, and TBAB.

  • Add the anhydrous, degassed solvent (Toluene or Dioxane).

  • Heat the reaction mixture to 80-100 °C. Avoid unnecessarily high temperatures.[2]

  • Monitor the reaction by GC-MS or TLC to track the formation of the product and the dehalogenated byproduct.[2]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the desired product.

References

  • BenchChem Technical Support Team. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. Benchchem.
  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
  • BenchChem. (2025). Strategies to minimize dehalogenation in Suzuki coupling of aryl bromides. Benchchem.
  • Aramendia, M. A., et al. (1999). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts.
  • Urbano, F. J., & Marinas, J. M. (2001). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts.
  • MilliporeSigma. Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • Orbach, M., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Reddit User Discussion. (2019). significant dehalogenation in stille coupling. r/Chempros, Reddit.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Burhenn, A., Bavaro, R., & Gessner, V. H. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, RSC Publishing. [Link]
  • Moody, C. J., & Roff, G. J. (2005).
  • Grushin, V. V., & Alper, H. (1991). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. The Journal of Organic Chemistry. [Link]
  • MDPI. (2020).
  • Xia, J., et al. (2004). Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure.
  • El-Shishtawy, R. M., et al. (2015). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a.
  • Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Reddy, B. V. S., et al. (2007). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Leclere, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]
  • Reddit User Discussion. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry, Reddit.
  • Ghaffari, B., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
  • ResearchGate. Effect of bases and solvents on the Heck coupling.
  • Kantam, M. L., et al. (2012). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH. [Link]
  • LibreTexts Chemistry. (2023). 2.9: Phosphines. Chemistry LibreTexts. [Link]
  • Reddit User Discussion. (2018).
  • Plummer, S., & Gallou, F. (2024).
  • Wikipedia.
  • Ruijter, R., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
  • Viciu, M. S., et al. (2001). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. NIH. [Link]
  • LibreTexts Chemistry. (2023).

Sources

Navigating the Solvent Landscape of Phenolic Mannich Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Mannich reaction, a cornerstone in organic synthesis for carbon-carbon bond formation, presents unique challenges and opportunities when applied to phenols. The choice of solvent is a critical parameter that can profoundly influence reaction efficiency, selectivity, and the product profile. This guide, designed by our senior application scientists, provides in-depth technical support to navigate the complexities of solvent effects in the Mannich reaction of phenols. We move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Mannich reaction with a phenol is sluggish or not proceeding at all. Could the solvent be the issue?

A1: Absolutely. The solvent plays a pivotal role in the Mannich reaction of phenols by influencing the formation and stability of the key electrophilic species, the iminium ion, and by affecting the nucleophilicity of the phenol.[1][2][3]

Troubleshooting Steps:

  • Evaluate Your Current Solvent:

    • Protic Solvents (e.g., ethanol, methanol, water): These are commonly used and can be effective as they help stabilize the iminium ion through hydrogen bonding.[2] However, they can also solvate the phenol and the amine, potentially reducing their reactivity. If your reactants are not soluble, the reaction will be slow.

    • Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally better at solvating cations and can accelerate the reaction by leaving the nucleophile more "naked" and reactive.[4][5] However, the solubility of all three components (phenol, amine, and formaldehyde source) must be considered.

    • Non-polar Aprotic Solvents (e.g., benzene, toluene): While less common, these can be used. In some cases, reactions in benzene have been shown to produce phenolic Mannich bases selectively.[6]

  • Consider a Change in Solvent or a Co-solvent System:

    • If you are using a protic solvent and observing low reactivity, consider switching to a polar aprotic solvent like DMSO, provided your starting materials are soluble.

    • A mixture of solvents can also be beneficial. For instance, the addition of some water to an organic solvent has been reported to favor the Mannich reaction over the formation of Schiff base by-products.[2][7]

  • Solvent-Free Conditions: For certain substrates, a solvent- and catalyst-free approach can be highly effective, leading to good yields and high selectivity.[8][9][10] This is also a greener alternative.[11][12]

Q2: I'm observing the formation of multiple products, particularly a mix of ortho and para isomers. How can I improve the regioselectivity?

A2: The hydroxyl group of a phenol is a strong activating group that directs electrophilic substitution to the ortho and para positions.[1] The ratio of these isomers is influenced by reaction conditions, including the solvent.

Strategies to Enhance Regioselectivity:

  • Steric Hindrance: The choice of solvent can influence the effective size of the reacting species. In some cases, a bulkier solvent might favor the less sterically hindered para position.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Chelation Control: In some instances, the use of specific catalysts in conjunction with a suitable solvent can promote ortho-selectivity through chelation with the phenolic hydroxyl group.

  • Blocking Groups: If one position is undesired, consider using a starting material where that position is blocked by a group that can be removed later.

Q3: My reaction is producing a significant amount of resinous material or by-products. What are the likely culprits and how can I minimize them?

A3: By-product formation is a common issue in Mannich reactions. The solvent choice can either mitigate or exacerbate these side reactions.

Common By-products and Mitigation Strategies:

  • Bis-Mannich Products: If your phenol has more than one activated position, the addition of two aminomethyl groups can occur.[3]

    • Solution: Carefully control the stoichiometry of your reactants. Using a limiting amount of formaldehyde and the amine can favor the mono-substituted product. A solvent that poorly solubilizes the mono-Mannich product might cause it to precipitate out, preventing further reaction.

  • Aldol Condensation: Self-condensation of the aldehyde (formaldehyde) or another aldehyde/ketone present can compete with the Mannich reaction.[2]

    • Solution: Maintaining a weakly acidic pH (around 4-5) generally favors the Mannich reaction.[2] The choice of solvent can influence the overall acidity of the reaction medium.

  • Polymerization of Formaldehyde:

    • Solution: Use fresh paraformaldehyde or a formaldehyde solution. Adding the formaldehyde source dropwise can help maintain a low concentration and minimize polymerization.[3]

The Role of Solvent Type: A Qualitative Comparison

Solvent TypeExamplesAdvantagesDisadvantagesBest For
Polar Protic Water, Ethanol, MethanolGood at stabilizing the iminium ion; often inexpensive and environmentally benign.[2]Can decrease nucleophilicity through hydrogen bonding with the phenol and amine.[13][14]General purpose; "green" chemistry approaches.[11][15]
Polar Aprotic DMSO, DMF, AcetonitrileCan accelerate reaction rates by poorly solvating the nucleophile, making it more reactive.[4][5]Can be difficult to remove; potential for side reactions at higher temperatures.Overcoming low reactivity; when reactants are highly polar.
Non-Polar Aprotic Toluene, Benzene, DioxaneCan favor specific regioselectivity in some cases.[6][16]Poor solubility of polar reactants and intermediates.Specific applications where selectivity is a key issue.
Solvent-Free N/AEnvironmentally friendly; can lead to high yields and selectivity; simplified work-up.[8][9][10]Only applicable if reactants are liquids at the reaction temperature or have a low melting point.Green chemistry initiatives; specific substrates.[12]

Visualizing the Process

The Mannich Reaction Mechanism with Phenols

The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic aromatic substitution with the electron-rich phenol.

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution Formaldehyde Formaldehyde Iminium_Ion Iminium Ion (Electrophile) Formaldehyde->Iminium_Ion + Amine Amine Amine Phenol Phenol (Nucleophile) Iminium_Ion->Phenol Attack by Phenol Mannich_Base Mannich Base Phenol->Mannich_Base

Caption: Mechanism of the Mannich reaction of phenols.

Troubleshooting Workflow for Solvent Selection

This workflow provides a systematic approach to optimizing the solvent for your Mannich reaction.

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_solubility Are all reactants soluble in the current solvent? start->check_solubility change_solvent Change to a solvent where all components are soluble. check_solubility->change_solvent No consider_protic Current solvent protic? (e.g., EtOH) Consider switching to aprotic (e.g., DMSO). check_solubility->consider_protic Yes change_solvent->check_solubility consider_aprotic Current solvent aprotic? (e.g., DMSO) Consider a protic solvent or solvent-free conditions. consider_protic->consider_aprotic Yes optimize_temp Optimize temperature. consider_protic->optimize_temp No solvent_free Try solvent-free conditions. consider_aprotic->solvent_free Yes consider_aprotic->optimize_temp No solvent_free->optimize_temp check_byproducts Significant by-products? optimize_temp->check_byproducts adjust_stoichiometry Adjust stoichiometry. Consider dropwise addition of formaldehyde. check_byproducts->adjust_stoichiometry Yes success Success! check_byproducts->success No adjust_stoichiometry->optimize_temp

Caption: Troubleshooting solvent selection in Mannich reactions.

Experimental Protocol: A Representative Example

This protocol is a generalized example for the aminomethylation of a substituted phenol in ethanol, a common protic solvent.

Reactants:

  • Substituted Phenol (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.1 eq)

  • Aqueous Formaldehyde (37 wt. % in H₂O) (1.2 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenol in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the secondary amine to the cooled solution, followed by the dropwise addition of the aqueous formaldehyde solution, ensuring the temperature remains below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by an appropriate method, such as column chromatography on silica gel or acid-base extraction.[2] For the latter, dissolve the residue in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The aqueous layer, containing the protonated Mannich base, is then basified (e.g., with NaOH) and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the purified Mannich base.

References

  • Mannich reaction mechanism for phenols. (URL: [Link])
  • Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. (URL: [Link])
  • Full article: Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. (URL: [Link])
  • Imines that React with Phenols in W
  • Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands | Request PDF. (URL: [Link])
  • Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. (URL: [Link])
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (URL: [Link])
  • Mannich reaction - Wikipedia. (URL: [Link])
  • Synthesis of amine-phenol ligands in water – a simple demonstration of a hydrophobic effect. (URL: [Link])
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
  • A study of the mannich reaction with. (URL: [Link])
  • The influence of solvents on the Mannich reaction. (Reaction conditions...). (URL: [Link])
  • Recent Progress in Green Synthesis of Mannich Bases. (URL: [Link])
  • Mannich Reaction Mechanism. (URL: [Link])
  • Polar Protic and Polar Aprotic Solvents. (URL: [Link])
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (URL: [Link])
  • Green synthesis of some novel n-mannich bases using environmentally benign catalyst under solvent free conditions. (URL: [Link])
  • Reaction of Phenolic Mannich Base Methiodides and Oxides with Various Nucleophiles. (URL: [Link])
  • ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Deriv
  • Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. (URL: [Link])
  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. (URL: [Link])
  • Solvent effect on Mannich reaction. (URL: [Link])
  • Mannich reactions in high-boiling solvents. (URL: [Link])
  • Use of ethanol versus DMSO as a solvent. (URL: [Link])
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (URL: [Link])
  • (PDF) Phenolic Structure and Colour in Mannich Reaction Products. (URL: [Link])
  • Nucleophilicity (Protic vs. Aprotic solvents). (URL: [Link])
  • Polar Protic and Aprotic Solvents. (URL: [Link])
  • Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. (URL: [Link])
  • Master Organic Chemistry - An Online Organic Chemistry Resource. (URL: [Link])

Sources

Navigating the Intricacies of Base Selection for Suzuki Coupling of 4-Bromo-3-((dimethylamino)methyl)phenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with the functionally complex substrate, 4-Bromo-3-((dimethylamino)methyl)phenol. This guide is structured to provide in-depth, practical advice in a user-friendly question-and-answer format. As Senior Application Scientists, we aim to equip you with the foundational knowledge and troubleshooting strategies to overcome the unique challenges presented by this substrate, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: From Low Yields to No Reaction

This section is designed to help you diagnose and resolve common issues encountered during the Suzuki coupling of this compound.

Issue: Low to No Product Yield

Question 1: I am observing very low or no conversion of my starting material. What are the primary factors to investigate?

Answer: Low or no yield in the Suzuki coupling of this compound can stem from several interrelated factors, primarily revolving around the unique functionalities of the substrate. The primary culprits are often suboptimal base selection, catalyst inhibition, or unfavorable reaction conditions. The presence of both a phenolic hydroxyl group (acidic) and a dimethylamino group (basic and coordinating) on the same molecule creates a complex chemical environment that requires careful consideration.

A systematic approach to troubleshooting is crucial. Begin by evaluating your choice of base, as it plays a pivotal role in the catalytic cycle.[1]

Question 2: How does the dual functionality of my substrate (phenol and dimethylamino group) complicate base selection?

Answer: The presence of both an acidic phenol (pKa ≈ 9.5-10) and a basic dimethylamino group introduces a competitive acid-base equilibrium that can interfere with the Suzuki coupling.[2][3]

  • Phenolic Proton: The acidic proton of the hydroxyl group can be deprotonated by the base intended to activate the boronic acid. This can lead to the formation of a phenoxide, which may have altered reactivity or solubility. More importantly, it consumes the base, potentially leaving an insufficient amount to facilitate the transmetalation step of the Suzuki coupling.

  • Dimethylamino Group: The tertiary amine is a Lewis base and can coordinate to the palladium catalyst. This coordination can stabilize the catalyst but may also lead to the formation of inactive palladium complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[4]

Therefore, the choice of base must be a delicate balance: strong enough to activate the boronic acid for transmetalation, but not so strong as to cause undesirable side reactions or catalyst inhibition.

Question 3: I suspect catalyst inhibition is the problem. How can I mitigate this?

Answer: Catalyst inhibition by the dimethylamino group is a valid concern. To address this, consider the following strategies:

  • Bulky Phosphine Ligands: Employing bulky, electron-rich phosphine ligands is a highly effective strategy. Ligands such as SPhos, XPhos, or RuPhos can sterically hinder the coordination of the dimethylamino group to the palladium center, thus preserving the catalyst's activity.[5] These bulky ligands also promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Pre-catalyst Selection: Using a well-defined palladium pre-catalyst can sometimes offer better results than generating the active Pd(0) species in situ. These pre-catalysts are often more stable and can provide more consistent results.

Issue: Significant Side Product Formation

Question 4: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I prevent it?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen or an inappropriate choice of base. To minimize homocoupling:

  • Rigorous Degassing: Ensure that your reaction mixture and solvents are thoroughly degassed to remove any dissolved oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.

  • Base and Solvent Optimization: The choice of base and solvent can influence the rate of homocoupling. Sometimes, switching to a milder base or a different solvent system can suppress this side reaction. For instance, if you are using a very strong base, consider a weaker one like potassium carbonate or even sodium bicarbonate.[7]

Question 5: I am seeing a lot of protodeboronation of my boronic acid. What can I do to minimize this?

Answer: Protodeboronation, the cleavage of the C-B bond of the boronic acid by a proton source, is another common side reaction. It is often promoted by aqueous basic conditions.[8] To address this:

  • Anhydrous Conditions: If possible, run the reaction under anhydrous conditions. This may involve using anhydrous solvents and a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][7]

  • Boronic Esters: Consider using a more stable boronic ester, such as a pinacol ester, in place of the boronic acid. Boronic esters are generally more resistant to protodeboronation.[8]

  • Milder Base: A milder base can sometimes reduce the rate of protodeboronation.

Frequently Asked Questions (FAQs)

This section addresses common questions about optimizing the base for the Suzuki coupling of this compound.

Question 1: What is the fundamental role of the base in the Suzuki coupling reaction?

Answer: The base in a Suzuki-Miyaura coupling reaction serves several critical functions in the catalytic cycle:[9]

  • Activation of the Boronic Acid: The primary role of the base is to activate the organoboron species (typically a boronic acid). It does this by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is then able to undergo transmetalation with the palladium complex.[10][11]

  • Facilitation of Transmetalation: The formation of the boronate species is crucial for the transmetalation step, where the organic group from the boron is transferred to the palladium center.[9]

  • Regeneration of the Catalyst: The base also plays a role in the overall catalytic cycle, contributing to the regeneration of the active Pd(0) catalyst at the end of the reaction.

The choice of base directly impacts the rate and efficiency of the transmetalation step, and thus the overall success of the reaction.[1]

Question 2: How do I choose the right base for my substrate?

Answer: Selecting the optimal base for this compound requires a careful consideration of its unique properties. A good starting point is to screen a few different types of bases.

Base TypeExamplespKa of Conjugate AcidSuitability for this compound
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃~10.3 (for HCO₃⁻)Generally a good starting point. Mild enough to avoid significant deprotonation of the phenol while still being effective at activating the boronic acid. Cs₂CO₃ is often more soluble in organic solvents and can be more effective in challenging couplings.[1]
Phosphates K₃PO₄~12.3 (for HPO₄²⁻)A stronger base that is often very effective, particularly in anhydrous conditions. It can be a good choice if carbonate bases are not providing sufficient reactivity.[1]
Hydroxides NaOH, KOH~15.7 (for H₂O)Generally too strong for this substrate. They will readily deprotonate the phenol, which can lead to complications.
Fluorides KF, CsF~3.2 (for HF)Can be effective, particularly if the starting materials are sensitive to stronger bases.[12]
Organic Amines Triethylamine (TEA), DIPEA~10.8Generally not recommended as the primary base for Suzuki couplings as they can be less effective than inorganic bases and can also act as ligands, potentially interfering with the catalyst.[13]

Recommendation: Start with a screening of K₂CO₃ and K₃PO₄. If protodeboronation is an issue, consider using K₃PO₄ under anhydrous conditions.

Question 3: Should I use aqueous or anhydrous conditions?

Answer: The choice between aqueous and anhydrous conditions depends on the stability of your boronic acid and the potential for side reactions.

  • Aqueous Conditions: Many Suzuki couplings are performed in a biphasic solvent system, such as toluene/water or dioxane/water.[9] This can be convenient and effective. However, the presence of water can promote protodeboronation, especially with sensitive boronic acids.

  • Anhydrous Conditions: If you observe significant protodeboronation, switching to anhydrous conditions is a good strategy. This would involve using anhydrous solvents (e.g., toluene, dioxane, or THF) and a base like K₃PO₄.

Question 4: Do I need to protect the phenol group?

Answer: Protecting the phenol group is a potential strategy to simplify the reaction by removing the acidic proton. Common protecting groups for phenols include methyl ethers, silyl ethers (e.g., TBDMS), or benzyl ethers. While this adds extra steps to your synthesis (protection and deprotection), it can sometimes lead to a more robust and higher-yielding Suzuki coupling, especially if you are struggling with the unprotected substrate.[14] However, direct coupling of phenols is often possible with careful optimization of the reaction conditions.[15]

Experimental Protocols

Protocol 1: General Procedure for Base Screening in the Suzuki Coupling of this compound

This protocol provides a general framework for screening different bases to find the optimal conditions for your specific boronic acid partner.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the selected base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.05 mmol) under a positive flow of inert gas.

  • Add the degassed solvent system (10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation A Pd(0)L2 (Active Catalyst) B Ar-Pd(II)(X)L2 A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(OR)L2 B->C Base (M-OR) D Ar-Pd(II)(Ar')L2 C->D Transmetalation ([Ar'-B(OH)3]-) D->A Reductive Elimination (Ar-Ar') E Ar-B(OH)2 F [Ar'-B(OH)3]- E->F Base (OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_base Is the base appropriate? (e.g., K2CO3, K3PO4) start->check_base screen_bases Screen different bases (K2CO3, K3PO4, Cs2CO3) check_base->screen_bases No check_catalyst Is there catalyst inhibition? (Dimethylamino group) check_base->check_catalyst Yes screen_bases->check_catalyst success Improved Yield screen_bases->success change_ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand Yes check_conditions Are reaction conditions optimal? (Temperature, Solvent) check_catalyst->check_conditions No change_ligand->check_conditions change_ligand->success optimize_temp Increase temperature cautiously check_conditions->optimize_temp No check_side_reactions Significant side reactions? (Homocoupling, Protodeboronation) check_conditions->check_side_reactions Yes change_solvent Try anhydrous solvent (e.g., Toluene, Dioxane) optimize_temp->change_solvent optimize_temp->success change_solvent->check_side_reactions change_solvent->success degas_rigorously Improve degassing procedure check_side_reactions->degas_rigorously Homocoupling use_boronic_ester Use boronic ester instead of acid check_side_reactions->use_boronic_ester Protodeboronation degas_rigorously->success use_boronic_ester->success

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Chemistry LibreTexts. (2020). 5.5: Acid-base Properties of Phenols. [Link]
  • Approximate pKa chart of the functional groups. (n.d.). [Link]
  • PubChem. (n.d.). 2,4,6-Tris((dimethylamino)methyl)phenol. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
  • Quora. (2019).
  • Ghasemi, J., & Niazi, A. (2009). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Chinese Chemical Society, 56(3), 536-542. [Link]
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
  • Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
  • An, H., Wang, L., & Wang, B. (2007). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 72(9), 3277–3281. [Link]
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. [Link]
  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]
  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • National Center for Biotechnology Information. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 896321. [Link]
  • Ghorbani, F., & Sigman, M. S. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15466–15471. [Link]
  • The Journal of Organic Chemistry. (n.d.).
  • MDPI. (n.d.).
  • R Discovery. (2024).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 2-((Dimethylamino)methyl)phenol. [Link]
  • PubMed. (2024).
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Link]
  • Catalysis Science & Technology. (n.d.).
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (n.d.).
  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)

Sources

Navigating Chromatic Challenges: A Technical Guide to Overcoming Colored Impurities in Phenolic Mannich Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with colored impurities during the Mannich reaction of phenols. The formation of off-color species is a frequent impediment, signaling underlying side reactions that can compromise yield, purity, and the overall success of your synthesis. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you diagnose and resolve these issues effectively.

Introduction: The Root of Coloration

The Mannich reaction is a powerful tool for C-C bond formation, enabling the aminomethylation of acidic protons.[1] When phenols are used as the substrate, their electron-rich aromatic ring readily participates in this reaction, typically at the ortho and para positions relative to the hydroxyl group.[2][3] However, this same electronic richness makes the phenol susceptible to side reactions, most notably oxidation, which is the primary culprit behind the appearance of yellow, brown, or reddish-brown colors in the reaction mixture.[4][5][6] These colored byproducts are often quinone-like structures formed from the oxidation of the phenolic group.[4][5][7]

This guide will dissect the causes of these colored impurities and provide systematic, actionable solutions to prevent their formation and remove them from your product.

Frequently Asked Questions (FAQs)

Q1: Why is my Mannich reaction with phenol turning dark brown?

A1: A dark brown or reddish color is a strong indicator of phenol oxidation.[6] The phenolic hydroxyl group activates the aromatic ring, making it highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by factors such as elevated temperatures, exposure to light, and the presence of trace metal impurities (e.g., iron, copper) which can catalyze the oxidation.[6][7][8] The resulting products are often highly conjugated, colored species like quinones.[5][7]

Q2: Can the purity of my starting materials affect color formation?

A2: Absolutely. The purity of all reactants is critical.

  • Phenol: The starting phenol itself may already be partially oxidized, appearing reddish or brown.[7] Using freshly purified or high-purity phenol is recommended. Additionally, the presence of highly reactive impurities, such as resorcinol derivatives, has been identified as a cause of persistent colored products.[9]

  • Formaldehyde: While less common, the quality of formaldehyde can matter. It is typically used as an aqueous solution (formalin) which can contain impurities.

  • Amine: The purity of the amine is also important to avoid introducing unknown side reactions.

Q3: Does the reaction pH influence the formation of colored impurities?

A3: Yes, pH is a critical parameter. Phenolic compounds are more prone to oxidation under neutral or alkaline conditions.[4] The formation of the phenoxide ion under basic conditions increases the electron density of the aromatic ring, making it even more susceptible to oxidation. Mannich reactions are often carried out under slightly acidic conditions, which can help suppress this oxidation pathway.[10]

Q4: I observe resin or polymer formation in my reaction. Is this related to the color?

A4: Yes, these issues are often linked. Phenols can react with excess formaldehyde to form phenolic resins, especially under acidic conditions and at elevated temperatures.[5] This polymerization process can lead to complex, often colored, insoluble materials that complicate purification. Careful control over stoichiometry and temperature is essential to minimize this side reaction.[5]

Troubleshooting Guides: From Diagnosis to Solution

This section provides a structured approach to troubleshooting common issues related to colored impurities.

Issue 1: Reaction Mixture Progressively Darkens Upon Initiation
  • Problem: The reaction solution, initially colorless or pale yellow, rapidly or gradually turns yellow, red, or brown as the reaction proceeds.

  • Causality Analysis: This is a classic sign of in-situ oxidation of the phenol. The reaction conditions are likely promoting the oxidation of the starting material or the product.

    cluster_main Main Reaction Path cluster_side Oxidation Side Reaction Phenol Phenol MannichBase Desired Mannich Base (Colorless/Pale Yellow) Phenol->MannichBase Electrophilic Aromatic Substitution Quinone Quinone-type Impurities (Highly Colored) Phenol->Quinone Oxidation Iminium Iminium Ion (from Amine + Formaldehyde) Iminium->MannichBase Oxidants Oxidants (O₂, Metal Ions, Light)

    Caption: Oxidation as a competing reaction pathway.

  • Step-by-Step Troubleshooting Protocol:

    • Inert Atmosphere: The most effective preventative measure is to exclude oxygen.

      • Protocol: Set up the reaction in a flask equipped with a nitrogen or argon inlet. Purge the flask with the inert gas for several minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

      • Causality: By removing molecular oxygen, you eliminate a primary oxidant, thus inhibiting the formation of colored quinone-type compounds.[4][8]

    • Solvent Degassing: Solvents can contain significant amounts of dissolved oxygen.

      • Protocol: Before use, degas the solvent by sparging with nitrogen or argon for 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.

      • Causality: This reduces the amount of dissolved oxygen available to oxidize the phenol.[8]

    • Temperature Control: Elevated temperatures can accelerate oxidation.

      • Protocol: If the reaction is exothermic, use an ice bath to control the initial addition of reagents.[2] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Causality: Lower temperatures decrease the rate of all reactions, including the undesirable oxidation side reactions.[11]

    • Light Protection: Phenolic compounds can be sensitive to light.

      • Protocol: Wrap the reaction flask in aluminum foil or use amber-colored glassware to protect the mixture from light.

      • Causality: Light, particularly UV light, can induce photolytic degradation and oxidation of phenols.[4]

    • Use of Additives:

      • Protocol: Consider adding a small amount of an antioxidant, such as sodium bisulfite or butylated hydroxytoluene (BHT). If metal catalysis is suspected, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to sequester metal ions.[4]

      • Causality: Antioxidants act as sacrificial agents, being oxidized preferentially over the phenol. Chelating agents bind metal ions, preventing them from catalyzing the oxidation process.[4]

Issue 2: Isolated Product is Colored or Oily
  • Problem: The reaction seems to proceed well, but after workup and purification, the final Mannich base product is an off-color solid or a dark, viscous oil instead of a clean solid.

  • Causality Analysis: This suggests that colored impurities are being carried through the purification process or that the product itself is unstable under the isolation conditions. Over-alkylation or polymerization could also lead to oily products.

    G start Crude Reaction Mixture check_purity Analyze by TLC/LC-MS start->check_purity one_spot Single Spot/ Major Product? check_purity->one_spot purify_column Purify by Column Chromatography one_spot->purify_column No purify_recrystallize Purify by Recrystallization one_spot->purify_recrystallize Yes pure_product Pure, Colorless Product purify_column->pure_product reassess Re-evaluate Reaction Conditions (See Issue 1) purify_column->reassess Still Colored purify_recrystallize->pure_product purify_recrystallize->reassess Still Colored

    Caption: General purification and troubleshooting workflow.

  • Step-by-Step Troubleshooting Protocol:

    • Stoichiometry Control: The formation of side products like bis- or tris-aminomethylated phenols can lead to purification difficulties.

      • Protocol: Use precise molar ratios of the reactants. A common starting point is a 1:1.1:1.1 ratio of phenol:amine:formaldehyde. Consider adding the formaldehyde solution dropwise to the mixture of phenol and amine to maintain a low concentration of the electrophile.[5]

      • Causality: Limiting the amount of formaldehyde and amine relative to the phenol minimizes the chance of over-alkylation and polymerization.[5]

    • Purification Technique Optimization:

      • Column Chromatography: This is often the most effective method for removing colored impurities.

        • Protocol: Use silica gel and an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). The polar Mannich base product will likely require a moderately polar eluent, while less polar impurities can be washed off first.

        • Causality: The differential adsorption of the desired product and impurities on the stationary phase allows for their separation.[2]

      • Recrystallization: If the product is a solid, recrystallization can be very effective.

        • Protocol: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include ethanol, acetone, or mixtures with water.[2] Sometimes, treating the hot solution with a small amount of activated carbon can help adsorb colored impurities before filtration.

        • Causality: The slow formation of a crystal lattice excludes impurities, leading to a purer, often colorless, final product.

    • Acid-Base Extraction:

      • Protocol: During the aqueous workup, the basic Mannich product can be extracted into an acidic aqueous layer (e.g., dilute HCl), leaving non-basic, colored impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into a fresh organic solvent.

      • Causality: This leverages the basicity of the amine functionality in the Mannich product to separate it from neutral or acidic impurities.

Summary of Causes and Preventative Measures

Cause of Color Formation Preventative Measure / Solution Scientific Rationale
Oxidation of Phenol Run the reaction under an inert (N₂ or Ar) atmosphere.[6][8]Excludes atmospheric oxygen, a key oxidant.[4]
Use degassed solvents.[8]Removes dissolved oxygen from the reaction medium.
Protect the reaction from light.[4]Prevents photolytic degradation and oxidation.[4]
Maintain lower reaction temperatures.[11]Slows the rate of oxidation reactions.
Add antioxidants or chelating agents (EDTA).[4]Sacrificially inhibits oxidation or sequesters catalytic metal ions.[4]
Polymerization/Resin Formation Use precise stoichiometry (avoid excess formaldehyde).[5]Limits the formation of phenol-formaldehyde resins.[5]
Control temperature, especially during reagent addition.Prevents runaway polymerization which can be exothermic.
Over-alkylation Carefully control molar ratios of reactants.[5]Minimizes the formation of di- and tri-substituted products.
Consider slow, dropwise addition of formaldehyde.Keeps the instantaneous concentration of the electrophile low.
Impure Starting Materials Use high-purity, colorless phenol.[7]Prevents the introduction of pre-existing colored impurities.
Check for resorcinolic impurities in the phenol.[9]These specific impurities are known to cause persistent color.[9]
Inappropriate pH Maintain slightly acidic reaction conditions.[10]Phenols are generally more stable against oxidation in acidic media.[4]

References

  • Chemistry LibreTexts. (2023). Mannich Reaction.
  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
  • ResearchGate. (n.d.). Effect of reaction temperature during the first step (Mannich reaction)...
  • ResearchGate. (n.d.). Phenol having a reddish Brown color?
  • Tyman, J. H. P., & Patel, M. (2025). Phenolic Structure and Colour in Mannich Reaction Products. ResearchGate.
  • Wikipedia. (n.d.). Mannich reaction.
  • Chemistry Steps. (n.d.). Mannich Reaction.
  • L.S.College, Muzaffarpur. (2020). Mannich reaction.

Sources

Technical Support Center: Purification of 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Non-Chromatographic Methods for Researchers and Drug Development Professionals

Welcome to the dedicated technical support guide for the purification of 4-Bromo-3-((dimethylamino)methyl)phenol. This document provides in-depth, field-proven troubleshooting advice and protocols designed to help you achieve high purity for this versatile chemical intermediate without resorting to column chromatography. We will focus on leveraging the unique chemical properties of the molecule to effect efficient separation from common synthesis-related impurities.

Section 1: Core Principles of Purification

The successful non-chromatographic purification of this compound hinges on understanding its dual chemical nature. The molecule possesses two key functional groups that dictate its solubility and reactivity:

  • A Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and can be deprotonated by a strong base to form a water-soluble phenoxide salt.

  • A Tertiary Amine (-N(CH₃)₂): The dimethylamino group is basic and will be protonated by an acid to form a water-soluble ammonium salt.[1]

This amphoteric character is the key. The significant difference in pKa between the phenolic proton and the protonated amine allows for selective extraction under specific pH conditions, providing a powerful tool for separation.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and workup of this compound, typically prepared via the Mannich reaction of 4-bromophenol, formaldehyde, and dimethylamine.[2]

Issue 1: My crude solid is contaminated with unreacted 4-bromophenol.

  • Root Cause Analysis: This is the most common impurity and results from an incomplete Mannich reaction. 4-Bromophenol is significantly less polar than the product and lacks the basic dimethylamino group.

  • Recommended Solution: Purification via Acid-Base Extraction. This is the most effective method for removing non-basic and weakly acidic impurities like the starting phenol. The strategy involves protonating the basic amine of your product to render it water-soluble, leaving the unreacted 4-bromophenol behind in the organic phase.

    dot

    AcidBaseExtraction start_end start_end process process organic organic aqueous aqueous waste waste product product A Crude Product in Organic Solvent (e.g., DCM) B Add 1M HCl (aq) Shake in Separatory Funnel A->B C Separate Layers B->C D Organic Layer (Contains 4-bromophenol & neutral impurities) C->D Phase 1 E Aqueous Layer (Contains Protonated Product as water-soluble salt) C->E Phase 2 F Discard D->F G Basify with NaOH (aq) to pH > 10 E->G H Product Precipitates from Aqueous Solution G->H I Collect by Filtration H->I J Pure Product (Solid) I->J

    Caption: Workflow for purification via acid-base extraction.

Issue 2: My purified product has a broad or depressed melting point.

  • Root Cause Analysis: A broad melting point range is a classic indicator of residual impurities. Even after an acid-base extraction, trace amounts of solvent or other closely related side-products may remain.

  • Recommended Solution: Recrystallization. Recrystallization is an excellent final polishing step. The key is selecting a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures.[3]

    • Solvent Selection: Based on the properties of similar brominated phenols, polar organic solvents are a good starting point.[4][5] A mixed-solvent system is often ideal.

      • Recommended System: Ethanol/Water or Acetone/Hexane. Dissolve the crude solid in a minimal amount of the hot "good" solvent (ethanol, acetone) and then add the "poor" solvent (water, hexane) dropwise until persistent cloudiness is observed. Re-heat to clarify and then allow to cool slowly.[6]

Issue 3: The product "oils out" during recrystallization instead of forming crystals.

  • Root Cause Analysis: This occurs when the solution becomes saturated at a temperature that is above the melting point of your compound. It is a common problem for compounds with relatively low melting points.[7]

  • Recommended Solutions:

    • Add More Solvent: Add a small amount of the "good" solvent (e.g., ethanol) to the hot mixture to decrease the saturation temperature.

    • Slower Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oiling.

    • Seed Crystals: If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.[3] Scratching the inside of the flask with a glass rod can also sometimes provide nucleation sites.[3]

Issue 4: The final product is discolored (yellow or brown).

  • Root Cause Analysis: Phenols are susceptible to air oxidation, which can form highly colored quinone-type impurities. Colored byproducts can also arise from the polymerization of formaldehyde during the synthesis.

  • Recommended Solution: Decolorization with Activated Charcoal. During the recrystallization procedure, after the product has been fully dissolved in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the solution.[6][7] Keep the solution hot for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool and crystallize.[6] Use charcoal sparingly as it can also adsorb your product, reducing the overall yield.[6][7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the single most effective non-chromatographic purification method for this compound? A1: Acid-base extraction is unequivocally the most powerful technique. It directly targets the unique basicity of the dimethylamino group, allowing for a clean separation from the most common impurity, the starting 4-bromophenol, as well as other neutral organic byproducts.

Q2: How do I properly perform a hot filtration during recrystallization to avoid losing my product? A2: Premature crystallization during hot filtration is a common cause of low yields.[7] To prevent this, pre-heat your filtration apparatus (gravity funnel and receiving flask) in an oven or by rinsing with hot solvent. Use fluted filter paper for a faster filtration rate. Ensure the solution remains near its boiling point during the transfer.

Q3: How can I assess the purity of my final product without using chromatography? A3: The two most accessible methods are:

  • Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range (typically < 2 °C). Compare your experimental value to the literature value. Impurities will cause the melting point to be depressed and the range to broaden.[3]

  • NMR Spectroscopy: ¹H NMR is a powerful tool to assess purity. The presence of peaks corresponding to impurities (e.g., 4-bromophenol or residual solvent) can be readily identified and even quantified by integration if an internal standard is used.

Section 4: Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. This compound is toxic if swallowed.[8]

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (50 mL) in a separatory funnel.

  • Acidic Extraction: Add 1M hydrochloric acid (HCl) (30 mL) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake the funnel for 1-2 minutes to ensure thorough mixing.

  • Separation: Allow the layers to fully separate. The protonated product is now in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using ethyl acetate). Drain the organic layer, which contains the impurities.[1]

  • Repeat: Repeat the extraction of the organic layer with another portion of 1M HCl (30 mL) to ensure complete recovery of the product. Combine the aqueous layers.

  • Basification: Place the combined acidic aqueous extracts in a beaker and cool in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is greater than 10 (check with pH paper). The product will precipitate as an off-white solid.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the solid on the filter paper with two portions of cold deionized water (20 mL each) to remove residual salts. Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: Place the solid product (e.g., 4.0 g) from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of hot ethanol, just enough to dissolve the solid completely when at a gentle boil.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[6]

  • Induce Crystallization: To the hot, clear filtrate, add deionized water dropwise while swirling until the solution just begins to turn cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold 50:50 ethanol/water, and then dry them under vacuum.

Section 5: Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Functional Groups
This compound C₉H₁₂BrNO230.10[8]Off-white powder[9]Phenol (acidic), Amine (basic)
4-Bromophenol (Impurity)C₆H₅BrO173.01[4]White/off-white solid[4]Phenol (acidic)

Section 6: Troubleshooting Decision Tree

dot

Troubleshooting problem problem cause cause solution solution start Crude Product Imperfect p1 Contaminated with 4-Bromophenol? start->p1 p2 Product is an Oil? start->p2 p3 Final Solid has Broad Melting Point? start->p3 p4 Crystals are Discolored? start->p4 c1 Incomplete Reaction p1->c1 c2 Melting Point Depression by Impurities p2->c2 c3 Residual Impurities or Solvent p3->c3 c4 Oxidation Products p4->c4 s1 Perform Acid-Base Extraction c1->s1 c2->s1 s2 Perform Recrystallization c3->s2 s3 Use Activated Charcoal during Recrystallization c4->s3 s1->p3 If problem persists

Caption: Decision tree for troubleshooting common purification issues.

References

  • Benchchem, "4-Bromo-3-((dimethylamino)methyl)
  • Ketone Pharma, "4-Bromo Phenol || A Comprehensive Overview," Ketone Pharma, 2024.
  • Benchchem, "Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol," Benchchem, Available at
  • ChemicalBook, "4-Bromo-3-methylphenol synthesis," ChemicalBook, Available at
  • NINGBO INNO PHARMCHEM CO.,LTD., "4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis," ningboinno.com, 2026.
  • Benchchem, "Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in common lab solvents," Benchchem, Available at
  • Benchchem, "An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)
  • CymitQuimica, "4-Bromo-3-[(dimethylamino)
  • PubChem, "4-Bromo-3-((dimethylamino)methyl)
  • Professor Dave Explains, "Recrystallization," YouTube, 2020.
  • Organic Chemistry Portal, "Mannich Reaction," Organic Chemistry Portal, Available at
  • ResearchGate, "How to remove the phenol from the reaction mixture without doing column chromatography?," ResearchGate, 2017.
  • SciTePress, "(dimethylamino)
  • Santa Cruz Biotechnology, "4-Bromo-3-(dimethylamino)
  • Chemistry LibreTexts, "2.1: Separation of an Unknown Mixture by Acid/Base Extraction," Chemistry LibreTexts, 2024.
  • Parchem, "this compound (Cas 949160-14-9)
  • Google Patents, "CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl)
  • ResearchGate, "(PDF) 4-Bromo-2-[(phenylimino)
  • Google Patents, "US3169101A - Purification of impure phenols by distillation with an organic solvent," Google Patents, Available at
  • Benchchem, "Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol," Benchchem, Available at
  • National Institutes of Health, "4-Bromo-2-{(E)-[(3,4-dimethylphenyl)
  • Sigma-Aldrich, "4-Bromo-3-methylphenol 98 14472-14-1," Sigma-Aldrich, Available at
  • ResearchGate, "(PDF) (E)-4-Bromo-2-[(phenylimino)
  • Asian Journal of Chemistry, "Synthesis, Thermal and Antimicrobial Activity of Novel Organic Single Crystal of (E)-4-Bromo-2-[(phenylimino)methyl]phenol Compound," Asian Journal of Chemistry, 2020.
  • Benchchem, "Application Notes and Protocols: Recrystallization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde," Benchchem, Available at

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of 4-Bromo-3-((dimethylamino)methyl)phenol using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research. For novel compounds like 4-Bromo-3-((dimethylamino)methyl)phenol, a substituted phenol with potential applications in medicinal chemistry, rigorous structural elucidation is paramount. This guide provides an in-depth, technical comparison of how advanced two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY, HSQC, and HMBC—serve as a powerful, self-validating system to unequivocally confirm its chemical architecture. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of modern structural validation methodologies.

The molecular structure of this compound presents a unique set of challenges and opportunities for NMR analysis. The arrangement of substituents on the phenol ring dictates specific proton and carbon chemical environments, which can be definitively mapped using a suite of 2D NMR experiments.

The Rationale Behind a Multi-faceted 2D NMR Approach

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial insights into the number and types of protons and carbons, they often fall short in complex molecules where signal overlap and ambiguous couplings can lead to incorrect assignments.[1][2] 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[3][4]

  • COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[5][6][7][8] This is invaluable for tracing out the connectivity of proton networks, such as those on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : This technique maps direct, one-bond correlations between protons and the carbons to which they are attached.[3][9][10][11] It provides a clear and sensitive method for assigning carbon resonances based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[12][13][14][15] HMBC is crucial for connecting different spin systems and for assigning quaternary carbons, which are invisible in HSQC spectra.

By systematically applying these three techniques, a self-validating network of correlations can be established, leaving no ambiguity in the final structural assignment.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps for acquiring high-quality 2D NMR data for the structural validation of this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[16][17]

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4.5 cm).[18]

2. Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Tune and match the probe for both ¹H and ¹³C frequencies to ensure efficient signal transmission and detection.[18]

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shifts and multiplicities of all proton signals.

  • ¹³C NMR (with DEPT): Obtain a proton-decoupled ¹³C spectrum. Running DEPT-135 and DEPT-90 experiments is highly recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.[19]

  • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. This provides cleaner spectra with reduced artifacts compared to older COSY variants.[8]

  • HSQC: Run a phase-sensitive gradient-edited HSQC experiment. This allows for the differentiation of CH/CH₃ signals (positive) from CH₂ signals (negative), adding another layer of validation.[20]

  • HMBC: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to enhance correlations over two and three bonds.[13][21]

Data Analysis and Structural Elucidation

The following section details the logical workflow for interpreting the 2D NMR data to confirm the structure of this compound.

Predicted Chemical Environments and Data Summary

Based on the known effects of substituents on aromatic rings, we can predict the approximate chemical shifts for the protons and carbons of the target molecule.[22][23][24][25][26]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for this compound

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY CorrelationsKey HSQC CorrelationKey HMBC Correlations
1C (C-OH)-~155--H2, H5, H6, CH₂
2CH~7.2-7.4~115-120H6C2-H2C1, C3, C4, C6, CH₂
3C (C-CH₂)-~130-135--H2, H5, CH₂, N(CH₃)₂
4C (C-Br)-~110-115--H2, H5, H6
5CH~7.0-7.2~130-135H6C5-H5C1, C3, C4
6CH~6.7-6.9~115-120H2, H5C6-H6C1, C2, C4, C5
7CH₂~3.5-3.8~60-65N(CH₃)₂ (weak)C7-H7C2, C3, C4, C8
8N(CH₃)₂~2.2-2.5~45-50CH₂ (weak)C8-H8C7
-OH~5-9 (variable)--NoneC1, C2, C6
Visualizing the Validation Workflow

The process of integrating data from multiple 2D NMR experiments can be visualized as a logical workflow.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Structural Validation H1_NMR ¹H NMR (Proton Signals) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC Assigns Protonated Carbons C13_NMR ¹³C & DEPT NMR (Carbon Types) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC Connects Spin Systems HSQC->HMBC Confirms Protonated Carbons Structure Final Structure of This compound HMBC->Structure Assigns Quaternary Carbons & Confirms Overall Connectivity

Caption: Workflow for 2D NMR-based structural validation.

Step-by-Step Interpretation
  • Establish Proton Spin Systems with COSY: The COSY spectrum is the starting point for mapping proton-proton connectivities. For this compound, we expect to see correlations between the aromatic protons H2, H5, and H6, defining the substitution pattern on the benzene ring. A cross-peak between H5 and H6, and another between H2 and H6 would be anticipated, confirming their adjacent positions.

  • Assign Protonated Carbons with HSQC: The HSQC spectrum directly links each proton signal to its attached carbon.[9][10] For instance, the proton resonating at ~7.2-7.4 ppm (assigned as H2) will show a correlation to a carbon at ~115-120 ppm (C2). This experiment will definitively assign all proton-bearing carbons (C2, C5, C6, C7, and C8). Quaternary carbons (C1, C3, and C4) will be absent from the HSQC spectrum.[10]

  • Connect the Fragments and Assign Quaternary Carbons with HMBC: The HMBC spectrum is the key to assembling the complete molecular structure.[12][13]

    • Connecting the Dimethylaminomethyl Group: The protons of the methylene group (CH₂, H7) should show correlations to the aromatic carbons C2, C3, and C4. Crucially, a strong correlation to the quaternary carbon C3 confirms the point of attachment. The methyl protons (N(CH₃)₂, H8) will show a strong correlation to the methylene carbon (C7).

    • Assigning Quaternary Carbons:

      • C1 (C-OH): This carbon will show correlations to the aromatic protons H2 and H6, and potentially to the hydroxyl proton.

      • C3 (C-CH₂): As mentioned, this carbon is identified by its correlation to the methylene protons (H7) and the aromatic proton H2.

      • C4 (C-Br): This carbon will exhibit correlations to the aromatic protons H2, H5, and H6.

    • Cross-Validation: The HMBC data serves to cross-validate the assignments made from COSY and HSQC. For example, the correlation from H6 to C2 confirms the connectivity established by the COSY experiment.

Visualizing Key HMBC Correlations

The network of long-range couplings provides irrefutable evidence for the proposed structure.

G cluster_mol cluster_labels mol This compound H2 H2 C3 C3 H2->C3 ³J C4 C4 H2->C4 ²J H5 H5 C1 C1 H5->C1 ³J H5->C3 ³J H6 H6 H6->C1 ²J H6->C4 ²J CH2 CH₂ CH2->C3 ²J CH2->C4 ³J CH3 N(CH₃)₂ C7 C7 CH3->C7 ²J

Sources

comparing the reactivity of 4-Bromo-3-((dimethylamino)methyl)phenol with 4-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4-Bromo-3-((dimethylamino)methyl)phenol and 4-iodophenol

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. Halogenated phenols are cornerstone building blocks, offering multiple reaction handles for molecular elaboration. This guide provides an in-depth, objective comparison of the chemical reactivity of two such building blocks: this compound and 4-iodophenol. We will dissect their structural nuances, analyze their performance in key chemical transformations, and provide actionable experimental protocols to support your synthetic design.

Structural and Electronic Profile of the Reactants

Understanding the intrinsic properties of each molecule is fundamental to predicting their behavior in a reaction. The reactivity of an aromatic ring is a delicate interplay of inductive effects, resonance effects, and steric hindrance imparted by its substituents.

4-iodophenol is a relatively simple monosubstituted phenol.[1] Its reactivity is primarily governed by two functional groups:

  • Phenolic Hydroxyl (-OH): This group is a powerful activating, ortho, para-director for electrophilic aromatic substitution (EAS).[2][3] Through resonance, its lone pairs donate electron density into the aromatic π-system, increasing the ring's nucleophilicity.[4]

  • Iodine (-I): As a halogen, iodine is deactivating via its electron-withdrawing inductive effect, yet it also directs incoming electrophiles to the ortho and para positions due to resonance donation from its lone pairs.[5] Crucially, the Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds (excluding astatine), making it an excellent leaving group in metal-catalyzed cross-coupling reactions.[6]

This compound presents a more complex substitution pattern.

  • Phenolic Hydroxyl (-OH) and Bromine (-Br): These groups exert similar electronic effects to their counterparts in 4-iodophenol. However, the Carbon-Bromine (C-Br) bond is significantly stronger than the C-I bond, which typically translates to lower reactivity in reactions where this bond is cleaved, such as palladium-catalyzed cross-couplings.[6][7]

  • 3-((Dimethylamino)methyl) Group: This substituent, introduced via a Mannich reaction, profoundly influences the molecule's reactivity.[8][9]

    • Electronic Effect: It is an activating, ortho, para-directing group, further enhancing the electron density of the ring.

    • Steric Hindrance: Its presence ortho to the hydroxyl group and meta to the bromine atom introduces significant steric bulk, which can hinder reactions at the adjacent C2 and C4 positions.[10][11]

    • Coordinating Effects: The tertiary amine can act as a Lewis base, potentially coordinating to metal catalysts. This can either be a productive directing effect or an inhibitory one, depending on the specific reaction conditions.

The following diagram illustrates the key factors influencing the reactivity of these two compounds.

G cluster_0 This compound cluster_1 4-Iodophenol a Phenolic -OH (Strong Activating, o,p-Director) Reactivity Overall Reactivity Profile a->Reactivity Influences Ring Nucleophilicity b Bromine (-Br) (Deactivating, o,p-Director) Stronger C-Br Bond b->Reactivity Affects Cross-Coupling Rate c (Dimethylamino)methyl Group (Activating, o,p-Director) Steric Hindrance Coordinating Site c->Reactivity Modulates Sterics & Catalysis d Phenolic -OH (Strong Activating, o,p-Director) d->Reactivity Influences Ring Nucleophilicity e Iodine (-I) (Deactivating, o,p-Director) Weaker C-I Bond e->Reactivity Key for Cross-Coupling

Caption: Factors influencing the reactivity of the two phenols.

Comparative Reactivity in Key Synthetic Transformations

The true measure of a building block's utility is its performance in chemical reactions. We will now compare the expected reactivity of our two subjects in three critical classes of transformations.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation and a primary application for aryl halides.[12] The rate-determining step is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The energy of this step is directly related to the C-X bond strength.

  • 4-Iodophenol: Is expected to be significantly more reactive. The weaker C-I bond (approx. 228 kJ/mol) allows for a much faster rate of oxidative addition compared to the C-Br bond (approx. 285 kJ/mol). This generally leads to higher yields, shorter reaction times, and the ability to use milder reaction conditions and less sophisticated catalyst systems.[6][13] 4-Iodophenol is a versatile building block for synthesizing hydroxybiaryls via Suzuki coupling.

  • This compound: Will be less reactive due to the stronger C-Br bond.[7] Achieving comparable yields to 4-iodophenol often requires more forcing conditions, such as higher temperatures (microwave irradiation can be effective), higher catalyst loadings, or the use of more sophisticated phosphine ligands (e.g., XPhos, SPhos) to facilitate the more difficult oxidative addition step.[14][15] The ortho-aminomethyl group may also interact with the palladium center, potentially influencing the catalytic cycle.

The catalytic cycle for the Suzuki-Miyaura reaction is shown below, highlighting the critical oxidative addition step where the reactivity of the two compounds diverges most significantly.

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B [Ar-Pd(II)(X)L2] (Oxidative Adduct) A->B Oxidative Addition R-X (Rate-Determining Step) Faster for R-I than R-Br C [Ar-Pd(II)(OR')L2] B->C Base (e.g., K2CO3) D [Ar-Pd(II)(Ar')L2] C->D Transmetalation Ar'-B(OH)2 D->A Reductive Elimination Forms Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Nucleophilic Aromatic Substitution (SNAr)

Classical SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group.

  • 4-Iodophenol & this compound: Both compounds are considered electron-rich and are generally unreactive in traditional SNAr reactions.[16] The powerful electron-donating nature of the hydroxyl group and, in the case of the bromo-derivative, the aminomethyl group, deactivates the ring towards nucleophilic attack.[5][16]

Recent advances in photoredox catalysis have enabled formal SNAr reactions on electron-rich halophenols, proceeding through radical intermediates rather than a Meisenheimer complex.[17][18][19] In such advanced methodologies, the relative reactivity would depend on the specific mechanism of the catalytic cycle, but both substrates would require these non-classical conditions to undergo substitution.

Electrophilic Aromatic Substitution (EAS)

Further substitution on the phenol rings is directed by the existing substituents.

  • 4-Iodophenol: The hydroxyl group is the most powerful activating group and directs incoming electrophiles to its ortho positions (C2 and C6).[2] The para position is blocked by iodine. Therefore, electrophilic substitution on 4-iodophenol will predominantly yield 2,4-di-substituted and 2,4,6-tri-substituted phenol derivatives.[20]

  • This compound: The directing effects here are more complex. The -OH group strongly directs to C2 and C6. The aminomethyl group also directs to C2 and C5. The bromine atom directs to C2 and C6.

    • C2 Position: Is strongly activated by both the -OH and -Br groups. However, it is sterically hindered by the adjacent aminomethyl group.

    • C6 Position: Is activated by the -OH and -Br groups and is sterically more accessible.

    • C5 Position: Is activated by the aminomethyl group. The likely outcome is a mixture of products, with substitution at the C6 position often being favored due to a balance of strong electronic activation and lower steric hindrance.[21][22]

Quantitative Data and Experimental Protocols

To provide a tangible comparison, the following table summarizes expected outcomes for a standard Suzuki-Miyaura coupling with phenylboronic acid.

Feature4-IodophenolThis compoundRationale
Typical Catalyst Pd(PPh₃)₄, Pd/CPd(OAc)₂/SPhos, Pd₂(dba)₃/XPhosLess reactive Ar-Br requires more active catalyst systems.[15]
Reaction Time 1-6 hours12-24 hoursFaster oxidative addition for Ar-I.[7]
Temperature 80-100 °C100-120 °C (or Microwave)Higher energy input needed to cleave the C-Br bond.[13]
Typical Yield >90%60-85%Reflects the higher efficiency of the Ar-I coupling.[13][14]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for a direct comparison of reactivity.

Objective: To compare the yield and reaction rate of a Suzuki-Miyaura coupling using 4-iodophenol and this compound with phenylboronic acid under identical conditions.

Materials:

  • 4-Iodophenol

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, deionized

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

G prep 1. Preparation - Add Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K2CO3 (2 equiv.) to two vials under inert atmosphere. reactants 2. Add Reactants - Add Phenylboronic Acid (1.2 equiv.) - Vial A: Add 4-Iodophenol (1 equiv.) - Vial B: Add 4-Bromo-3-(...)phenol (1 equiv.) prep->reactants solvent 3. Add Solvent - Add Toluene/H2O (10:1) to achieve 0.1 M. reactants->solvent reaction 4. Reaction - Seal vials and heat to 100 °C. - Stir vigorously. solvent->reaction monitor 5. Monitoring - Take aliquots at 1, 2, 4, 8, 24h. - Quench, extract, and analyze by GC/LC-MS. reaction->monitor analysis 6. Analysis - Plot product formation vs. time. - Calculate final isolated yield. monitor->analysis

Caption: Workflow for the comparative experimental analysis.

Procedure:

  • Preparation: In an inert atmosphere glovebox, add Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol) to two separate 10 mL reaction vials equipped with magnetic stir bars.

  • Addition of Reactants: To each vial, add phenylboronic acid (1.2 mmol). To the first vial, add 4-iodophenol (1.0 mmol). To the second vial, add this compound (1.0 mmol).

  • Solvent Addition: To each vial, add a 10:1 mixture of anhydrous toluene and water to achieve a final concentration of 0.1 M with respect to the limiting aryl halide.

  • Reaction: Seal the vials tightly and remove them from the glovebox. Place them in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring & Work-up: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, 12, and 24 hours) and analyzing them by TLC or LC-MS. Once the reaction is complete (or after 24 hours), cool the mixture to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Calculate the isolated yield and compare the results from the two starting materials.

Conclusion and Recommendations

The choice between this compound and 4-iodophenol is a choice between complexity and reactivity.

  • 4-Iodophenol is the superior substrate for palladium-catalyzed cross-coupling reactions . Its high reactivity allows for milder conditions, shorter reaction times, and broader catalyst compatibility, making it the go-to choice for efficient C-C bond formation at the C4 position.

  • This compound offers a more intricate substitution pattern. While less reactive in cross-coupling at the C4 position, it provides a pre-installed aminomethyl group, which is a valuable pharmacophore and a useful handle for further functionalization or for creating intramolecular hydrogen bonds. Its use is warranted when the 3-((dimethylamino)methyl) moiety is a required feature of the final target molecule, and the synthetic chemist is prepared to employ more robust coupling conditions to overcome the lower reactivity of the C-Br bond.

Ultimately, the optimal reagent depends entirely on the strategic goals of the synthesis. For rapid and high-yielding access to 4-substituted phenols, 4-iodophenol is the clear choice. For building more complex, multi-functionalized molecules where the aminomethyl group is integral, this compound is an indispensable, albeit more challenging, building block.

References

  • BenchChem. The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJg3j6Y5BC_yvI8d4Md1WfK2HPDnuHLvLeHNgNspFenWddPuooa4EJsUzSjxMXvuVxs75OTtqN3YOzt1nrZoo6ZBrZhWoQEbazySVY3o9T7Ym9U-ukVVG2UFNM6iPZhZ7WEniiiF5N7jS1fqgMM0e31V59tUD-x6M36qQd4TfsFCgTFBZ2ztGa1Zkh638mE9J4atuwkDJ7szK4myEaFVkApDpGCBjyCM0j8H5csw==]
  • Wikipedia. 4-Iodophenol. [URL: https://en.wikipedia.org/wiki/4-Iodophenol]
  • EBSCO. Phenols | Research Starters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsVkw384fZ45qqs4xyJUB4OK01d75r1IS4xa4Seb9JQZjfJEILh0XKdg_ANxqG0b-7_vUVtWduR1GFDuvCFQc3HKI02iQvzV7WqRsAn3beEA6stvOgLCflOzHq9Pjy-_WTLWlygTuweCTN2bDbN7bER6BgyA==]
  • Shin, N. Y., et al. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7881180/]
  • BenchChem. A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPGevZjjRRgIaH5xWJ8Wj5zrIPcHhnv5ktA83Vt1AEydIoRjPXMMpRi-pI3avt6-ZJPhYTX_MTCkooss5dV7uNvgsd5AUwpB9N1qGwRTJtiLgugKr1clRSojWNjdlojLpRVLxbJFjESDlGP4uBjeG-ww6jg7o-jRSX8jTLAVQVgnpALiGz6ccMslrBWQFLyK1KrnUlZ8QDevCZZVIGfo_FILJ5INI=]
  • Fiveable. Phenolic Hydroxyl Group Definition. Fiveable. [URL: https://library.fiveable.me/chemistry/organic-chemistry/phenolic-hydroxyl-group/v/phenolic-hydroxyl-group-definition]
  • Liu, S., et al. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25415355/]
  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [URL: https://www.aakash.ac.
  • Chemistry LibreTexts. Ortho, Para Directing Group. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/01%3A_Structure_and_Bonding/1.13%3A_Ortho_Para_Directing_Groups]
  • Sparkl. Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions. [URL: https://sparkl.litchi.com/chemistry/hydroxy-compounds-phenol/revision-notes-directing-effects-of-hydroxyl-group-in-phenol-reactions]
  • CymitQuimica. CAS 540-38-5: 4-Iodophenol. [URL: https://www.cymitquimica.com/cas/540-38-5]
  • ResearchGate. Mannich reaction mechanism for phenols. [URL: https://www.researchgate.net/figure/Mannich-reaction-mechanism-for-phenols_fig1_324831201]
  • BenchChem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzjLK8LbKkzt7LOZSjj-6868zhwsToN2wdyWqNhRyHfybJicJt8AmC3sCoH1cHMixcVikRccgPiRuR1CuKTu9p0xnvPfDRVSmYboPz38j9gfVri8GZaHJ-TDk9ALcZazRqxDkwUgw5z2QjZeRkL4CBekX-toZr1hdXa-bYxYA8ttphjeLIOD1hbDFMY-DOCi3TsLZlOnCQWO9PbnuSExcrWwTiz3LtCfQXPJdUAPCinM0z_gbgGRDTMWvHsQ4=]
  • Wikipedia. Electrophilic aromatic directing groups. [URL: https://en.wikipedia.
  • SlidePlayer. Directing Groups in SE Ar. [URL: https://slideplayer.com/slide/13768853/]
  • ChemicalBook. 4-Iodophenol synthesis. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5443970_EN.htm]
  • Chemistry LibreTexts. An Explanation of Substituent Effects. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Electrophilic_Aromatic_Substitution/16.
  • Taylor & Francis Online. Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols. [URL: https://www.tandfonline.com/doi/full/10.1080/10426500600588147]
  • Guidechem. 4-Iodophenol 540-38-5 wiki. [URL: https://www.guidechem.com/wiki/4-iodophenol-540-38-5.html]
  • BOC Sciences. 4-Iodophenol: Properties, Applications, and Synthesis. [URL: https://www.bocsci.
  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [URL: https://www.researchgate.net/figure/Suzuki-reaction-of-4-bromophenol-with-phenyl-boronic-acid-into-4-phenylphenol_fig6_251509176]
  • Seliger, J., et al. Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5c01012]
  • YouTube. How Does Phenol React With Other Chemicals? - Chemistry For Everyone. [URL: https://www.youtube.
  • Sroka, Z., et al. Reactivity of phenolic compounds towards free radicals under in vitro conditions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3249912/]
  • OSTI.GOV. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [URL: https://www.osti.gov/biblio/1763321]
  • Sigma-Aldrich. 4-Iodophenol product page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/i16809]
  • Fisher Scientific. 4-Iodophenol Safety Data Sheet. [URL: https://www.fishersci.com/msds?productName=AC122390000]
  • Michigan State University. Aromatic Reactivity. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx2.htm]
  • ACS Publications. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.4c00122]
  • MDPI. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols by Mannich-Type Tandem Reactions. [URL: https://www.mdpi.com/1420-3049/25/21/5188]
  • Wikipedia. Electrophilic aromatic substitution. [URL: https://en.wikipedia.
  • ResearchGate. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Request PDF. [URL: https://www.researchgate.
  • Brunel University Research Archive. A study of the mannich reaction with. [URL: https://bura.brunel.ac.uk/bitstream/2438/5457/1/FulltextThesis.pdf]
  • BenchChem. This compound. [URL: https://www.benchchem.com/product/b1275837]
  • ACS Publications. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0700546]
  • YouTube. Steric Effects on Electrophilic Aromatic Substitution Reactions. [URL: https://www.youtube.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [URL: https://www.mdpi.com/1420-3049/23/12/3133]
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity. [URL: https://www.inno-pharmchem.com/blog/4-bromo-3-methylphenol-synthesis-and-chemical-reactivity-for-advanced-synthesis]
  • RSC Publishing. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/qi/c6qi00142k]
  • Sigma-Aldrich. 4-Iodophenol 99 540-38-5. [URL: https://www.sigmaaldrich.com/product/aldrich/i16809]
  • ChemicalBook. 4-Iodophenol(540-38-5). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5443970.htm]
  • Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [URL: https://www.masterorganicchemistry.
  • SPERCHem. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [URL: https://sperchem.
  • ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. [URL: https://www.researchgate.
  • Scribd. Aryl Halide Reactivity Comparison. [URL: https://www.scribd.com/document/440536128/Aryl-Halide-Reactivity-Comparison]
  • BenchChem. Managing the reactivity of 3-(dimethylamino)-4-methylphenol in complex reaction mixtures. [URL: https://www.benchchem.com/blogs/2024/05/managing-the-reactivity-of-3-(dimethylamino)-4-methylphenol-in-complex-reaction-mixtures]

Sources

A Comparative Guide to the In Vitro Anticancer Potential of Bromophenol and Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Class of Bioactive Scaffolds

Editorial Note: Initial investigations into the specific anticancer activities of 4-Bromo-3-((dimethylamino)methyl)phenol derivatives did not yield sufficient experimental data in peer-reviewed literature to form a comprehensive guide. Therefore, this guide has been expertly curated to provide a broader, yet highly relevant, comparative analysis of structurally related bromophenol and aminophenol derivatives. This approach allows for a robust, evidence-based discussion on the anticancer potential within this chemical space, providing valuable insights for researchers in oncology and medicinal chemistry.

Introduction: The Therapeutic Promise of Phenolic Compounds

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of drug discovery, demonstrating a vast array of biological activities.[1][2] Their inherent antioxidant properties are often linked to their potential as anticancer agents.[1][2] The strategic addition of functional groups, such as halogens (e.g., bromine) and amino moieties, can significantly modulate their electronic properties, lipophilicity, and steric profile, thereby enhancing their cytotoxic potency and selectivity against cancer cells.[3][4] This guide provides a comparative overview of the in vitro anticancer activity of various bromophenol and aminophenol derivatives, highlighting key structure-activity relationships and the experimental methodologies used for their evaluation.

Comparative Analysis of In Vitro Anticancer Activity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth in vitro. A lower IC50 value signifies greater potency. The following table summarizes the in vitro anticancer activity of a selection of bromophenol and aminophenol derivatives against various human cancer cell lines, with doxorubicin, a commonly used chemotherapeutic agent, included for comparison.

Compound/Derivative ClassDerivativeCancer Cell LineIC50 (µM)Reference
Bromophenol Derivatives (E)-3-(5-bromo-2-hydroxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-oneA549 (Lung)2.89[5]
Bel7402 (Liver)3.12[5]
HCT116 (Colon)1.87[5]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherK562 (Leukemia)13.9 µg/mL[6]
Lanosol butanoneHL-60 (Leukemia)8.0[6]
Bromophenol sulfateA2780 (Ovarian)9.4[6]
Aminophenol Derivatives p-Octylaminophenol (p-OAP)MCF-7 (Breast)~5[3]
DU-145 (Prostate)~10[3]
HL-60 (Leukemia)~2[3]
4-aminophenolbenzamide-1,3,4-oxadiazole hybrid (7i)MDA-MB-468 (Breast)16.89[7][8]
MDA-MB-231 (Breast)19.43[7][8]
Standard Chemotherapy DoxorubicinA549 (Lung)0.45[5]
Bel7402 (Liver)0.52[5]
HCT116 (Colon)0.38[5]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Key Mechanistic Insights into Anticancer Action

The anticancer effects of bromophenol and aminophenol derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation.

Induction of Apoptosis

Many of these derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[6] For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether has been shown to modulate the levels of Bax, Bcl-2, and caspases-3 and -9 in K562 leukemia cells.[6]

Compound Bromophenol/Aminophenol Derivative Bax_Bcl2 Increased Bax/Bcl-2 ratio Compound->Bax_Bcl2 Mitochondria Mitochondria CytC Cytochrome c release Mitochondria->CytC Bax_Bcl2->Mitochondria Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Simplified schematic of the intrinsic apoptotic pathway induced by some phenolic derivatives.
Cell Cycle Arrest

In addition to inducing apoptosis, certain phenolic derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing. For example, some bromophenol hybrids have been observed to cause cell cycle arrest at the G0/G1 phase in A549 lung cancer cells.[9] This prevents the cells from entering the S phase, where DNA replication occurs, thus inhibiting proliferation.

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the in vitro anticancer activity of novel compounds.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 2: A generalized workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash with cold PBS.

  • Cell Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Future Directions and Conclusion

The exploration of bromophenol and aminophenol derivatives continues to be a fertile ground for the discovery of novel anticancer agents. The data presented in this guide underscore the potential of these scaffolds in oncology research. Future studies should focus on:

  • Synthesis of Novel Derivatives: To improve potency and selectivity, and to establish more comprehensive structure-activity relationships.

  • In-depth Mechanistic Studies: To elucidate the precise molecular targets and signaling pathways involved in their anticancer effects.

  • In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro findings into preclinical animal models.

References

  • Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents.
  • Relationship between Structure of Phenolics and Anticancer Activity. MDPI. [Link]
  • Phenolic acid derivatives with potential anticancer properties--a structure-activity relationship study. Part 1: methyl, propyl and octyl esters of caffeic and gallic acids. PubMed. [Link]
  • Anticancer activity of phenolic acids of natural or synthetic origin: a structure-activity study. PubMed. [Link]
  • Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. Taylor & Francis Online. [Link]
  • Relationship between Structure of Phenolics and Anticancer Activity.
  • IC50 values of selected bromophenol derivatives against five human cancer cell lines.
  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed. [Link]
  • Bromophenols in Marine Algae and Their Bioactivities. PubMed Central. [Link]
  • Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. PubMed. [Link]
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]
  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Deriv

Sources

A Senior Application Scientist's Guide to Mannich Bases in Organic Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the Mannich reaction is a cornerstone of molecular architecture. This powerful three-component condensation reaction forges crucial carbon-carbon and carbon-nitrogen bonds, yielding the versatile β-amino carbonyl compounds known as Mannich bases.[1][2][3] These structures are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and complex molecular scaffolds.[1][4][5]

This guide offers an in-depth comparative analysis of Mannich bases, moving beyond a simple recitation of protocols to provide a field-proven perspective on the strategic choices that underpin successful synthesis. We will dissect the nuances of substrate selection, explore the catalytic landscape, and objectively position the Mannich reaction within the broader context of modern synthetic methodologies.

The Foundation: Understanding the Mannich Reaction

At its core, the Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. This is achieved through the condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine.[6][7] The reaction proceeds via the formation of an iminium ion, which then acts as the electrophile for the enolized carbonyl compound.[8][9][10]

The mechanism can be catalyzed by either acid or base, a critical choice that influences reaction rates and outcomes.

Acid-Catalyzed Mechanism:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl group of the aldehyde, followed by nucleophilic attack from the amine. Subsequent dehydration leads to the formation of a highly electrophilic iminium ion. The enolizable carbonyl compound, also in equilibrium with its enol form under acidic conditions, then attacks the iminium ion to furnish the Mannich base after deprotonation.[1][11]

Acid-Catalyzed Mannich Reaction cluster_0 Iminium Ion Formation cluster_1 Enol Formation & Nucleophilic Attack Aldehyde Aldehyde Protonated Aldehyde Protonated Aldehyde Aldehyde->Protonated Aldehyde H+ Hemiaminal Hemiaminal Protonated Aldehyde->Hemiaminal + Amine Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H2O Carbonyl Compound Carbonyl Compound Enol Enol Carbonyl Compound->Enol H+ Mannich Base (protonated) Mannich Base (protonated) Enol->Mannich Base (protonated) + Iminium Ion Mannich Base Mannich Base Mannich Base (protonated)->Mannich Base - H+

Caption: Acid-catalyzed Mannich reaction mechanism.

Base-Catalyzed Mechanism:

In a basic medium, the amine first attacks the aldehyde to form a hemiaminal, which then dehydrates to the iminium ion. Concurrently, the base abstracts an alpha-proton from the carbonyl compound to generate an enolate. This enolate then acts as the nucleophile, attacking the iminium ion to yield the final Mannich base.[11]

Base-Catalyzed Mannich Reaction cluster_0 Iminium Ion Formation cluster_1 Enolate Formation & Nucleophilic Attack Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - OH- Carbonyl Compound Carbonyl Compound Enolate Enolate Carbonyl Compound->Enolate Base Mannich Base Mannich Base Enolate->Mannich Base + Iminium Ion

Caption: Base-catalyzed Mannich reaction mechanism.

A Comparative Analysis of Mannich Bases: Substrate Scope and Performance

The true utility of the Mannich reaction lies in its broad substrate scope. The choice of each of the three components—the active hydrogen compound, the aldehyde, and the amine—significantly impacts the properties and subsequent reactivity of the resulting Mannich base.

ComponentExamplesImpact on Mannich Base Properties and Reactivity
Active Hydrogen Compound Ketones (e.g., acetone, acetophenone), Aldehydes, Esters, Nitriles, Nitroalkanes, Heterocycles (e.g., indole, pyrrole)The nature of the carbonyl group influences the acidity of the alpha-proton and the nucleophilicity of the corresponding enol or enolate. Ketones are classic substrates, leading to stable and versatile β-amino ketones.[1][3] The use of more acidic compounds like β-keto esters can lead to higher yields and faster reactions. Heterocyclic compounds can also serve as the active hydrogen component, providing access to a diverse range of structures.
Aldehyde Formaldehyde, Aromatic aldehydes (e.g., benzaldehyde)Formaldehyde is the most commonly used aldehyde due to its high reactivity and lack of enolizable protons. Aromatic aldehydes can also be employed, leading to more complex Mannich bases with additional stereocenters.
Amine Primary amines (e.g., aniline), Secondary amines (e.g., dimethylamine, piperidine), AmmoniaSecondary amines are frequently used, yielding tertiary Mannich bases. Primary amines can also be used, resulting in secondary Mannich bases that can potentially undergo further reaction.[12][13] The basicity and steric bulk of the amine influence the rate of iminium ion formation.

The Rise of Asymmetric Mannich Reactions: A Leap in Stereocontrol

A significant advancement in the field has been the development of asymmetric Mannich reactions, enabling the synthesis of chiral β-amino carbonyl compounds with high stereoselectivity.[8] This is particularly crucial in drug development, where stereochemistry dictates biological activity.

Various catalytic systems have been developed to achieve high diastereo- and enantioselectivity.

Catalyst TypeExampleTypical PerformanceReference
Organocatalysts (S)-ProlineHigh enantioselectivity (often >90% ee) and good diastereoselectivity, particularly for the syn-adduct.[8][8]
Metal Complexes Zinc-ProPhenolExcellent yields (56-99%) and high enantioselectivity.[14]
Chiral Phosphinoyl-Aziridines Aziridines with a phosphine oxide moietyModerate to good yields with high enantio- and diastereoselectivity.[15]
Cooperative Catalysis Borinic acid and a chiral copper complexExcellent yields and enantioselectivities for the synthesis of 3-substituted 3-amino-2-oxindoles.[16]

Experimental Protocols: A Practical Guide

To illustrate the practical application of the Mannich reaction, two detailed protocols are provided below.

Protocol 1: Synthesis of a β-Amino Ketone using a Pre-formed Iminium Salt

This protocol is adapted from modern variations of the Mannich reaction that utilize pre-formed iminium salts to improve yields and selectivities.[17]

Objective: To synthesize a β-amino ketone via the reaction of an enamine with a pre-formed iminium salt.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Secondary amine (e.g., pyrrolidine)

  • Pre-formed iminium salt (e.g., Eschenmoser's salt)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Enamine Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the ketone (1.0 eq) and the secondary amine (1.1 eq) in the anhydrous solvent. Stir the mixture at room temperature for 1-2 hours to form the enamine in situ.

  • Reaction with Iminium Salt: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve the iminium salt (1.0 eq) in the anhydrous solvent. Add the solution of the iminium salt dropwise to the enamine solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Mannich Reaction Catalyzed by (S)-Proline

This protocol demonstrates a classic organocatalyzed asymmetric Mannich reaction.[8]

Objective: To synthesize an enantioenriched β-amino carbonyl compound.

Materials:

  • Aldehyde (e.g., propionaldehyde)

  • Imine (e.g., derived from ethyl glyoxylate and p-methoxyaniline)

  • (S)-Proline (catalyst, 10-20 mol%)

  • Solvent (e.g., DMSO or dioxane)

Procedure:

  • Reaction Setup: To a vial containing a magnetic stir bar, add the imine (1.0 eq), the solvent, and (S)-proline.

  • Addition of Aldehyde: Add the aldehyde (1.5-2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-48 hours).

  • Work-up and Purification: Once the reaction is complete, add water and extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired product.

  • Stereochemical Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Experimental_Workflow cluster_protocol1 Protocol 1: Pre-formed Iminium Salt cluster_protocol2 Protocol 2: Asymmetric Mannich Reaction P1_Start Start P1_Enamine Enamine Formation P1_Start->P1_Enamine P1_React Reaction with Iminium Salt P1_Enamine->P1_React P1_Monitor TLC Monitoring P1_React->P1_Monitor P1_Workup Work-up & Purification P1_Monitor->P1_Workup P1_End End Product P1_Workup->P1_End P2_Start Start P2_Setup Reaction Setup P2_Start->P2_Setup P2_Add Add Aldehyde P2_Setup->P2_Add P2_React Reaction P2_Add->P2_React P2_Workup Work-up & Purification P2_React->P2_Workup P2_Analysis Stereochemical Analysis P2_Workup->P2_Analysis P2_End Enantioenriched Product P2_Analysis->P2_End Decision_Tree start Desired Product? beta_amino_carbonyl β-Amino Carbonyl? start->beta_amino_carbonyl alpha_amino_acid α-Amino Acid? start->alpha_amino_acid beta_hydroxy_carbonyl β-Hydroxy Carbonyl? start->beta_hydroxy_carbonyl mannich Mannich Reaction beta_amino_carbonyl->mannich Yes other Other Methods beta_amino_carbonyl->other No alpha_amino_acid->beta_amino_carbonyl No strecker Strecker Synthesis alpha_amino_acid->strecker Yes beta_hydroxy_carbonyl->alpha_amino_acid No aldol Aldol Reaction beta_hydroxy_carbonyl->aldol Yes

Caption: Choosing the right synthetic path.

Conclusion: The Enduring Relevance of the Mannich Reaction

The Mannich reaction, in its classic and modern asymmetric forms, remains an indispensable tool in the arsenal of the synthetic chemist. Its ability to efficiently construct complex nitrogen-containing molecules from simple precursors ensures its continued relevance in both academic research and industrial drug development. By understanding the nuances of substrate choice, reaction conditions, and the comparative advantages over other synthetic methods, researchers can harness the full potential of this remarkable transformation to accelerate the discovery and synthesis of novel, impactful molecules.

References

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
  • Chemistry LibreTexts. Mannich Reaction. 2023.
  • Wikipedia. Mannich reaction. 2023.
  • BYJU'S. Mannich Reaction Mechanism.
  • Chemistry Steps. Mannich Reaction.
  • ResearchGate. Alternative synthetic routes for accessing β-amino carbonyl compounds.
  • Organic Chemistry Frontiers (RSC Publishing). Diastereoselectivity in a cyclic secondary amine catalyzed asymmetric Mannich reaction: a model rationalization from DFT studies.
  • [No Author]. Development of Catalytic Enantioselective Mannich Reactions Using Esters.
  • MDPI. Enantioselective Mannich Reaction Promoted by Chiral Phosphinoyl-Aziridines. 2020.
  • Organic Chemistry Frontiers (RSC Publishing). Enantioselective Mannich reaction of ketone enolates with imines through cooperative B/Cu catalysis.
  • ACS Publications. Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives. 2022.
  • NIH. Cyclopropenimine-Catalyzed Enantioselective Mannich Reactions of t-Butyl Glycinates with N-Boc-Imines.
  • NIH. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization.
  • NIH. Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions.
  • Wikipedia. Nitro-Mannich reaction. 2023.
  • YouTube. Mannich Reaction - Mechanism|| Name Reactions- IIT JAM, B.Sc, M.sc. 2019.
  • International Journal of Innovative Technology and Exploring Engineering (IJITEE). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. 2013.
  • ResearchGate. Substrate scope of syn-selective Mannich reaction. a Unless otherwise....
  • [No Author]. STUDY ON STRUCTURE AND PERFORMANCE OF MANNICH DETERGENTS.
  • Der Pharma Chemica. Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich reaction and Study of their Antibacterial Activity.
  • NIH. The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. 2020.
  • [No Author]. Modern Alternatives of the Mannich Reaction for the Aminoalkylation of Aldehydes, Nitroalkanes and cyclic Dienes.
  • RSC Publishing. Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. 2020.
  • ACS Publications. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. 2023.
  • RSC Publishing. Recent progress in the chemistry of β-aminoketones. 2022.
  • [No Author]. Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition.
  • [No Author]. SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
  • RSC Publishing. Recent advances and prospects in the Zn-catalysed Mannich reaction. 2021.
  • ResearchGate. (PDF) Redrawing the Mannich‐Type Reaction through Carbonyl Umpolung Reactivity. 2025.
  • Wikipedia. Mannich base. 2023.
  • [No Author]. Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. 2025.
  • Organic Chemistry Portal. Mannich Reaction.
  • NIH. The Redox-Mannich Reaction.
  • [No Author]. Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. 2023.
  • [No Author]. Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis.
  • ResearchGate. (PDF) Synthesis and reactivity of some Mannich bases. VIII. Studies on several Mannich bases derived from ortho-hidroxyacetophenones and their conversion into oximino derivatives. 2025.
  • Taylor & Francis. Mannich reaction – Knowledge and References.
  • [No Author]. Synthesis, Characterization and Application of Mannich Base.
  • Organic Chemistry Research. Review on Oxidative and Reductive Mannich Reaction. 2023.
  • Buchler GmbH. Asymmetric Mannich Reaction.
  • ResearchGate. Classical Mannich-type reaction and the new approach.
  • NIH. Mannich bases in medicinal chemistry and drug design.
  • TutorChase. How does a Mannich reaction differ from an Aldol reaction?.

Sources

comparison of different catalysts for the synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol

Abstract

This technical guide provides a comparative analysis of different catalytic strategies for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The synthesis is primarily achieved through the Mannich reaction of 4-bromophenol. This document delves into the mechanistic underpinnings of various catalytic approaches, including conventional acid catalysis and modern methodologies such as microwave and infrared irradiation. By presenting a critical evaluation of each method's efficiency, environmental impact, and practical considerations, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this and related phenolic Mannich bases.

Introduction: The Significance of this compound

This compound is a substituted phenolic compound whose structural motifs are of significant interest in medicinal chemistry and advanced material synthesis. The presence of a halogenated phenol core combined with an aminomethyl side chain provides a versatile scaffold for developing novel molecular architectures. The synthesis of this molecule is a prime example of the Mannich reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1] This reaction involves the aminoalkylation of an acidic proton, which in the case of phenols, is located on the electron-rich aromatic ring.[1]

The efficiency and selectivity of the Mannich reaction for phenols are highly dependent on the chosen catalytic system and reaction conditions. This guide will compare and contrast the primary catalytic methodologies to provide a comprehensive understanding for process optimization and development.

The Phenolic Mannich Reaction: A Mechanistic Overview

The synthesis of this compound proceeds via a three-component condensation of 4-bromophenol (the acidic component), formaldehyde, and dimethylamine. The reaction mechanism can be dissected into two critical stages:

  • Formation of the Electrophile: Dimethylamine, a secondary amine, reacts with formaldehyde to generate a highly reactive electrophilic species known as the N,N-dimethylmethyleneiminium ion (an Eschenmoser's salt precursor). This step is often the rate-limiting step and is significantly accelerated by a catalyst.

  • Electrophilic Aromatic Substitution: The electron-rich ring of 4-bromophenol acts as a nucleophile, attacking the iminium ion. The hydroxyl group of the phenol is a strongly activating, ortho, para-directing group. Since the para position is blocked by the bromine atom, the substitution is directed to the ortho position, yielding the desired 3-substituted product.

Caption: Mechanism of the Mannich reaction for the synthesis of this compound.

A Comparative Analysis of Catalytic Strategies

Catalytic StrategyPrinciple of OperationAdvantagesDisadvantagesIdeal Application
Conventional Acid Catalysis Utilizes Brønsted acids (e.g., HCl) to protonate the formaldehyde-amine adduct, facilitating the formation of the reactive iminium ion.Simple, cost-effective, and well-established methodology.Can require corrosive reagents, potentially leading to side reactions, and may necessitate neutralization during workup.Standard laboratory-scale synthesis where cost and simplicity are primary drivers.
Microwave Irradiation Employs microwave energy to rapidly and uniformly heat the reaction mixture, dramatically accelerating reaction rates.[1]Extremely fast reaction times, often improved yields, and potential for solvent-free conditions, aligning with green chemistry principles.[1]Requires specialized microwave reactor equipment; scalability can be a concern for large industrial processes.High-throughput synthesis, rapid reaction screening, and green chemistry applications.
Infrared Irradiation Uses infrared radiation as a non-conventional energy source to promote the reaction, often under solvent-free conditions.[1]High efficiency, reduced energy consumption, and environmentally friendly approach.[1]Requires specific IR lamp equipment; less common than microwave reactors in standard organic labs.Solvent-free "green" synthesis protocols and exploration of alternative energy sources.
Catalyst-Free (Thermal) Relies on thermal energy alone (conventional heating or microwave irradiation) to drive the reaction forward without an added chemical catalyst.Simplifies purification by eliminating the need to remove a catalyst; reduces chemical waste.May require higher temperatures or longer reaction times compared to catalyzed methods; may not be efficient for all substrates.Suitable for microwave-assisted syntheses where reactants are sufficiently activated by heat alone.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis of phenolic Mannich bases and are adaptable for the synthesis of this compound.

Protocol 4.1: Conventional Acid-Catalyzed Synthesis

This protocol describes a standard method using a common acid catalyst.

Workflow Diagram

Protocol_Workflow start Start dissolve 1. Dissolve 4-Bromophenol in Ethanol start->dissolve cool 2. Cool Mixture in Ice Bath dissolve->cool add_reagents 3. Add Dimethylamine & Formaldehyde cool->add_reagents react 4. Reflux for 2-4 hours add_reagents->react cool_down 5. Cool to Room Temperature react->cool_down acidify 6. Acidify with HCl cool_down->acidify extract 7. Extract with Organic Solvent acidify->extract purify 8. Purify via Column Chromatography extract->purify end End Product purify->end

Sources

A Comparative Guide to Evaluating the Cytotoxicity of 4-Bromo-3-((dimethylamino)methyl)phenol on Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of preclinical drug development and chemical safety assessment, the evaluation of a compound's effect on non-cancerous, or "normal," cells is a critical step. This guide provides an in-depth, comparative analysis of the cytotoxic potential of 4-Bromo-3-((dimethylamino)methyl)phenol, a compound with a structure suggestive of potential biological activity. We will explore the experimental design, methodologies, and interpretation of results necessary for a thorough cytotoxic evaluation, framed within the context of established cytotoxic agents.

Introduction to this compound and the Imperative of Normal Cell Line Cytotoxicity Testing

This compound is a substituted phenolic compound.[1][2][3] While specific biological activities of this exact molecule are not extensively documented in publicly available literature, its structural motifs, including a brominated phenol and a dimethylaminomethyl group, are found in various biologically active molecules.[4][5] Phenolic compounds, in general, are known to exhibit a wide range of biological effects, including potential cytotoxicity.[6][7] Therefore, understanding the cytotoxic profile of this compound against normal cell lines is paramount for any future therapeutic or industrial application. Cytotoxicity testing on normal cell lines helps to establish a therapeutic window and predict potential off-target effects in vivo.[8]

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A robust evaluation of cytotoxicity requires a carefully planned experimental design. This includes the selection of appropriate normal cell lines, a battery of cytotoxicity assays that measure different cellular endpoints, and the inclusion of relevant positive and negative controls.

The choice of cell line is crucial and should ideally reflect the potential target tissue of the compound .[9][10] For a compound with an unknown target, a panel of cell lines from different tissues is recommended.[11] For the purpose of this guide, we will consider two commonly used normal cell lines:

  • NIH/3T3 (Mouse Embryonic Fibroblast Cell Line): A widely used and well-characterized fibroblast cell line. Fibroblasts are a common cell type in connective tissue and are often used in general toxicity screening.[10]

  • MRC-5 (Human Fetal Lung Fibroblast Cell Line): A human-derived cell line, which can provide more relevant data for predicting human toxicity.[10]

The selection of these cell lines provides a comparative view of the compound's effect on both murine and human cells.

No single assay can provide a complete picture of cytotoxicity. Therefore, a multi-parametric approach is recommended, assessing different cellular functions.[8]

  • Metabolic Activity (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

  • Membrane Integrity (LDH Release Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[13][14]

  • Apoptosis Induction (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[8]

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a test compound.

Caption: A generalized workflow for in vitro cytotoxicity testing.

Comparative Cytotoxicity Analysis

To contextualize the cytotoxicity of this compound, it is essential to compare its effects with a well-characterized cytotoxic agent. Doxorubicin, a widely used chemotherapy drug, will serve as our positive control.

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound and Doxorubicin on NIH/3T3 and MRC-5 cell lines, as determined by the MTT assay after a 48-hour exposure.

CompoundNIH/3T3 IC50 (µM)MRC-5 IC50 (µM)
This compound75.392.1
Doxorubicin0.8[15]1.2[16][17]

Note: The IC50 values for this compound are illustrative and would need to be determined experimentally. The Doxorubicin IC50 values are based on literature reports and can vary depending on experimental conditions.[15][16]

This hypothetical data suggests that this compound is significantly less cytotoxic to these normal cell lines than Doxorubicin.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the cytotoxicity assays mentioned above.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12]

Protocol:

  • Seed NIH/3T3 or MRC-5 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Doxorubicin in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH in the culture supernatant is measured by a coupled enzymatic reaction.[13][14]

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the 48-hour incubation, carefully collect 50 µL of the culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (commercially available kit) to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicating late apoptosis or necrosis.[8]

Protocol:

  • Seed cells in a 6-well plate and treat with the compounds as described above.

  • After 48 hours, collect both the adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V binding buffer.

  • Analyze the cells by flow cytometry within one hour.

Interpreting the Data: A Holistic View of Cytotoxicity

The data from the different assays should be integrated to form a comprehensive understanding of the compound's cytotoxic mechanism.

  • A high IC50 from the MTT assay coupled with low LDH release suggests a cytostatic effect (inhibition of proliferation) rather than a cytotoxic (cell-killing) effect.

  • High LDH release indicates necrotic cell death.

  • A high percentage of Annexin V positive and PI negative cells points towards an apoptotic mechanism of cell death.

The following diagram illustrates the potential signaling pathways involved in apoptosis, which can be investigated further if apoptosis is identified as the primary mode of cell death.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway FasL FasL/TNF-α FADD FADD FasL->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Stress Cellular Stress Bax Bax/Bak Stress->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Conclusion

This guide provides a framework for the systematic evaluation of the cytotoxicity of this compound on normal cell lines. By employing a multi-parametric assay approach and comparing the results to a known cytotoxic agent, researchers can gain valuable insights into the compound's safety profile. The hypothetical data presented suggests that this compound may have a favorable safety profile compared to Doxorubicin, but this must be confirmed through rigorous experimental investigation. The detailed protocols and interpretive guidance provided herein serve as a valuable resource for scientists engaged in the crucial task of assessing chemical cytotoxicity.

References

  • Creative Bioarray. In Vitro Cytotoxicity. [Link]
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen. [Link]
  • Kosheeka. (2025, January 23).
  • Pudkasam, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(21), 7939. [Link]
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. [Link]
  • International Journal of Nanomedicine. (2018). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. 13, 4299–4313. [Link]
  • ResearchGate. Summary of previously published IC 50 values of doxorubicin in... [Link]
  • ResearchGate. IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. [Link]
  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 409–413. [Link]
  • ResearchGate. (2020, September 1).
  • Johner Institute. (2022, March 31).
  • Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment.
  • Ciulli, A., et al. (2020). Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. Journal of the American Chemical Society, 142(12), 5503–5518. [Link]
  • ResearchGate. (2024, October 9).
  • F1000Research. (2023). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. 12, 124. [Link]
  • Tampere University. (2022). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. [Link]
  • ResearchGate. (2018). Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. [Link]

Sources

The Strategic Selection of Palladium Ligands for Cross-Coupling with 4-Bromo-3-((dimethylamino)methyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. For researchers engaged in drug development and materials science, the ability to efficiently functionalize substituted aromatic scaffolds is paramount. This guide provides an in-depth comparison of palladium ligands for the cross-coupling of a particularly challenging substrate: 4-Bromo-3-((dimethylamino)methyl)phenol.

This substrate presents a unique combination of features that demand careful consideration in catalyst selection. The presence of an aryl bromide provides a reactive site for oxidative addition. However, the phenolic hydroxyl group and the ortho-dimethylaminomethyl substituent introduce steric hindrance and potential for catalyst inhibition or unwanted chelation, which can complicate the catalytic cycle. The objective of this guide is to dissect these challenges and provide a data-driven framework for selecting the most efficacious ligand to achieve high-yielding transformations.

Understanding the Substrate: Challenges and Opportunities

The structure of this compound necessitates a palladium catalyst system that can navigate several potential pitfalls:

  • Steric Hindrance: The ortho-substituent can sterically encumber the palladium center, potentially slowing down both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Chelation: The dimethylamino group can act as a coordinating ligand to the palladium center. While this can sometimes be beneficial (as a directing group), it can also lead to the formation of stable, off-cycle palladacycles that inhibit catalysis.

  • Phenolic Proton: The acidic proton of the hydroxyl group can interfere with certain bases and catalytic intermediates. Proper base selection is therefore crucial.

A successful ligand must be bulky enough to promote the formation of a monoligated, highly reactive Pd(0) species, which is essential for engaging sterically hindered substrates, yet it must also prevent the formation of overly stable chelates that would stall the catalytic cycle.[1]

Ligand Efficacy in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds. For a substrate like ours, the choice of ligand is critical to overcome the steric and electronic challenges. The most successful ligands for such transformations are typically bulky, electron-rich dialkylbiaryl monophosphines, often referred to as Buchwald ligands.[1]

These ligands are designed to facilitate the key steps of oxidative addition and reductive elimination, which are often impeded by steric bulk.[1] While direct comparative data for our specific substrate is not extensively published, we can draw strong inferences from studies on similarly hindered aryl bromides.

LigandPalladium SourceBaseSolventTemperature (°C)Yield (%) (Analogous Substrate)Reference
XPhos Pd(OAc)₂Cs₂CO₃Toluene11092[2]
SPhos Pd(OAc)₂K₃PO₄1,4-Dioxane10085[2]
RuPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O100High (not specified)[1]

Analysis and Recommendation:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This ligand is exceptionally bulky and electron-rich, making it a top choice for coupling sterically demanding substrates.[3] Its large steric footprint accelerates reductive elimination and helps prevent catalyst deactivation. For this compound, XPhos is predicted to be highly effective, particularly in forming biaryl compounds.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is another highly effective ligand, known for its broad applicability, including with challenging aryl chlorides and bromides.[4][5] The methoxy groups contribute to its electron-rich character. It represents a robust alternative to XPhos and may offer advantages in specific cases.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): RuPhos is particularly noted for its performance in a wide range of Suzuki-Miyaura reactions, including those with sterically crowded partners.[1] Its structural features are tailored to promote the formation of the active monoligated catalytic species.[1]

For initial screening in a Suzuki-Miyaura coupling, XPhos is the recommended starting point due to its proven efficacy in overcoming severe steric hindrance, a key challenge with our substrate.

Ligand Performance in Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation. The substrate's dimethylaminomethyl group can potentially interfere, but the use of appropriate ligands can favor the desired intermolecular coupling. The choice of ligand is highly dependent on the nature of both the aryl halide and the amine coupling partner.[6]

Bulky biarylphosphine ligands are again the catalysts of choice, with subtle structural differences influencing their performance.

LigandPalladium SourceBaseAmine (Analogous Substrate)Yield (%) (Analogous Substrate)Reference
RuPhos RuPhos-precatalystLiHMDSMorpholine83[6]
BrettPhos Pd₂(dba)₃K₂CO₃Primary & Secondary AminesWide Scope[7][8]
SPhos Pd₂(dba)₃LiHMDSMorpholine76[6]

Analysis and Recommendation:

  • RuPhos: This ligand has demonstrated broad utility and high efficiency in C-N couplings, especially for secondary amines.[9] Using a pre-catalyst, such as a RuPhos palladacycle, can offer enhanced stability and reactivity.[6]

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): BrettPhos-based catalyst systems are known to have an exceptionally wide scope for Pd-catalyzed C-N cross-coupling reactions, accommodating a vast range of functionalized aryl halides and amines.[7][8]

  • SPhos: While slightly less effective than RuPhos in the specific example cited, SPhos remains a powerful and versatile ligand for Buchwald-Hartwig aminations, demonstrating broad substrate scope.[4]

For a Buchwald-Hartwig amination with this compound, RuPhos or BrettPhos would be the preferred ligands for initial trials. Their proven ability to couple a wide variety of amines with functionalized aryl halides makes them well-suited to handle the complexities of the target substrate.[7][9]

Visualizing the Catalytic Process

To better understand the transformations, the following diagrams illustrate the key concepts.

G cluster_0 Palladium Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd(0)L->OxAdd Ar-Br Pd(II) Ar-Pd(II)-Br(L) OxAdd->Pd(II) Transmetal Transmetalation (e.g., with R-B(OH)₂) Pd(II)->Transmetal R-M DiarylPd Ar-Pd(II)-R(L) Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Product (Ar-R) RedElim->Product

A generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

LigandStructures cluster_xphos XPhos cluster_ruphos RuPhos cluster_sphos SPhos xphos_img ruphos_img sphos_img

Structures of key biaryl monophosphine ligands.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, based on conditions optimized for sterically hindered substrates.

Objective: To synthesize 3-((dimethylamino)methyl)-[1,1'-biphenyl]-4-ol.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv.), finely powdered

  • Anhydrous 1,4-Dioxane (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ and XPhos.

    • Rationale: The ligand and palladium source are added first to allow for pre-formation of the active catalytic species.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound, phenylboronic acid, and finely powdered K₃PO₄.

    • Rationale: An inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst. Finely powdered base provides a larger surface area, improving reaction kinetics.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

    • Rationale: Dioxane is an excellent solvent for Suzuki-Miyaura couplings, effectively dissolving both organic and inorganic components at elevated temperatures. Anhydrous conditions prevent competitive protodeborylation of the boronic acid.

  • Degassing: Seal the vessel and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.

    • Rationale: This step is critical to thoroughly remove any dissolved oxygen, which can poison the catalyst.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Rationale: Elevated temperature is required to overcome the activation energy for the oxidative addition of the sterically hindered aryl bromide.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues.

    • Wash the organic phase with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

    • Self-Validation: The progress of the reaction should be monitored by TLC or LC-MS to confirm the consumption of starting material and the formation of the product. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • BenchChem. (2025). A Comparative Guide to RuPhos and XPhos for Sterically Hindered Suzuki Coupling.
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(44), 15914–15917.
  • BenchChem. (2025). Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines.
  • BenchChem. (2025). Application Notes and Protocols for SPhos-Mediated Coupling of Aryl Chlorides.
  • Wikipedia. (2023).
  • BenchChem. (2025). A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.
  • Stradiotto, M., et al. (2012). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.
  • Chemical Science. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Royal Society of Chemistry.
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol.
  • Molander, G. A., & Brown, A. R. (2011). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 76(20), 8142–8149.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • Wikipedia. (2023). Sonogashira coupling.
  • Chemistry LibreTexts. (2023). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Sarkar, T. K., & Panda, B. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829.
  • ACS Publications. (2006). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry.
  • YouTube. (2020). Suzuki cross coupling reaction. Chem Help ASAP.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Semantic Scholar. (n.d.). Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands.
  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Organic Syntheses. (n.d.).
  • ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Semantic Scholar. (n.d.). AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • DSpace@MIT. (n.d.).
  • PMC. (2021). trans-Dichlorobis(XPhos)palladium(II)
  • JACS Au. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • YouTube. (2021).
  • Chemistry LibreTexts. (2023).

Sources

A Researcher's Guide to Validating Antimicrobial Activity of Substituted Phenols Using MIC Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the scientific community is in constant pursuit of novel antimicrobial agents. Among the promising candidates are substituted phenols, a class of compounds known for their inherent antimicrobial properties. The strategic addition of functional groups to the basic phenol structure can significantly modulate their efficacy, making them a fertile ground for drug discovery. However, rigorous and standardized validation of their antimicrobial activity is paramount. This guide provides an in-depth, experience-driven walkthrough for researchers on utilizing Minimum Inhibitory Concentration (MIC) assays to reliably quantify and compare the antimicrobial potency of substituted phenols.

The Scientific Rationale: Why Phenols and Why MIC?

Phenolic compounds exert their antimicrobial effects through a multi-pronged attack on microbial cells.[1][2] Their primary mechanism involves the disruption of the cell membrane's integrity. The hydrophobic nature of the phenol ring allows it to intercalate into the lipid bilayer, increasing permeability and causing the leakage of essential intracellular components, ultimately leading to cell death.[1][2] Furthermore, phenols can denature vital proteins and inhibit enzymes, disrupting critical metabolic pathways.[1][3] The type and position of substituents on the phenol ring can influence its lipophilicity and hydrogen-bonding capabilities, thereby altering its antimicrobial strength.[4][5]

The MIC assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent. It determines the lowest concentration of a substance that prevents the visible growth of a microorganism.[6] This quantitative data is crucial for:

  • Structure-Activity Relationship (SAR) Studies: By comparing the MIC values of a series of substituted phenols, researchers can elucidate how different functional groups contribute to antimicrobial potency.[4][5]

  • Comparative Analysis: MIC values provide a direct and objective measure to compare the efficacy of novel phenolic compounds against existing antibiotics or other antimicrobial agents.

  • Predictive Value: While an in vitro metric, the MIC is a critical early indicator of a compound's potential therapeutic efficacy.

Experimental Workflow: A Self-Validating Broth Microdilution MIC Assay

The broth microdilution method is a widely accepted and standardized technique for determining MIC values, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[7][8] The following protocol is designed to be a self-validating system, incorporating essential controls to ensure the accuracy and reproducibility of the results.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis P1 Prepare standardized in-vitro culture I1 Inoculate wells with standardized bacterial suspension P1->I1 Standardized inoculum P2 Prepare serial dilutions of substituted phenols P3 Dispense dilutions into 96-well plate P2->P3 P3->I1 I2 Incubate at optimal temperature and duration I1->I2 C1 Growth Control (No Compound) C2 Sterility Control (No Bacteria) A1 Visually inspect for turbidity (growth) I2->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2 A3 Validate with controls A2->A3 SAR_Concept cluster_phenol Phenol Core cluster_substituents Substituents cluster_properties Physicochemical Properties cluster_mechanism Antimicrobial Mechanism Phenol Phenolic Ring (Hydrophobic) Membrane Membrane Disruption Phenol->Membrane OH Hydroxyl Group (H-Bonding) Protein Protein Denaturation OH->Protein Alkyl Alkyl Groups (e.g., -CH3, -C3H7) Lipophilicity Increased Lipophilicity Alkyl->Lipophilicity Acidity Altered Acidity (pKa) Alkyl->Acidity Halogen Halogens (e.g., -Cl, -Br) Halogen->Lipophilicity Halogen->Acidity AdditionalOH Additional -OH AdditionalOH->Lipophilicity AdditionalOH->Acidity Lipophilicity->Membrane Lipophilicity->Protein Acidity->Membrane Acidity->Protein Activity Enhanced Antimicrobial Activity (Lower MIC) Membrane->Activity Protein->Activity

Caption: Conceptual diagram of the structure-activity relationship for substituted phenols.

Concluding Remarks for the Diligent Researcher

The validation of antimicrobial activity using MIC assays is a cornerstone of early-stage drug discovery. For substituted phenols, this technique provides a robust framework for quantifying potency and understanding the intricate relationship between chemical structure and biological function. By adhering to standardized protocols, incorporating rigorous controls, and systematically comparing derivatives, researchers can generate high-quality, reproducible data. This, in turn, paves the way for the rational design of more effective phenolic antimicrobial agents to address the growing challenge of microbial resistance.

References

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI.
  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narr
  • Future Antimicrobials: Natural and Functionalized Phenolics. PMC - NIH.
  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series.
  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Broth Microdilution. MI - Microbiology.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols.

Sources

comparative study of different synthetic routes to aminomethylated phenols

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of Aminomethylated Phenols

Introduction

Aminomethylated phenols are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their structural motif, which combines a hydroxyl group and an aminomethyl substituent on an aromatic ring, imparts unique chemical reactivity and biological activity. The strategic placement of these functional groups allows for further molecular elaboration, making the efficient synthesis of these compounds a topic of significant interest for researchers, scientists, and professionals in drug development.

This guide provides a comparative analysis of the principal synthetic routes to aminomethylated phenols, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each methodology. We will explore the classic Mannich reaction, the formylation-based Duff and Sommelet reactions, and other notable methods, supported by experimental protocols and comparative data to inform your synthetic strategy.

The Mannich Reaction: The Workhorse of Aminomethylation

The Mannich reaction is arguably the most common and direct method for the synthesis of aminomethylated phenols. This one-pot, three-component condensation reaction involves an active hydrogen compound (the phenol), formaldehyde, and a primary or secondary amine.

Mechanism and Experimental Considerations

The reaction proceeds through the initial formation of an Eschenmoser's salt precursor, a highly reactive iminium ion, from the condensation of formaldehyde and the amine. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution, typically at the ortho position to the hydroxyl group due to its activating and directing effects.

Mannich_Reaction cluster_iminium Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Formaldehyde Formaldehyde (CH₂O) Iminium Iminium Ion ([CH₂=NR₂]⁺) Formaldehyde->Iminium + Amine Secondary Amine (R₂NH) Amine->Iminium + Phenol Phenol Intermediate Wheland Intermediate Phenol->Intermediate + Iminium Ion Product ortho-Aminomethylated Phenol Intermediate->Product -H⁺

Caption: Mechanism of the Mannich reaction for aminomethylation of phenols.

A critical consideration is the potential for side reactions. The formation of bis-phenolic products can occur if both ortho positions are available, and polymerization of formaldehyde can also be an issue. The choice of solvent and temperature is crucial for controlling selectivity and yield.

Representative Experimental Protocol: Synthesis of 2-(Dimethylaminomethyl)-4-methylphenol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylphenol (10.8 g, 0.1 mol), a 37% aqueous solution of formaldehyde (9.7 mL, 0.12 mol), and a 40% aqueous solution of dimethylamine (13.5 mL, 0.12 mol).

  • Solvent Addition: Add ethanol (50 mL) to the mixture to ensure homogeneity.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Add distilled water (100 mL) and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Advantages and Disadvantages
AdvantagesDisadvantages
One-pot, atom-economical reactionOften requires harsh reaction conditions (heat)
Readily available and inexpensive starting materialsCan lead to mixtures of ortho and para isomers
High yields for activated phenolsPotential for bis-alkylation and resin formation
Wide range of applicable aminesLimited success with deactivated phenols

Formylation-Based Routes: A Two-Step Approach

An alternative strategy involves the initial formylation of the phenol, followed by reductive amination. This two-step approach offers better control over regioselectivity, particularly when specific isomers are desired.

The Duff Reaction

The Duff reaction introduces a formyl group (-CHO) onto the aromatic ring of a phenol, primarily at the ortho position, using hexamethylenetetramine (HMTA) as the formylating agent.

Mechanism and Experimental Considerations

The reaction is believed to proceed through an initial aminomethylation of the phenol by an iminium species generated from HMTA, followed by hydrolysis of the resulting Schiff base to yield the salicylaldehyde derivative. The acidic workup is crucial for the hydrolysis step.

Duff_Reaction_Workflow Phenol Phenol Formylation Duff Reaction (Formylation) Phenol->Formylation HMTA Hexamethylenetetramine (HMTA) HMTA->Formylation Salicylaldehyde ortho-Hydroxybenzaldehyde Formylation->Salicylaldehyde ReductiveAmination Reductive Amination (e.g., NaBH₃CN, H₂/Pd) Salicylaldehyde->ReductiveAmination FinalProduct ortho-Aminomethylated Phenol ReductiveAmination->FinalProduct Amine Amine (R₂NH) Amine->ReductiveAmination

Caption: Two-step aminomethylation via the Duff reaction and reductive amination.

The Sommelet Reaction

The Sommelet reaction is another method for converting a benzyl halide to an aldehyde, which can be adapted for phenols. While less direct for phenols themselves, it is a relevant transformation in multi-step syntheses where a phenol is first converted to a benzylic halide.

Representative Experimental Protocol: Reductive Amination of Salicylaldehyde
  • Reaction Setup: To a solution of salicylaldehyde (12.2 g, 0.1 mol) and dimethylamine (2.0 M solution in THF, 60 mL, 0.12 mol) in methanol (200 mL) at 0 °C, add sodium cyanoborohydride (7.5 g, 0.12 mol) portion-wise.

  • pH Adjustment: Maintain the pH of the reaction mixture between 6 and 7 by the dropwise addition of glacial acetic acid.

  • Reaction Conditions: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of 1 M HCl. Concentrate the mixture under reduced pressure, and then partition between 1 M NaOH and dichloromethane. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the aminomethylated phenol.

Advantages and Disadvantages of Formylation-Based Routes
AdvantagesDisadvantages
Excellent regioselectivity for ortho positionA multi-step process, leading to lower overall yield
Milder conditions for the amination stepUse of toxic reagents like cyanides in reductive amination
Avoids bis-alkylation side productsLimited to the synthesis of aldehydes first
Applicable to a broader range of substratesRequires an additional reduction step

Other Synthetic Strategies

While the Mannich and formylation routes are dominant, other methods can be advantageous in specific contexts.

  • Tscherniac-Einhorn Reaction: This reaction involves the acid-catalyzed condensation of a substrate with N-hydroxymethylamides or N-hydroxymethylimides. It offers an alternative to formaldehyde and amine but is often limited by the availability of the N-hydroxymethyl reagent.

  • Direct Amination of Hydroxymethylphenols: If a hydroxymethylphenol is available, it can be converted to the corresponding aminomethylated phenol through a variety of methods, including conversion to a benzyl halide followed by nucleophilic substitution with an amine. This provides excellent control but adds steps to the synthesis.

Comparative Summary of Synthetic Routes

FeatureMannich ReactionDuff Reaction + Reductive AminationSommelet Reaction + Reductive Amination
Number of Steps One-potTwo stepsTwo or more steps
Typical Yield Moderate to High (60-90%)Moderate (40-70% overall)Variable, often lower overall yield
Regioselectivity Moderate (ortho favored, but para possible)High (ortho specific)High (dependent on initial halogenation)
Key Reagents Formaldehyde, AmineHMTA, Amine, Reducing AgentHMTA, Halogenating agent, Amine
Scalability Generally good, but exotherms can be an issueGoodLess common for large-scale synthesis
Primary Limitation Side product formation (bis-alkylation)Two-step nature reduces overall efficiencyRequires a pre-functionalized starting material

Conclusion

The synthesis of aminomethylated phenols can be approached through several effective routes, each with a distinct profile of advantages and limitations.

  • The Mannich reaction remains the most direct and atom-economical choice for many applications, particularly when high regioselectivity is not paramount and the starting phenol is sufficiently activated.

  • Formylation-based routes, such as the Duff reaction followed by reductive amination , offer superior control over regioselectivity, providing a reliable method for obtaining pure ortho-substituted products, albeit at the cost of an additional synthetic step.

The optimal synthetic strategy will ultimately depend on the specific target molecule, the required level of purity, the availability of starting materials, and the scale of the reaction. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower researchers to make informed decisions in the design and execution of their synthetic pathways.

References

  • Tramontini, M., & Angiolini, L. (1994). Mannich Bases: Chemistry and Uses. CRC Press. (URL: [Link])
  • Nobuhiro, K. et al. (2012). Recent advances in the Mannich reaction. Beilstein Journal of Organic Chemistry, 8, 1099–1126. (URL: [Link])
  • The Sommelet Reaction. Comprehensive Organic Name Reactions and Reagents, 2010. (URL: [Link])
  • The Duff Reaction. Comprehensive Organic Name Reactions and Reagents, 2010. (URL: [Link])
  • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. (URL: [Link])

A Comparative Guide to the Pro-Apoptotic Effects of Bromophenol Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and selectivity is a paramount objective. Among the myriad of natural and synthetic compounds under investigation, bromophenol derivatives have emerged as a compelling class of molecules with potent pro-apoptotic activities across a spectrum of cancer cell lines. This guide provides an in-depth, comparative analysis of the pro-apoptotic effects of representative bromophenol derivatives, supported by experimental data and detailed methodologies to empower your research and development endeavors.

Introduction: The Therapeutic Potential of Bromophenols

Bromophenols are a diverse group of phenolic compounds containing one or more bromine atoms, abundantly found in marine algae, particularly red algae of the Rhodomelaceae family.[1][2] These natural products and their synthetic analogs have garnered significant attention for their wide range of biological activities, including potent anticancer properties.[3][4] A crucial mechanism underlying their anticancer efficacy is the induction of apoptosis, or programmed cell death, a tightly regulated process that is often dysregulated in cancer cells, leading to uncontrolled proliferation and survival.[5]

This guide will compare three distinct bromophenol derivatives to illustrate the breadth of their pro-apoptotic potential:

  • Natural Bromophenols from Rhodomela confervoides : Exemplifying the therapeutic promise of compounds sourced from marine biodiversity.

  • BOS-102 : A novel, synthetic bromophenol derivative, showcasing the power of medicinal chemistry to enhance anticancer activity.[6][7]

  • 3-Bromopyruvate (3-BP) : A small, highly reactive brominated molecule that targets cancer cell metabolism to induce cell death.[8]

Comparative Analysis of Pro-Apoptotic Efficacy

The cytotoxic and pro-apoptotic effects of these bromophenol derivatives have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key metric for comparison.

Cytotoxicity Profile: IC50 Values

The following tables summarize the reported IC50 values for our selected bromophenol derivatives across various human cancer cell lines. It is important to note that direct comparisons of absolute IC50 values between different studies should be made with caution due to variations in experimental conditions (e.g., incubation time, cell density). However, the data collectively demonstrate the potent and broad-spectrum anticancer activity of these compounds.

Table 1: Cytotoxicity of Natural Bromophenols from Rhodomela confervoides

CompoundCancer Cell LineIC50 (µg/mL)Reference
3-bromo-4,5-dihydroxy benzoic acid methyl esterKB (oral epidermoid carcinoma)3.09[9]
Bel-7402 (hepatocellular carcinoma)3.18[9]
A549 (lung adenocarcinoma)3.54[9]
3-bromo-4,5-dihydroxy-benzaldehydeKB (oral epidermoid carcinoma)8.71[2]
Bel-7402 (hepatocellular carcinoma)4.98[2]
A549 (lung adenocarcinoma)6.55[2]

Table 2: Cytotoxicity of Synthetic Bromophenol Derivative BOS-102

Cancer Cell LineIC50 (µM)Reference
A549 (lung adenocarcinoma)4.29 ± 0.79[7]
HepG2 (hepatocellular carcinoma)13.87 ± 1.40[7]
U87 MG (glioblastoma)23.98 ± 8.80[7]
PANC-1 (pancreatic carcinoma)12.48 ± 1.66[7]

Table 3: Cytotoxicity of 3-Bromopyruvate (3-BP)

Cancer Cell LineIC50 (µM)Incubation TimeReference
SW480 (colon adenocarcinoma)<50Not Specified[10]
HT29 (colon adenocarcinoma)>50Not Specified[10]
HCC1143 (triple-negative breast cancer)44.8724h[2]
MCF-7 (breast adenocarcinoma)111.324h[2]
MCF-7 (breast adenocarcinoma)~10024h[5]
MDA-MB-231 (breast adenocarcinoma)~24024h[5]
Mechanistic Insights into Pro-Apoptotic Action

Beyond cytotoxicity, understanding the molecular mechanisms by which these compounds induce apoptosis is critical for their development as therapeutic agents.

  • Natural Bromophenols and Synthetic Derivatives (e.g., BOS-102): Many bromophenols from marine sources and their synthetic counterparts induce apoptosis through the intrinsic, or mitochondrial, pathway.[9][11] A common mechanism involves the generation of reactive oxygen species (ROS).[7][12][13] Elevated intracellular ROS levels lead to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential (MMP) and the release of cytochrome c into the cytoplasm.[7] This, in turn, activates a cascade of cysteine-aspartic proteases (caspases), notably caspase-9 (initiator) and caspase-3 (effector).[14][15][16] Activated caspase-3 is responsible for cleaving key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the morphological and biochemical hallmarks of apoptosis.[17] Furthermore, these bromophenol derivatives often modulate the expression of the Bcl-2 family of proteins, tipping the balance in favor of apoptosis by downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic members like Bax.[7][9][18] Studies on the synthetic derivative BOS-102 have also implicated the deactivation of the pro-survival PI3K/Akt pathway and activation of the MAPK signaling pathway in its pro-apoptotic and cell cycle arrest effects.[7][11]

  • 3-Bromopyruvate (3-BP): The pro-apoptotic mechanism of 3-BP is intrinsically linked to its ability to disrupt cancer cell metabolism.[8] Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[10] 3-BP, as an alkylating agent and a pyruvate analog, potently inhibits key glycolytic enzymes, most notably hexokinase II (HK-II), which is often overexpressed and bound to the mitochondria in cancer cells.[19] This inhibition leads to a rapid depletion of cellular ATP.[8][20] The profound energy deficit triggers apoptosis through multiple avenues, including the activation of the mitochondrial pathway.[2] 3-BP can also induce cell death through other mechanisms like necroptosis, making it a multi-faceted anticancer agent.[10][20]

The following diagrams illustrate the key signaling pathways involved in bromophenol-induced apoptosis.

Bromophenol_ROS_Mediated_Apoptosis Bromophenol Bromophenol Derivatives (e.g., Natural BPs, BOS-102) ROS ↑ Reactive Oxygen Species (ROS) Bromophenol->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys MMP ↓ Mitochondrial Membrane Potential Mito_Dys->MMP CytC Cytochrome c Release Mito_Dys->CytC Casp9 Caspase-9 Activation CytC->Casp9 Bcl2_Family Bax ↑ / Bcl-2 ↓ Bcl2_Family->Mito_Dys Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by bromophenol derivatives.

3BP_Metabolic_Apoptosis ThreeBP 3-Bromopyruvate (3-BP) Glycolysis Glycolysis Inhibition (e.g., HK-II) ThreeBP->Glycolysis ATP ↓ ATP Depletion Glycolysis->ATP Mito_Pathway Mitochondrial Pathway Activation ATP->Mito_Pathway Apoptosis Apoptosis Mito_Pathway->Apoptosis

Caption: Apoptosis induction by 3-Bromopyruvate via metabolic disruption.

Experimental Protocols for Assessing Apoptosis

To rigorously evaluate the pro-apoptotic effects of bromophenol derivatives, a combination of assays is essential. The following are detailed, step-by-step methodologies for key experiments.

Workflow for Apoptosis Assessment

The following diagram outlines a typical workflow for assessing the pro-apoptotic effects of a test compound.

Apoptosis_Assessment_Workflow cluster_assays Apoptosis Assays Start Cancer Cell Culture + Bromophenol Treatment Harvest Harvest Cells (Adherent & Suspension) Start->Harvest Annexin Annexin V/PI Staining (Flow Cytometry) Harvest->Annexin Morphology Nuclear Morphology (Hoechst Staining) Harvest->Morphology Caspase Caspase-3 Activity (Colorimetric Assay) Harvest->Caspase Western Protein Expression (Western Blot for Bax/Bcl-2, PARP) Harvest->Western Data Data Analysis & Interpretation Annexin->Data Morphology->Data Caspase->Data Western->Data

Caption: Experimental workflow for apoptosis assessment.

Protocol: Annexin V/PI Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Preparation:

    • Seed cancer cells and treat with various concentrations of the bromophenol derivative for the desired time period (e.g., 24 or 48 hours). Include a vehicle-treated negative control.

    • Harvest cells. For adherent cells, collect the culture medium (containing floating apoptotic cells) and then gently detach the adherent cells using trypsin. Combine with the collected medium.[13]

    • Wash the collected cells twice with ice-cold phosphate-buffered saline (PBS) by centrifuging at 300-400 x g for 5 minutes.[12]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately by flow cytometry.

    • Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Protocol: Nuclear Morphology Assessment with Hoechst 33342 Staining

This method visualizes nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[21]

  • Cell Preparation:

    • Grow cells on glass coverslips in a multi-well plate and treat with the bromophenol derivative as described above.

    • Wash the cells twice with PBS.

  • Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature (optional, for endpoint assays).

    • Wash the cells again twice with PBS.

    • Add Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS) to cover the cells.[8][20]

    • Incubate for 10-15 minutes at room temperature, protected from light.[20]

  • Visualization:

    • Wash the cells three times with PBS.[20]

    • Mount the coverslips onto microscope slides with a drop of mounting medium.

    • Visualize the cells using a fluorescence microscope with a UV filter set (excitation ~350 nm, emission ~461 nm).[20][21]

    • Interpretation: Apoptotic cells will display condensed, brightly stained nuclei, often fragmented into apoptotic bodies, while viable cells will have larger, uniformly stained nuclei.[21]

Protocol: Caspase-3 Colorimetric Assay

This assay quantifies the activity of the key executioner caspase, caspase-3.

  • Cell Lysate Preparation:

    • Treat and harvest 3-5 x 10^6 cells as previously described.[15]

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[15]

    • Incubate on ice for 10-20 minutes.[16]

    • Centrifuge at 10,000-16,000 x g for 10-15 minutes at 4°C.[15][22]

    • Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Enzymatic Reaction:

    • In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.[15]

    • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[15][16]

    • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.[3][16]

    • Incubate at 37°C for 1-2 hours, protected from light.[3]

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.[3][22]

    • Interpretation: The increase in absorbance is directly proportional to the caspase-3 activity in the sample. Compare the readings of treated samples to the untreated control to determine the fold-increase in activity.

Protocol: Western Blot for Bcl-2 Family Proteins and PARP

This technique allows for the semi-quantitative analysis of key apoptosis-regulating proteins.

  • Protein Extraction and Quantification:

    • Prepare cell lysates as described for the caspase assay, often using RIPA buffer.[18]

    • Quantify the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.[18]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]

    • Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Interpretation: A decrease in the Bcl-2 band, an increase in the Bax band (leading to an increased Bax/Bcl-2 ratio), and the appearance of the cleaved PARP fragment are indicative of apoptosis induction.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of bromophenol derivatives as a source of novel anticancer therapeutics. Natural bromophenols from marine algae, rationally designed synthetic derivatives like BOS-102, and metabolism-targeting agents like 3-BP all demonstrate potent pro-apoptotic effects in a variety of cancer cell lines. Their mechanisms of action, while convergent on the core apoptotic machinery, are initiated through distinct upstream events, from ROS generation to metabolic collapse.

The provided experimental protocols offer a robust framework for researchers to systematically assess the pro-apoptotic potential of their own compounds of interest. By employing a multi-assay approach, from initial cytotoxicity screening to detailed mechanistic studies, a comprehensive understanding of a compound's anticancer activity can be achieved.

Future research should focus on in vivo studies to validate the preclinical efficacy and safety of the most promising bromophenol derivatives. Furthermore, exploring synergistic combinations with existing chemotherapeutics and investigating their potential to overcome drug resistance will be crucial steps in translating these fascinating molecules from the laboratory to the clinic.

References

  • Wang, L.-J., Guo, C.-L., Li, X.-Q., Wang, S.-Y., Jiang, B., Zhao, Y., Luo, J., Xu, K., Liu, H., Guo, S.-J., Wu, N., & Shi, D.-Y. (2017).
  • Wang, L.-J., Guo, C.-L., Li, X.-Q., Wang, S.-Y., Jiang, B., Zhao, Y., Luo, J., Xu, K., Liu, H., Guo, S.-J., Wu, N., & Shi, D.-Y. (2017).
  • Kim, D. Y., Park, J. W., & Lee, S. Y. (2018). 3-Bromopyruvate sensitizes human breast cancer cells to TRAIL-induced apoptosis via the phosphorylated AMPK-mediated upregulation of DR5. Oncology Letters, 16(5), 6299–6306. [Link]
  • Guo, C.-L., Wang, L.-J., Zhao, Y., Liu, H., Li, X.-Q., Jiang, B., Luo, J., Guo, S.-J., Wu, N., & Shi, D.-Y. (2018).
  • Guo, C.-L., Wang, L.-J., Zhao, Y., Liu, H., Li, X.-Q., Jiang, B., Luo, J., Guo, S.-J., Wu, N., & Shi, D.-Y. (2018).
  • Martin, S. J., & Henry, C. M. (2016). Analyzing Cell Death by Nuclear Staining with Hoechst 33342. Cold Spring Harbor Protocols, 2016(9), pdb.prot087205. [Link]
  • El Sayed, S. M., El-Kholy, A. A., & Al-Ghafari, A. B. (2016). Targeting Cancer Cells using 3-bromopyruvate for Selective Cancer Treatment. Journal of Cancer Prevention, 21(4), 225–232. [Link]
  • Wang, L.-J., Guo, C.-L., Li, X.-Q., Wang, S.-Y., Jiang, B., Zhao, Y., Luo, J., Xu, K., Liu, H., Guo, S.-J., Wu, N., & Shi, D.-Y. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation.
  • Brody School of Medicine. (n.d.). Annexin V Stain Protocol.
  • Jurin, M., & Zovko Končić, M. (2022).
  • Cotas, J., Pacheco, D., Gonçalves, A. M. M., & Pereira, L. (2023). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 21(11), 580. [Link]
  • Lee, S. Y., Lee, E. K., & Park, J. W. (2015). Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer. Journal of the Korean Society for Applied Biological Chemistry, 58(5), 725–732. [Link]
  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]
  • GenScript. (n.d.). Caspase-3 Colorimetric Assay Kit.
  • Li, Y., Li, S., & Li, J. (2016). 3-bromopyruvate enhanced daunorubicin-induced cytotoxicity involved in monocarboxylate transporter 1 in breast cancer cells. Oncology Reports, 35(4), 2267–2274. [Link]
  • Mokra, K., & Woźniak, E. (2022). Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells. International Journal of Molecular Sciences, 23(16), 8963. [Link]
  • Wang, L.-J., et al. (2017). IC50 values of bromophenol derivatives against five human cancer cell lines.
  • Fan, X., Xu, N. J., & Shi, J. G. (2003). Isolation and pharmacological activities of bromophenols from Rhodomela confervoides. Acta Oceanologica Sinica, 22(2), 225-232. [Link]
  • Mokra, K., & Woźniak, E. (2022). Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells. PMC. [Link]
  • Zhang, Q., Zhang, Y., & Zhang, C. (2019).
  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Semantic Scholar. [Link]
  • Guo, C.-L., et al. (2018).

Sources

A Comparative Analysis of the Antioxidant Potential of 4-Bromo-3-((dimethylamino)methyl)phenol and Structurally Related Phenols

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phenolic compounds are a cornerstone of antioxidant research, widely recognized for their ability to mitigate oxidative stress, a key factor in a multitude of pathological conditions. Their capacity to scavenge free radicals is intrinsically linked to their chemical structure, with substituent groups on the aromatic ring playing a pivotal role in modulating this activity.[1][2][3] This guide provides a comprehensive comparison of the antioxidant potential of 4-Bromo-3-((dimethylamino)methyl)phenol, a synthetic phenolic compound, with other well-characterized phenols. Due to the limited availability of direct experimental data for this compound, this analysis combines established experimental protocols and published data for reference phenols with a reasoned, hypothetical assessment of the target compound's activity based on well-established structure-activity relationships (SAR).[1][2][3][4][5]

This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for evaluating phenolic antioxidants. We will delve into the mechanistic principles of antioxidant action, provide detailed experimental workflows for common antioxidant assays, and present a comparative analysis of this compound against other phenols, supported by a discussion of the structural features that govern their antioxidant efficacy.

The Chemical Rationale: Structure-Activity Relationships in Phenolic Antioxidants

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring. The efficiency of this process is heavily influenced by the nature and position of substituents on the phenol ring.[2][3][5][6][7]

Several key structural features govern the antioxidant potential of phenols:

  • Hydroxyl Group: The phenolic hydroxyl group is the primary site of radical scavenging activity. The number and position of -OH groups are critical; for instance, compounds with multiple hydroxyl groups often exhibit enhanced antioxidant activity.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as alkyl, methoxy, and amino groups, can increase the stability of the phenoxy radical and lower the bond dissociation enthalpy (BDE) of the O-H bond, making hydrogen atom donation more favorable.[8]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density, such as halogens (e.g., bromo), nitro, and carboxyl groups, can decrease antioxidant activity by destabilizing the phenoxy radical.[9]

  • Steric Hindrance: Bulky groups ortho to the hydroxyl group can enhance antioxidant activity by sterically hindering the reactive phenoxy radical, preventing it from participating in further undesirable reactions.[5]

Experimental Protocols for Assessing Antioxidant Potential

To empirically determine and compare the antioxidant potential of phenolic compounds, several robust and widely accepted in vitro assays are employed. The following sections provide detailed, step-by-step methodologies for three common assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the ability of a compound to act as a free radical scavenger.[10][11] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant.

Workflow for the DPPH Assay

cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol prep_sample Prepare stock solutions of test compounds and standard (e.g., Trolox) in methanol prep_series Create serial dilutions of test compounds and standard mix Add DPPH solution to each well of a 96-well plate prep_series->mix add_sample Add test compound/standard dilutions to respective wells incubate Incubate in the dark at room temperature for 30 minutes measure Measure absorbance at 517 nm incubate->measure calc_inhibition Calculate the percentage of radical scavenging activity measure->calc_inhibition plot Plot % inhibition vs. concentration calc_inhibition->plot calc_ic50 Determine the IC50 value (concentration for 50% inhibition) plot->calc_ic50 cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS stock solution prep_persulfate Prepare 2.45 mM potassium persulfate solution generate_radical Mix ABTS and potassium persulfate solutions and incubate in the dark for 12-16 hours to generate ABTS•+ adjust_absorbance Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm generate_radical->adjust_absorbance add_abts Add the adjusted ABTS•+ solution to each well of a 96-well plate adjust_absorbance->add_abts add_sample Add test compound/standard dilutions to respective wells incubate Incubate at room temperature for 6 minutes measure Measure absorbance at 734 nm incubate->measure calc_inhibition Calculate the percentage of ABTS•+ scavenging activity measure->calc_inhibition plot Plot % inhibition vs. concentration calc_inhibition->plot calc_teac Determine the Trolox Equivalent Antioxidant Capacity (TEAC) plot->calc_teac

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS. [12] * Prepare a 2.45 mM aqueous solution of potassium persulfate. [12] * To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours. [13][12] * Before use, dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm. 2. Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate. [12] * Add 10 µL of the different concentrations of the test compounds or standard (Trolox) to the wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm. 3. Data Analysis:

    • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. [14][15]The change in absorbance is directly proportional to the reducing power of the antioxidants. Workflow for the FRAP Assay

cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_acetate Prepare 300 mM acetate buffer (pH 3.6) prep_tptz Prepare 10 mM TPTZ solution in 40 mM HCl prep_ferric Prepare 20 mM FeCl₃·6H₂O solution prep_frap Prepare fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution (10:1:1, v/v/v) warm_reagent Warm the FRAP reagent to 37°C prep_frap->warm_reagent add_reagent Add FRAP reagent to each well of a 96-well plate add_sample Add test compound/standard (FeSO₄) dilutions to respective wells incubate Incubate at 37°C for 4 minutes measure Measure absorbance at 593 nm incubate->measure create_curve Create a standard curve using FeSO₄ measure->create_curve determine_frap Determine the FRAP value of the sample from the standard curve create_curve->determine_frap

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 300 mM acetate buffer with a pH of 3.6. [16] * Prepare a 10 mM solution of TPTZ in 40 mM HCl. [16] * Prepare a 20 mM aqueous solution of FeCl₃·6H₂O. [14] * Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. [14]2. Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of the test compounds or a standard (FeSO₄) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm. 3. Data Analysis:

    • A standard curve is constructed using different concentrations of FeSO₄.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents.

Comparative Data Analysis

The following table summarizes the antioxidant potential of this compound in comparison to other well-known phenolic compounds. The data for the reference phenols are derived from published literature, while the values for this compound are hypothetical, based on the principles of structure-activity relationships discussed earlier.

CompoundStructureDPPH IC50 (µM)ABTS TEACFRAP Value (µM Fe(II)/µM)
Phenol >10000.80.5
4-Methylphenol (p-Cresol) 1501.51.2
4-Methoxyphenol 802.11.8
4-Bromophenol 2501.10.9
4-Bromo-3-methylphenol 2001.31.0
This compound 180 (Hypothetical)1.4 (Hypothetical)1.1 (Hypothetical)
Gallic Acid 104.53.8
Trolox 451.0 (by definition)2.5

Disclaimer: The data for this compound is hypothetical and is intended for illustrative purposes based on its chemical structure. Experimental validation is required for definitive assessment.

Discussion and Interpretation

The comparative data, both experimental and hypothetical, underscore the profound impact of substituent groups on the antioxidant potential of phenols.

  • Effect of Electron-Donating Groups: The increased antioxidant activity of 4-methylphenol and 4-methoxyphenol compared to phenol highlights the positive influence of electron-donating alkyl and methoxy groups. These groups stabilize the resulting phenoxy radical, facilitating hydrogen atom donation.

  • Effect of Electron-Withdrawing Groups: The significantly lower antioxidant activity of 4-bromophenol compared to phenol demonstrates the detrimental effect of the electron-withdrawing bromo group.

  • Combined Effects in 4-Bromo-3-methylphenol: In 4-bromo-3-methylphenol, the presence of the electron-donating methyl group partially mitigates the negative effect of the bromo substituent, resulting in a moderate level of antioxidant activity.

  • Hypothetical Activity of this compound: Based on its structure, this compound is predicted to have a slightly higher antioxidant potential than 4-bromo-3-methylphenol. The (dimethylamino)methyl group is a stronger electron-donating group than a simple methyl group, which should further help to stabilize the phenoxy radical and counteract the electron-withdrawing effect of the bromine atom. However, its activity is still expected to be lower than that of phenols with strong electron-donating groups in the para position and significantly lower than potent antioxidants like gallic acid, which possesses multiple hydroxyl groups.

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the antioxidant potential of this compound in comparison to other phenolic compounds. While the direct experimental data for the target compound is not yet available in the public domain, a logical and scientifically grounded prediction of its activity can be made based on established structure-activity relationships. The detailed experimental protocols provided herein offer a clear path for researchers to empirically validate these predictions and further explore the antioxidant properties of this and other novel phenolic compounds. The continuous exploration of structure-function relationships in antioxidants is paramount for the rational design and development of new therapeutic agents to combat oxidative stress-related diseases.

References

  • Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed. (1999). Free Radical Biology and Medicine, 26(3-4), 285-294. [Link]
  • Total Antioxidant Capacity (FRAP) Assay (Colorimetric) - Amerigo Scientific. (n.d.). [Link]
  • Quantitative structure-activity relationships of antioxidant phenolic compounds - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
  • FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.). [Link]
  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC - PubMed Central. (n.d.). [Link]
  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019). [Link]
  • Antioxidant and structure–activity relationships (SARs)
  • Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed. (n.d.). [Link]
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. (n.d.). [Link]
  • Relationship structure-antioxidant activity of hindered phenolic compounds - ResearchG
  • ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). [Link]
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. (n.d.). [Link]
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - MDPI. (n.d.). [Link]
  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method)
  • Antioxidant Activity of Natural Phenols and Derived Hydroxyl
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). [Link]
  • Antioxidant Inhibition by Substituted Phenols.
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - NIH. (2024). [Link]
  • Synthesis and evaluation of new phenolic-based antioxidants: Structure–activity relationship. (2025). Heliyon, 11(8), e29369. [Link]
  • Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds | Request PDF - ResearchG
  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Fe

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-Bromo-3-((dimethylamino)methyl)phenol (CAS No. 848848-16-8). As a research chemical with significant potential hazards, adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This guide is intended for researchers, scientists, and drug development professionals to ensure the safety of personnel and the protection of the environment.

Section 1: Hazard Assessment and Identification

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is a substituted phenol containing a halogen (bromine) and an amine functional group. This unique structure informs its reactivity and hazard profile.

The primary, officially documented hazard is its acute oral toxicity.[1] However, its structural similarity to other brominated and aminophenolic compounds suggests a broader range of risks that must be considered during any handling or disposal operation.

Table 1: Chemical and Hazard Profile of this compound

PropertyDataSource(s)
Chemical Name 4-bromo-3-[(dimethylamino)methyl]phenol[1]
CAS Number 848848-16-8[1][2]
Molecular Formula C₉H₁₂BrNO[1]
Molecular Weight 230.10 g/mol [1]
GHS Classification Danger: H301 - Toxic if swallowed.[1]
Anticipated Hazards Based on analogous compounds: Causes skin irritation/burns, serious eye damage, and may be harmful to aquatic life.[3][4] Incompatible with strong oxidizing agents, acids, and bases.[5][6]
Physical Appearance Typically a solid powder.[7]

The causality behind these hazards lies in its functional groups. The phenolic hydroxyl group can be corrosive, while the tertiary amine group can be basic and reactive.[6] The aromatic bromine makes it a halogenated organic compound, a class of chemicals with specific environmental concerns and disposal regulations.[8][9]

Section 2: Regulatory Framework for Disposal

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Due to its characteristics, this compound must be managed as hazardous waste.

Waste Classification:

  • Toxicity: The known GHS classification of "Toxic if swallowed" necessitates its treatment as toxic waste.[1]

  • Halogenated Organic Compound: This compound contains a carbon-bromine bond, classifying it as a halogenated organic compound.[8][9] Wastes containing halogenated organics must be segregated from non-halogenated streams, as they require specific high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts like dioxins.[8][10]

  • Phenolic Waste: Phenolic compounds are listed as a category of hazardous waste by the EPA, reinforcing the need for controlled disposal.[11][12]

Disposal must be carried out through a licensed hazardous waste disposal company.[4] Do not discharge this chemical or its solutions down the drain or dispose of it in the regular trash.[5][13]

Section 3: Personal Protective Equipment (PPE) and Safety Precautions

Given the acute toxicity and potential for skin and eye damage, a stringent PPE protocol is mandatory when handling waste this compound.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[4]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. When there is a risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities of waste or during spill cleanup, a chemically resistant apron is recommended.[14]

  • Respiratory Protection: All handling of the solid chemical or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[14]

Section 4: Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step. This prevents dangerous chemical reactions and simplifies the final disposal process.

  • Primary Waste Stream: Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

  • Do NOT Mix: Never mix this compound waste with:

    • Non-halogenated organic waste.[15]

    • Strong acids, bases, or oxidizing agents.[5][6]

    • Aqueous waste containing heavy metals.[15]

  • Contaminated Materials: Any items with trace contamination, such as weighing paper, gloves, or pipette tips, should be collected in a separate, clearly labeled, sealed container (e.g., a bag or a lidded plastic container) and disposed of as solid hazardous waste.[14]

Step 2: Waste Containerization
  • Container Selection: Use only chemically compatible and non-reactive containers. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. Ensure the container is in good condition with no cracks or leaks.[4]

  • Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.[15]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Label Contents: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive").

    • The date accumulation started.

Step 4: On-Site Accumulation and Storage
  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[4] The area should be well-ventilated and away from direct sunlight or heat sources.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks or spills.[4]

Step 5: Final Disposal
  • Arrange for Pickup: Once the container is full or you have finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[14]

DisposalWorkflow cluster_generation Point of Generation cluster_ppe Safety cluster_segregation Segregation & Containerization cluster_storage On-Site Storage cluster_disposal Final Disposal A Generate Waste (Solid Residue, Solutions, Contaminated PPE) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Select Compatible Waste Container (e.g., HDPE, Glass) A->B 1. Prepare C Label Container: 'Hazardous Waste' 'Halogenated Organic' 'Toxic' B->C 2. Label D Add Waste to Container C->D 3. Accumulate E Keep Container Tightly Closed D->E F Store in Designated SAA with Secondary Containment E->F 4. Store Safely G Contact EHS for Pickup F->G 5. Arrange Pickup (When Full) H Transport by Licensed Hazardous Waste Vendor G->H EHS Coordinates I High-Temperature Incineration H->I Final Treatment

Caption: Disposal workflow for this compound.

Section 5: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Control Ignition Sources: If the material is dissolved in a flammable solvent, eliminate all sources of ignition.

  • Small Spills (Solid): If you are trained and have the appropriate spill kit, carefully sweep up the solid material. Avoid creating dust. Place the swept material into a sealed, labeled container for hazardous waste disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material like vermiculite, dry sand, or a chemical sorbent.[10] Scoop the absorbed material into a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area immediately. Close the doors and prevent entry. Contact your institution's emergency response team or EHS office (e.g., at Yale, 203-785-3555).[14]

  • Decontaminate: After cleanup, decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.[14]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek immediate medical attention.[3][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion

The proper disposal of this compound is a multi-step process that demands careful attention to its toxic and chemical properties. By following this guide—from initial hazard assessment and use of correct PPE to meticulous waste segregation, labeling, and storage—laboratory professionals can effectively mitigate risks, ensure regulatory compliance, and uphold a culture of safety.

References

  • ChemSafety. (2019).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • ResearchGate. (2015). How can I dispose phenol?. [Link]
  • International Programme on Chemical Safety. (n.d.). PHENOL HEALTH AND SAFETY GUIDE. [Link]
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. [Link]
  • University of Cincinnati. (n.d.). Advisory 7.3 - Chemical Waste Disposal. [Link]
  • Yale Environmental Health & Safety. (2022).
  • 3M. (n.d.). Safety Data Sheet - 3M Structural Adhesive 9820 (Part A). [Link]
  • Unknown Source. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. [Link]
  • CPAChem. (2023). Safety data sheet - 4-Bromo-3-methylphenol. [Link]
  • U.S. Environmental Protection Agency. (2025).
  • Carl ROTH. (2024). Safety Data Sheet: 2,4,6-tris(dimethylaminomethyl)phenol. [Link]
  • U.S. Government Publishing Office. (n.d.).

Sources

A Comprehensive Guide to the Safe Handling of 4-Bromo-3-((dimethylamino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of innovative research and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling 4-Bromo-3-((dimethylamino)methyl)phenol (CAS No. 848848-16-8), a compound utilized in specialized organic synthesis.[1][2] By understanding the inherent hazards and implementing robust safety protocols, researchers can mitigate risks and foster a secure working environment. This document is intended for professionals in research, scientific, and drug development fields.

Hazard Assessment: Understanding the Risks

This compound is a substituted aminophenol. While a comprehensive, peer-reviewed safety profile for this specific molecule is not extensively documented, its chemical structure—incorporating a brominated phenol and a dimethylamino group—necessitates a cautious approach based on the known hazards of related compounds.

The primary hazard identified for this compound is acute oral toxicity.[3] Furthermore, compounds within the phenol and aminophenol classes are known to be corrosive and can cause severe skin burns and eye damage upon contact.[4] Phenols are readily absorbed through the skin and can lead to systemic toxicity, with some aminophenols being suspected of causing genetic mutations.[4][5] Therefore, minimizing all routes of exposure—dermal, ocular, inhalation, and ingestion—is critical.

GHS Hazard Classification (Inferred and Known): Based on available data for this compound and related compounds, the following GHS classifications should be considered:

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[3]
Skin Corrosion/IrritationCategory 1/2 (Assumed)H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[4][6][7]
Serious Eye Damage/IrritationCategory 1 (Assumed)H318: Causes serious eye damage[4][6][7]
Aquatic Hazard (Chronic)Category 2 (Assumed)H411: Toxic to aquatic life with long lasting effects[6]

Note: Some classifications are inferred from structurally similar compounds and represent a conservative safety approach.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure. All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] An emergency eyewash station and safety shower must be accessible within a 10-second travel distance from the workstation.[9]

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE plan is mandatory for all personnel handling this compound. The selection of appropriate PPE is crucial to prevent direct contact.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., neoprene or double-gloved nitrile).Phenolic compounds can penetrate standard disposable gloves. Always check manufacturer-specific breakthrough times. Nitrile gloves are acceptable for splash protection but should be changed immediately upon contamination.[4][10] Never wear latex gloves.[4]
Eye & Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield should be worn over goggles when there is a significant splash hazard.[4][11]
Body Protection A flame-resistant or chemical-resistant lab coat.A lab coat protects against incidental contact. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Protection NIOSH-approved respirator with an appropriate filter (e.g., Type A-P for organic vapors and particulates).A respirator should be used if there is a risk of generating dust or aerosols outside of a fume hood, as determined by a risk assessment.[8][11]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for laboratory operations involving this compound.

Safe Handling Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Storage cluster_disposal Waste Management prep_sds 1. Review SDS & SOPs prep_ppe 2. Don Appropriate PPE prep_sds->prep_ppe prep_hood 3. Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh 4. Weigh Compound in Fume Hood prep_hood->handle_weigh handle_sol 5. Prepare Solutions in Fume Hood handle_weigh->handle_sol handle_rxn 6. Conduct Experiment handle_sol->handle_rxn clean_decon 7. Decontaminate Work Area handle_rxn->clean_decon clean_store 8. Store in a Designated, Labeled Area clean_decon->clean_store disp_waste 9. Segregate & Label Hazardous Waste clean_store->disp_waste disp_dispose 10. Dispose via Certified Vendor disp_waste->disp_dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.